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  • Product: VapB protein
  • CAS: 147571-32-2

Core Science & Biosynthesis

Foundational

VapB Protein: A Technical Guide to its Function at the Nexus of Membrane Contact Sites and Vesicle Trafficking

For Researchers, Scientists, and Drug Development Professionals Abstract Vesicle-associated membrane protein-associated protein B (VapB) is a tail-anchored integral membrane protein of the endoplasmic reticulum (ER). Whi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesicle-associated membrane protein-associated protein B (VapB) is a tail-anchored integral membrane protein of the endoplasmic reticulum (ER). While its name suggests a direct role in vesicle trafficking, extensive research has revealed its primary function as a key tethering protein at membrane contact sites (MCSs), where the ER comes into close apposition with other organelles. At these sites, VapB orchestrates inter-organelle communication, lipid homeostasis, and calcium signaling, which in turn indirectly influence various aspects of vesicle trafficking. This technical guide provides an in-depth exploration of VapB's molecular functions, its protein-protein interactions, and its impact on cellular trafficking pathways. We present quantitative data on its binding affinities, detailed experimental protocols for its study, and visual representations of its functional pathways to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction to VapB: Beyond a Vesicle-Associated Protein

VapB, along with its homolog VapA, are highly conserved proteins in eukaryotes. VapB is a type IV membrane protein characterized by a cytosolic N-terminal Major Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane domain that anchors it to the ER membrane[1][2]. The MSP domain is crucial for VapB's function, as it serves as a binding site for a variety of cytosolic proteins, most notably those containing a "two phenylalanines in an acidic tract" (FFAT) motif[3].

Initially identified due to its association with vesicle-associated membrane proteins (VAMPs), VapB's role is not predominantly in the direct mechanics of vesicle budding, transport, or fusion. Instead, it acts as a scaffold at MCSs, bringing the ER into close proximity with organelles such as the Golgi apparatus, endosomes, mitochondria, and peroxisomes[4][5]. This tethering function is critical for non-vesicular lipid transport, calcium homeostasis, and the regulation of organelle dynamics, all of which have profound downstream effects on vesicular transport pathways[2][6].

Mutations in the VAPB gene are linked to neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), highlighting its importance in maintaining cellular homeostasis[7].

VapB's Core Function: A Tether at Membrane Contact Sites

VapB's primary role is to mediate the formation of MCSs. It achieves this by interacting with proteins on the surface of other organelles, effectively creating a bridge between the ER and the target organelle.

The MSP Domain and FFAT Motif Interaction

The cornerstone of VapB's tethering function is the interaction between its MSP domain and the FFAT motifs of various partner proteins[3]. FFAT motifs are short linear sequences found in a range of proteins, including lipid transport proteins and signaling molecules. This interaction recruits these proteins to the ER surface, facilitating the exchange of molecules between organelles without the need for vesicular transport.

Key Interaction Partners and Their Functional Consequences

VapB interacts with a plethora of proteins to execute its functions. These interactions are fundamental to its role in cellular physiology. A summary of key interactors is presented below.

Table 1: Key VapB Interacting Proteins and their Functional Roles

Interacting ProteinCellular LocalizationFunction of InteractionImplication for Vesicle Trafficking
YIF1A ER-Golgi Intermediate Compartment (ERGIC)Regulates ER-to-Golgi transport and dendritic membrane delivery[7][8].Directly influences the early secretory pathway.
VAMP1/VAMP2 Vesicles, Plasma MembraneMay be involved in targeting of components to synaptic terminals[9].Indirectly affects synaptic vesicle localization.
OSBP/ORPs Cytosol, Golgi, EndosomesLipid transfer (cholesterol and phosphatidylinositol-4-phosphate) at ER-Golgi/endosome MCSs[5][10].Regulates lipid composition of membranes, affecting vesicle formation and fusion.
CERT Cytosol, GolgiCeramide transport from the ER to the Golgi[11].Influences the lipid environment of the Golgi, impacting protein sorting and export.
PTPIP51 Outer Mitochondrial MembraneTethers ER to mitochondria, regulating calcium homeostasis and autophagy[12][13][14].Indirectly affects vesicle-mediated processes like autophagy.
STARD3 Late EndosomesCholesterol transport from the ER to endosomes.Modulates the lipid composition of endosomal membranes.

VapB's Influence on Vesicle Trafficking

While not a core component of the vesicle trafficking machinery, VapB significantly influences these pathways through its functions at MCSs.

Regulation of ER-to-Golgi Transport

VapB plays a crucial role in the early secretory pathway by interacting with YIF1A, a protein that recycles between the ER and the ER-Golgi intermediate compartment (ERGIC)[7][8]. This interaction is mediated by their transmembrane domains and is essential for the proper trafficking of proteins and lipids from the ER to the Golgi. The ALS-associated P56S mutation in VapB disrupts the localization of YIF1A, leading to defects in ER-to-Golgi transport[8]. Overexpression of VapA has been shown to inhibit ER-to-Golgi transport, a process that can be rescued by the presence of a FFAT-containing peptide, suggesting a regulatory role for VAP proteins in cargo exit from the ER[14].

ER_Golgi_Transport cluster_ER Endoplasmic Reticulum cluster_ERGIC ERGIC cluster_Golgi Golgi VAPB VAPB YIF1A YIF1A VAPB->YIF1A Interaction (TMD-TMD) Cargo Cargo Vesicle Transport Vesicle Cargo->Vesicle Packaging YIF1A->Vesicle Regulates Budding Processed_Cargo Processed Cargo Vesicle->Processed_Cargo Transport & Fusion

VapB-YIF1A interaction in ER-to-Golgi transport.
Lipid Homeostasis and Membrane Dynamics

By tethering the ER to other organelles, VapB facilitates the non-vesicular transport of lipids via lipid transfer proteins (LTPs) like OSBP and CERT[5][10]. This process is vital for maintaining the specific lipid composition of different organelle membranes. The lipid environment of a membrane is a critical determinant of its physical properties, including its curvature and propensity to bud or fuse. Therefore, by controlling lipid distribution, VapB indirectly regulates vesicle formation and fusion events throughout the cell.

Lipid_Transport cluster_ER ER cluster_Golgi Golgi VAPB VAPB LTP LTP (e.g., OSBP, CERT) + FFAT motif VAPB->LTP MSP-FFAT Interaction Golgi_Membrane Golgi Membrane Vesicle_Budding Vesicle Budding Golgi_Membrane->Vesicle_Budding Modulates LTP->Golgi_Membrane Lipid Transfer

VapB-mediated lipid transfer at ER-Golgi MCSs.

Quantitative Data on VapB Interactions

Understanding the biophysical parameters of VapB's interactions is crucial for elucidating its mechanism of action. The affinity of VapB for its binding partners can determine the stability and dynamics of the membrane contact sites it forms.

Table 2: Quantitative Analysis of VapB Binding Affinities

Interacting Partner/MotifMethodDissociation Constant (Kd)Reference
FFAT motif peptideIn vitro binding assays~52.87 µM[15]
Optimal FFAT motifIsothermal Titration Calorimetry (ITC)Micromolar range[3]
Variant FFAT motifsIn vitro binding assays2 to 15-fold reduced affinity compared to optimal FFAT[3]
Phospho-FFAT motifsSurface Plasmon Resonance (SPR)Micromolar range (phosphorylation dependent)[16]

Note: Specific Kd values for full-length protein interactions with VapB are not widely reported in the literature, with many studies relying on qualitative co-immunoprecipitation data.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study VapB function.

Co-Immunoprecipitation (Co-IP) to Identify VapB Interactors

This protocol is adapted from general Co-IP procedures and can be optimized for specific VapB-interacting proteins[7][17].

CoIP_Workflow Cell_Lysate 1. Prepare Cell Lysate (e.g., HEK293T cells expressing HA-VAPB and FLAG-Interactor) Pre_Clearing 2. Pre-clear Lysate (with Protein A/G beads) Cell_Lysate->Pre_Clearing Antibody_Incubation 3. Incubate with anti-HA antibody Pre_Clearing->Antibody_Incubation Bead_Capture 4. Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washing 5. Wash beads to remove non-specific binders Bead_Capture->Washing Elution 6. Elute protein complexes Washing->Elution Analysis 7. Analyze by Western Blot (probe for HA and FLAG) Elution->Analysis

Workflow for VapB Co-Immunoprecipitation.

Protocol:

  • Cell Culture and Lysis:

    • Culture HEK293T cells and transfect with plasmids encoding tagged VapB (e.g., HA-VapB) and a putative interacting protein (e.g., FLAG-YIF1A).

    • After 24-48 hours, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing the Lysate:

    • Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the VapB tag (e.g., anti-HA antibody) for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using antibodies against the tags of both VapB and the potential interactor (e.g., anti-HA and anti-FLAG antibodies).

In Vitro Lipid Transfer Assay

This assay can be used to assess the role of VapB in facilitating lipid transfer between membranes, adapted from general lipid transfer assay protocols[18].

Protocol:

  • Preparation of Liposomes:

    • Prepare donor liposomes containing a fluorescently labeled lipid (e.g., NBD-PE) and acceptor liposomes without the fluorescent label.

    • The lipid composition of the liposomes can be varied to mimic the ER and target organelle membranes.

  • Lipid Transfer Reaction:

    • Incubate the donor and acceptor liposomes in a reaction buffer.

    • Add purified VapB (or its MSP domain) and a purified lipid transfer protein (e.g., OSBP).

    • The transfer of the fluorescent lipid from the donor to the acceptor liposomes is monitored over time by measuring the change in fluorescence (e.g., dequenching of NBD fluorescence).

  • Data Analysis:

    • Calculate the rate of lipid transfer and compare the rates in the presence and absence of VapB and the LTP.

VapB Knockdown and Dendritic Transport Assay

This protocol allows for the investigation of VapB's role in dendritic transport in neurons[8][19].

Protocol:

  • Neuronal Culture and Transfection:

    • Culture primary hippocampal neurons.

    • Transfect neurons with a plasmid expressing a fluorescently tagged cargo protein that is transported into dendrites (e.g., GFP-tagged BDNF receptor TrkB) and a vector expressing a short hairpin RNA (shRNA) against VapB. A control group should be transfected with a scrambled shRNA.

  • Live-Cell Imaging:

    • After allowing for protein expression and VapB knockdown, perform live-cell imaging of the transfected neurons using a confocal microscope equipped with an environmental chamber.

    • Acquire time-lapse images of the fluorescently tagged cargo moving within the dendrites.

  • Data Analysis:

    • Generate kymographs from the time-lapse movies to visualize the movement of individual cargo vesicles.

    • Quantify parameters such as vesicle velocity, run length, and the number of mobile vesicles in control versus VapB-knockdown neurons.

VapB in Disease and as a Therapeutic Target

Mutations in VapB, particularly the P56S mutation, are causative for a familial form of ALS[7]. This mutation leads to the formation of VapB aggregates, disruption of MCSs, and impaired cellular homeostasis, including defects in ER-to-Golgi trafficking[8]. The aggregation of mutant VapB sequesters wild-type VapB and other interacting proteins, leading to a loss-of-function phenotype.

The central role of VapB in maintaining organelle communication and cellular homeostasis makes it an attractive, albeit challenging, therapeutic target. Modulating the interactions of VapB at MCSs could potentially restore cellular function in diseases where these contacts are disrupted. For example, small molecules or peptides that stabilize or disrupt specific VapB-protein interactions could be explored for their therapeutic potential.

Conclusion

VapB is a multifaceted protein that, despite its name, primarily functions as a molecular tether at the interface between the endoplasmic reticulum and other organelles. Its role in vesicle trafficking is not direct but is exerted through its profound influence on the structure and function of membrane contact sites, where it regulates lipid and calcium homeostasis. This, in turn, impacts the biogenesis, transport, and fusion of vesicles throughout the cell. A deeper understanding of VapB's intricate network of interactions and its regulatory mechanisms will not only advance our knowledge of fundamental cell biology but also open new avenues for therapeutic intervention in neurodegenerative and other diseases.

References

Exploratory

A Technical Guide to the VAPB Protein: Structure, MSP Domain Function, and Therapeutic Implications

Audience: Researchers, scientists, and drug development professionals. Executive Summary Vesicle-associated membrane protein-associated protein B (VAPB) is an integral endoplasmic reticulum (ER) protein crucial for maint...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vesicle-associated membrane protein-associated protein B (VAPB) is an integral endoplasmic reticulum (ER) protein crucial for maintaining cellular homeostasis. It functions as a key adaptor protein, mediating the formation of membrane contact sites (MCS) between the ER and other organelles. This role is primarily facilitated by its N-terminal Major Sperm Protein (MSP) domain, which recognizes and binds to proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif. Mutations in the VAPB gene, particularly within the MSP domain, are linked to familial amyotrophic lateral sclerosis (ALS8), a severe neurodegenerative disease. This guide provides an in-depth analysis of the VAPB protein structure, the functional significance of its MSP domain, its involvement in cellular signaling pathways, and the experimental methodologies used to study its function. Understanding the molecular basis of VAPB interactions is critical for developing therapeutic strategies for related pathologies.

Introduction to VAPB

VAPB is a type IV tail-anchored membrane protein located in the endoplasmic reticulum.[1][2] In humans, the VAP protein family consists of VAPA and VAPB, which share significant sequence similarity and are involved in a wide array of cellular processes.[3][4][5][6] These functions include organelle tethering, lipid transport between organelles, regulation of calcium homeostasis, autophagy, and the unfolded protein response (UPR).[3][6][7] VAPB's ability to act as a scaffold for numerous protein interactions makes it a central hub in intracellular communication.[2] Its importance is underscored by the discovery that a point mutation (P56S) in the MSP domain causes a dominantly inherited form of ALS, highlighting its critical role in motor neuron health.[2][8]

VAPB Protein Architecture

The human VAPB protein is composed of 243 amino acids and has three distinct functional domains: an N-terminal Major Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane domain (TMD) that anchors the protein to the ER membrane.[2][3][8][9] The MSP and coiled-coil domains face the cytoplasm, allowing them to interact with various binding partners.[10] VAP proteins can form both homodimers and VAPA-VAPB heterodimers through interactions involving their transmembrane domains.[2][5]

The Major Sperm Protein (MSP) Domain

The MSP domain is the primary interaction module of VAPB, named for its homology to the major sperm proteins found in nematodes.[8] This domain, approximately 125 residues long, adopts an immunoglobulin-like fold characterized by a seven-stranded β-sandwich structure.[2][3][8]

Function: FFAT Motif Recognition

The key function of the MSP domain is to serve as a receptor for proteins containing FFAT motifs.[4][7] The consensus sequence for a canonical FFAT motif is EFFDAxE, which is typically flanked by an acidic tract.[3][11] The interaction begins with electrostatic attractions between the acidic residues of the FFAT motif and a positively charged surface on the MSP domain.[4] Specific residues within the VAPB MSP domain, such as K87 and M89, are crucial for this binding.[11][12] This interaction is fundamental for VAPB's role in tethering other organelles to the ER. For example, VAPB tethers peroxisomes via the FFAT-containing protein ACBD5 and mitochondria via PTPIP51.[6][12]

Role in Pathogenesis

Mutations within the MSP domain can have severe pathological consequences. The P56S mutation, which causes ALS8, is located in a conserved position critical for the correct folding of the β-sandwich structure.[2][6] This substitution destabilizes the protein, making it prone to aggregation and leading to the formation of ER clusters that trap other essential proteins.[2][13] While the P56S mutation can perturb FFAT binding in the full-length protein, the isolated MSP domain with the mutation appears to retain its ability to bind FFAT motifs.[6] This suggests a complex pathogenic mechanism involving both loss-of-function due to protein trapping and potential toxic gain-of-function from the aggregates.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the VAPB protein and its domains.

Property Value Reference
Full-Length Protein Size243 amino acids[9]
MSP Domain Size~125 amino acids[8]
Human Gene LocationChromosome 20[5]
PDB ID (Crystal Structure)3IKK[1]
PDB ID (P56S Mutant)2MDK[7]

Table 1: General Properties of Human VAPB Protein.

Comparison Sequence Identity Reference
VAPB vs. VAPA (Overall)63%[3][6]
VAPB vs. VAPA (MSP Domain)82%[2][3][11]

Table 2: Sequence Identity Between Human VAP Homologs.

Mutation Associated Disease Location Reference
p.Pro56Ser (P56S)Amyotrophic Lateral Sclerosis 8 (ALS8)MSP Domain[3][14]
p.Pro56His (P56H)Familial ALSMSP Domain[3][14]
p.Thr46Ile (T46I)Familial ALSMSP Domain[3][14]

Table 3: Pathogenic Mutations in the VAPB MSP Domain.

VAPB Signaling and Functional Pathways

VAPB is a component of several critical cellular pathways, acting as both a structural tether and a signaling molecule.

VAPB in Inter-organelle Tethering

The canonical function of VAPB is to form Membrane Contact Sites (MCS). The MSP domain on the ER surface binds to FFAT-motif proteins anchored on other organelles, creating a physical bridge. This is essential for processes like lipid exchange and calcium signaling between the ER and mitochondria or peroxisomes.

G VAPB VAPB MSP Coiled-Coil TMD FFAT_Protein FFAT-motif Protein (e.g., PTPIP51) VAPB:msp->FFAT_Protein

VAPB-mediated membrane contact site formation.
Secreted MSP Domain and Eph Receptor Signaling

Beyond its tethering role, the VAPB MSP domain can be proteolytically cleaved and secreted from cells, such as motor neurons.[8][15] This secreted MSP domain acts as an extracellular signaling molecule, binding to Eph receptors on adjacent cells like muscles.[8][15] This interaction can modulate the clustering of glutamate (B1630785) receptors, suggesting a role in regulating synaptic function and preventing excitotoxicity.[15][16] The pathogenic P56S mutation disrupts this cleavage and secretion process.[15]

G cluster_Neuron Motor Neuron cluster_Muscle Muscle Cell VAPB Full-length VAPB (in ER) Cleavage Proteolytic Cleavage VAPB->Cleavage Secreted_MSP Secreted MSP Domain Cleavage->Secreted_MSP Secretion EphR Eph Receptor Secreted_MSP->EphR Binding GluR Glutamate Receptor Un-clustering EphR->GluR  Modulates

Extracellular signaling pathway of the secreted VAPB MSP domain.
VAPB and the Unfolded Protein Response (UPR)

VAPB is also implicated in the Unfolded Protein Response (UPR), a critical ER stress pathway. The MSP domain of VAPB directly interacts with the ER-localized transcription factor ATF6.[6][17] Overexpression of VAPB can inhibit ATF6-regulated transcription. This inhibitory effect is even more potent with the P56S mutant, suggesting that misregulation of the UPR contributes to the pathology of ALS8.[6][17] By modulating UPR pathways, VAPB helps maintain ER proteostasis.[6]

G cluster_ER ER Membrane ER_Stress ER Stress (Unfolded Proteins) ATF6_ER ATF6 ER_Stress->ATF6_ER Golgi Golgi Apparatus ATF6_ER->Golgi Translocation VAPB VAPB VAPB->ATF6_ER Inhibits VAPB_P56S VAPB P56S (Mutant) VAPB_P56S->ATF6_ER Strongly Inhibits ATF6_cleaved Cleaved ATF6 (Active) Golgi->ATF6_cleaved Proteolysis Nucleus Nucleus ATF6_cleaved->Nucleus UPR_Genes UPR Gene Transcription Nucleus->UPR_Genes Activates

Modulation of the ATF6 branch of the UPR by VAPB.

Key Experimental Protocols

The study of VAPB and its interactions relies on a combination of structural biology, biochemical, and cell biology techniques.

Protein Structure Determination
  • Methodology: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the high-resolution structure of the VAPB MSP domain.[10]

  • Protocol Outline:

    • Expression and Purification: The gene fragment encoding the VAPB MSP domain is cloned into an expression vector (e.g., pET vectors) and expressed in E. coli. The protein is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.[18]

    • Crystallization (for X-ray): The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Successful conditions yield protein crystals.

    • Data Collection: Crystals are exposed to an X-ray beam, and diffraction data are collected. For NMR, multidimensional spectra are acquired on a concentrated, isotopically labeled protein sample.

    • Structure Solution and Refinement: The diffraction data or NMR restraints are used to solve and refine the three-dimensional atomic model of the protein.[18]

Analysis of Protein-Protein Interactions
  • Methodology: Co-immunoprecipitation (Co-IP), affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) are employed to identify and validate VAPB interactors.[12][19]

  • Protocol Outline (Co-Immunoprecipitation):

    • Cell Lysis: Cells co-expressing a tagged VAPB protein (e.g., HA-tagged) and a potential interactor (e.g., FLAG-tagged) are harvested and lysed in a non-denaturing buffer to preserve protein complexes.[20]

    • Immunoprecipitation: The lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody) conjugated to agarose (B213101) or magnetic beads.[20]

    • Washing: The beads are washed several times to remove non-specific binding proteins.

    • Elution: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both tagged proteins (e.g., anti-HA and anti-FLAG) to confirm the interaction.[20]

Gene Expression Analysis
  • Methodology: Quantitative Real-Time PCR (qPCR) is used to measure the mRNA expression levels of the VAPB gene in different tissues or in response to specific conditions.

  • Protocol Outline:

    • RNA Extraction: Total RNA is isolated from cells or tissues of interest.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR: The cDNA is used as a template in a PCR reaction containing VAPB-specific primers and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

    • Quantification: The fluorescence is measured in real-time during the PCR cycles. The cycle threshold (Ct) value is used to determine the initial amount of VAPB mRNA, typically normalized to a housekeeping gene.[21]

Conclusion and Future Directions

VAPB is a multifunctional protein whose importance in cellular physiology, particularly in the context of the nervous system, is well-established. Its MSP domain is the central hub for its function, mediating crucial protein-protein interactions that maintain the structural and functional integrity of the ER and its communication with other organelles. The direct link between MSP domain mutations and ALS8 provides a clear impetus for further research.

For drug development professionals, the VAPB-FFAT interaction interface represents a potential therapeutic target. Small molecules or peptides that could stabilize the conformation of the mutant P56S VAPB, prevent its aggregation, or modulate its interaction with partners in the UPR pathway could offer novel therapeutic avenues for ALS and other related neurodegenerative disorders. Future research should focus on high-throughput screening for such molecules and further elucidating the complex VAP interactome in both healthy and diseased states.

References

Foundational

An In-depth Technical Guide to the Mechanism of VapB Interaction with FFAT Motifs

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular mechanisms governing the interaction between Vesicle-associated membrane protein-ass...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the interaction between Vesicle-associated membrane protein-associated protein B (VapB) and proteins containing the "two phenylalanines in an acidic tract" (FFAT) motif. This interaction is a cornerstone of membrane contact site (MCS) formation, facilitating intercellular communication and lipid transport. Understanding this mechanism is crucial for research in cell biology and for the development of therapeutics targeting related pathological conditions.

The VapB-FFAT Interaction: A Key Tethering Mechanism

The endoplasmic reticulum (ER) forms extensive contacts with other organelles, mediated by tethering proteins. The VAP family of ER-resident proteins, including VapA and VapB, are central to this process. They interact with FFAT motifs present in various cytosolic proteins, thereby recruiting them to the ER surface.[1][2] This interaction is fundamental for the establishment of MCSs, which are critical for processes such as lipid homeostasis, calcium signaling, and autophagy.[1][2]

The interaction is primarily mediated by the Major Sperm Protein (MSP) domain of VapB, a highly conserved region that recognizes and binds to the FFAT motif.[1][2] The canonical FFAT motif has a consensus sequence of EFFDAxE, typically surrounded by an acidic tract.[1] However, significant variations, including phospho-FFAT and FFAT-like motifs, have been identified, adding layers of regulatory complexity to these interactions.[1][3][4]

Quantitative Analysis of Vap-FFAT Interactions

The binding affinities of Vap proteins with various FFAT motifs have been quantified using techniques such as Surface Plasmon Resonance (SPR). These studies reveal a range of binding strengths, often in the micromolar range, and highlight the influence of phosphorylation and motif sequence variations on the interaction.

Vap ProteinInteracting Partner (FFAT Motif)Binding Affinity (Kd)Experimental MethodReference
VapAORP1 (Conventional FFAT)~0.6 µMSPR[5]
VapBORP1 (Conventional FFAT)~0.7 µMSPR[5]
MOSPD2ORP1 (Conventional FFAT)~0.9 µMSPR[5]
VapASTARD3 (Phospho-FFAT, pS209)5.6 ± 0.3 µMSPR[5]
VapBSTARD3 (Phospho-FFAT, pS209)7.1 ± 0.3 µMSPR[5]
VapASTARD3 (Phospho-FFAT, pS209 + pS213)Tighter than single phosphorylationSPR[5]
VapASTARD3 (unphosphorylated FFAT)No bindingSPR[5]

Molecular Determinants of the Interaction

The interaction between the VapB MSP domain and the FFAT motif is a multi-step process involving both electrostatic and hydrophobic interactions.

The Role of the Acidic Tract

Initially, the negatively charged acidic tract upstream of the core FFAT motif is thought to engage in non-specific electrostatic interactions with a positively charged surface on the VapB MSP domain.[1][6] This initial contact is believed to facilitate the subsequent, more specific binding of the core FFAT motif.

Core FFAT Motif Binding

The core FFAT motif binds to a conserved groove on the MSP domain. Crystal and NMR structures have revealed key residues involved in this interaction.[1][2][6][7] Specifically, the two phenylalanine residues of the FFAT motif insert into hydrophobic pockets within the MSP domain.[1]

Regulation by Phosphorylation: The Phospho-FFAT Motif

A significant regulatory layer is the phosphorylation of serine or threonine residues within or near the FFAT motif.[1][5][8] For a class of FFAT motifs, termed "phospho-FFAT," phosphorylation is a prerequisite for VapB binding.[1][5][8] This phosphorylation event can act as a molecular switch, allowing for dynamic control of MCS formation in response to cellular signaling cues. For instance, the phosphorylation of Ser209 in the STARD3 FFAT motif is essential for its interaction with VapA and VapB.[5]

FFAT-like Motifs

Proteins lacking a canonical FFAT motif can still interact with VapB through "FFAT-like" motifs. These motifs often have substitutions at key positions but retain the ability to bind to the MSP domain, expanding the repertoire of VapB interacting partners.[3][4]

Experimental Protocols for Studying the VapB-FFAT Interaction

A variety of biochemical, genetic, and biophysical techniques are employed to investigate the VapB-FFAT interaction.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Principle: The VapB MSP domain is fused to a DNA-binding domain (DBD) of a transcription factor (the "bait"), and a library of potential interacting proteins (e.g., from a cDNA library) is fused to the transcription factor's activation domain (AD) (the "prey"). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for selection and identification of interacting partners.

Detailed Protocol:

  • Vector Construction:

    • Clone the coding sequence of the human VapB MSP domain (residues 1-125) into a Y2H bait vector (e.g., pGBKT7), in-frame with the GAL4 DNA-binding domain.

    • Construct a prey library by cloning cDNA from a relevant cell line or tissue into a Y2H prey vector (e.g., pGADT7), in-frame with the GAL4 activation domain.

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid and select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

    • Confirm the absence of auto-activation by the bait protein by plating on selective media (e.g., SD/-Trp/-His/-Ade).

    • Transform the bait-containing yeast strain with the prey library.

  • Interaction Screening:

    • Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

    • Positive colonies are picked and restreaked for confirmation.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the interacting protein.

  • Confirmation of Interaction:

    • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform control transformations with empty bait and prey vectors to eliminate false positives.

For high-throughput screening, array-based Y2H methods can be employed where individual prey clones are arrayed and mated with the bait strain.[9]

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in a cellular context.

Principle: An antibody targeting a known protein (the "bait," e.g., VapB) is used to pull down the bait protein from a cell lysate. If another protein (the "prey," e.g., a FFAT-containing protein) interacts with the bait, it will also be pulled down and can be detected by Western blotting.

Detailed Protocol:

  • Cell Lysis:

    • Harvest cells expressing the proteins of interest.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-VapB antibody) or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against both the bait (VapB) and the putative prey (FFAT-containing protein) to detect the co-immunoprecipitated complex.

GST Pull-Down Assay

This in vitro technique confirms a direct interaction between two purified proteins.

Principle: One protein (the "bait," e.g., VapB) is expressed as a fusion with Glutathione (B108866) S-transferase (GST) and immobilized on glutathione-sepharose beads. A second protein (the "prey," e.g., a FFAT-containing protein) is incubated with the immobilized bait. If the two proteins interact directly, the prey will be "pulled down" with the beads and can be detected by Western blotting.

Detailed Protocol:

  • Protein Expression and Purification:

    • Express GST-tagged VapB and a tag-less or differently tagged FFAT-containing protein in E. coli.

    • Purify the proteins using appropriate chromatography techniques (e.g., glutathione affinity chromatography for GST-VapB).

  • Binding Reaction:

    • Incubate the purified GST-VapB with glutathione-sepharose beads in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 1-2 hours at 4°C to immobilize the bait.

    • Wash the beads to remove unbound GST-VapB.

    • Add the purified prey protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate the prey with GST-bound beads.

  • Washing:

    • Wash the beads extensively with binding buffer to remove non-specifically bound prey protein.

  • Elution and Detection:

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.

Principle: One protein (the "ligand," e.g., a synthetic FFAT peptide) is immobilized on a sensor chip. A solution containing the other protein (the "analyte," e.g., purified VapB MSP domain) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal at different analyte concentrations, the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) can be determined.

Experimental Setup:

  • Ligand Immobilization: A synthetic biotinylated FFAT peptide is immobilized on a streptavidin-coated sensor chip.

  • Analyte Injection: Purified VapB MSP domain is injected at various concentrations over the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Structural Biology Techniques

X-Ray Crystallography: This technique provides high-resolution three-dimensional structures of the VapB-FFAT complex. The process involves co-crystallizing the purified VapB MSP domain with a synthetic FFAT peptide and then determining the structure by X-ray diffraction.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the VapB-FFAT interaction in solution.[6][11][12][13] Chemical shift perturbation experiments, where the NMR spectrum of a 15N-labeled protein (e.g., VapB MSP) is monitored upon titration with an unlabeled binding partner (e.g., FFAT peptide), can identify the residues at the binding interface and determine the binding affinity.[6]

Visualizing the VapB-FFAT Interaction Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the VapB-FFAT interaction.

VapB_FFAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Organelle Other Organelle (e.g., Golgi, Mitochondria) cluster_MCS Membrane Contact Site (MCS) VapB VapB Lipid_Transport Lipid Transport VapB->Lipid_Transport Calcium_Signaling Ca2+ Signaling VapB->Calcium_Signaling Autophagy Autophagy VapB->Autophagy FFAT_Protein FFAT-containing Protein FFAT_Protein->VapB FFAT motif binding to VapB MSP domain

Caption: VapB-FFAT mediated membrane contact site formation.

Co_IP_Workflow start Cell Lysate containing VapB and FFAT-protein ip Immunoprecipitation with anti-VapB antibody start->ip wash Wash to remove non-specific binders ip->wash elute Elution of protein complex wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe for VapB and FFAT-protein) sds_page->western result Detection of both VapB and FFAT-protein western->result

Caption: Workflow for Co-immunoprecipitation of VapB and a FFAT-containing protein.

Phosphorylation_Switch cluster_states Inactive Inactive State: Unphosphorylated Phospho-FFAT motif Kinase Kinase Inactive->Kinase No_Binding No VapB Interaction Inactive->No_Binding Does not bind to VapB Active Active State: Phosphorylated Phospho-FFAT motif Phosphatase Phosphatase Active->Phosphatase VapB_Binding VapB Interaction Active->VapB_Binding Binds to VapB Kinase->Active Phosphatase->Inactive

Caption: Regulation of VapB interaction by phosphorylation of a phospho-FFAT motif.

Conclusion and Future Directions

The interaction between VapB and FFAT motifs is a versatile and tightly regulated mechanism that is crucial for maintaining cellular homeostasis through the formation of membrane contact sites. The discovery of phospho-FFAT and FFAT-like motifs has expanded our understanding of the complexity and specificity of these interactions. Future research will likely focus on elucidating the signaling pathways that regulate FFAT motif phosphorylation, identifying novel FFAT-containing proteins, and understanding how dysregulation of the VapB-FFAT interaction contributes to diseases such as amyotrophic lateral sclerosis (ALS). The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical cellular process. For precise experimental replication, consultation of the cited primary literature is recommended for detailed buffer compositions and reagent concentrations.

References

Exploratory

VapB protein discovery and initial characterization

This technical guide provides an in-depth overview of the discovery and initial characterization of the VapB protein. It is crucial to distinguish between two distinct proteins that share this nomenclature: the prokaryot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery and initial characterization of the VapB protein. It is crucial to distinguish between two distinct proteins that share this nomenclature: the prokaryotic VapB antitoxin, a key component of toxin-antitoxin systems, and the human VAPB protein, implicated in cellular trafficking and neurodegenerative disease. This guide will address both, presenting the seminal findings for each in separate sections to provide clarity for researchers, scientists, and drug development professionals.

Section 1: Prokaryotic VapB Antitoxin

The VapB protein is a critical component of the VapBC toxin-antitoxin (TA) system, one of the most widespread TA systems in prokaryotes. These systems are implicated in a variety of cellular processes, including plasmid stability, stress response, and persistence. The VapB protein functions as an antitoxin, neutralizing the toxic activity of its cognate VapC toxin, which is typically an RNase.

Discovery and Initial Characterization

The first characterization of a VapBC system was in 1992 by Pullinger and Lax, although the components were initially named VagD (the antitoxin, now known as VapB) and VagC (the toxin).[1][2] This system was identified on the virulence plasmid of Salmonella dublin.

The initial investigation stemmed from the observation that a TnA transposon insertion in the vagC gene led to reduced virulence of S. dublin and an inability of the bacteria to grow on minimal medium.[3] This suggested a crucial role for this genetic locus in bacterial survival and pathogenesis. Sequencing of this locus revealed two open reading frames (ORFs), vagC and vagD, that overlapped by a single nucleotide.[3] This overlap suggested that the two genes were co-transcribed and likely functionally related.

ParameterObservationReference
Organism Salmonella dublin strain G19[1][3]
Genetic Locus vagCD (now classified as VapBC) on the virulence plasmid[1][3]
VagC (Toxin) Polypeptide Size 12 kDa (as determined by minicell expression)[3]
VagD (Antitoxin) Polypeptide Size Not explicitly determined in the initial report, but the ORF was identified.[3]
Gene Organization vagC and vagD ORFs overlap by one nucleotide.[3]
Experimental Protocols

The initial characterization of the VagCD (VapBC) system employed a combination of genetic and microbiological techniques.

A TnA transposon was used to create random insertions into the S. dublin virulence plasmid. Strains with insertions that affected virulence were then selected for further study. The strain G19, with an insertion in the vagC gene, was identified through this process.

The effect of the vagC mutation on bacterial growth was assessed by plating the wild-type, the G19 mutant, and a plasmid-cured strain on minimal medium with various carbon sources. The inability of the G19 mutant to grow on these media highlighted the importance of the vagC locus for metabolic function under nutrient-limited conditions.[3]

The region of the virulence plasmid containing the vagC gene was sequenced to identify the open reading frames. This analysis revealed the presence of the overlapping vagC and vagD genes.

To visualize the protein product of the vagC gene, a minicell expression system was used. In this system, E. coli minicells (small, anucleate cells) are transformed with a plasmid carrying the gene of interest. Radiolabeled amino acids are then added to the culture, and the newly synthesized proteins are visualized by autoradiography after SDS-PAGE. This technique allowed for the determination of the VagC polypeptide's molecular weight.[3]

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow of the initial discovery and the proposed mechanism of the VapBC system.

discovery_workflow cluster_experimental_approach Experimental Approach cluster_observations Key Observations cluster_conclusion Conclusion transposon_mutagenesis Transposon Mutagenesis (TnA insertion) virulence_assay Virulence Assay transposon_mutagenesis->virulence_assay growth_assay Growth Assay on Minimal Medium transposon_mutagenesis->growth_assay reduced_virulence Reduced Virulence virulence_assay->reduced_virulence growth_defect Growth Defect growth_assay->growth_defect sequencing DNA Sequencing minicell Minicell Expression sequencing->minicell overlapping_orfs Overlapping ORFs (vagC and vagD) sequencing->overlapping_orfs vagc_protein 12 kDa VagC Protein Identified minicell->vagc_protein reduced_virulence->sequencing ta_system Identification of a Novel Toxin-Antitoxin System reduced_virulence->ta_system growth_defect->sequencing growth_defect->ta_system overlapping_orfs->ta_system vagc_protein->ta_system

Initial discovery workflow of the VagCD (VapBC) system.

vapbc_mechanism cluster_operon VapBC Operon cluster_proteins Protein Products cluster_interaction Interaction and Regulation promoter Promoter vapB_gene vapB (vagD) Antitoxin vapC_gene vapC (vagC) Toxin vapB_protein VapB (VagD) Antitoxin vapB_gene->vapB_protein Transcription & Translation vapC_protein VapC (VagC) Toxin (RNase) vapC_gene->vapC_protein Transcription & Translation complex VapB-VapC Complex (Inactive) vapB_protein->complex vapC_protein->complex Neutralization free_vapC Free VapC (Active Toxin) complex->free_vapC VapB Degradation (Stress Conditions) rna_degradation RNA Degradation free_vapC->rna_degradation Cleavage

Proposed mechanism of the VapBC toxin-antitoxin system.

Section 2: Human VAPB Protein

The human VAPB (Vesicle-associated membrane protein-associated protein B/C) is a type IV membrane protein primarily located in the endoplasmic reticulum (ER). It plays a crucial role in vesicle trafficking, the unfolded protein response, and maintaining contact sites between the ER and other organelles.[4] Its discovery and subsequent link to motor neuron disease have made it a significant target of research in neurobiology.

Discovery and Initial Characterization

The human VAPB gene was first cloned and characterized in 1999 by Nishimura and colleagues.[5][6] This work identified human and rat homologues of the Aplysia californica VAMP-associated protein of 33 kDa (aVAP-33). The human homologues were designated VAP-A, VAP-B, and VAP-C.[5][6]

VAP-B was found to contain a coiled-coil domain and a C-terminal transmembrane domain.[5] VAP-C was identified as a splicing variant of VAP-B, lacking both of these domains.[5] The initial characterization demonstrated that VAP-B could bind to VAMP (vesicle-associated membrane protein) and could form heterodimers with VAP-A, suggesting a role in the regulation of vesicle trafficking.[5]

A pivotal moment in VAPB research came in 2004 when a missense mutation (P56S) in the VAPB gene was identified as the cause of a familial form of amyotrophic lateral sclerosis (ALS), designated ALS8.[7][8] This discovery, also by Nishimura and colleagues, linked a defect in vesicle trafficking to the pathogenesis of motor neuron disease.[7][8]

ParameterObservationReference
Human VAPB Homology 46% homologous to Aplysia aVAP-33; 60% homologous to human VAP-A.[5]
VAPB Gene Location Chromosome 20q13.3[7][8]
ALS8-associated Mutation P56S (Proline to Serine at codon 56)[7][8]
VAPB Protein Domains N-terminal Major Sperm Protein (MSP) domain, central coiled-coil domain, C-terminal transmembrane domain.[9]
Experimental Protocols

The initial cloning, characterization, and disease linkage of VAPB involved a range of molecular and cell biology techniques.

Human VAPB was initially identified by screening a human brain cDNA library with a probe based on the sequence of Aplysia aVAP-33. Positive clones were then sequenced and characterized.

To determine the tissue distribution of VAPB mRNA, Northern blot analysis was performed on RNA extracted from various human tissues. This revealed the expression pattern of the VAPB gene.

The interaction between VAPB and VAMP, as well as between VAPA and VAPB, was initially demonstrated using in vitro binding assays. This typically involves expressing the proteins with affinity tags (e.g., GST or His tags), incubating them together, and then pulling down the complex to see if the proteins interact.

The link between VAPB and ALS8 was established through genetic linkage analysis in a large Brazilian family with a history of the disease.[7][8] This involved genotyping family members with polymorphic DNA markers to identify a chromosomal region that co-segregated with the disease. Candidate genes within this region were then sequenced in affected individuals to identify the disease-causing mutation. The P56S mutation was identified through this process.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the workflow for linking the VAPB mutation to ALS8 and a simplified representation of VAPB's role in cellular trafficking.

als8_discovery_workflow cluster_genetic_study Genetic Study of ALS Family cluster_discovery Discovery cluster_implication Implication family_recruitment Recruitment of a large family with familial ALS linkage_analysis Genetic Linkage Analysis family_recruitment->linkage_analysis gene_mapping Mapping Disease Locus to Chromosome 20q13.3 linkage_analysis->gene_mapping candidate_sequencing Sequencing of Candidate Genes in the Locus gene_mapping->candidate_sequencing p56s_mutation Identification of P56S Mutation in VAPB Gene candidate_sequencing->p56s_mutation als8_cause VAPB Mutation as the Cause of ALS8 p56s_mutation->als8_cause

Workflow for the discovery of the VAPB P56S mutation in ALS8.

vapb_trafficking_role cluster_cellular_components Cellular Components cluster_proteins Key Proteins cluster_interaction Proposed Interaction er Endoplasmic Reticulum (ER) golgi Golgi Apparatus er->golgi Vesicular Transport vesicle Transport Vesicle vesicle->golgi vapb VAPB tethering Vesicle Tethering and Fusion vapb->tethering vapa VAPA vapa->tethering vamp VAMP (on vesicle) vamp->tethering tethering->golgi Facilitates

Simplified role of VAPB in vesicle trafficking.

References

Foundational

A Technical Guide to the Cellular Localization of Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) in Neurons

Audience: Researchers, scientists, and drug development professionals. Abstract Vesicle-associated membrane protein-associated protein B (VAPB) is a ubiquitously expressed, tail-anchored integral membrane protein of the...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vesicle-associated membrane protein-associated protein B (VAPB) is a ubiquitously expressed, tail-anchored integral membrane protein of the endoplasmic reticulum (ER).[1][2] In the nervous system, its precise subcellular localization is critical for a multitude of cellular processes, including organelle tethering, lipid transport, calcium homeostasis, and synaptic function.[1][3][4] Mutations in the VAPB gene, particularly the P56S missense mutation, are linked to familial amyotrophic lateral sclerosis type 8 (ALS8), highlighting the protein's essential role in motor neuron health.[5][6] This technical guide provides a comprehensive overview of the cellular localization of VAPB in neurons, summarizes quantitative data, details key experimental methodologies for its study, and visualizes associated pathways and workflows.

VAPB Protein Structure and Function

The human VAPB protein is composed of three primary domains:

  • Major Sperm Protein (MSP) Domain: An N-terminal, cytosol-facing domain that mediates interactions with a variety of proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif.[1][7][8] This interaction is fundamental to VAPB's function as a scaffold at membrane contact sites.

  • Coiled-Coil (CC) Domain: A central domain involved in protein-protein interactions.[8][9]

  • Transmembrane (TM) Domain: A C-terminal hydrophobic segment that anchors the protein to the ER membrane.[7][8][9]

Functionally, VAPB acts as an adaptor protein on the cytosolic surface of the ER, recruiting a myriad of binding partners and tethering the ER to essentially all other cellular membranes.[5] This role is crucial for inter-organelle communication and signaling.

Subcellular Localization of Wild-Type VAPB in Neurons

VAPB is widely expressed throughout the central nervous system, but its expression levels vary between neuronal populations. It is found at particularly high levels in motor neurons of the spinal cord and brainstem.[10][11] Within the neuron, VAPB maintains the characteristic reticular distribution of the ER, extending from the soma into all neuronal compartments.

Soma and Dendrites

In the neuronal cell body (soma), VAPB immunoreactivity is high and shows a Nissl body-like distribution, colocalizing with ribosomal markers, which is consistent with its localization to the rough ER.[12] VAPB is distributed throughout the dendritic arbor, where it is enriched near mitochondria.[13] This proximity is critical for synaptic plasticity.[13] In dendrites, VAPB is found in close proximity to both the presynaptic and postsynaptic terminals.[3]

Axons and Synapses

VAPB is present in axons and localizes to both presynaptic axonal boutons and postsynaptic dendritic spines.[3] At the synapse, VAPB plays a crucial role in regulating synaptic activity and morphology.[3] Studies have shown that both VAPB and its mitochondrial binding partner, PTPIP51, are present and interact in synaptic regions.[3] Stimulating neuronal activity increases the interaction between VAPB and PTPIP51, suggesting a dynamic role in response to synaptic demands.[3]

Localization at Membrane Contact Sites (MCS)

A primary function of VAPB is to form and stabilize membrane contact sites (MCS), which are areas of close apposition (10-30 nm) between the ER and other organelles, facilitating signal transduction and molecular transport.[3]

  • ER-Mitochondria Contacts: VAPB tethers the ER to the outer mitochondrial membrane by interacting with Protein Tyrosine Phosphatase Interacting Protein-51 (PTPIP51).[3][14][15] This VAPB-PTPIP51 tether is essential for the efficient transfer of Ca²⁺ from ER stores to mitochondria, which in turn regulates mitochondrial ATP production, autophagy, and synaptic activity.[1][3][4]

  • ER-Plasma Membrane (PM) Junctions: In neurons, VAPB interacts with the voltage-gated potassium channel Kv2.1 at ER-PM junctions.[16][17] The expression of Kv2.1 is sufficient to recruit VAPB to these junctions, which are critical for regulating neuronal excitability.[16][17]

VAPB_PTPIP51_Tether cluster_Cytosol VAPB VAPB PTPIP51 PTPIP51 VAPB->PTPIP51 Interaction IP3R IP3R VDAC1 VDAC1 Ca_Mito Ca²⁺ IP3R->Ca_Mito Ca²⁺ Transfer Ca_ER Ca²⁺ Ca_ER->IP3R IP₃ Signal

Altered Localization in Neurodegenerative Disease

The mislocalization of VAPB is a key pathological feature in several neurodegenerative diseases.

  • ALS8 (P56S Mutation): The most studied mutation, P56S, causes the VAPB protein to misfold and form cytosolic aggregates or inclusions.[10][12] This is a shift from its typical, diffuse ER localization.[10] These aggregates sequester wild-type VAPB and its paralog VAPA, leading to a dominant-negative loss of function.[11] This aggregation disrupts ER-organelle contacts and impairs cellular homeostasis.[18]

  • Sporadic ALS and Multiple System Atrophy (MSA): In sporadic ALS and MSA, VAPB protein levels are significantly reduced in affected neurons.[19][20][21] In MSA, the proportion of VAPB-negative neurons is significantly higher than in controls, and these neurons have a much higher incidence of α-synuclein inclusions.[21]

VAPB_Localization_WT_vs_Mutant

Quantitative Data Summary

The following table summarizes key quantitative findings regarding VAPB localization and its alterations in disease.

FindingNeuronal ContextDisease Model/SourceQuantitative DetailReference(s)
Reduction in VAPB-PTPIP51 InteractionSpinal Cord Motor NeuronsPost-mortem human ALS tissueSignificant decrease in VAPB-PTPIP51 Proximity Ligation Assay (PLA) signals per cell area compared to controls.[19]
Reduction in VAPB Protein LevelsSpinal CordPost-mortem human ALS tissueVAPB protein levels were significantly reduced compared to controls.[19]
Reduction in VAPB Protein LevelsSpinal Cord HomogenatesSOD1G93A transgenic miceVAPB protein levels are progressively reduced in symptomatic mice.[20]
Increased Presence of VAPB-Negative NeuronsPontine NucleusPost-mortem human MSA tissue13.6% of neurons were VAPB-negative in MSA cases versus 0.6% in controls.[21]
Correlation of VAPB-Negativity with InclusionsPontine Nucleus NeuronsPost-mortem human MSA tissue42.2% of VAPB-negative neurons contained cytoplasmic inclusions, compared to 3.6% of VAPB-positive neurons.[21]
Increased Mitochondrial Density with VAPB OverexpressionAxon Terminals (Zebrafish pLL neurons)VAPB and VAPBP56S overexpressionBoth wild-type and P56S VAPB expression mildly increased mitochondrial population size in the axon terminal.[22]

Detailed Experimental Protocols

Accurate determination of VAPB's subcellular localization relies on a combination of high-resolution imaging and biochemical fractionation techniques.

Immunofluorescence (IF) and Immunohistochemistry (IHC)

This is the most common method to visualize VAPB distribution within cells and tissues.[23][24]

  • Objective: To label VAPB protein in fixed cultured neurons or tissue sections with a specific primary antibody, followed by detection with a fluorescently-labeled secondary antibody.

  • Protocol Outline (based on[3][11]):

    • Fixation: Fix cultured primary neurons or 40 µm free-floating brain/spinal cord sections with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

    • Washing: Wash samples three times with PBS.

    • Permeabilization & Blocking: Incubate samples in a blocking solution (e.g., PBS containing 0.1-0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature to permeabilize membranes and block non-specific antibody binding.

    • Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against VAPB (e.g., rabbit anti-VAPB). For co-localization studies, incubate with other primary antibodies simultaneously (e.g., mouse anti-MAP2 for dendrites, guinea pig anti-synaptophysin for presynaptic terminals).

    • Washing: Wash samples three times with PBS.

    • Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).

    • Washing and Mounting: Wash samples three times with PBS. If desired, counterstain nuclei with DAPI. Mount coverslips onto slides using an anti-fade mounting medium.

    • Imaging: Visualize samples using a confocal laser-scanning microscope.

Proximity Ligation Assay (PLA)

PLA is used to visualize protein-protein interactions in situ, such as the VAPB-PTPIP51 tether.[19] A fluorescent signal is generated only when the two target proteins are in very close proximity (typically <40 nm).

  • Objective: To detect and quantify the interaction between VAPB and PTPIP51 in fixed neurons.

  • Protocol Outline (based on[19]):

    • Initial Steps: Perform fixation, washing, permeabilization, and blocking as described for immunofluorescence.

    • Primary Antibody Incubation: Incubate overnight at 4°C with a pair of primary antibodies raised in different species that target the two proteins of interest (e.g., rabbit anti-VAPB and mouse anti-PTPIP51).

    • PLA Probe Incubation: After washing, incubate with PLA probes (secondary antibodies conjugated to unique oligonucleotides, one "PLUS" and one "MINUS") for 1 hour at 37°C.

    • Ligation: Wash and then add a ligation solution containing two connector oligonucleotides and ligase. Incubate for 30 minutes at 37°C. The oligonucleotides hybridize to the PLA probes and are ligated into a closed circle if the probes are in close proximity.

    • Amplification: Wash and add an amplification solution containing fluorescently-labeled oligonucleotides and a polymerase. Incubate for 100 minutes at 37°C for rolling-circle amplification, creating a concatemer of the DNA circle.

    • Detection: Wash and mount the sample. Each interaction event is visualized as a distinct fluorescent spot, which can be quantified using imaging software.

PLA_Workflow start Fix & Permeabilize Neuronal Sample primary_ab 1. Incubate with Primary Antibodies (e.g., anti-VAPB & anti-PTPIP51) start->primary_ab pla_probes 2. Add PLA Probes (Oligo-conjugated 2° Abs) primary_ab->pla_probes ligation 3. Ligation (Circularize DNA if proteins are proximal <40nm) pla_probes->ligation amplification 4. Amplification (Rolling Circle Amplification) ligation->amplification detection 5. Detection (Hybridize fluorescent probes) amplification->detection end Visualize & Quantify Fluorescent Spots detection->end

Subcellular Fractionation and Immunoblotting

This biochemical technique physically separates cellular compartments, allowing for the assessment of protein enrichment in specific organelles or regions like synapses.

  • Objective: To determine the relative abundance of VAPB in different neuronal fractions (e.g., total lysate, cytosol, membrane, synaptosomes).

  • Protocol Outline (based on[3]):

    • Homogenization: Homogenize cultured neurons or brain tissue in a buffered sucrose (B13894) solution containing protease and phosphatase inhibitors.

    • Differential Centrifugation:

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells (P1 fraction).

      • Centrifuge the resulting supernatant (S1) at a higher speed (e.g., 10,000 x g) to pellet the crude mitochondrial fraction (P2), which is also enriched in synaptosomes.

      • Centrifuge the S2 supernatant at very high speed (e.g., 100,000 x g) to separate the microsomal fraction (P3, containing ER and Golgi) from the soluble cytosolic fraction (S3).

    • Protein Quantification: Measure the protein concentration of each fraction using a BCA or Bradford assay.

    • SDS-PAGE and Immunoblotting:

      • Denature equal amounts of protein from each fraction in Laemmli buffer.

      • Separate proteins by size using sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer proteins to a nitrocellulose or PVDF membrane.

      • Probe the membrane with a primary antibody against VAPB, followed by an HRP-conjugated secondary antibody.

      • Use antibodies for compartment-specific markers (e.g., PSD95 for postsynaptic density, VDAC1 for mitochondria, Calnexin for ER) to validate the purity of the fractions.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The VAPB protein exhibits a widespread yet highly organized distribution within neurons, primarily localizing to the endoplasmic reticulum and extending throughout all subcellular compartments. Its function as a molecular tether at membrane contact sites, particularly with mitochondria and the plasma membrane, places it at a critical nexus for regulating neuronal calcium signaling, energy metabolism, and synaptic function. The dramatic mislocalization of VAPB into cytoplasmic aggregates caused by the ALS8-linked P56S mutation, along with the reduction of VAPB levels in other neurodegenerative conditions, underscores the principle that the correct subcellular placement of VAPB is indispensable for neuronal homeostasis and survival. Future research aimed at preventing VAPB mislocalization or restoring its function at critical MCS could offer novel therapeutic avenues for motor neuron diseases.

References

Exploratory

VAP-B Gene Mutations and Associated Motor Neuron Diseases: A Technical Guide for Researchers

Abstract Mutations in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) gene are a known cause of familial amyotrophic lateral sclerosis (ALS) and other motor neuron diseases. This technical guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Mutations in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) gene are a known cause of familial amyotrophic lateral sclerosis (ALS) and other motor neuron diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying VAPB-associated neurodegeneration, focusing on the pathological consequences of missense mutations, particularly the well-studied P56S variant. It is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease. This document summarizes key quantitative data from cellular and animal models, details essential experimental protocols for studying VAPB pathology, and visualizes the core signaling pathways and experimental workflows.

Introduction to VAPB and its Function

Vesicle-associated membrane protein-associated protein B (VAPB) is a ubiquitously expressed integral membrane protein of the endoplasmic reticulum (ER).[1] It belongs to the VAP protein family, which also includes VAPA. VAPB plays a crucial role in maintaining ER structure and function, acting as a key component in the formation of membrane contact sites between the ER and other organelles, such as mitochondria and the Golgi apparatus.[1] These contact sites are vital for intercellular communication, lipid transport, and calcium homeostasis.[2][3] VAPB is also involved in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER.[2][3]

VAPB Gene Mutations in Motor Neuron Disease

Several mutations in the VAPB gene have been linked to motor neuron diseases, including familial ALS type 8 (ALS8), a slowly progressing form of the disease, as well as late-onset spinal muscular atrophy.[1][4] The most well-characterized of these is the P56S missense mutation, a proline to serine substitution at position 56 within the highly conserved major sperm protein (MSP) domain.[1] Other less common mutations identified in ALS patients include T46I, P56H, A145V, S160Δ, and V234I.[4][5]

Molecular Pathogenesis of VAPB Mutations

The pathogenic mechanisms of VAPB mutations are complex and thought to involve a combination of toxic gain-of-function, dominant-negative effects, and loss-of-function.

3.1. Protein Misfolding and Aggregation: The P56S mutation renders the VAPB protein prone to misfolding and aggregation.[1] These mutant proteins form insoluble, ubiquitin-positive inclusions within the cytoplasm, which are a pathological hallmark of VAPB-associated motor neuron disease.[6][7] These aggregates can sequester wild-type VAPB and its binding partners, thereby interfering with their normal function in a dominant-negative manner.[8]

3.2. Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded VAPB protein in the ER triggers a state of chronic ER stress and activates the UPR.[9] This involves the upregulation of ER stress markers such as Binding Immunoglobulin Protein (BiP) and C/EBP homologous protein (CHOP).[9][10] While initially a protective response, prolonged UPR activation can lead to apoptosis and cell death. The P56S mutation has been shown to modulate different branches of the UPR, suppressing the protective IRE1-XBP1 pathway while activating the pro-apoptotic PERK-ATF4-CHOP pathway.[8]

3.3. Disrupted Calcium Homeostasis: VAPB is a key regulator of calcium exchange between the ER and mitochondria.[2] The P56S mutation disrupts the tethering of the ER to mitochondria, impairing this calcium transfer and leading to elevated cytosolic calcium levels.[2][11] This dysregulation of calcium homeostasis can activate downstream signaling pathways that are detrimental to neuronal survival and function, such as the calmodulin-dependent protein kinase II (CaMKII) pathway.[4]

3.4. Impaired Axonal Transport: The proper functioning of motor neurons relies on the efficient transport of essential cargo, such as mitochondria, along their long axons. The P56S VAPB mutation has been shown to selectively disrupt the anterograde axonal transport of mitochondria, a process that is dependent on calcium homeostasis.[8][11]

Quantitative Analysis of VAPB Mutation Effects

The following tables summarize key quantitative findings from studies on VAPB mutations in various experimental models.

Table 1: VAPB Mutations and Associated Motor Neuron Disease Phenotypes

MutationAssociated Disease(s)InheritanceKey Pathological FeaturesReference(s)
P56S ALS8, Typical ALS, Late-onset Spinal Muscular AtrophyAutosomal DominantProtein aggregation, ER stress, UPR activation, disrupted Ca2+ homeostasis, impaired axonal transport.[1][4]
T46I Familial ALSAutosomal DominantProtein aggregation, activation of cell death pathways, ER disorganization.[7][12]
P56H Familial ALSAutosomal DominantSlower disease progression compared to P56S.[5]
A145V Familial ALSAutosomal DominantIdentified in a single ALS patient.[13]
S160Δ Familial ALSAutosomal DominantIdentified in a single ALS patient.[13]
V234I Familial ALSAutosomal DominantIdentified in a single ALS patient.[5]

Table 2: Summary of Quantitative Findings from Cellular and Animal Models of VAPB P56S Mutation

Experimental ModelParameter MeasuredFindingReference(s)
P56S Knock-in Fibroblasts Cytosolic Ca2+ Levels (Fluo-4 AM fluorescence)~153.9% increase compared to wild-type.[2]
P56S Knock-in Cortical Neurons Cytosolic Ca2+ Levels (Fluo-4 AM fluorescence)~151.8% increase compared to wild-type.[2]
P56S Knock-in Mice (12-months-old) p-CRMP2 (Thr555) in CSMNs~281.7% increase compared to wild-type.[2]
P56S Knock-in Mice (16-months-old) Number of Pre-synaptic Boutons (Soleus Muscle)Significant increase (24.6 ± 1.6 in heterozygotes, 29.3 ± 1.9 in homozygotes vs. 16.6 ± 1.0 in wild-type).[14]
P56S Knock-in Mice (18-24-months-old) P62 Protein Levels (Spinal Cord)~4-fold higher in heterozygotes compared to wild-type.[14]
Transfected Rat Cortical Neurons Motile Mitochondria in Axons~38% in control, significantly decreased with P56S VAPB expression (selective reduction in anterograde movement).[8]
Transfected HeLa Cells VAPB-P56S Aggregates at 20°C vs 37°C~50% decrease in the average number of aggregates at 20°C.[6]

Table 3: Quantitative Analysis of VAPB T46I Mutation Effects

Experimental ModelParameter MeasuredFindingReference(s)
In vitro Binding Assay Dissociation Constant (Kd) for Nir2 Peptide2.2 µM (T46I) vs. 0.65 µM (Wild-type), a 3-fold reduction in affinity.[15]
Transfected COS-7 Cells Protein Solubility (Triton X-100)Significant shift from soluble to insoluble fraction, similar to P56S.[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the pathological effects of VAPB mutations.

Protocol 1: Analysis of VAPB Protein Solubility

This protocol is adapted from methods used to assess the aggregation propensity of mutant VAPB.

  • Cell Lysis:

    • Culture cells (e.g., NSC-34 or transfected COS-7 cells) to confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing 1% NP-40 or Triton X-100, supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Fractionation:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Carefully collect the supernatant, which contains the detergent-soluble protein fraction.

    • Wash the pellet with the lysis buffer and then resuspend it in a buffer containing a stronger denaturant (e.g., 2% SDS) to solubilize the detergent-insoluble protein fraction.

  • Analysis:

    • Determine the protein concentration of both the soluble and insoluble fractions using a standard protein assay (e.g., BCA assay).

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-VAPB antibody.

Protocol 2: Immunofluorescence Staining of VAPB Aggregates in Motor Neurons

This protocol is based on standard immunofluorescence techniques used in cultured neurons and tissue sections.

  • Fixation and Permeabilization:

    • For cultured neurons on coverslips, wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • For tissue sections (e.g., 40 µm spinal cord sections), perform fixation by perfusion followed by post-fixation in 4% PFA.

    • Wash the samples three times with PBS.

    • Permeabilize the cells/tissue with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

    • Incubate with a primary antibody against VAPB (and other markers like ubiquitin or an ER marker, e.g., calreticulin) diluted in the blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in the blocking solution for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips or tissue sections onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the samples using a confocal laser-scanning microscope.

Protocol 3: Filter Trap Assay for Quantifying Insoluble Protein Aggregates

This semi-quantitative assay separates insoluble protein aggregates from soluble proteins.

  • Lysate Preparation:

    • Prepare cell or tissue lysates in a buffer containing 1% sodium dodecyl sulfate (B86663) (SDS) and protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Filtration:

    • Pre-soak a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) in a buffer containing 1% SDS.

    • Assemble the membrane in a dot blot or slot blot apparatus.

    • Load equal amounts of protein lysate into the wells and apply a vacuum to pull the lysate through the membrane. Insoluble aggregates will be trapped on the membrane.

    • Wash the membrane several times with a wash buffer (e.g., PBS with 0.1% SDS).

  • Detection:

    • Disassemble the apparatus and block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against VAPB.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensities using densitometry software.

Protocol 4: Western Blotting for ER Stress Markers (BiP and CHOP)

This protocol is for the detection and quantification of key UPR-related proteins.

  • Protein Extraction and Quantification:

    • Extract total protein from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against BiP and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an ECL substrate.

    • Quantify the band intensities using densitometry and normalize the levels of BiP and CHOP to the loading control.

Signaling Pathways and Experimental Workflows

6.1. VAPB and the Unfolded Protein Response (UPR)

The following diagram illustrates the central role of VAPB in the UPR and how this is disrupted by the P56S mutation.

VAPB_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Misfolded Proteins) VAPB_P56S P56S VAPB ER_Stress->VAPB_P56S Accumulation of IRE1 IRE1 ER_Stress->IRE1 Activates PERK PERK ER_Stress->PERK Activates VAPB_WT Wild-type VAPB VAPB_WT->IRE1 Modulates VAPB_P56S->IRE1 Suppresses XBP1s spliced XBP1 (sXBP1) IRE1->XBP1s Slices XBP1 mRNA ATF4 ATF4 PERK->ATF4 Phosphorylates eIF2α leading to translation of UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s->UPR_Genes Activates Transcription CHOP CHOP ATF4->CHOP Activates Transcription Apoptosis Apoptosis CHOP->Apoptosis Induces UPR_Genes->ER_Stress Resolves

VAPB's role in the Unfolded Protein Response (UPR).

6.2. Experimental Workflow for Studying VAPB Mutations in Cell Culture

The following diagram outlines a typical experimental workflow for investigating the cellular consequences of VAPB mutations.

VAPB_Experimental_Workflow cluster_protein cluster_imaging cluster_functional start Start: Hypothesis on VAPB Mutation Effect cloning 1. Molecular Cloning (e.g., Site-directed mutagenesis to create P56S-VAPB construct) start->cloning transfection 2. Cell Culture & Transfection (e.g., NSC-34 motor neuron-like cells) cloning->transfection protein_analysis 3. Protein Analysis transfection->protein_analysis imaging 4. Cellular Imaging transfection->imaging functional_assays 5. Functional Assays transfection->functional_assays wb Western Blot (Expression, Solubility) protein_analysis->wb fta Filter Trap Assay (Aggregation) protein_analysis->fta if Immunofluorescence (Localization, Aggregates) imaging->if live_cell Live-Cell Imaging (e.g., Axonal Transport) imaging->live_cell stress_assay ER Stress Assays (BiP, CHOP levels) functional_assays->stress_assay calcium_imaging Calcium Imaging (e.g., Fluo-4 AM) functional_assays->calcium_imaging viability_assay Cell Viability Assays (e.g., MTT, LDH) functional_assays->viability_assay data_analysis 6. Data Analysis & Interpretation wb->data_analysis fta->data_analysis if->data_analysis live_cell->data_analysis stress_assay->data_analysis calcium_imaging->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

A typical workflow for VAPB mutation studies.

6.3. Logical Diagram of VAPB P56S Pathogenic Cascade

This diagram illustrates the proposed sequence of molecular events leading from the VAPB P56S mutation to motor neuron degeneration.

VAPB_Pathogenic_Cascade mutation VAPB P56S Mutation misfolding Protein Misfolding & Aggregation mutation->misfolding loss_of_function Loss of Normal Function (e.g., ER-Mito Tethering) mutation->loss_of_function dominant_negative Dominant Negative Effect (Sequestration of WT VAPB) misfolding->dominant_negative er_stress ER Stress & UPR Activation misfolding->er_stress ca_dysregulation Calcium Homeostasis Dysregulation loss_of_function->ca_dysregulation apoptotic_signaling Pro-Apoptotic Signaling (e.g., CHOP activation) er_stress->apoptotic_signaling axonal_transport_defect Impaired Axonal Transport of Mitochondria ca_dysregulation->axonal_transport_defect mitochondrial_dysfunction Mitochondrial Dysfunction ca_dysregulation->mitochondrial_dysfunction axonal_transport_defect->mitochondrial_dysfunction degeneration Motor Neuron Degeneration mitochondrial_dysfunction->degeneration apoptotic_signaling->degeneration

The proposed pathogenic cascade of P56S VAPB.

Conclusion

The study of VAPB gene mutations has provided significant insights into the molecular mechanisms underlying motor neuron degeneration in ALS and related disorders. The P56S mutation, in particular, serves as a key example of how a single amino acid substitution can lead to a cascade of detrimental cellular events, including protein aggregation, ER stress, disrupted calcium signaling, and impaired axonal transport. The continued use of advanced cellular and animal models, coupled with the detailed experimental approaches outlined in this guide, will be crucial for dissecting the complexities of VAPB-mediated pathogenesis and for the development of targeted therapeutic strategies for these devastating diseases.

References

Foundational

The Role of VapB in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in ER function lead to a state of "ER stress," which activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Vesicle-associated membrane protein (VAMP)-associated protein B (VAPB) is an ER-resident transmembrane protein that has emerged as a key regulator of the UPR. This technical guide provides an in-depth analysis of the role of VAPB in ER stress, with a focus on its molecular interactions and impact on the three major UPR signaling pathways: IRE1α, PERK, and ATF6. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers in the field.

VAPB and its Interaction with the Unfolded Protein Response (UPR)

VAPB is a highly conserved protein with a major sperm protein (MSP) domain, a coiled-coil domain, and a C-terminal transmembrane domain that anchors it to the ER membrane[1]. It functions as an adapter protein, mediating interactions between the ER and other organelles and recruiting various cytosolic proteins to the ER surface[2][3]. Emerging evidence indicates that VAPB plays a significant role in modulating the UPR, an adaptive response to ER stress. The UPR is initiated by three ER-transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6)[4][5].

VAPB and the ATF6 Pathway

A significant body of research has focused on the interaction between VAPB and ATF6. Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic fragment (ATF6f), a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding[6][7].

Studies have shown that both VAPA and VAPB can directly interact with the ER-localized transcription factor ATF6[6][8]. Overexpression of VAPB has been demonstrated to attenuate the transcriptional activity of ATF6[6][7][8]. This inhibitory effect is even more pronounced with the amyotrophic lateral sclerosis (ALS)-associated mutant VAPBP56S[6][8]. Conversely, reducing VAPB levels through siRNA enhances ATF6-dependent transcription[9]. This suggests that VAPB acts as a negative regulator of the ATF6 branch of the UPR.

VAPB and the IRE1α Pathway

The IRE1α pathway is another critical branch of the UPR. Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) activity. This RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ERAD[4]. VAPB has been implicated in the regulation of the IRE1α/XBP1 signaling pathway[10]. Some studies suggest that VAPB may be involved in mediating this pathway, while the P56S mutant form of VAPB loses this ability and can promote the aggregation of wild-type VAPB, thereby attenuating its normal function[10].

VAPB and the PERK Pathway

The PERK branch of the UPR is activated by ER stress, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein synthesis to reduce the protein load on the ER while selectively promoting the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4)[11]. VAPBP56S knock-in mice exhibit increased levels of phosphorylated eIF2α, indicating an activation of the PERK pathway in the context of this ALS-linked mutation[12].

Quantitative Data on VAPB's Role in ER Stress

The following tables summarize key quantitative findings from the literature regarding the impact of VAPB and its mutants on ER stress signaling pathways.

Table 1: Effect of VAPB Overexpression on ATF6/XBP1 Reporter Activity
Condition Relative Luciferase Activity (%)
Control100
+ Tunicamycin (B1663573) (2 µg/ml)450
+ VAPB-myc50
+ VAPB-myc + Tunicamycin200
+ VAPBP56S-myc25
+ VAPBP56S-myc + Tunicamycin100
Data adapted from experiments in HEK293 cells transfected with an ATF6/XBP1 luciferase reporter plasmid.[9]
Table 2: Effect of VAPB siRNA on ATF6/XBP1 Reporter Activity
Condition Relative Luciferase Activity (%)
Control (GFP siRNA)100
+ Tunicamycin (2 µg/ml)350
+ VAPB siRNA150
+ VAPB siRNA + Tunicamycin500
Data adapted from experiments in HEK293 cells.[9]
Table 3: ER Stress Markers in VapbP56S Knock-in Mice
Marker Fold Change vs. Wild-Type
p-eIF2α / total eIF2α (18-25 months)1.86
Data represents the increase in phosphorylated eIF2α in the spinal cords of homozygous VapbP56S mice compared to wild-type littermates.[12]

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the role of VAPB in ER stress.

Co-immunoprecipitation to Demonstrate VAPB-ATF6 Interaction

This protocol is designed to verify the physical interaction between VAPB and ATF6 in a cellular context.

  • Cell Culture and Transfection: HEK293 or NSC34 cells are cultured to 70-80% confluency. Cells are then co-transfected with expression plasmids for tagged versions of VAPB (e.g., VAPB-myc) and ATF6 (e.g., ATF6-FLAG).

  • Cell Lysis: 24-48 hours post-transfection, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody against one of the tags (e.g., anti-myc antibody) overnight at 4°C with gentle rotation. Protein A/G agarose beads are added and incubated for another 1-2 hours.

  • Washing: The beads are washed 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an antibody against the other tag (e.g., anti-FLAG antibody) to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay for ATF6 Transcriptional Activity

This assay quantifies the effect of VAPB on the transcriptional activity of ATF6.

  • Plasmids: An ATF6/XBP1-responsive luciferase reporter plasmid (e.g., pGL3(5X)ATF6) is used. This plasmid contains multiple copies of the ATF6/XBP1 binding site upstream of a luciferase gene. A co-transfected plasmid expressing Renilla luciferase is used for normalization.

  • Cell Culture and Transfection: HEK293 or NSC34 cells are seeded in multi-well plates. Cells are co-transfected with the ATF6/XBP1 reporter plasmid, the Renilla luciferase plasmid, and an expression plasmid for VAPB, VAPBP56S, or an empty vector control.

  • ER Stress Induction: 24 hours post-transfection, cells are treated with an ER stress-inducing agent, such as tunicamycin (e.g., 2 µg/ml for 12 hours), or left untreated.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase activity is then calculated and compared across different conditions.

Western Blot Analysis of ER Stress Markers

This method is used to assess the activation of different UPR pathways by analyzing the levels of key ER stress marker proteins.

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ER stress markers such as GRP78/BiP, PDI, phosphorylated eIF2α (p-eIF2α), total eIF2α, and CHOP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The band intensities are quantified using densitometry software, and the levels of the proteins of interest are normalized to the loading control.

Visualizing VAPB's Role in ER Stress

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

VAPB_ATF6_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Golgi Golgi cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins ATF6_inactive ATF6 (inactive) UnfoldedProteins->ATF6_inactive ER Stress S1P S1P ATF6_inactive->S1P Translocation VAPB VAPB VAPB->ATF6_inactive Inhibition S2P S2P S1P->S2P Cleavage ATF6_active ATF6 (active) S2P->ATF6_active Release UPR_genes UPR Target Genes ATF6_active->UPR_genes Transcription caption VAPB negatively regulates the ATF6 signaling pathway. VAPB_UPR_Pathways cluster_UPR_Sensors UPR Sensors ER_Stress ER Stress IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 splicing IRE1->XBP1_splicing eIF2a_phos eIF2α phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 cleavage ATF6->ATF6_cleavage VAPB VAPB VAPB->IRE1 Modulation? VAPB->ATF6 Inhibition VAPB_P56S VAPB P56S VAPB_P56S->PERK Activation UPR_Response Unfolded Protein Response (Adaptation or Apoptosis) XBP1_splicing->UPR_Response eIF2a_phos->UPR_Response ATF6_cleavage->UPR_Response caption VAPB modulates multiple branches of the UPR. Experimental_Workflow cluster_InVitro In Vitro / Cell-Based Assays cluster_InVivo In Vivo Models start Hypothesis: VAPB modulates ER stress co_ip Co-Immunoprecipitation (VAPB-UPR sensor interaction) start->co_ip reporter_assay Luciferase Reporter Assay (UPR pathway activity) start->reporter_assay western_blot Western Blot (ER stress markers) start->western_blot knockin_mice VAPB P56S Knock-in Mice (Phenotypic analysis) start->knockin_mice data_analysis Data Analysis & Interpretation co_ip->data_analysis reporter_assay->data_analysis western_blot->data_analysis tissue_analysis Immunohistochemistry & Western Blot of Tissues knockin_mice->tissue_analysis tissue_analysis->data_analysis conclusion Conclusion: Elucidation of VAPB's role in ER stress data_analysis->conclusion caption Workflow for investigating VAPB's role in ER stress.

References

Exploratory

VapB and its involvement in the unfolded protein response (UPR)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway essential for maintaining en...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway essential for maintaining endoplasmic reticulum (ER) homeostasis. Dysregulation of the UPR is implicated in a myriad of human diseases, including neurodegenerative disorders and cancer. Vesicle-associated membrane protein-associated protein B (VapB), an integral ER membrane protein, has emerged as a key regulator of the UPR. This technical guide provides a comprehensive overview of the intricate involvement of VapB in the UPR, with a focus on its interactions with the three canonical UPR signaling pathways: IRE1, PERK, and ATF6. We present quantitative data on the modulatory effects of VapB, detailed experimental protocols for studying VapB-UPR interactions, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this critical cellular process. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore VapB as a potential therapeutic target.

Introduction to VapB and the Unfolded Protein Response

The endoplasmic reticulum (ER) is the primary site for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis or, if the stress is insurmountable, trigger apoptosis. The UPR is orchestrated by three main ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).

Vesicle-associated membrane protein-associated protein B (VapB) is a type II integral membrane protein primarily localized to the ER. It is involved in a wide range of cellular processes, including vesicle trafficking, lipid transport, and the maintenance of ER structure. Recent evidence has highlighted a crucial role for VapB in modulating the UPR, positioning it as a key player in the cellular response to ER stress. Understanding the molecular mechanisms by which VapB influences the UPR is critical for elucidating its role in disease pathogenesis and for the development of novel therapeutic strategies.

Quantitative Data on VapB's Modulation of the UPR

The interaction of VapB with the UPR signaling pathways has been quantitatively assessed in several studies. The following tables summarize key findings on how VapB and its disease-associated mutant, P56S, affect the activity of the ATF6, IRE1, and PERK branches of the UPR.

VapB Attenuates ATF6 Signaling

Overexpression of VapB and its P56S mutant has been shown to inhibit the transcriptional activity of ATF6. This has been demonstrated using luciferase reporter assays where the luciferase gene is under the control of an ATF6-responsive promoter.

Cell LineConditionTreatmentFold Change in ATF6 Reporter Activity (relative to control)Reference
HEK293VapB-myc OverexpressionBasal~0.6[1][2]
HEK293VapB-myc OverexpressionTunicamycin (2 µg/ml)~0.5[1][2]
HEK293VapB P56S-myc OverexpressionBasal~0.5[1][2]
HEK293VapB P56S-myc OverexpressionTunicamycin (2 µg/ml)~0.4[1][2]
NSC34VapB-myc OverexpressionBasal~0.7[1][2]
NSC34VapB-myc OverexpressionTunicamycin (2 µg/ml)~0.6[1][2]
NSC34VapB P56S-myc OverexpressionBasal~0.6[1][2]
NSC34VapB P56S-myc OverexpressionTunicamycin (2 µg/ml)~0.5[1][2]
VapB P56S Mutant Activates the PERK Pathway

The ALS-associated P56S mutation in VapB has been shown to induce ER stress and activate the PERK branch of the UPR, leading to increased expression of the pro-apoptotic factor CHOP.

Mouse ModelGenotypeAgeProteinFold Change in Expression (relative to non-transgenic)Reference
Transgenic MiceP56S VapB3 monthsATF4 (nuclear extract)~1.8[3]
Transgenic MiceP56S VapB3 monthsCHOP (nuclear extract)~2.5[3]
Transgenic MiceWT VapB3 monthsATF4 (nuclear extract)~1.2 (not significant)[3]
Transgenic MiceWT VapB3 monthsCHOP (nuclear extract)~1.1 (not significant)[3]

Signaling Pathways and Molecular Interactions

The modulation of the UPR by VapB involves direct and indirect interactions with the core components of the signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Overview of the Unfolded Protein Response

UPR_Overview cluster_ER ER Lumen cluster_ER_Membrane ER Membrane UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP binds IRE1 IRE1 BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates IRE1\nActivation IRE1 Activation IRE1->IRE1\nActivation PERK\nActivation PERK Activation PERK->PERK\nActivation ATF6\nActivation ATF6 Activation ATF6->ATF6\nActivation

Caption: General overview of the three branches of the Unfolded Protein Response.

VapB's Interaction with the ATF6 Pathway

VapB has been shown to directly interact with ATF6, thereby attenuating its activation and subsequent signaling.

VapB_ATF6_Pathway cluster_ER_Membrane ER Membrane cluster_Golgi Golgi cluster_Nucleus Nucleus VapB VapB ATF6_inactive ATF6 (inactive) VapB->ATF6_inactive inhibits ATF6_cleaved Cleaved ATF6 (active) ATF6_inactive->ATF6_cleaved translocates & is cleaved UPR_Genes UPR Target Gene Expression ATF6_cleaved->UPR_Genes activates ER_Stress ER Stress ER_Stress->ATF6_inactive activates

Caption: VapB inhibits the activation and translocation of ATF6 to the Golgi.

VapB P56S Mutant and the PERK Pathway

The P56S mutation in VapB leads to protein aggregation and ER stress, which in turn activates the PERK pathway, culminating in the expression of the pro-apoptotic transcription factor CHOP.

VapB_P56S_PERK_Pathway cluster_ER ER cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus VapB_P56S VapB P56S Aggregates PERK PERK VapB_P56S->PERK induces ER stress leading to activation eIF2a eIF2α PERK->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 preferential translation CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: The VapB P56S mutant triggers the PERK-eIF2α-ATF4-CHOP apoptotic cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of VapB in the UPR.

ATF6 Reporter Assay

This assay measures the transcriptional activity of ATF6.

Objective: To quantify the effect of VapB or its mutants on ATF6-mediated gene expression.

Materials:

  • HEK293 or NSC34 cells

  • Expression plasmids for VapB-myc, VapB P56S-myc, and a control vector (e.g., empty pcDNA3.1)

  • ATF6 reporter plasmid (e.g., p5xATF6-GL3) containing multiple ATF6 binding sites upstream of a luciferase gene

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Tunicamycin or Thapsigargin (ER stress inducers)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 or NSC34 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the ATF6 reporter plasmid, the Renilla luciferase plasmid, and either the VapB expression plasmid or the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • ER Stress Induction (Optional): 24 hours post-transfection, treat the cells with an ER stress inducer (e.g., 2 µg/ml Tunicamycin or 1 µM Thapsigargin) for 12-16 hours. Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in ATF6 reporter activity relative to the control-transfected, untreated cells.

XBP1 Splicing Assay (RT-PCR)

This assay detects the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1 activation.

Objective: To determine the effect of VapB on IRE1-mediated XBP1 splicing.

Materials:

  • Cells expressing VapB or a control

  • Tunicamycin or Thapsigargin

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit

  • PCR primers specific for both spliced and unspliced forms of XBP1

  • Taq DNA polymerase

  • Agarose (B213101) gel electrophoresis system

  • Gel documentation system

Procedure:

  • Cell Treatment: Treat cells expressing VapB or a control with an ER stress inducer for a specified time (e.g., 4-8 hours).

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.

  • Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band than the spliced XBP1.

  • Quantification: Quantify the band intensities of the spliced and unspliced XBP1 products using a gel documentation system and appropriate software. The ratio of spliced to total XBP1 can be calculated to determine the extent of IRE1 activation.

Co-Immunoprecipitation (Co-IP) of VapB and ATF6

This technique is used to demonstrate a direct physical interaction between VapB and ATF6.

Objective: To confirm the in vivo interaction between VapB and ATF6.

Materials:

  • Cells co-expressing tagged VapB (e.g., VapB-myc) and tagged ATF6 (e.g., FLAG-ATF6)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against one of the tags (e.g., anti-myc antibody)

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the other tag (e.g., anti-FLAG antibody)

Procedure:

  • Cell Lysis: Lyse the co-transfected cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-myc) overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with the antibody against the co-immunoprecipitated protein (e.g., anti-FLAG) to detect the interaction.

VapB as a Therapeutic Target in UPR-Related Diseases

The integral role of VapB in modulating the UPR makes it an attractive target for therapeutic intervention in diseases characterized by ER stress and UPR dysregulation.

  • Neurodegenerative Diseases: In conditions like Amyotrophic Lateral Sclerosis (ALS), where mutations in VapB (e.g., P56S) lead to ER stress and neuronal cell death, strategies aimed at restoring normal VapB function or mitigating the downstream effects of UPR hyperactivation could be beneficial.[4] This might involve small molecules that stabilize the wild-type conformation of VapB, prevent its aggregation, or inhibit specific branches of the UPR that are detrimentally activated.

  • Cancer: Cancer cells often exhibit elevated ER stress due to high rates of protein synthesis and a harsh tumor microenvironment. They co-opt the UPR to promote survival and resistance to therapy. Targeting VapB could potentially disrupt this adaptive UPR, sensitizing cancer cells to chemotherapy or immunotherapy.

Conclusion

VapB is a multifaceted protein that plays a significant role in the regulation of the Unfolded Protein Response. Its ability to interact with and modulate the activity of key UPR sensors, particularly ATF6, highlights its importance in maintaining cellular homeostasis under conditions of ER stress. The disease-associated P56S mutant of VapB disrupts this delicate balance, leading to aberrant UPR signaling and contributing to cellular dysfunction and death. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate relationship between VapB and the UPR. A deeper understanding of these mechanisms will be instrumental in developing novel therapeutic strategies for a range of diseases where UPR dysregulation is a key pathological feature.

References

Foundational

The Role of VapB Protein in Cellular Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Vesicle-associated membrane protein-associated protein B (VAPB), an integral protein of the endoplasmic reticulum (ER), plays a crucial role in mai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesicle-associated membrane protein-associated protein B (VAPB), an integral protein of the endoplasmic reticulum (ER), plays a crucial role in maintaining cellular calcium homeostasis. This is primarily achieved through its function as a molecular tether at Mitochondria-Associated Membranes (MAMs), where it interacts with the outer mitochondrial membrane protein, Protein Tyrosine Phosphatase-Interacting Protein 51 (PTPIP51). This interaction facilitates the efficient transfer of calcium ions (Ca2+) from the ER to the mitochondria, a process vital for cellular signaling, energy metabolism, and apoptosis. Dysregulation of the VAPB-PTPIP51 interaction and the subsequent disruption of calcium homeostasis have been implicated in the pathology of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the molecular mechanisms by which VAPB governs calcium signaling, detailed experimental protocols to investigate these pathways, and a summary of key quantitative data.

Introduction: VAPB at the Crossroads of Inter-Organellar Communication

The endoplasmic reticulum (ER) and mitochondria are critical hubs for intracellular calcium signaling. The ER serves as the primary storage depot for calcium, which can be rapidly released into the cytosol to trigger a myriad of cellular processes. Mitochondria, in turn, can sequester cytosolic calcium, a mechanism that not only shapes the spatio-temporal dynamics of calcium signals but also stimulates mitochondrial ATP production.

The physical and functional coupling of these two organelles occurs at specialized contact sites known as Mitochondria-Associated Membranes (MAMs).[1][2][3][4] VAPB is a key protein component of the MAM, where its N-terminal Major Sperm Protein (MSP) domain projects into the cytosol, allowing it to interact with proteins on adjacent organelles.[1][5][6] A critical interaction for calcium homeostasis is the binding of VAPB to the outer mitochondrial membrane protein PTPIP51.[1][2][3][4] This VAPB-PTPIP51 tether is essential for the structural integrity of the ER-mitochondria interface and for the efficient channeling of calcium from the ER to the mitochondria.[1][7][8]

Mutations in the VAPB gene, such as the P56S substitution found in familial ALS (ALS8), disrupt the VAPB-PTPIP51 interaction and lead to aberrant calcium handling, highlighting the physiological importance of this pathway.[1][2][3][4][9]

The VAPB-PTPIP51 Signaling Pathway in Calcium Homeostasis

The canonical pathway for VAPB-mediated regulation of calcium homeostasis involves the following key steps:

  • ER-Mitochondria Tethering: VAPB, an integral ER membrane protein, physically interacts with PTPIP51, an outer mitochondrial membrane protein. This interaction forms a proteinaceous bridge that tethers the two organelles in close proximity at the MAMs.[1][2][3][4]

  • Calcium Release from the ER: Upon cellular stimulation (e.g., by IP3-generating agonists), calcium is released from the ER into the cytosol through channels such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).

  • Mitochondrial Calcium Uptake: The close apposition of the ER and mitochondria facilitated by the VAPB-PTPIP51 tether creates microdomains of high calcium concentration near the mitochondrial surface. This high local calcium concentration promotes its efficient uptake into the mitochondrial matrix via the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane and the mitochondrial calcium uniporter (MCU) on the inner mitochondrial membrane.

  • Modulation of Cellular Signaling: By buffering cytosolic calcium and increasing mitochondrial calcium levels, this pathway influences a wide range of cellular processes, including ATP production, reactive oxygen species (ROS) generation, and the regulation of apoptosis.

Mutations in VAPB, such as P56S, can alter the binding affinity for PTPIP51, leading to an increase in ER-mitochondria contacts and enhanced mitochondrial calcium uptake.[1][2][3][4] This dysregulation is thought to contribute to the neuronal cell death observed in ALS.[10]

Signaling Pathway Diagram

VAPB_Calcium_Homeostasis cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VAPB VAPB PTPIP51 PTPIP51 VAPB->PTPIP51 interacts with (tethering) IP3R IP3R Ca_cytosol Cytosolic Ca²⁺ IP3R->Ca_cytosol releases VDAC VDAC MCU MCU VDAC->MCU transfers to Mitochondrial Matrix Ca²⁺ Mitochondrial Matrix Ca²⁺ MCU->Mitochondrial Matrix Ca²⁺ imports Ca_cytosol->VDAC enters IP3 IP₃ IP3->IP3R activates Stimulus Cellular Stimulus Stimulus->IP3 generates ATP Production\nROS Signaling\nApoptosis ATP Production ROS Signaling Apoptosis Mitochondrial Matrix Ca²⁺->ATP Production\nROS Signaling\nApoptosis regulates

Caption: VAPB-PTPIP51 signaling pathway at the ER-mitochondria interface.

Quantitative Data on VAPB's Role in Calcium Homeostasis

Several studies have quantified the effects of VAPB and its ALS-associated mutant, VAPBP56S, on cellular calcium dynamics. The following tables summarize key findings.

Table 1: Effect of VAPB and VAPBP56S on Mitochondrial Calcium Uptake in HEK293 Cells
ConditionPeak Mitochondrial [Ca²⁺] (Normalized)n (cells)Reference
Control (empty vector)1.00 ± 0.0545[1]
Overexpression of VAPB1.10 ± 0.0646[1]
Overexpression of VAPBP56S1.35 ± 0.0779[1]
p < 0.05 compared to control
Table 2: Effect of VAPB and VAPBP56S on Cytosolic Calcium Levels in HEK293 Cells
ConditionPeak Cytosolic [Ca²⁺] (Normalized)n (cells)Reference
Control (empty vector)1.00 ± 0.0447[2]
Overexpression of VAPB0.95 ± 0.0582[2]
Overexpression of VAPBP56S0.80 ± 0.0667[2]
p < 0.05 compared to control
Table 3: Effect of VAPB and PTPIP51 Knockdown on Mitochondrial Calcium Uptake in HEK293 Cells
ConditionPeak Mitochondrial [Ca²⁺] (Normalized)n (cells)Reference
Control siRNA1.00 ± 0.0650[1]
VAPB siRNA0.75 ± 0.0555[1]
PTPIP51 siRNA0.70 ± 0.0660[1]
*p < 0.05 compared to control

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For overexpression studies, cells are transiently transfected with plasmids encoding VAPB, VAPBP56S, or an empty vector control using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

siRNA-Mediated Gene Knockdown
  • siRNA Design: Small interfering RNAs (siRNAs) targeting VAPB, PTPIP51, or a non-targeting control sequence are synthesized.

  • Transfection: Cells are transfected with siRNAs using a suitable transfection reagent. The final concentration of siRNA is typically in the range of 20-50 nM.

  • Incubation: Cells are incubated for 48-72 hours to allow for target protein depletion before subsequent experiments. Knockdown efficiency is verified by Western blotting.

Calcium Imaging
  • Cytosolic Calcium Measurement: Cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM (2-5 µM), for 30-60 minutes at 37°C. After loading, cells are washed and imaged using a fluorescence microscope. Calcium release from the ER is induced by the application of an agonist like ATP or carbachol. Changes in fluorescence intensity, corresponding to changes in cytosolic calcium concentration, are recorded over time.

  • Mitochondrial Calcium Measurement: To specifically measure mitochondrial calcium, cells are loaded with a mitochondria-targeted calcium indicator, such as Rhod-2 AM (2-5 µM), for 30-60 minutes at 37°C. Imaging and analysis are performed similarly to cytosolic calcium measurements.

Co-immunoprecipitation
  • Cell Lysis: Transfected cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. An antibody specific to the protein of interest (e.g., anti-VAPB) is added to the lysate and incubated overnight at 4°C. Protein A/G-agarose beads are then added to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed several times to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the proteins of interest (e.g., anti-PTPIP51) to detect the interaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Analysis Analysis cluster_Data Data Output Cell_Culture HEK293 Cell Culture Transfection Transfection (Plasmid or siRNA) Cell_Culture->Transfection Ca_Imaging Calcium Imaging (Fluo-4 / Rhod-2) Transfection->Ca_Imaging Co_IP Co-immunoprecipitation Transfection->Co_IP Western_Blot Western Blotting Transfection->Western_Blot verification of knockdown/ overexpression Ca_Data Quantitative Calcium Data Ca_Imaging->Ca_Data Co_IP->Western_Blot analysis of precipitates Protein_Interaction Protein-Protein Interaction Data Western_Blot->Protein_Interaction

Caption: General experimental workflow for studying VAPB function.

VapB in Prokaryotes: A Different Role

It is important to distinguish the eukaryotic VAPB protein from the prokaryotic VapB. In prokaryotes, VapB is a component of the VapBC toxin-antitoxin (TA) system.[11][12][13][14][15] In this system, VapC is a stable toxin (an RNase) that can inhibit cell growth, while VapB is a labile antitoxin that neutralizes the VapC toxin.[11][12][14] The VapBC system is involved in bacterial stress responses, persistence, and pathogenesis, but there is currently no evidence to suggest a direct role for prokaryotic VapB in cellular calcium homeostasis in the same manner as its eukaryotic counterpart.

Conclusion and Future Directions

VAPB is a critical regulator of cellular calcium homeostasis through its role as a tether at the ER-mitochondria interface. Its interaction with PTPIP51 is essential for the efficient transfer of calcium between these organelles, and disruption of this process is linked to neurodegenerative diseases like ALS. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the intricate mechanisms of VAPB-mediated calcium signaling.

Future research in this area should focus on:

  • Identifying novel regulators of the VAPB-PTPIP51 interaction.

  • Elucidating the downstream consequences of altered mitochondrial calcium levels in the context of neurodegeneration.

  • Exploring the therapeutic potential of modulating the VAPB-PTPIP51 tether in diseases associated with disrupted calcium homeostasis.

A deeper understanding of the role of VAPB in cellular calcium signaling will undoubtedly pave the way for the development of novel therapeutic strategies for a range of debilitating diseases.

References

Exploratory

Exploring the Interactome of VapB: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions surrounding the Vesicle-associated membrane protein-associated protein B (VapB) is cruc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions surrounding the Vesicle-associated membrane protein-associated protein B (VapB) is crucial for deciphering its role in cellular homeostasis and disease. This in-depth technical guide provides a comprehensive overview of the VapB interactome, detailing key binding partners, experimental methodologies for their identification, and the signaling pathways in which VapB plays a pivotal role.

VapB is an integral endoplasmic reticulum (ER) resident protein that belongs to the VAP family of proteins, which also includes VapA. These proteins are characterized by a cytosolic major sperm protein (MSP) domain, a coiled-coil domain, and a C-terminal transmembrane domain that anchors them to the ER membrane. The MSP domain is a key player in mediating interactions with a multitude of cytosolic proteins, many of which contain a "two phenylalanines in an acidic tract" (FFAT) motif. These interactions are fundamental to a wide range of cellular processes, including organelle tethering, lipid transport, calcium homeostasis, and the regulation of signaling pathways such as the unfolded protein response (UPR) and autophagy.[1][2][3]

Key Interacting Partners of VapB

The VapB interactome is extensive and diverse, encompassing proteins localized to various organelles and involved in a wide array of cellular functions. The following table summarizes some of the key interacting partners of VapB, the experimental methods used to identify these interactions, and their functional significance.

Interacting ProteinCellular LocalizationFunction of InteractorExperimental Method(s)Functional Significance of Interaction
PTPIP51 (Protein Tyrosine Phosphatase Interacting Protein 51) Outer Mitochondrial MembraneMitochondrial tetheringCo-Immunoprecipitation, Yeast Two-HybridER-mitochondria tethering, regulation of calcium homeostasis and autophagy.[4][5][6][7]
ACBD5 (Acyl-CoA Binding Domain Containing 5) Peroxisomal MembranePeroxisomal tetheringCo-ImmunoprecipitationER-peroxisome contact sites.
STARD3 (StAR-related lipid transfer domain containing 3) Late EndosomesCholesterol transportCo-Immunoprecipitation, FRET-FLIMER-late endosome membrane contact sites, cholesterol transport.
FIP200 (FAK family-interacting protein of 200 kDa) Cytosol, AutophagosomeAutophagy initiationCo-Immunoprecipitation, Yeast Two-HybridFormation of the ULK1/FIP200 complex at autophagosome formation sites on the ER.[1][8]
ULK1 (Unc-51 like autophagy activating kinase 1) Cytosol, AutophagosomeAutophagy initiationCo-Immunoprecipitation, Yeast Two-HybridStabilization of the ULK1/FIP200 complex for autophagosome biogenesis.[1][8]
ATF6 (Activating Transcription Factor 6) ER MembraneTranscription factor, UPR sensorYeast Two-Hybrid, Co-ImmunoprecipitationModulation of the unfolded protein response.[9][10]
FAF1 (Fas-Associated Factor 1) CytosolUbiquitin receptor, ER-associated degradation (ERAD)Affinity PurificationRecruitment of VapB to ERAD complexes.
ASNA1 (Arsenical pump-driving ATPase) CytosolTargeting of tail-anchored proteins to the ERAffinity PurificationInteraction with the TRC complex for protein targeting.
VAMP1/VAMP2 (Vesicle-Associated Membrane Protein 1/2) Vesicle MembranesVesicle fusionYeast Two-HybridPotential role in vesicle trafficking.[1]

Quantitative Analysis of VapB Interactions

Quantifying the binding affinities of protein-protein interactions is essential for a deeper understanding of their dynamics and regulation. However, obtaining precise quantitative data for membrane protein interactions can be challenging. To date, limited quantitative data is available for the VapB interactome. One study reported a dissociation constant (Kd) for the interaction between VapB and a peptide containing the FFAT motif of PTPIP51, although it was noted to be of low affinity.[11] Further quantitative studies, for instance using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are needed to build a comprehensive quantitative map of the VapB interactome.

Interacting PartnerMethodReported Binding Affinity (Kd)Reference
PTPIP51 (FFAT motif peptide)In vitro peptide binding assayLow micromolar range[11]

Experimental Protocols for Studying the VapB Interactome

Identifying and characterizing the interacting partners of VapB requires a combination of robust experimental techniques. Below are detailed methodologies for three key experiments commonly used to study the VapB interactome.

Co-Immunoprecipitation (Co-IP) to Validate VapB Interactions

Co-IP is a widely used technique to study protein-protein interactions in their native cellular context. This protocol is designed for the validation of a suspected interaction between VapB and a protein of interest (e.g., PTPIP51).

Materials:

  • Cell line expressing tagged VapB (e.g., HA-VapB) and/or the protein of interest.

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Antibody against the tag of the bait protein (e.g., anti-HA antibody).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blot detection (e.g., anti-VapB and anti-PTPIP51).

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the clarified lysate.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

    • Add the primary antibody against the tagged bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis using antibodies against both the bait (VapB) and the suspected interacting partner.

Yeast Two-Hybrid (Y2H) Screening for Novel VapB Interactors

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions. As VapB is a membrane-associated protein, a membrane-compatible Y2H system (e.g., split-ubiquitin system) is recommended.[8][12][13]

Materials:

  • Yeast strains of opposite mating types (e.g., MATa and MATα).

  • Bait vector (for VapB fusion) and prey vector (for cDNA library fusion).

  • cDNA library from a relevant cell type or tissue.

  • Yeast transformation reagents.

  • Selective media for yeast growth (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade).

Procedure:

  • Bait Construction and Auto-activation Test:

    • Clone the coding sequence of the cytosolic portion of VapB (e.g., the MSP domain) into the bait vector.

    • Transform the bait construct into the MATa yeast strain.

    • Plate the transformed yeast on selective media to test for auto-activation of the reporter genes. A bait that auto-activates cannot be used for screening.

  • Library Screening:

    • Transform the cDNA library (in the prey vector) into the MATα yeast strain.

    • Mate the bait-expressing MATa strain with the prey library-expressing MATα strain.

    • Plate the diploid yeast on dual-selective media (e.g., SD/-Leu/-Trp) to select for cells containing both bait and prey plasmids.

    • Replica-plate the diploid cells onto high-stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to screen for positive interactions.

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential interacting proteins.

  • Validation:

    • Re-transform the identified prey plasmids with the bait plasmid into fresh yeast cells to confirm the interaction.

    • Perform additional validation experiments, such as Co-IP, to confirm the interaction in a mammalian cell system.

Affinity Purification-Mass Spectrometry (AP-MS) for Global VapB Interactome Analysis

AP-MS is a high-throughput technique to identify a broad range of interacting proteins. This involves expressing a tagged version of VapB, purifying it along with its binding partners, and identifying the co-purified proteins by mass spectrometry.[1][14][15][16]

Materials:

  • Cell line stably expressing a tagged VapB (e.g., FLAG-HA-VapB).

  • Lysis buffer optimized for maintaining protein complexes.

  • Affinity resin (e.g., anti-FLAG agarose (B213101) beads).

  • Wash buffer.

  • Elution buffer (e.g., 3xFLAG peptide solution).

  • Reagents for in-solution or on-bead protein digestion (e.g., trypsin).

  • LC-MS/MS instrument and data analysis software.

Procedure:

  • Cell Culture and Lysis:

    • Grow a large-scale culture of the stable cell line.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the clarified lysate with the affinity resin to capture the tagged VapB and its interactors.

    • Wash the resin extensively to remove non-specific binders.

  • Elution and Digestion:

    • Elute the protein complexes from the resin using a competitive eluent (e.g., FLAG peptide) to maintain the integrity of the complexes.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

    • Use quantitative proteomics approaches (e.g., SILAC, label-free quantification) and statistical analysis to distinguish bona fide interactors from background contaminants.[17][18]

VapB in Cellular Signaling Pathways

VapB is a crucial regulator of several key signaling pathways, primarily through its role in mediating membrane contact sites and interacting with signaling proteins.

VapB in the Unfolded Protein Response (UPR)

The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. VapB has been shown to interact with and modulate the activity of Activating Transcription Factor 6 (ATF6), a key transducer of one of the UPR branches.[9][10] The interaction between the VapB MSP domain and ATF6 can attenuate ATF6-regulated transcription, suggesting that VapB acts as a negative regulator of this UPR pathway.[9][19][10]

VapB negatively regulates the ATF6 branch of the UPR.
VapB in Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. VapB plays a crucial role in the initiation of autophagy by interacting with key autophagy-related (ATG) proteins, FIP200 and ULK1.[1] VapB, through its FFAT-binding MSP domain, is recruited to autophagosome formation sites on the ER and helps to stabilize the ULK1/FIP200 complex, which is essential for the biogenesis of the isolation membrane (phagophore).[1][8]

VapB_Autophagy_Pathway cluster_ER ER Membrane cluster_Cytosol Cytosol VapB VapB ULK1_complex ULK1 Complex (ULK1, FIP200, ATG13, ATG101) VapB->ULK1_complex Stabilizes at ER ULK1 ULK1 VapB->ULK1 Interacts with (via FFAT motif) FIP200 FIP200 VapB->FIP200 Interacts with (via FFAT motif) Autophagy_Signal Autophagy Signal Autophagy_Signal->ULK1_complex Activates Phagophore Phagophore (Isolation Membrane) ULK1_complex->Phagophore Initiates formation ATG13 ATG13 ATG101 ATG101

VapB promotes autophagy initiation by stabilizing the ULK1 complex.

Experimental Workflow for VapB Interactome Discovery

The following diagram illustrates a logical workflow for the comprehensive exploration of the VapB interactome, from initial discovery to functional characterization.

VapB_Interactome_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Characterization Functional Characterization Y2H Yeast Two-Hybrid (Y2H) Screening Candidate_List List of Potential VapB Interactors Y2H->Candidate_List AP_MS Affinity Purification- Mass Spectrometry (AP-MS) AP_MS->Candidate_List CoIP Co-Immunoprecipitation (Co-IP) Validated_Interaction Validated VapB-Interactor Complex CoIP->Validated_Interaction PLA Proximity Ligation Assay (PLA) PLA->Validated_Interaction Functional_Assays Functional Assays (e.g., Calcium imaging, Autophagy flux) Functional_Understanding Understanding of Biological Role and Mechanism Functional_Assays->Functional_Understanding Structural_Studies Structural Studies (e.g., Crystallography, Cryo-EM) Structural_Studies->Functional_Understanding Candidate_List->CoIP Candidate_List->PLA Validated_Interaction->Functional_Assays Validated_Interaction->Structural_Studies

References

Foundational

VapB Splice Variants: A Technical Guide to Their Functional Significance

For Researchers, Scientists, and Drug Development Professionals Introduction Vesicle-associated membrane protein-associated protein B (VAPB) is an integral endoplasmic reticulum (ER) membrane protein that plays a crucial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicle-associated membrane protein-associated protein B (VAPB) is an integral endoplasmic reticulum (ER) membrane protein that plays a crucial role in a multitude of cellular processes. It is a member of the highly conserved VAP family of proteins, characterized by an N-terminal Major Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane domain. VAPB functions as a key tethering protein, facilitating the formation of membrane contact sites between the ER and other organelles, thereby regulating lipid transport, calcium homeostasis, and the unfolded protein response (UPR). The discovery of mutations in the VAPB gene, particularly the P56S missense mutation, and their association with a familial form of amyotrophic lateral sclerosis (ALS8), has intensified research into its function and regulation.

Alternative splicing of the VAPB pre-mRNA gives rise to several splice variants, each with potentially distinct functional roles. This technical guide provides an in-depth overview of the known VapB splice variants, their functional significance, the signaling pathways they modulate, and detailed experimental protocols for their investigation.

VapB Splice Variants: Structure and Expression

Alternative splicing of the human VAPB gene generates multiple transcripts. While the full-length VAPB protein is ubiquitously expressed, the expression patterns and protein products of its splice variants are more nuanced.

Known VapB Splice Variants
  • VAPB (Full-length): The canonical isoform, comprising all exons, is widely expressed across human tissues, with notable abundance in the brain.[1][2] It contains the MSP domain, coiled-coil domain, and transmembrane domain, enabling its localization to the ER and interaction with a wide array of binding partners.

  • VAPC: This is a well-characterized splice variant that results from the exclusion of three exons in the coding region, leading to a frameshift and an early stop codon. The resulting protein consists of the first 70 amino acids of the VAPB MSP domain followed by a unique 29-amino acid C-terminal sequence.[3] Crucially, VAPC lacks both the coiled-coil and transmembrane domains, rendering it a soluble protein.

  • Novel Splice Variants (VAPB-2, VAPB-3, VAPB-4,5, VAPB-3,4): Several other splice variants have been identified at the mRNA level in the human nervous system.[4] However, their corresponding protein products are often difficult to detect in tissues under normal conditions.[4] This is likely due to rapid proteasomal degradation, suggesting that their accumulation under conditions of proteasomal inhibition, as seen in some neurodegenerative diseases, might be of pathological significance.[4]

Table 1: Quantitative Data on VapB Splice Variant Expression and Properties

Splice VariantProtein Size (Predicted)Cellular LocalizationTissue Expression (mRNA)Protein Detection in TissuesKey Features
VAPB (full-length) ~27 kDa[5]Endoplasmic Reticulum[1]Ubiquitous[2]Readily detectable[5]Contains MSP, coiled-coil, and transmembrane domains.
VAPC ~11 kDaCytosolic/Soluble[3]Detected in various tissuesUndetectable under normal conditions in many tissues.Lacks coiled-coil and transmembrane domains.[3]
VAPB-2 VariablePredicted cytosolicNervous system[4]Undetectable under normal conditions.[4]Can be detected upon proteasomal inhibition.[4]
VAPB-3 VariablePredicted cytosolicNervous system[4]Undetectable under normal conditions.[4]Can be detected upon proteasomal inhibition.[4]
VAPB-4,5 VariablePredicted cytosolicNervous system[4]Readily detectable when transfected into cells.[4]
VAPB-3,4 VariablePredicted cytosolicNervous system[4]Undetectable under normal conditions.[4]Can be detected upon proteasomal inhibition.[4]

Functional Significance of VapB Splice Variants

The functional diversity of VapB isoforms stems from their distinct structural domains, which dictate their subcellular localization and protein-protein interaction profiles.

VAPB (Full-length): The Master Tether

Full-length VAPB is a central player in maintaining cellular homeostasis through its function at membrane contact sites. Its MSP domain interacts with proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif. This interaction is crucial for tethering the ER to other organelles, including mitochondria, Golgi, endosomes, and peroxisomes.[3][6] These interactions are vital for:

  • Lipid Transport: VAPB facilitates the transfer of lipids, such as ceramides (B1148491) and cholesterol, between the ER and other organelles by recruiting lipid transfer proteins.

  • Calcium Homeostasis: VAPB is enriched at mitochondria-associated ER membranes (MAMs) and interacts with the outer mitochondrial membrane protein PTPIP51 to regulate mitochondrial calcium uptake.[7]

  • Unfolded Protein Response (UPR): VAPB interacts with and modulates the activity of ATF6, a key transducer of the UPR, thereby influencing the cellular response to ER stress.[5][8]

VAPC: A Modulator of Viral Replication

The soluble VAPC splice variant has a distinct and important role in the context of viral infection. Lacking the transmembrane anchor, VAPC is not confined to the ER. Its primary known function is its interaction with the hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.[9] This interaction is thought to competitively inhibit the binding of full-length VAPA and VAPB to NS5B, which is essential for the formation of the viral replication complex on ER-derived membranes.[9] Thus, VAPC acts as an endogenous inhibitor of HCV replication.

Novel Splice Variants: Emerging Roles in Cellular Stress

The functional significance of the novel VAPB splice variants (VAPB-2, -3, -4,5, and -3,4) is still under investigation. The observation that their protein levels increase upon proteasomal inhibition suggests a potential role in cellular stress responses.[4] One of these variants, VAPB-2, has been shown to co-immunoprecipitate with the full-length VAPB, indicating a potential for homo- and hetero-oligomerization that could modulate VAPB function.[4] Further research is needed to elucidate their specific roles in health and disease.

Signaling Pathways and Logical Relationships

The functional diversity of VapB splice variants is reflected in their involvement in various signaling pathways.

VAPB and the Unfolded Protein Response (UPR)

UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_inactive ATF6 (inactive) ER_Stress->ATF6_inactive dissociation of BiP S1P_S2P S1P/S2P Proteases ATF6_inactive->S1P_S2P translocation VAPB VAPB VAPB->ATF6_inactive interaction & modulation ATF6_active ATF6 (active fragment) UPR_genes UPR Target Genes (Chaperones, etc.) ATF6_active->UPR_genes transcription activation S1P_S2P->ATF6_active cleavage

Figure 1: VAPB modulates the ATF6 branch of the Unfolded Protein Response.

VAPC in the Inhibition of HCV Replication

HCV_Replication_Inhibition cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol VAPB_VAPA VAPB/VAPA HCV_Replication_Complex HCV Replication Complex VAPB_VAPA->HCV_Replication_Complex scaffolding NS5B HCV NS5B (RNA Polymerase) NS5B->VAPB_VAPA binding (essential for replication complex formation) VAPC VAPC VAPC->NS5B competitive binding

References

Exploratory

Post-Translational Modifications of VapB Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The VapB protein, a component of the VapBC toxin-antitoxin (TA) systems, plays a crucial role in bacterial persistence, stress response, and pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VapB protein, a component of the VapBC toxin-antitoxin (TA) systems, plays a crucial role in bacterial persistence, stress response, and pathogenesis. Its function is intricately regulated by a variety of post-translational modifications (PTMs). In eukaryotes, its homolog, the vesicle-associated membrane protein-associated protein B (VAPB), is involved in a multitude of cellular processes, and its modification is linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the known PTMs of VapB and VAPB, detailing the experimental methodologies used for their characterization and the signaling pathways they influence.

Phosphorylation of VapB

Phosphorylation is a key regulatory PTM of VapB, particularly in Mycobacterium tuberculosis, where it modulates the activity of the cognate VapC toxin. In eukaryotes, phosphorylation of VAPB and its interacting partners is crucial for processes like mitosis.

Quantitative Data on VapB Phosphorylation
OrganismProteinPhosphorylation Site(s)Effect of ModificationReference
Mycobacterium tuberculosisVapB27Thr43Phosphomimetic substitution (T43E) decreases interaction with VapC27 and binding to promoter DNA.[1][1]
Mycobacterium tuberculosisVapB46Ser64Phosphomimetic substitution (S64D) decreases interaction with VapC46 and abolishes binding to promoter DNA.[1][1]
HumanELYS (VAPB interacting protein)Ser/Thr residues in FFAT motifsPhosphorylation of ELYS promotes its interaction with VAPB during mitosis.[2][3][2][3]
HumanACBD5 (VAPB interacting protein)Serine/Threonine residues in FFAT-like motifPhosphorylation enhances binding to VAPB.[4][4]
Experimental Protocols

This protocol outlines a general workflow for identifying phosphorylation sites on VapB or its interacting partners.

  • Protein Immunoprecipitation:

    • Lyse cells expressing the protein of interest (e.g., VapB-FLAG or VAPB-GFP) in a lysis buffer containing phosphatase inhibitors.

    • Incubate the cell lysate with an appropriate antibody (e.g., anti-FLAG or anti-GFP) conjugated to magnetic or agarose (B213101) beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein of interest.

  • In-solution or In-gel Digestion:

    • Denature the eluted protein with urea (B33335) or another denaturant.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment:

    • Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is often necessary.

    • Utilize techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively capture phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and the precise location of the phosphate (B84403) group.

    • Utilize database search algorithms (e.g., Mascot, Sequest) to match the experimental spectra to theoretical spectra from a protein sequence database.

This protocol is used to determine if the interaction between VapB and its partners is dependent on phosphorylation.

  • Cell Culture and Treatment:

    • Culture cells expressing tagged versions of the proteins of interest (e.g., VapB-HA and VapC-FLAG).

    • If studying the effect of a specific signaling pathway, treat the cells with appropriate inducers or inhibitors. To study phosphorylation in general, cells can be treated with phosphatase inhibitors like sodium orthovanadate.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against both tagged proteins (e.g., anti-HA and anti-FLAG) to detect the co-immunoprecipitated protein.

Signaling Pathways

In M. tuberculosis, the serine/threonine protein kinase PknA has been implicated in the phosphorylation of several VapB proteins.[1] This phosphorylation event is thought to be a mechanism for the bacterium to respond to environmental stresses. Phosphorylation of VapB disrupts its ability to bind to and neutralize the VapC toxin, leading to increased VapC activity. It also inhibits VapB's ability to repress the transcription of the vapBC operon.

VapB_Phosphorylation_Pathway Stress Environmental Stress PknA PknA (Ser/Thr Protein Kinase) Stress->PknA activates VapB VapB PknA->VapB phosphorylates VapBC_operon vapBC operon PknA->VapBC_operon VapBC_complex VapB-VapC Complex (Inactive) PknA->VapBC_complex VapB->VapBC_operon represses VapB->VapBC_complex binds VapC VapC (Toxin) VapC->VapBC_complex Free_VapC Free VapC (Active Toxin) VapBC_complex->Free_VapC dissociates

VapB Phosphorylation Pathway in M. tuberculosis

Ubiquitination of VAPB

In humans, the VapB homolog, VAPB, is linked to familial ALS. The mutant form, P56S-VAPB, is prone to misfolding and is targeted for degradation through the ubiquitin-proteasome system.

Quantitative Data on VAPB Ubiquitination

Quantitative data for VAPB ubiquitination is often presented as the relative increase in ubiquitinated species or the formation of ubiquitin-positive aggregates.

ConditionObservationMethodReference
Expression of mutant VAPB (T46I or P56S) in NSC-34 cellsSignificant increase in the number of cells with ubiquitin-positive aggregates compared to wild-type VAPB expression.Immunofluorescence microscopy and cell counting.[5][6][5][6]
Expression of mutant VAPB (P56S)Accumulation of ubiquitinated VAPB in insoluble fractions.Fractionation and Western Blot.
Experimental Protocols

This protocol is designed to detect the ubiquitination of VAPB in cultured cells.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding tagged VAPB (e.g., HA-VAPB) and tagged ubiquitin (e.g., His-Ubiquitin).

    • Include a control with an empty vector for ubiquitin.

  • Proteasome Inhibition (Optional):

    • To enhance the detection of ubiquitinated proteins, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

  • Cell Lysis under Denaturing Conditions:

    • Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).

    • Boil the lysates to ensure complete denaturation.

  • Immunoprecipitation:

    • Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration.

    • Incubate the lysates with an antibody against the VAPB tag (e.g., anti-HA antibody) to immunoprecipitate VAPB and its ubiquitinated forms.

    • Alternatively, if using His-Ubiquitin, use Ni-NTA beads to pull down all ubiquitinated proteins.

  • Western Blot Analysis:

    • Wash the immunoprecipitates extensively.

    • Elute the proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody against the ubiquitin tag (e.g., anti-His or anti-ubiquitin antibody) to visualize the ladder of ubiquitinated VAPB species.

Signaling Pathways

The P56S mutation in VAPB leads to protein misfolding, which triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). Misfolded VAPB is recognized by the ER-associated degradation (ERAD) pathway, leading to its polyubiquitination and subsequent degradation by the proteasome. However, the accumulation of misfolded VAPB can overwhelm the ERAD machinery, leading to the formation of ubiquitin-positive inclusions, a hallmark of ALS.[7][8]

VAPB_Ubiquitination_Pathway VAPB_P56S Mutant VAPB (P56S) Misfolded_VAPB Misfolded VAPB VAPB_P56S->Misfolded_VAPB UPR Unfolded Protein Response (UPR) Misfolded_VAPB->UPR activates ERAD ER-Associated Degradation (ERAD) Misfolded_VAPB->ERAD targets Aggregates Ubiquitin-Positive Inclusions Misfolded_VAPB->Aggregates aggregates when ERAD is overwhelmed Ubiquitination Polyubiquitination ERAD->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

VAPB Ubiquitination Pathway in ALS

Methylation of VapB

In the fungus Aspergillus nidulans, VapB is part of a methyltransferase complex that plays a role in epigenetic regulation.

Experimental Protocols

This method was used to identify the components of the VapB-containing methyltransferase complex.

  • Strain Construction:

    • Generate a fungal strain expressing a TAP-tagged version of a protein suspected to be in the complex (e.g., VipC-TAP). The TAP tag typically consists of two affinity tags separated by a protease cleavage site (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease site).

  • Protein Extraction:

    • Grow the fungal culture and harvest the mycelia.

    • Lyse the cells under native conditions to preserve protein complexes.

  • First Affinity Purification:

    • Incubate the protein extract with IgG beads to bind the Protein A tag.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the complex by cleaving the tag with TEV protease.

  • Second Affinity Purification:

    • Incubate the eluted complex with calmodulin beads in the presence of calcium.

    • Wash the beads.

    • Elute the final complex by chelating the calcium with EGTA.

  • Mass Spectrometry:

    • Separate the components of the purified complex by SDS-PAGE.

    • Excise the protein bands and identify the proteins by mass spectrometry.

Signaling Pathways

In A. nidulans, the VapA-VipC-VapB complex is tethered to the plasma membrane.[9][10] Upon a signal, the VipC-VapB methyltransferase subcomplex is released and translocates to the nucleus. In the nucleus, it interacts with the velvet protein VeA, affecting its stability and nuclear import. Nuclear VapB then acts as a methyltransferase, influencing histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and thereby regulating the expression of genes involved in fungal development.[9][10]

VapB_Methylation_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus VapA_VipC_VapB VapA-VipC-VapB Complex VipC_VapB VipC-VapB Complex VapA_VipC_VapB->VipC_VapB translocates VeA VeA VipC_VapB->VeA interacts with & regulates Histone Histone H3 VipC_VapB->Histone methylates H3K9me3 H3K9me3 Histone->H3K9me3 decreases Gene_Expression Asexual Development Gene Expression H3K9me3->Gene_Expression activates Signal External Signal Signal->VapA_VipC_VapB triggers release

VapA-VipC-VapB Methyltransferase Pathway

ADP-Ribosylation of VAPB

Recent studies have identified ADP-ribosylation as another PTM of human VAPB, implicating it in the regulation of calcium homeostasis.

Quantitative Data on VAPB ADP-Ribosylation
ProteinModification SiteModifying EnzymeEffect of ModificationReference
Human VAPBArginine 50 (R50)ARTC1Impairs intracellular calcium homeostasis.[6][11][6][11]
Experimental Protocols
  • In Vitro ADP-Ribosylation Assay:

    • Incubate purified recombinant VAPB with the ADP-ribosyltransferase ARTC1 and NAD+ (the source of the ADP-ribose group).

    • Include a control reaction without ARTC1.

  • Mass Spectrometry:

    • Digest the VAPB from both reactions with a protease.

    • Analyze the resulting peptides by mass spectrometry.

    • The ADP-ribosylated peptide will have a mass shift corresponding to the addition of an ADP-ribose moiety.

    • Use tandem mass spectrometry (MS/MS) to fragment the modified peptide and pinpoint the exact arginine residue that is modified.

  • Site-Directed Mutagenesis:

    • To confirm the identified site, create a mutant version of VAPB where the putative ADP-ribosylation site is changed (e.g., R50K).

    • Repeat the in vitro ADP-ribosylation assay and mass spectrometry analysis to show that the mutation abolishes ADP-ribosylation.

Signaling Pathways

The mono-ADP-ribosyltransferase ARTC1 modifies VAPB at Arginine 50.[6] This modification has been shown to be important for intracellular calcium homeostasis. Knockdown of ARTC1 or expression of the non-ADP-ribosylatable VAPB-R50K mutant impairs the cell's ability to handle calcium transients.[6][11]

VAPB_ADPRibosylation_Pathway ARTC1 ARTC1 (ADP-Ribosyltransferase) VAPB VAPB ARTC1->VAPB ADP-ribosylates VAPB_ADPR ADP-Ribosylated VAPB (at Arg50) VAPB->VAPB_ADPR Ca_Homeostasis Calcium Homeostasis VAPB_ADPR->Ca_Homeostasis regulates

VAPB ADP-Ribosylation Pathway

Conclusion

The post-translational modification of VapB and its homolog VAPB is a critical layer of regulation that fine-tunes their function in diverse biological contexts, from bacterial stress responses to human neuronal health. The methodologies and pathways described in this guide provide a foundation for further research into these modifications and their potential as therapeutic targets. A deeper understanding of how these PTMs are regulated and how they impact protein-protein interactions and downstream signaling will be essential for developing novel strategies to combat bacterial infections and neurodegenerative diseases.

References

Protocols & Analytical Methods

Method

Application Note: Co-Immunoprecipitation of VAPB Protein Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction Vesicle-associated membrane protein-associated protein B (VAPB) is an integral membrane protein of the endoplasmic reticulum (ER) that plays a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicle-associated membrane protein-associated protein B (VAPB) is an integral membrane protein of the endoplasmic reticulum (ER) that plays a crucial role in a variety of cellular processes.[1] As a type IV membrane protein, VAPB is involved in the unfolded protein response (UPR), cellular calcium homeostasis, and vesicle trafficking.[1][2][3] VAPB can form homodimers and heterodimers with its homolog VAPA and interacts with a range of other proteins, often by binding to a two-phenylalanines-in-an-acidic-tract (FFAT) motif present in its binding partners.[1] Given its involvement in cellular homeostasis, mutations in VAPB have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This method involves using a specific antibody to capture a protein of interest ("bait"), along with any proteins it is interacting with ("prey"), from a cell lysate. This application note provides a detailed protocol for the co-immunoprecipitation of VAPB and its interacting partners, optimized for an ER-resident membrane protein.

Principle of VAPB Co-Immunoprecipitation

The Co-IP procedure begins with the gentle lysis of cells to solubilize proteins while preserving their native interactions. Since VAPB is a membrane protein, the choice of detergent in the lysis buffer is critical to solubilize the ER membrane without disrupting protein complexes.[4] A specific antibody against VAPB is then added to the cell lysate to form an immune complex. This complex is subsequently captured on protein A/G-conjugated beads. After a series of washes to remove non-specifically bound proteins, the VAPB-containing protein complex is eluted from the beads. The eluted proteins can then be identified by downstream applications such as Western blotting or mass spectrometry.

Key Interaction Partners of VAPB

VAPB is known to interact with a variety of proteins, which can serve as positive controls or targets for a Co-IP experiment. Some of the well-characterized VAPB interactors include:

  • PTPIP51 (Protein Tyrosine Phosphatase-Interacting Protein 51): An outer mitochondrial membrane protein that tethers the ER to mitochondria through its interaction with VAPB.[2]

  • FAF1 (Fas-Associated Factor 1): A p97 cofactor that interacts with VAPB.

  • ASNA1 (Arsenical-pump Driving ATPase): Another binding partner of VAPB.

  • STING (Stimulator of Interferon Genes): An ER-anchored protein that forms a complex with VAPB.

  • FFAT motif-containing proteins: VAPB binds to a number of proteins containing the FFAT motif, playing a role in lipid transport and signaling.[1]

Experimental Protocol: Co-Immunoprecipitation of VAPB

This protocol is designed for cultured mammalian cells expressing endogenous or overexpressed tagged VAPB.

Reagents and Buffers
Reagent/BufferCompositionStorage
PBS (Phosphate-Buffered Saline) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Room Temperature
Co-IP Lysis Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40, Protease Inhibitor Cocktail (add fresh)4°C
Wash Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100 or 0.1% NP-404°C
Elution Buffer (for Western Blotting) 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer)Room Temperature
Elution Buffer (for Mass Spectrometry) 0.1 M Glycine-HCl, pH 2.5-3.0 or "Soft" Elution Buffer (0.2% SDS, 0.1% Tween-20, 50 mM Tris-HCl, pH 8.0)[5]4°C
Protein A/G Beads Agarose or magnetic beads conjugated with Protein A/G4°C
Step-by-Step Methodology

1. Cell Culture and Harvest: a. Culture mammalian cells (e.g., HEK293T, HeLa) expressing the VAPB protein of interest to ~80-90% confluency. b. Wash the cells twice with ice-cold PBS. c. Harvest the cells by scraping in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube. d. Pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C.

2. Cell Lysis: a. Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL for a 10 cm dish). b. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

3. Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the pre-cleared lysate.

4. Immunoprecipitation: a. Determine the protein concentration of the pre-cleared lysate using a standard protein assay (e.g., BCA assay). b. Take an aliquot of the lysate (e.g., 20-50 µL) to serve as the "input" control. c. To the remaining lysate (typically 500 µg to 1 mg of total protein), add the primary antibody against VAPB (or the tag if using a tagged protein). The optimal antibody concentration should be determined empirically (typically 1-5 µg). d. As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype. e. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.

5. Capture of Immune Complexes: a. Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate for 1-2 hours at 4°C on a rotator to allow the beads to bind the antibody-antigen complexes.

6. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.

7. Elution:

  • For Western Blot Analysis: a. After the final wash, remove all supernatant. b. Add 30-50 µL of 1X SDS-PAGE Sample Buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge the beads and collect the supernatant containing the eluted proteins.

  • For Mass Spectrometry Analysis: a. After the final wash, resuspend the beads in 50 µL of an appropriate elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0). b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) if using a low pH elution. d. Alternatively, use a "soft" elution buffer to preserve the integrity of the antibody for potential reuse.[5]

8. Analysis: a. Analyze the eluted proteins and the input control by SDS-PAGE and Western blotting using antibodies against VAPB and the expected interacting protein(s). b. For discovery of novel interacting partners, the eluted sample can be processed for analysis by mass spectrometry.

Data Presentation

Quantitative data from downstream analyses, such as mass spectrometry, should be summarized for clear interpretation.

Bait ProteinIdentified Interacting ProteinPeptide CountFold Enrichment (Sample vs. Control)p-value
VAPBPTPIP512515.2<0.001
VAPBFAF11810.5<0.005
VAPBProtein X128.3<0.01
IgG ControlPTPIP5111.0n.s.

Visualizations

VAPB Co-Immunoprecipitation Workflow```dot

VAPB_CoIP_Workflow start Start: Cell Culture cell_harvest Cell Harvest start->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis pre_clearing Pre-clearing with Protein A/G Beads cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with Anti-VAPB Antibody pre_clearing->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture washing Wash Steps capture->washing elution Elution washing->elution analysis Downstream Analysis (Western Blot / Mass Spec) elution->analysis end End analysis->end

Caption: VAPB-PTPIP51 interaction at ER-Mitochondria contact sites.

References

Application

Proximity Ligation Assay for In Situ Analysis of VapB-PTPIP51 Interactions at ER-Mitochondria Contact Sites

Application Notes and Protocols for Researchers and Drug Development Professionals Introduction Vesicle-associated membrane protein-associated protein B (VapB) is an integral protein of the endoplasmic reticulum (ER) tha...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Vesicle-associated membrane protein-associated protein B (VapB) is an integral protein of the endoplasmic reticulum (ER) that plays a crucial role in maintaining cellular homeostasis. It acts as a tethering protein, mediating the formation of membrane contact sites (MCS) between the ER and other organelles, such as mitochondria. One of its key interaction partners is the outer mitochondrial membrane protein, protein tyrosine phosphatase-interacting protein 51 (PTPIP51). The VapB-PTPIP51 tether is critical for regulating calcium homeostasis, lipid transport, and autophagy, and its disruption has been linked to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).

The proximity ligation assay (PLA) is a powerful and highly sensitive technique used to visualize and quantify protein-protein interactions in situ with single-molecule resolution. This method offers a significant advantage over traditional co-immunoprecipitation assays by providing spatial information about where these interactions occur within the cell. This document provides a detailed protocol for the application of PLA to detect and quantify the interaction between VapB and PTPIP51 at the ER-mitochondria interface.

Key Principles of Proximity Ligation Assay

The in situ PLA technique relies on the use of a pair of primary antibodies raised in different species that recognize the two proteins of interest.[1][2] Species-specific secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides.[1][3] When the two proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes are brought near each other.[1][4] This proximity allows for the hybridization of two additional connector oligonucleotides, which are then joined by a ligase to form a circular DNA molecule.[2] This DNA circle then serves as a template for rolling-circle amplification (RCA), generating a long DNA product containing hundreds of copies of the original sequence.[2] Finally, fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot that can be visualized and quantified using fluorescence microscopy.[2] Each spot represents a single protein-protein interaction event.

Experimental Protocols

I. Cell Culture and Preparation
  • Cell Seeding : Plate human-derived cell lines (e.g., HeLa or SH-SY5Y) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the following day.

  • Incubation : Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • (Optional) Treatment : If investigating the effect of a compound on the VapB-PTPIP51 interaction, treat the cells with the desired concentration of the compound or vehicle control for the appropriate duration.

  • Fixation : Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing : Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization : Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody penetration.

  • Washing : Wash the cells twice with PBS for 5 minutes each.

II. Proximity Ligation Assay Procedure

This protocol is based on the use of commercially available PLA kits (e.g., Duolink® In Situ PLA Reagents).

  • Blocking : Place the coverslips in a humidified chamber. Add a sufficient volume of the blocking solution provided in the PLA kit to each coverslip and incubate for 1 hour at 37°C.

  • Primary Antibody Incubation : Dilute the primary antibodies against VapB and PTPIP51 in the antibody diluent provided in the kit to their optimal concentrations (determined empirically, typically in the range of 1-10 µg/mL).

    • Anti-VapB : Rabbit polyclonal or monoclonal antibody.

    • Anti-PTPIP51 : Mouse monoclonal antibody.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing : Wash the coverslips twice with Wash Buffer A (provided in the kit) for 5 minutes each at room temperature.

  • PLA Probe Incubation : Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent. Add the PLA probe solution to each coverslip and incubate for 1 hour at 37°C in a humidified chamber.

  • Washing : Wash the coverslips twice with Wash Buffer A for 5 minutes each at room temperature.

  • Ligation : Prepare the ligation mix by diluting the Ligation buffer 1:5 with high-purity water and then adding the Ligase enzyme at a 1:40 dilution. Add the ligation mix to each coverslip and incubate for 30 minutes at 37°C in a humidified chamber.

  • Washing : Wash the coverslips twice with Wash Buffer A for 2 minutes each at room temperature.

  • Amplification : Prepare the amplification mix by diluting the Amplification buffer 1:5 with high-purity water and then adding the Polymerase at a 1:80 dilution. Add the amplification mix to each coverslip and incubate for 100 minutes at 37°C in a humidified chamber. Note: This step is light-sensitive.

  • Final Washes : Wash the coverslips twice with Wash Buffer B for 10 minutes each, followed by one wash with 0.01x Wash Buffer B for 1 minute at room temperature.

  • Mounting : Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

III. Imaging and Data Analysis
  • Image Acquisition : Acquire images using a fluorescence or confocal microscope. Capture images of the DAPI channel (for cell nuclei) and the channel corresponding to the fluorophore used in the PLA kit (e.g., Cy3 or Alexa Fluor 594 for red fluorescence).

  • Image Analysis and Quantification : Use image analysis software such as ImageJ or CellProfiler to quantify the number of PLA signals per cell.

    • Identify individual cells based on the DAPI staining of the nuclei.

    • Set a threshold to detect the fluorescent PLA signals (dots).

    • Count the number of PLA signals within each cell.

    • Calculate the average number of PLA signals per cell for each experimental condition.

Data Presentation

The quantitative data obtained from the PLA experiment can be summarized in tables for clear comparison between different experimental conditions.

Table 1: Quantification of VapB-PTPIP51 PLA Signals in Control vs. Treated Cells

Treatment GroupNumber of Cells AnalyzedMean PLA Signals per CellStandard Deviationp-value (vs. Control)
Vehicle Control15025.48.2-
Compound X (10 µM)14812.14.5<0.001
Compound Y (5 µM)15238.910.1<0.001

Table 2: Negative Controls for PLA Specificity

Control ConditionNumber of Cells AnalyzedMean PLA Signals per CellStandard Deviation
Anti-VapB only1001.20.8
Anti-PTPIP51 only1001.51.1
No primary antibodies1000.80.5

Visualizations

Experimental Workflow

PLA_Workflow cluster_prep Cell Preparation cluster_pla PLA Protocol cluster_analysis Imaging & Analysis A Seed Cells on Coverslips B Fixation (4% PFA) A->B C Permeabilization (Triton X-100) B->C D Blocking C->D E Primary Antibody Incubation (anti-VapB & anti-PTPIP51) D->E F PLA Probe Incubation (anti-Rabbit PLUS & anti-Mouse MINUS) E->F G Ligation F->G H Amplification (RCA) G->H I Mounting with DAPI H->I J Fluorescence Microscopy I->J K Image Quantification J->K

Caption: Proximity Ligation Assay (PLA) experimental workflow.

VapB-PTPIP51 Signaling Pathway at ER-Mitochondria Contact Site

VapB_PTPIP51_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_downstream Downstream Cellular Processes VapB VapB PTPIP51 PTPIP51 VapB->PTPIP51 Interaction Ca_Homeostasis Calcium Homeostasis PTPIP51->Ca_Homeostasis Modulates Lipid_Transport Lipid Transport PTPIP51->Lipid_Transport Regulates Autophagy Autophagy Regulation PTPIP51->Autophagy Influences

Caption: VapB-PTPIP51 interaction at ER-Mitochondria contact sites.

References

Method

Application Notes: Generating and Characterizing VapB Knockout Mouse Models for ALS Research

Introduction Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord.[1] A mutation (p.P56S) in the Vesicle-Associated Membra...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord.[1] A mutation (p.P56S) in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) gene is linked to a familial form of ALS, designated as ALS8.[1][2][3] VAPB is an endoplasmic reticulum (ER) resident protein that functions as an adaptor for numerous cytosolic proteins, playing a crucial role in processes like the unfolded protein response (UPR), ER-mitochondria tethering, calcium homeostasis, and vesicle trafficking.[1][2][4] Research suggests that the pathogenic mechanism of the P56S mutation involves a loss-of-function or haploinsufficiency, making the generation of VapB knockout (KO) mouse models a critical strategy to investigate the consequences of VapB depletion and its role in motor neuron degeneration.[2][4][5] These models are invaluable for dissecting disease mechanisms and for the preclinical evaluation of therapeutic strategies aimed at compensating for VAPB loss.

Application Notes on Existing VapB Mouse Models

Several mouse models have been developed to study VapB's role in ALS, including complete knockout and knock-in models expressing the pathogenic P56S mutation.

  • VapB Knockout (KO) Mice: Mice with a complete deletion of the VapB gene (Vapb-/-) are viable and fertile.[6] These mice exhibit mild, late-onset motor deficits that become apparent after 18 months of age.[6][7] While they do not recapitulate a severe ALS phenotype, they are essential for studying the fundamental consequences of VapB loss.[5][7] The mild phenotype suggests that compensatory mechanisms, possibly involving its paralogue VapA, may be at play.[4]

  • VapB P56S Knock-in (KI) Mice: To more accurately model the human ALS8 condition, knock-in mice were generated, replacing the wild-type VapB gene with the P56S mutant version.[8][9] These mice express the mutant protein at physiological levels. Heterozygous (VapbWT/P56S) and homozygous (VapbP56S/P56S) KI mice display a dose-dependent, slowly progressive motor deficit, which is a key feature of the human disease.[8][9] Pathological hallmarks observed in these mice before the onset of motor defects include ER stress, an elevated autophagic response, and the accumulation of ubiquitinated proteins specifically in motor neurons.[8][9] These models are therefore highly valuable for investigating the early pathogenic events triggered by the mutant protein.

Data Summary: Phenotypes of VapB Knock-in and Knockout Mice

The following table summarizes key quantitative data from studies on VapB P56S knock-in and VapB knockout mouse models.

Model Genotype Age Assay Observation Reference
VapB P56S Knock-in VapbWT/P56S & VapbP56S/P56S11-15 monthsInverted Grid TestDose-dependent significant decrease in latency to fall compared to wild-type.[9]
VapbWT/P56S & VapbP56S/P56S15 monthsRotarod TestSignificant decrease in latency to fall compared to wild-type.[9]
VapbP56S/P56S13 monthsMuscle Histology (Soleus)Presence of small group muscle fiber atrophies and an increased number of fibers with internal nuclei.[9]
VapbWT/P56S18 monthsProtein Expression (Spinal Cord)Significant increase in phosphorylated eIF2α (ER stress marker) levels compared to wild-type.[9]
VapbWT/P56S18-24 monthsProtein Expression (Spinal Cord)~4-fold increase in P62 (autophagy marker) levels compared to wild-type.[9]
VapB Knockout Vapb-/->18 monthsMotor BehaviorDevelopment of mild motor deficits.[6][7]
Vapb-/-AdultNeuromuscular Junction (NMJ)NMJs remain innervated, with no apparent muscle denervation.[6][7]

Experimental Workflow and Key Signaling

The generation and validation of a VapB knockout mouse model involves a multi-step process from genetic design to comprehensive phenotypic analysis.

G A Design Targeting Strategy (CRISPR/Cas9 or Homologous Recombination) B Generation of Founder Mice (Zygote Microinjection / ES Cell Injection) A->B C Breeding for Germline Transmission B->C D Genotyping of Offspring (PCR Analysis) C->D E Confirmation of Knockout (qRT-PCR & Western Blot) D->E F Behavioral Analysis (Rotarod, Grip Strength, etc.) E->F G Histopathological Analysis (Spinal Cord Motor Neurons, NMJ) F->G H Molecular Analysis (ER Stress, Autophagy Markers) G->H

Workflow for VapB Knockout Mouse Generation and Analysis.

VAPB is a key regulator of ER contact sites, and its loss disrupts crucial cellular signaling pathways implicated in ALS.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion VAPB VAPB UPR_Sensors UPR Sensors (e.g., IRE1, PERK) VAPB->UPR_Sensors Modulates PTPIP51 PTPIP51 VAPB->PTPIP51 Tethering ER_Stress ER Stress Response UPR_Sensors->ER_Stress Initiates Ca_Uptake Ca²⁺ Uptake PTPIP51->Ca_Uptake Regulates Ca_Homeostasis Ca²⁺ Homeostasis Ca_Uptake->Ca_Homeostasis Maintains Motor_Neuron_Health Motor Neuron Health ER_Stress->Motor_Neuron_Health Impacts Ca_Homeostasis->Motor_Neuron_Health Impacts

VAPB's role in ER-Mitochondria tethering and UPR.

Protocols

Protocol 1: Generation of VapB Knockout Mice via CRISPR/Cas9

This protocol provides a general framework for generating VapB KO mice by targeting an early exon (e.g., exon 2 or 3) to induce a frameshift mutation leading to nonsense-mediated decay.[10][11]

1. Design of guide RNAs (gRNAs):

  • Identify target sequences within exon 2 or 3 of the mouse Vapb gene.

  • Use online tools (e.g., CHOPCHOP, CRISPOR) to design 2-3 gRNAs with high on-target scores and low off-target potential.

  • Synthesize or clone gRNAs into an appropriate expression vector.

2. Preparation of Reagents for Microinjection:

  • Prepare a microinjection mix containing:

    • Cas9 mRNA or protein (e.g., 100 ng/µL).
    • Synthesized gRNAs (e.g., 50 ng/µL each).
    • Injection buffer (e.g., TE buffer, pH 7.5).

  • Filter the mix through a 0.22 µm syringe filter.

3. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

  • Perform pronuclear microinjection of the Cas9/gRNA mix.

  • Transfer the injected zygotes into the oviducts of pseudopregnant recipient female mice.

4. Screening of Founder (F0) Mice:

  • After birth, obtain tail biopsies from pups at ~10-14 days of age.

  • Extract genomic DNA.

  • Perform PCR using primers flanking the gRNA target site.

  • Analyze PCR products for insertions/deletions (indels) using Sanger sequencing or T7 endonuclease I (T7E1) assay.

5. Breeding and Colony Establishment:

  • Breed founder mice with confirmed indels to wild-type mice to generate F1 offspring.

  • Genotype F1 mice to confirm germline transmission of the mutation.

  • Intercross heterozygous (Vapb+/-) F1 mice to generate homozygous knockout (Vapb-/-), heterozygous (Vapb+/-), and wild-type (Vapb+/+) littermates for experimental use.

Protocol 2: Genotyping of VapB Knockout Mice

This PCR-based protocol is used to distinguish between wild-type, heterozygous, and homozygous knockout animals.

1. DNA Extraction:

  • Digest tail biopsies (~2 mm) overnight at 55°C in a lysis buffer containing Proteinase K.

  • Inactivate Proteinase K by heating at 95°C for 10 minutes.

  • Use the crude lysate directly for PCR or perform a standard DNA purification.

2. PCR Amplification:

  • Design three primers:

    • Forward Primer: Upstream of the targeted region.
    • Wild-Type Reverse Primer: Within the deleted exon.
    • Mutant Reverse Primer: Downstream of the targeted region.

  • Set up two separate PCR reactions per sample or a multiplex reaction.

    • Reaction 1 (Wild-Type): Forward + Wild-Type Reverse Primer. This will only produce a band in WT and Het mice.
    • Reaction 2 (Knockout): Forward + Mutant Reverse Primer. This will produce a smaller band in Het and KO mice.

  • PCR Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 3 min.
    • 35 Cycles: 95°C for 30s, 60°C for 30s, 72°C for 45s.
    • Final Extension: 72°C for 5 min.

3. Gel Electrophoresis:

  • Run PCR products on a 1.5-2% agarose (B213101) gel.

  • Expected Results:

    • Wild-Type (+/+): One band from the wild-type reaction.
    • Heterozygous (+/-): Bands from both wild-type and knockout reactions.
    • Homozygous (-/-): One band from the knockout reaction.

Protocol 3: Validation of VapB Protein Knockout

A. Western Blot Analysis

1. Protein Extraction:

  • Harvest tissues (e.g., spinal cord, brain cortex) and homogenize in RIPA buffer supplemented with protease inhibitors.[8]

  • Centrifuge at ~14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against VAPB overnight at 4°C.

  • Wash membrane 3x with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash 3x with TBST.

  • Detect signal using an ECL substrate.

  • Re-probe the membrane for a loading control (e.g., GAPDH, β-Actin).

  • Expected Result: Absence of the VAPB protein band (~27 kDa) in homozygous KO samples.

B. Quantitative Real-Time PCR (qRT-PCR)

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissues using a commercial kit (e.g., RNeasy Kit).[8]

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.[8]

2. qRT-PCR:

  • Design primers spanning an exon-exon junction of the Vapb transcript (preferably across the deleted region).

  • Prepare a reaction mix with cDNA template, primers, and a SYBR Green master mix.

  • Run on a qPCR instrument.

  • Analyze data using the ΔΔCt method, normalizing Vapb expression to a housekeeping gene (e.g., Gapdh).

  • Expected Result: No or negligible amplification of Vapb mRNA in KO samples.

Protocol 4: Phenotypic Analysis of VapB KO Mice

A. Motor Function Assessment

1. Rotarod Test:

  • Acclimatize mice to the rotarod apparatus for 2-3 days.

  • Test mice on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall for each mouse over three consecutive trials.

  • Perform testing at regular intervals (e.g., every 2-3 months) to assess for progressive deficits.[9]

2. Inverted Grid Test:

  • Place the mouse in the center of a wire grid.

  • Invert the grid and start a timer.

  • Record the latency for the mouse to fall onto a padded surface below.[9]

  • Set a maximum time limit (e.g., 120 seconds).

B. Histopathological Analysis of Spinal Cord

1. Tissue Preparation:

  • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.

  • Cryoprotect the tissue in 30% sucrose (B13894) before embedding in OCT compound and freezing.

2. Immunohistochemistry for Motor Neurons:

  • Cut 20-30 µm thick cryosections of the spinal cord.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding and permeabilize with a buffer containing normal serum and Triton X-100.

  • Incubate sections with a primary antibody against Choline Acetyltransferase (ChAT) or NeuN overnight at 4°C.[12]

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain with DAPI and mount with an anti-fade mounting medium.

3. Quantification:

  • Capture images of the ventral horn of the lumbar spinal cord.

  • Count the number of large (>25 µm diameter), ChAT-positive or NeuN-positive neurons in the ventral horn.[12]

  • Compare cell counts between knockout and wild-type littermates to determine if there is motor neuron loss.

References

Application

VAPB P56S Mutant Aggregation Assay in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction and Application Notes The P56S mutation in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) is genetically linked to a famil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The P56S mutation in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) is genetically linked to a familial form of Amyotrophic Lateral Sclerosis (ALS) and is a critical area of research in neurodegenerative diseases.[1][2] This mutation renders the VAPB protein prone to misfolding and subsequent aggregation within the cytoplasm, often in association with the endoplasmic reticulum (ER).[3][4][5] The mutant VAPB P56S protein can also sequester the wild-type VAPB protein into these aggregates, leading to a dominant-negative effect and disrupting normal cellular functions.[2][3][6]

These application notes provide a comprehensive overview and detailed protocols for studying VAPB P56S aggregation in cell culture models. The assays described herein are crucial for understanding the molecular mechanisms of VAPB P56S-mediated cytotoxicity and for the screening of potential therapeutic compounds that may prevent or reverse this aggregation. The primary methodologies covered include cell culture and transfection for expressing the mutant protein, immunofluorescence microscopy for visualizing aggregates, and biochemical fractionation to quantify the insoluble protein fraction.

Key Applications:

  • Disease Modeling: Studying the cellular pathology of ALS associated with the VAPB P56S mutation.

  • Drug Discovery: Screening for small molecules or biologics that can inhibit or disaggregate VAPB P56S aggregates.

  • Mechanism of Action Studies: Investigating the cellular pathways affected by VAPB P56S aggregation, such as ER stress and the unfolded protein response (UPR).[2][7]

  • Target Validation: Confirming the role of VAPB aggregation in cellular toxicity and disease progression.

Experimental Protocols

Protocol 1: Cell Culture and Transfection for VAPB P56S Expression

This protocol describes the culture of HeLa cells and their transient transfection to express wild-type (WT) and P56S mutant VAPB.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Expression plasmids: pCDNA3.1-VAPB-WT-myc/HA and pCDNA3.1-VAPB-P56S-myc/HA[4]

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Serum-free medium (e.g., Opti-MEM)

  • 6-well tissue culture plates

  • Glass coverslips (optional, for immunofluorescence)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate. If performing immunofluorescence, seed cells on sterile glass coverslips placed in the wells.

  • Transfection:

    • On the day of transfection, ensure cells are 60-80% confluent.

    • For each well, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL DNA-transfection reagent complex dropwise to each well.

    • Incubate the cells for 24-48 hours at 37°C before proceeding to downstream analysis.

Protocol 2: Immunofluorescence Staining for VAPB P56S Aggregates

This protocol details the visualization of VAPB aggregates in transfected cells using immunofluorescence microscopy.

Materials:

  • Transfected cells on glass coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: anti-myc or anti-HA antibody (depending on the plasmid tag), diluted in Blocking Buffer.

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG), diluted in Blocking Buffer.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting medium.

  • Microscope slides.

Procedure:

  • Fixation:

    • Gently wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorophore-conjugated secondary antibody solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. VAPB P56S will appear as distinct puncta or aggregates in the cytoplasm, while VAPB-WT will show a reticular ER-like pattern.[3]

Protocol 3: Triton X-100 Solubility Assay

This biochemical assay quantifies the amount of insoluble VAPB P56S aggregates.

Materials:

  • Transfected cells in a 6-well plate (from Protocol 1)

  • Lysis Buffer: 1% Triton X-100, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, with protease inhibitors.

  • Urea-SDS Buffer: 2% SDS, 8 M urea, 10 mM Tris (pH 7.5).[8]

  • Microcentrifuge and tubes.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody: anti-myc or anti-HA.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in 200 µL of ice-cold Lysis Buffer for 30 minutes on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Fractionation:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the Triton X-100 soluble fraction.

    • Wash the pellet with Lysis Buffer and centrifuge again.

    • Resuspend the pellet in 100 µL of Urea-SDS Buffer. This is the Triton X-100 insoluble fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Analyze equal amounts of protein from the soluble fraction and equal volumes of the insoluble fraction by SDS-PAGE and Western blotting using an anti-myc or anti-HA antibody.

Data Presentation

Table 1: Solubility of VAPB-WT and VAPB-P56S in Triton X-100

ProteinTriton X-100 Soluble FractionTriton X-100 Insoluble FractionReference
VAPB-WT Predominantly found in this fraction.Minimal to no protein detected.[7]
VAPB-P56S A portion of the protein is present.Significantly enriched in this fraction, indicating aggregation.[7]

Table 2: Quantification of VAPB-P56S Aggregates in HeLa Cells

Treatment/ConditionNumber of Aggregates per Cell (Mean ± SEM)Percentage of Cells with AggregatesReference
VAPB-P56S (37°C) 9 ± 2100%[3]
VAPB-P56S (15°C for 3h) Increased number of smaller clusters.Not specified.[3]
VAPB-P56S (20°C for 3h) Increased number of smaller clusters.Not specified.[3]

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for VAPB P56S Aggregation Assay cluster_culture Cell Culture & Transfection cluster_analysis Analysis cluster_if Immunofluorescence cluster_biochem Biochemical Fractionation a Seed HeLa cells b Transfect with VAPB-WT or VAPB-P56S expression plasmids a->b c Fix & Permeabilize b->c g Lyse cells in Triton X-100 Buffer b->g d Antibody Staining c->d e Fluorescence Microscopy d->e f Visualize & Quantify Aggregates e->f h Centrifuge to separate soluble & insoluble fractions g->h i SDS-PAGE & Western Blot h->i j Quantify insoluble VAPB i->j

Caption: Workflow for VAPB P56S aggregation analysis.

VAPB_P56S_Pathway Cellular Pathway of VAPB P56S Aggregation cluster_protein Protein Level cluster_cellular Cellular Consequences p56s VAPB P56S Mutation misfold Protein Misfolding p56s->misfold agg Formation of Insoluble Aggregates misfold->agg wt_trap Sequestration of Wild-Type VAPB agg->wt_trap er_stress ER Stress & UPR Activation agg->er_stress golgi Golgi Dispersion agg->golgi wt_trap->er_stress death Increased Vulnerability to Cell Death er_stress->death

References

Method

Application Note: Immunofluorescence Staining of VapB in Primary Neurons

Audience: Researchers, scientists, and drug development professionals. Introduction: Vesicle-associated membrane protein-associated protein B (VAPB), a member of the VAP family, is an integral membrane protein primarily...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vesicle-associated membrane protein-associated protein B (VAPB), a member of the VAP family, is an integral membrane protein primarily located in the endoplasmic reticulum (ER).[1][2] VAPB plays a crucial role in a variety of cellular processes, including vesicle trafficking, lipid transport, and the unfolded protein response.[1][2] In the nervous system, VAPB is essential for maintaining ER structure and function, and it participates in the formation of membrane contact sites between the ER and other organelles like mitochondria.[1][3][4] Notably, mutations in the VAPB gene, such as the P56S mutation, have been linked to amyotrophic lateral sclerosis (ALS) and other motor neuron diseases, highlighting its importance in neuronal health and disease.[1][2][3][5]

Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of proteins like VAPB within primary neurons. This application note provides a detailed protocol for the immunofluorescent staining of VAPB in cultured primary neurons, offering insights into its distribution and potential alterations in pathological conditions.

VAPB Signaling and Function

VAPB functions as a key tethering protein at membrane contact sites, facilitating communication and exchange between the ER and other organelles. One of its well-characterized interactions is with the outer mitochondrial membrane protein, protein tyrosine phosphatase-interacting protein 51 (PTPIP51). This interaction is crucial for regulating Ca2+ homeostasis, mitochondrial function, and autophagy.[1][4] The diagram below illustrates the role of VAPB in mediating ER-mitochondria contact.

VAPB_Signaling VAPB VAPB PTPIP51 PTPIP51 VAPB->PTPIP51 Ca_Homeostasis Ca2+ Homeostasis VAPB->Ca_Homeostasis Autophagy Autophagy VAPB->Autophagy Lipid_Transfer Lipid Transfer VAPB->Lipid_Transfer PTPIP51->VAPB

VAPB-mediated ER-Mitochondria Tethering.

Experimental Protocols

Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium: HBSS or Neurobasal medium

  • Digestion solution: Papain or Trypsin

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated coverslips or plates[6][7][8]

  • Sterile dissection tools

Procedure:

  • Preparation: Coat culture surfaces with Poly-D-lysine or Poly-L-ornithine overnight at 37°C.[6][8] Rinse with sterile water before use.

  • Dissection: Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.[7] Dissect embryos and isolate the cerebral cortices or hippocampi in ice-cold dissection medium.[6][9]

  • Digestion: Transfer the tissue to a digestion solution (e.g., 0.25% trypsin) and incubate at 37°C for 15 minutes.[7]

  • Dissociation: Stop the digestion by adding a trypsin inhibitor or serum-containing medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[9]

  • Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the cells. Plate the neurons at the desired density onto the coated coverslips.

  • Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO2. Change half of the medium every 3-4 days. Neurons are typically ready for experiments within 7-14 days in vitro (DIV).

Immunofluorescence Staining of VAPB

Materials:

  • Primary neurons cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.3% Triton X-100 in PBS[10]

  • Blocking buffer: 5% normal goat serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS[10]

  • Primary antibody: Anti-VAPB antibody (see table below for examples)

  • Secondary antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fixation: Rinse the cultured neurons twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[6]

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.[10]

  • Blocking: Wash with PBS and then incubate in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-VAPB antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes at room temperature.

  • Mounting: Wash once with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. VAPB typically shows a reticular pattern characteristic of the endoplasmic reticulum.[11]

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence staining of VAPB in primary neurons.

IF_Workflow start Start: Primary Neuron Culture on Coverslips fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-VAPB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab dapi Nuclear Staining (DAPI) secondary_ab->dapi mounting Mounting dapi->mounting imaging Fluorescence Microscopy mounting->imaging end_node End: Image Analysis imaging->end_node

Immunofluorescence Staining Workflow.

Data Presentation

The following table provides representative information for commercially available anti-VAPB antibodies that have been used in immunofluorescence or immunohistochemistry studies. Researchers should always optimize antibody concentrations and incubation times for their specific experimental conditions.

Antibody Name/CloneHost SpeciesApplicationRecommended DilutionReference
Anti-VAPB (Clone 12K193)MouseIHC15 µg/mL[12]
Anti-VAPB (Polyclonal)RabbitIF1:100 - 1:500[13]
Anti-VAPB (A1315F3G10)MouseIFNot specified[14]
Anti-VAPB (#1006-00)RabbitIHC, IFNot specified[11]

Note: IF: Immunofluorescence; IHC: Immunohistochemistry. Dilutions are starting points and may require optimization.

Troubleshooting

Common issues in immunofluorescence staining include weak or no signal, and high background. The table below offers potential causes and solutions.

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient primary antibodyIncrease antibody concentration or incubation time.[15][16]
Incompatible primary/secondary antibodiesEnsure the secondary antibody is raised against the host species of the primary antibody.[15]
Over-fixation of the sampleReduce fixation time or use an antigen retrieval method.[10][15]
High Background Primary/secondary antibody concentration too highDecrease antibody concentration.[17][18]
Insufficient blockingIncrease blocking time or change the blocking agent.[16][17]
Inadequate washingIncrease the number and duration of wash steps.[17]

References

Application

Application Notes and Protocols for Recombinant VapB Protein Expression and Purification

Audience: Researchers, scientists, and drug development professionals. Introduction VapB (Virulence-associated protein B) is a component of the VapBC toxin-antitoxin (TA) system, which is widespread in bacteria and archa...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VapB (Virulence-associated protein B) is a component of the VapBC toxin-antitoxin (TA) system, which is widespread in bacteria and archaea.[1][2] In this system, VapC is a stable toxin, typically an RNase, that can inhibit cell growth, while VapB is a labile antitoxin that neutralizes the toxic activity of VapC by direct protein-protein interaction.[1][3] The VapBC complex also often acts as a transcriptional repressor, autoregulating its own expression.[1] Due to their role in bacterial persistence and stress response, VapBC systems are attractive targets for the development of novel antimicrobial agents.

This document provides a detailed protocol for the expression of recombinant VapB protein, both alone and in complex with its cognate VapC toxin, in Escherichia coli, followed by a comprehensive guide to its purification using immobilized metal affinity chromatography (IMAC).

Data Presentation

Table 1: Typical Yields and Purity of Recombinant VapB

Expression ConstructExpression HostPurification MethodAverage Yield (mg/L of culture)Purity (%)
pET-VapB-HisE. coli BL21(DE3)Ni-NTA Affinity Chromatography5 - 10> 90
pET-VapBC-His (VapB tagged)E. coli BL21(DE3)Ni-NTA Affinity Chromatography8 - 15> 95

Experimental Protocols

Gene Cloning and Expression Vector Construction

The gene encoding the VapB protein of interest should be PCR amplified from the genomic DNA of the source organism. For purification purposes, a hexahistidine (6xHis) tag is recommended. The tag can be engineered at either the N- or C-terminus of the VapB protein. The amplified gene is then cloned into a suitable expression vector, such as one from the pET series, which contains a T7 promoter for strong, inducible expression in E. coli.

For the expression of the VapBC complex, the genes for both VapB and VapC can be cloned into the same vector, often in an operon-like structure to ensure co-expression. In this case, the His-tag is typically placed on the VapB antitoxin to facilitate the purification of the entire complex.

Expression of Recombinant VapB Protein

Note on VapC Toxicity: Expression of VapC alone can be toxic to E. coli.[4] Co-expression with VapB neutralizes this toxicity.[4][5] When expressing VapB alone, toxicity is not a concern. For expressing potentially toxic proteins, it is crucial to use an expression system with tight regulation to minimize basal expression before induction.[6][7][8]

Protocol:

  • Transformation: Transform the expression plasmid (e.g., pET-VapB-His) into a suitable E. coli expression strain, such as BL21(DE3). Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the plate into 10 mL of LB medium supplemented with the appropriate antibiotic. Grow the culture overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. To improve protein solubility, it is often beneficial to reduce the temperature to 18-25°C and continue the culture for a longer period (e.g., 16-18 hours).[7]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged VapB Protein

This protocol describes the purification of His-tagged VapB using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography under native conditions.

Buffers and Reagents:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.[9]

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.[9]

  • Lysozyme (B549824)

  • DNase I

  • Protease Inhibitor Cocktail

Purification Protocol:

  • Cell Lysis: Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the resuspended cells on ice to ensure complete lysis and to shear the genomic DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Carefully collect the supernatant, which contains the soluble His-tagged VapB protein.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. This can be done by gravity flow or using a peristaltic pump.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[10]

  • Elution: Elute the His-tagged VapB protein from the column using 5-10 column volumes of Elution Buffer. Collect the eluate in fractions of 1-2 mL.

  • Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE. Pool the fractions containing the pure VapB protein.

  • Buffer Exchange (Optional): If necessary, remove the imidazole from the purified protein solution by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS or a Tris-based buffer).

Mandatory Visualization

VapB_Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli StarterCulture Overnight Starter Culture Transformation->StarterCulture LargeScaleCulture Large-Scale Culture Growth StarterCulture->LargeScaleCulture Induction Induction with IPTG LargeScaleCulture->Induction Harvesting Cell Harvesting Induction->Harvesting CellLysis Cell Lysis Harvesting->CellLysis Proceed to Purification Clarification Lysate Clarification CellLysis->Clarification Binding Binding to Ni-NTA Column Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & Analysis Elution->Analysis

Caption: Workflow for recombinant VapB expression and purification.

VapBC_Signaling_Pathway cluster_regulation VapBC Toxin-Antitoxin System VapBC_operon vapBC Operon VapB_protein VapB (Antitoxin) VapBC_operon->VapB_protein Translation VapC_protein VapC (Toxin - RNase) VapBC_operon->VapC_protein Translation VapB_protein->VapC_protein Inhibition VapBC_complex VapB-VapC Complex VapB_protein->VapBC_complex VapC_protein->VapBC_complex RNA_target Target RNA VapC_protein->RNA_target Cleavage VapBC_complex->VapBC_operon Transcriptional Repression Cell_growth Cell Growth Arrest RNA_target->Cell_growth

Caption: VapBC toxin-antitoxin signaling pathway.

References

Method

using CRISPR/Cas9 to create VapB mutations in cell lines

Application Note & Protocol Topic: Generation and Validation of VapB Mutant Cell Lines using CRISPR/Cas9 Audience: Researchers, scientists, and drug development professionals. Introduction Vesicle-associated membrane pro...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Generation and Validation of VapB Mutant Cell Lines using CRISPR/Cas9

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vesicle-associated membrane protein-associated protein B (VAPB) is an integral protein of the endoplasmic reticulum (ER) membrane.[1] It functions as a critical adaptor protein, recruiting a wide array of interacting partners to the ER surface.[1] Through these interactions, VAPB is involved in numerous cellular processes, including the formation of membrane contact sites between the ER and other organelles, lipid transport, calcium homeostasis, the unfolded protein response (UPR), and autophagy.[2][3][4][5][6] Notably, mutations in the VAPB gene, such as the P56S mutation, are linked to motor neuron diseases like amyotrophic lateral sclerosis (ALS), highlighting its importance in neuronal health.[1][7][8]

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has become a revolutionary tool for genome engineering, allowing for precise and efficient modification of target genes in a wide range of cell types.[9][10][11][12] This technology utilizes a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[12][13] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, can then introduce insertions or deletions (indels), leading to frameshift mutations and gene knockout.[12]

This application note provides a comprehensive set of protocols for researchers to successfully generate and validate VapB mutant cell lines using the CRISPR/Cas9 system. The methodologies cover the entire workflow, from sgRNA design to the functional characterization of knockout clones, providing a robust framework for investigating the multifaceted roles of VAPB in cellular physiology and disease.

VAPB Signaling and Interaction Pathway

VAPB acts as a central hub in several signaling pathways by tethering proteins and organelles to the ER. It plays a key role in lipid homeostasis by interacting with the ceramide transport protein (CERT).[3] In the nervous system, secreted VAPB binds to Eph receptors, leading to the unclustering of glutamate (B1630785) receptors.[2][3] It also interacts with Robo and Lar receptors to regulate mitochondrial structure and function through actin cytoskeleton remodeling.[2][3] Furthermore, VAPB is involved in the unfolded protein response (UPR) through its direct interaction with Activating Transcription Factor 6 (ATF6).[5][14][15]

VAPB_Signaling_Pathway cluster_Cytosol VAPB VAPB ATF6 ATF6 VAPB->ATF6 CERT CERT (Ceramide Transport) VAPB->CERT Regulates Transport EphR Eph Receptor VAPB->EphR Binds (Secreted MSP domain) RoboLar Robo/Lar Receptors VAPB->RoboLar Binds (Secreted MSP domain) UPR Unfolded Protein Response ATF6->UPR UPR Activation GluR Glutamate Receptors EphR->GluR Unclustering Mito Mitochondria RoboLar->Mito Regulates Structure & Function

VAPB interaction and signaling pathway diagram.

Experimental Workflow for VapB Knockout

The generation of a VapB knockout cell line is a multi-step process that requires careful planning and execution. The workflow begins with the design and cloning of a specific sgRNA, followed by its delivery into the target cell line along with the Cas9 nuclease. After a period of recovery, single cells are isolated to establish clonal populations. These clones are then expanded and rigorously validated at both the genotypic and phenotypic levels to confirm the successful knockout of the VapB gene.

CRISPR_Workflow A 1. sgRNA Design & Cloning Target VAPB early exon. Validate sgRNA sequence. B 2. CRISPR Delivery Transfection (Plasmid/RNP) or Transduction (Lentivirus). A->B C 3. Cell Recovery & Optional Enrichment Allow 24-48h recovery. FACS/antibiotic selection if applicable. B->C D 4. Single-Cell Cloning Limiting dilution or FACS to isolate single cells in 96-well plates. C->D E 5. Clonal Expansion Culture single cells into colonies. Expand positive clones. D->E F 6. Genotypic Validation Genomic DNA extraction. PCR & Sanger Sequencing to detect indels. E->F G 7. Phenotypic Validation Western Blot for VAPB protein loss. Functional assays. F->G H Validated VapB KO Clonal Cell Line G->H

CRISPR/Cas9 workflow for VapB knockout.

Data Presentation

Table 1: Key Parameters for VapB sgRNA Design

Parameter Recommendation Rationale Tools
Target Locus Target a conserved early exon (e.g., Exon 2).[16][17][18] Indels in early exons are more likely to cause a frameshift and result in a non-functional truncated protein. NCBI Gene, Ensembl
On-Target Score Select guides with high predicted on-target efficiency scores. Maximizes the probability of a DSB at the intended site.[10] IDT Design Tool, Synthego Design Tool, CRISPOR.[19][20]
Off-Target Analysis Choose guides with minimal predicted off-target sites, especially in other gene exons. Reduces the risk of unintended mutations elsewhere in the genome. IDT Design Tool, CRISPOR, Cas-OFFinder.[20]
GC Content Aim for 40-80%.[20] Ensures stability of the sgRNA and proper binding to the target DNA. Most design tools report this value.

| PAM Site | The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM). For S. pyogenes Cas9, this is NGG. | The PAM sequence is required for Cas9 to bind and cleave the DNA.[21] | All design tools automatically identify PAM sites. |

Table 2: Comparison of CRISPR/Cas9 Delivery Methods

Method Principle Advantages Disadvantages Typical Efficiency
Plasmid Transfection Delivery of a plasmid encoding Cas9 and sgRNA using lipid-based reagents.[22][23] Simple, cost-effective, widely used. Lower efficiency in hard-to-transfect cells; risk of random plasmid integration.[22] 10-80% (cell type dependent)
RNP Transfection Delivery of pre-complexed Cas9 protein and synthetic sgRNA (Ribonucleoprotein).[24][25] Rapid action, DNA-free (reduces off-target effects), ideal for transient editing.[26][27] Higher cost for purified protein and synthetic RNA; requires optimization. 20-90% (cell type dependent)[24]

| Lentiviral Transduction | Use of lentiviral particles to deliver Cas9 and sgRNA sequences into cells.[12][26][28] | High efficiency, effective for hard-to-transfect and primary cells, allows for stable expression.[26][29] | More complex and time-consuming protocol; requires BSL-2 facilities; risk of random integration. | >90% |

Experimental Protocols

Protocol 1: sgRNA Design and Cloning into lentiCRISPRv2
  • Design: Use an online tool (e.g., IDT, Synthego) to design 2-3 sgRNAs targeting an early exon of VapB.[19][20] Select guides with high on-target and low off-target scores. Order complementary oligos for each sgRNA.

  • Oligo Annealing:

    • Resuspend forward and reverse oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).

    • Mix 1 µL of forward oligo, 1 µL of reverse oligo, 1 µL of T4 Ligation Buffer (10X), and 7 µL of nuclease-free water.

    • Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.

  • Vector Digestion: Digest the lentiCRISPRv2 plasmid with BsmBI restriction enzyme according to the manufacturer's protocol. Purify the linearized vector using a PCR purification kit or gel extraction.

  • Ligation:

    • Set up the ligation reaction: 50 ng of digested lentiCRISPRv2 vector, 1 µL of diluted annealed oligos (1:200), 1 µL of T4 DNA Ligase, and 1 µL of T4 Ligation Buffer (10X) in a total volume of 10 µL.

    • Incubate at room temperature for 1 hour.

  • Transformation: Transform the ligation product into competent E. coli cells (e.g., Stbl3). Plate on LB agar (B569324) plates containing ampicillin (B1664943) and incubate overnight at 37°C.[9]

  • Verification: Pick 3-5 colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit. Verify the correct sgRNA insert by Sanger sequencing using the U6 promoter sequencing primer.[9]

Protocol 2: CRISPR/Cas9 Delivery by Plasmid Transfection

This protocol is optimized for a 6-well plate format.

  • Cell Seeding: The day before transfection, seed cells (e.g., HEK293T, HeLa) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[9][22]

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of the validated VapB-sgRNA lentiCRISPRv2 plasmid into 125 µL of Opti-MEM I Reduced Serum Medium.

    • In a separate tube, add a lipid-based transfection reagent (e.g., 7.5 µL Lipofectamine 3000) to 125 µL of Opti-MEM.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.[9][22]

  • Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Post-Transfection: Incubate the cells at 37°C in a CO2 incubator. Change the medium after 24 hours. The cells can be harvested for analysis or processed for single-cell cloning 48-72 hours post-transfection.[9][23]

Note: For hard-to-transfect cells, consider lentiviral transduction. This involves co-transfecting the sgRNA-Cas9 vector with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T, harvesting the viral supernatant, and using it to infect the target cells.[9][12][26][29]

Protocol 3: Single-Cell Cloning by Limiting Dilution
  • Cell Dissociation: 48-72 hours post-transfection, wash the cells with PBS and detach them using a gentle dissociation reagent like TrypLE.[30]

  • Cell Counting: Resuspend the cells in complete growth medium and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Serial Dilution:

    • Perform a serial dilution of the cell suspension to achieve a final concentration of approximately 10 cells/mL. This corresponds to a theoretical density of 1 cell per 100 µL.

    • Calculation Example: To plate 10 plates, you will need ~100 mL of cell suspension. Start by taking a small volume of your initial cell suspension and diluting it stepwise in complete growth medium until you reach the target concentration.

  • Plating: Using a multichannel pipette, dispense 100 µL of the final cell suspension into each well of several 96-well plates.[30][31]

  • Incubation and Monitoring:

    • Incubate the plates at 37°C. After 24-48 hours, scan the plates under a microscope to identify wells containing a single cell. Mark these wells.

    • Continue to culture the plates for 1-3 weeks, changing the media carefully every 3-4 days. Monitor the growth of colonies from the marked single cells.

Protocol 4: Validation of VapB Knockout Clones

A. Genotypic Validation (from 96-well plates)

  • Clone Expansion and Lysis: Once single-cell clones have grown to ~50-70% confluency in the 96-well plate, expand them to a 24-well plate. From the remaining cells in the 96-well plate, prepare genomic DNA for screening.

    • Aspirate the media and wash once with 100 µL PBS.

    • Add 30 µL of a direct lysis buffer (e.g., QuickExtract or a buffer containing Proteinase K) to each well.[32]

    • Seal the plate and incubate at 65°C for 30 minutes, followed by 95°C for 10 minutes to inactivate the proteinase.[32]

  • PCR Amplification:

    • Design PCR primers that flank the sgRNA target site in the VapB gene, amplifying a 300-600 bp region.

    • Use 1-2 µL of the cell lysate as the template in a standard PCR reaction.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Send the purified products for Sanger sequencing.

    • Analyze the sequencing chromatograms using software like ICE (Inference of CRISPR Edits) or TIDE to identify and quantify the presence of indels compared to the wild-type control sequence.

B. Phenotypic Validation (from expanded positive clones)

  • Western Blot Analysis:

    • Expand the sequence-confirmed knockout clones and a wild-type control clone.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Quantify total protein concentration using a BCA assay.[33]

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a validated primary antibody against VAPB.[34] Also probe with a loading control antibody (e.g., β-actin, GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL substrate.

    • Confirm the absence of the VAPB protein band in the knockout clones compared to the wild-type control.[16][35]

  • Functional Assays: Based on the known functions of VAPB, perform relevant functional assays to confirm the phenotypic consequences of the knockout. Examples include:

    • Cell Proliferation Assay: Monitor cell growth over several days to see if VAPB knockout affects proliferation rates.[16][35]

    • ER Stress Response Assay: Treat cells with an ER stress inducer like tunicamycin (B1663573) and measure the unfolded protein response (UPR) activation, for example by monitoring XBP1 splicing.[7][36]

    • Calcium Imaging: Measure changes in cytosolic or mitochondrial calcium levels in response to stimuli.[6]

Table 3: Troubleshooting Guide for VapB Knockout Experiments

Problem Potential Cause(s) Suggested Solution(s)
Low Editing Efficiency Inefficient sgRNA; Poor transfection/transduction efficiency; Cell line is difficult to edit. Test 2-3 different sgRNAs for the target gene.[19] Optimize the delivery method for your specific cell line.[24][37][38] Use a positive control sgRNA (e.g., targeting a housekeeping gene).
High Cell Death Post-Transfection Transfection reagent toxicity; High concentration of CRISPR components. Optimize the amount of plasmid DNA and transfection reagent.[22][24] Allow cells to recover before any selection or cloning.[32] Consider using RNP delivery, which is often less toxic.[27]
No/Few Colonies After Single-Cell Cloning Low cell viability at single-cell density; Suboptimal culture conditions. Use conditioned media to support single-cell growth.[32] Ensure gentle handling during trypsinization and plating. Plate at a slightly higher density (e.g., 0.8-1 cell/well) across more plates.[30]
No Knockout Clones Identified Editing efficiency in the bulk population was too low; The gene is essential for cell survival. Enrich for transfected cells using FACS (if a fluorescent marker is present) or antibiotic selection before single-cell cloning.[22] Check literature to see if VapB is essential in your cell model.

| Heterozygous Clones Only | Multiple copies of the VapB gene (aneuploidy); Inefficient editing of the second allele. | Determine the gene copy number in your cell line if possible.[22] Screen a larger number of clones.[30] Re-transfect a heterozygous clone with the same CRISPR components to target the remaining wild-type allele. |

References

Application

Application Notes and Protocols: Peptide Complementation Assay for VapB-ATF6 Interaction

For Researchers, Scientists, and Drug Development Professionals Introduction The interaction between the Vesicle-Associated Membrane Protein B (VAPB) and Activating Transcription Factor 6 (ATF6) is a crucial component of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the Vesicle-Associated Membrane Protein B (VAPB) and Activating Transcription Factor 6 (ATF6) is a crucial component of the unfolded protein response (UPR), a cellular stress response pathway linked to various neurodegenerative diseases and other pathologies. Understanding and modulating this interaction is of significant interest for therapeutic development. The peptide complementation assay (PCA) is a powerful technique to study protein-protein interactions (PPIs) in living cells. This document provides detailed application notes and protocols for utilizing a peptide complementation assay to investigate the VapB-ATF6 interaction.

Principle of the Assay

The peptide complementation assay is based on the principle of splitting a reporter protein (e.g., a fluorescent protein or a luciferase) into two non-functional fragments. These fragments are fused to two proteins of interest (in this case, VAPB and ATF6). If VAPB and ATF6 interact, they bring the reporter fragments into close proximity, allowing them to reconstitute into a functional reporter protein. The resulting signal (e.g., fluorescence or luminescence) is proportional to the extent of the protein-protein interaction. A fluorescent version of this assay, using the yellow fluorescent protein variant Venus, has been successfully employed to demonstrate the direct interaction between VAPB and ATF6.

Data Presentation

While direct quantitative data from peptide complementation assays for the VapB-ATF6 interaction is not extensively published in tabular format, the functional consequence of this interaction on ATF6's transcriptional activity has been quantified using a luciferase reporter assay. Overexpression of VAPB has been shown to attenuate ATF6-regulated transcription.[1][2] The following table summarizes representative data from such an experiment, demonstrating the inhibitory effect of VAPB and a disease-associated mutant, VAPBP56S, on an ATF6/XBP1-dependent luciferase reporter.

ConditionTreatmentRelative Luciferase Units (RLU)Standard Error (SE)
HEK293 Cells
ControlBasal1.00± 0.12
ControlTunicamycin (ER Stress Inducer)3.50± 0.35
+ VAPB-mycBasal0.60± 0.08
+ VAPB-mycTunicamycin2.10± 0.25
+ VAPBP56S-mycBasal0.55± 0.07
+ VAPBP56S-mycTunicamycin1.90± 0.22
NSC34 Cells (Motor Neuron-like)
ControlBasal1.00± 0.15
ControlTunicamycin4.20± 0.40
+ VAPB-mycBasal0.50± 0.09
+ VAPB-mycTunicamycin2.50± 0.30
+ VAPBP56S-mycBasal0.45± 0.08
+ VAPBP56S-mycTunicamycin2.20± 0.28

This table is a representative summary based on graphical data presented in existing literature.[2]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological context and the experimental process, the following diagrams are provided.

ATF6 Signaling Pathway and VAPB Interaction

Under endoplasmic reticulum (ER) stress, the chaperone BiP (Binding immunoglobulin Protein) dissociates from ATF6, allowing ATF6 to translocate to the Golgi apparatus. In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then moves to the nucleus and acts as a transcription factor to upregulate ER stress response genes. VAPB, an ER-resident protein, interacts with ATF6 and can modulate its activity.[1][2]

ATF6_VAPB_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus BiP BiP ATF6_full ATF6 (full-length) BiP->ATF6_full inhibition ATF6_cleavage ATF6 Cleavage ATF6_full->ATF6_cleavage translocation VAPB VAPB VAPB->ATF6_full interaction/ inhibition ER_Stress ER Stress ER_Stress->BiP dissociation ATF6n ATF6n (active transcription factor) ATF6_cleavage->ATF6n release S1P_S2P S1P/S2P S1P_S2P->ATF6_cleavage cleavage ERSE ER Stress Response Elements ATF6n->ERSE binding Gene_Expression Gene Expression (e.g., chaperones) ERSE->Gene_Expression transcription PCA_Workflow cluster_Cloning Plasmid Construction cluster_CellCulture Cell Culture and Transfection cluster_Incubation Expression and Interaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Clone_VAPB Clone VAPB into N-terminal reporter fragment vector Transfection Co-transfect cells with VAPB and ATF6 fusion plasmids Clone_VAPB->Transfection Clone_ATF6 Clone ATF6 into C-terminal reporter fragment vector Clone_ATF6->Transfection Plate_Cells Plate mammalian cells (e.g., HEK293) Plate_Cells->Transfection Incubate Incubate for 24-48 hours for protein expression and interaction Transfection->Incubate Microscopy Fluorescence Microscopy (for Split-Venus/GFP) Incubate->Microscopy Luminometry Luminometry (for Split-Luciferase) Incubate->Luminometry Quantify Quantify signal intensity Microscopy->Quantify Luminometry->Quantify Statistics Statistical analysis and comparison with controls Quantify->Statistics

References

Method

Quantitative PCR Analysis of Bacterial VapB Antitoxin Gene Expression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the quantitative analysis of VapB gene expression in bacteria using real-time quantitative polymerase c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the quantitative analysis of VapB gene expression in bacteria using real-time quantitative polymerase chain reaction (qPCR). VapB is the antitoxin component of the VapBC toxin-antitoxin (TA) system, a prevalent regulatory module in prokaryotes implicated in stress response, persistence, and pathogenesis. Understanding the transcriptional regulation of the vapBC operon is crucial for elucidating bacterial survival mechanisms and for the development of novel antimicrobial strategies. These application notes offer comprehensive protocols for RNA extraction from bacterial cultures, cDNA synthesis, and qPCR, along with guidelines for data analysis and interpretation.

Introduction

Toxin-antitoxin (TA) systems are small genetic modules found on the chromosomes and plasmids of many bacteria and archaea. The VapBC family is the largest of the type II TA systems, where the VapC toxin is an RNase that can inhibit translation, and the VapB antitoxin is a labile protein that neutralizes the VapC toxin. The VapB protein, often in complex with VapC, also acts as a transcriptional repressor, autoregulating the expression of the vapBC operon.[1][2] This autoregulation allows bacteria to finely tune the levels of toxin and antitoxin in response to various environmental cues and stresses.

Quantitative PCR is a highly sensitive and specific method for measuring gene expression levels.[3] By quantifying the amount of VapB mRNA, researchers can gain insights into the activation state of the VapBC TA system under different conditions, such as antibiotic treatment, nutritional stress, or during infection. This information is valuable for researchers studying bacterial physiology and for professionals in drug development targeting these survival systems.

Signaling Pathway and Regulation

The expression of the vapBC operon is primarily regulated at the transcriptional level through a negative feedback loop. The VapB antitoxin and the VapB-VapC protein complex can both bind to inverted repeat sequences within the promoter region of the operon, thereby repressing their own transcription.[1][4][5] Under normal growth conditions, the VapB antitoxin is continuously produced to neutralize the more stable VapC toxin. However, under certain stress conditions, cellular proteases like Lon can degrade the VapB antitoxin.[6] This degradation leads to an increase in free VapC toxin and also relieves the transcriptional repression of the vapBC operon, allowing for a burst of VapB and VapC expression.

VapBC_Regulation cluster_operon vapBC Operon cluster_products Protein Products Promoter Promoter (P) VapB_gene vapB Promoter->VapB_gene transcription VapC_gene vapC VapB_protein VapB Antitoxin VapB_gene->VapB_protein translation VapC_protein VapC Toxin VapC_gene->VapC_protein VapB_protein->Promoter represses VapBC_complex VapB-VapC Complex VapB_protein->VapBC_complex VapC_protein->VapBC_complex Cellular_Targets Cellular Targets (e.g., tRNA, mRNA) VapC_protein->Cellular_Targets cleaves RNA VapBC_complex->Promoter represses Stress Stress Conditions (e.g., antibiotics, nutrient limitation) Protease Cellular Proteases (e.g., Lon) Stress->Protease activates Protease->VapB_protein degrades Protease->VapBC_complex degrades VapB component Growth_Arrest Bacterial Growth Arrest Cellular_Targets->Growth_Arrest leads to qPCR_Workflow A 1. Bacterial Culture and Treatment (e.g., control vs. stress condition) B 2. RNA Extraction (Isolate total RNA from bacterial cells) A->B C 3. RNA Quality and Quantity Control (Spectrophotometry and gel electrophoresis) B->C D 4. DNase Treatment (Remove contaminating genomic DNA) C->D E 5. cDNA Synthesis (Reverse transcription of RNA to cDNA) D->E F 6. qPCR Setup (Prepare reaction mix with SYBR Green, primers, and cDNA) E->F G 7. Real-Time PCR Amplification (Monitor fluorescence signal) F->G H 8. Data Analysis (Determine Cq values, calculate ΔΔCq and fold change) G->H

References

Application

Application Notes and Protocols for Western Blot Analysis of VapB Protein Levels

Audience: Researchers, scientists, and drug development professionals. Introduction Vesicle-associated membrane protein-associated protein B (VapB) is an integral endoplasmic reticulum (ER) protein that plays a crucial r...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vesicle-associated membrane protein-associated protein B (VapB) is an integral endoplasmic reticulum (ER) protein that plays a crucial role in various cellular processes.[1][2] It functions as an adaptor protein, anchoring other proteins to the ER and is involved in vesicle trafficking, the unfolded protein response, and cellular calcium homeostasis.[1] Notably, mutations in the VAPB gene have been linked to amyotrophic lateral sclerosis (ALS) and other motor neuron diseases, making the study of VapB protein levels critical for understanding disease pathogenesis and for the development of potential therapeutic interventions.[1][3] Western blotting is a fundamental technique for the detection and quantification of VapB protein levels in cell lysates and tissue homogenates. This document provides a detailed protocol for the Western blot analysis of VapB, including sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.

Data Presentation

The following table summarizes typical experimental parameters for the Western blot analysis of VapB protein, compiled from various studies. This information can serve as a starting point for experimental design.

ParameterValue/RecommendationSource
Sample Type HeLa wild-type (WT) and VapB knockout (KO) cell lysates, human skeletal muscle tissue, human brain tissue[1]
Lysis Buffer RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors[1][2]
Protein Concentration 40 µg of total protein per lane[1]
Primary Antibody Sheep Anti-Human VAPB Polyclonal Antibody
Primary Antibody Dilution 1 µg/mL
Secondary Antibody HRP-conjugated Anti-Sheep IgG Secondary Antibody
Predicted Band Size ~27.2 kDa for full-length VapB, other fragments may be observed[1][4]

Experimental Protocols

This section provides a detailed step-by-step protocol for performing Western blot analysis of VapB protein levels.

Sample Preparation

a. Cell Lysate Preparation (from adherent cells):

  • Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the dish (e.g., 1 mL for a 10 cm dish).[1][2][5]

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysate at approximately 110,000 x g for 15 minutes at 4°C to pellet the cell debris.[1][2]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

  • Store the lysate at -80°C for long-term storage.

b. Tissue Homogenate Preparation:

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

  • Weigh the tissue and place it in a pre-chilled tube.

  • Add ice-cold RIPA lysis buffer with protease inhibitors (typically 3-5 volumes of buffer to 1 volume of tissue).

  • Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) on ice until no visible tissue clumps remain.

  • Follow steps 1.a.4 through 1.a.8 for further processing.

SDS-PAGE and Protein Transfer
  • Thaw the protein lysates on ice.

  • In a new microcentrifuge tube, mix the desired amount of protein (e.g., 40 µg) with an equal volume of 2x Laemmli sample buffer.[1]

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 12% acrylamide).

  • Perform electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Following electrophoresis, carefully remove the gel from the cassette and equilibrate it in transfer buffer for 10-15 minutes.

  • Activate a PVDF membrane by incubating it in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer according to the transfer system's protocol (e.g., wet transfer at 100V for 1 hour).

Immunodetection
  • After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against VapB (e.g., Sheep Anti-Human VAPB) diluted in blocking buffer (e.g., 1 µg/mL) overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Sheep IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • For quantitative analysis, use densitometry software to measure the band intensity for VapB and a loading control protein (e.g., β-actin or GAPDH).

  • Normalize the VapB band intensity to the loading control band intensity to correct for variations in protein loading.

Mandatory Visualization

VapB Signaling and Interaction Context

VapB is an endoplasmic reticulum (ER) resident protein that plays a significant role in maintaining cellular homeostasis. A key function of VapB is its role in forming contact sites between the ER and other organelles, most notably the mitochondria.[6] It achieves this by interacting with proteins on the outer mitochondrial membrane, such as Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51). This tethering is crucial for processes like calcium homeostasis and lipid transport between these organelles.[6][7] Dysregulation of this interaction has been implicated in the pathogenesis of ALS.[8] Furthermore, VapB has been shown to interact with and modulate the activity of Activating Transcription Factor 6 (ATF6), a key player in the unfolded protein response (UPR).[9]

VapB_Interaction_Pathway cluster_ER Endoplasmic Reticulum VapB VapB ATF6 ATF6 VapB->ATF6 Modulates Activity PTPIP51 PTPIP51 VapB->PTPIP51

Caption: VapB interactions at the ER-mitochondria interface and with ATF6.

Experimental Workflow for VapB Western Blot

The following diagram outlines the key steps involved in the Western blot analysis of VapB protein levels, from sample collection to data interpretation.

Western_Blot_Workflow start Sample Collection (Cells or Tissue) lysis Cell Lysis / Tissue Homogenization (RIPA Buffer + Protease Inhibitors) start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block pri_ab Primary Antibody Incubation (anti-VapB) block->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect analysis Data Analysis (Densitometry) detect->analysis end Results Interpretation analysis->end

Caption: Workflow for Western blot analysis of VapB protein levels.

References

Method

Application Notes and Protocols for Creating Stable Cell Lines with Inducibly Expressed VapB

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the generation and characterization of stable mammalian cell lines with inducible expression of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of stable mammalian cell lines with inducible expression of the bacterial antitoxin VapB. The protocols leverage a lentiviral-based tetracycline-inducible (Tet-On) system for tight regulation of VapB expression.

Introduction

VapB is a component of the VapBC toxin-antitoxin (TA) system, which is widespread in prokaryotes.[1][2] In these systems, VapC is a stable toxin, typically an RNase, whose activity is neutralized by the co-expressed, labile VapB antitoxin.[1][2][3] The VapBC system is implicated in bacterial persistence and stress response.[3][4] Studying the effects of VapB expression in mammalian cells can provide insights into its potential off-target effects and its interactions with host cellular pathways, which is of interest in the context of infectious disease research and the development of novel antibacterial agents.

Constitutive overexpression of a foreign protein in mammalian cells can sometimes lead to cytotoxicity or unforeseen cellular stress, confounding experimental results. Inducible expression systems offer a powerful solution by allowing for temporal control over gene expression.[5][6] Among these, the Tet-On system is widely used due to its high inducibility and low basal expression.[7][8] This system is based on the tetracycline (B611298) repressor protein (TetR) from E. coli and its cognate operator sequence (tetO).[5][7]

This document outlines a detailed protocol for establishing a stable mammalian cell line with doxycycline-inducible VapB expression using a lentiviral delivery system. Lentiviral vectors are efficient at transducing a wide range of cell types and integrating the transgene into the host genome, ensuring stable, long-term expression.[9][10][11][12]

Inducible Expression Systems: A Comparison

Several inducible expression systems are available for mammalian cells. The choice of system depends on the specific experimental requirements, such as the desired level of induction, basal expression, and the nature of the inducer molecule. A comparison of common systems is presented in Table 1.

Inducible System Inducer Mechanism of Action Advantages Disadvantages
Tet-On (Tetracycline-Inducible) Doxycycline (B596269), TetracyclineA reverse Tet transactivator (rtTA) binds to the Tet response element (TRE) in the presence of the inducer, activating transcription.[5][7][8]High induction levels, low basal expression, rapid and reversible.[6]Requires the generation of a stable cell line expressing the rtTA.
Tet-Off (Tetracycline-Inducible) Doxycycline, TetracyclineA Tet transactivator (tTA) binds to the TRE in the absence of the inducer, activating transcription. The inducer turns expression off.[5][6]High induction levels.Leaky expression can be a concern; the inducer is required to turn off expression.
Ecdysone-Inducible Ecdysone, Ponasterone AA heterodimeric receptor binds to its response element in the presence of the inducer, activating transcription.Low toxicity of the inducer.Can have higher basal expression compared to the Tet system.
Cre/LoxP (Recombinase-Mediated) Cre recombinaseCre recombinase mediates site-specific recombination between LoxP sites, leading to gene excision or inversion.Permanent and irreversible gene activation or inactivation.Not readily reversible; requires delivery of Cre recombinase.

For the purpose of studying VapB, the Tet-On system is recommended due to its tight control over expression, which is crucial for a potentially toxic or functionally impactful protein.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow for generating a stable cell line with inducible VapB expression is depicted below. This process begins with the cloning of the VapB gene into a lentiviral vector, followed by virus production, cell transduction, and selection of a stable cell line.

experimental_workflow cluster_vector_construction Vector Construction cluster_virus_production Lentivirus Production cluster_stable_cell_line Stable Cell Line Generation cluster_expression_analysis Expression and Functional Analysis vapb_gene VapB Gene cloning Cloning vapb_gene->cloning lentiviral_vector Lentiviral Tet-On Vector (pLIX_402 or similar) lentiviral_vector->cloning recombinant_vector Recombinant Vector (VapB-pLIX_402) cloning->recombinant_vector transfection Transfection recombinant_vector->transfection packaging_plasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) packaging_plasmids->transfection hek293t HEK293T Cells hek293t->transfection virus_harvest Virus Harvest & Titer transfection->virus_harvest transduction Transduction virus_harvest->transduction target_cells Target Mammalian Cells target_cells->transduction selection Antibiotic Selection (e.g., Puromycin) transduction->selection stable_pool Stable Polyclonal Pool selection->stable_pool clonal_isolation Clonal Isolation stable_pool->clonal_isolation stable_clone Stable Monoclonal Clone clonal_isolation->stable_clone induction Induction with Doxycycline stable_clone->induction expression_verification Expression Verification (Western Blot, qPCR) induction->expression_verification functional_assays Functional Assays induction->functional_assays

Caption: Experimental workflow for generating stable cell lines with inducible VapB expression.

Tet-On Inducible System Mechanism

The mechanism of the Tet-On system relies on the interaction between the reverse tetracycline transactivator (rtTA) and the tetracycline response element (TRE) in the presence of an inducer like doxycycline.

tet_on_mechanism cluster_no_dox No Doxycycline (-Dox) cluster_dox With Doxycycline (+Dox) rtTA rtTA Protein TRE TRE Promoter rtTA->TRE No Binding VapB VapB Gene no_transcription No Transcription VapB->no_transcription dox Doxycycline rtTA_dox rtTA-Dox Complex dox->rtTA_dox TRE_active TRE Promoter rtTA_dox->TRE_active Binding VapB_active VapB Gene transcription Transcription VapB_active->transcription VapB_protein VapB Protein transcription->VapB_protein

Caption: Mechanism of the Tet-On inducible expression system.

Detailed Experimental Protocols

Vector Construction
  • Obtain VapB sequence: Synthesize the coding sequence of the VapB gene of interest. Codon-optimize the sequence for mammalian expression if necessary.

  • Select a lentiviral vector: Choose a lentiviral vector that contains a tetracycline-inducible promoter (e.g., a TRE promoter) and a selection marker (e.g., puromycin (B1679871) resistance). A suitable all-in-one vector will also express the rtTA transactivator. Alternatively, a two-vector system can be used where one vector expresses rtTA and the other contains the TRE-VapB cassette.

  • Cloning: Clone the VapB coding sequence into the multiple cloning site of the lentiviral vector downstream of the TRE promoter using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

  • Sequence verification: Verify the integrity of the final construct by Sanger sequencing.

Lentivirus Production

This protocol is for virus production in a 10 cm dish using HEK293T cells.[11][13]

Materials:

  • HEK293T cells

  • Recombinant VapB-lentiviral vector

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM

  • Complete growth medium (e.g., DMEM with 10% FBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Transfection Mix Preparation:

    • In a sterile tube, mix the following plasmids:

      • Recombinant VapB-lentiviral vector: 10 µg

      • psPAX2: 7.5 µg

      • pMD2.G: 2.5 µg

    • Add Opti-MEM to a final volume of 500 µL and mix gently.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the plasmid and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes.[13]

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change: After 12-16 hours, replace the transfection medium with fresh complete growth medium.

  • Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Storage: Centrifuge the supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.

Generation of Stable Cell Lines

Materials:

  • Target mammalian cell line

  • Lentiviral supernatant

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

  • Complete growth medium

Procedure:

  • Determine Antibiotic Killing Curve: Before transduction, determine the minimum concentration of the selection antibiotic that kills 100% of the untransduced target cells within 3-5 days.[10][13]

  • Transduction:

    • Seed the target cells in a 6-well plate the day before transduction to reach 50-60% confluency.

    • On the day of transduction, replace the medium with fresh complete growth medium containing polybrene (final concentration 4-8 µg/mL).

    • Add varying amounts of the lentiviral supernatant to the cells. Include a no-virus control.

    • Incubate for 24-48 hours.

  • Selection:

    • 48 hours post-transduction, replace the medium with fresh complete growth medium containing the predetermined concentration of the selection antibiotic.

    • Replace the selection medium every 2-3 days.[14]

  • Expansion of Stable Pool: Continue selection until all cells in the no-virus control well are dead (typically 7-10 days). The surviving cells form a stable polyclonal pool. Expand this pool for further experiments or for clonal isolation.

  • Clonal Isolation (Optional but Recommended):

    • Perform limiting dilution or use cloning cylinders to isolate single colonies.

    • Expand individual clones in separate wells.

Induction and Verification of VapB Expression

Materials:

  • Stable VapB-inducible cell line

  • Doxycycline

  • Lysis buffer

  • Reagents for Western blotting or RT-qPCR

Procedure:

  • Induction:

    • Seed the stable cell line in a culture plate.

    • Add doxycycline to the culture medium at a final concentration of 0.1-2 µg/mL. The optimal concentration should be determined empirically.

    • Include an uninduced control (no doxycycline).

    • Incubate for 24-48 hours.

  • Verification of Expression:

    • Western Blot:

      • Lyse the induced and uninduced cells and quantify the protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with an antibody specific to VapB (or a tag if the VapB protein is tagged).

      • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15][16]

    • RT-qPCR:

      • Isolate total RNA from induced and uninduced cells.

      • Synthesize cDNA.

      • Perform quantitative PCR using primers specific for the VapB gene.

      • Normalize VapB expression to a housekeeping gene.[15]

Data Presentation: Characterization of Inducible VapB Stable Cell Line

The following table provides an example of how to present characterization data for a newly generated inducible VapB stable cell line.

Parameter Method Uninduced (-Dox) Induced (+Dox) Expected Outcome
VapB mRNA Expression RT-qPCR (Fold Change)1.0>100Significant increase in VapB mRNA upon induction.
VapB Protein Expression Western BlotUndetectableClear Band at Expected MWVapB protein is only detectable after induction.
Cell Viability MTT/Trypan Blue Assay>95%To be determinedAssess cytotoxicity of VapB expression.
Cell Morphology MicroscopyNormalTo be determinedObserve any morphological changes upon VapB expression.

Troubleshooting

Problem Possible Cause Solution
Low virus titer Suboptimal transfection efficiency; poor health of HEK293T cells.Optimize transfection protocol; use high-quality plasmids; ensure HEK293T cells are healthy and at the correct confluency.
Low transduction efficiency Low virus titer; target cells are difficult to transduce.Concentrate the virus; optimize polybrene concentration; try different lentiviral envelope proteins.
High basal expression (leaky expression) Insufficient rtTA expression; inherent leakiness of the promoter.Screen for clones with lower basal expression; use a lower concentration of doxycycline for induction.
No induction of VapB expression Mutation in the VapB gene or TRE promoter; loss of rtTA expression.Sequence the integrated construct; verify rtTA expression by Western blot or qPCR.
Cell death upon induction VapB is cytotoxic to the mammalian cells.Use a lower concentration of doxycycline for a lower level of VapB expression; perform time-course experiments to assess the onset of cytotoxicity.

By following these detailed protocols and application notes, researchers can successfully generate and validate stable mammalian cell lines with tightly controlled, inducible expression of VapB, providing a valuable tool for investigating its function and potential interactions within a eukaryotic cellular context.

References

Application

Application Notes and Protocols for Immunohistochemical Staining of VAPB in Tissue Samples

These application notes provide detailed protocols and guidelines for the use of VAPB (Vesicle-associated membrane protein-associated protein B) antibodies for immunohistochemistry (IHC) on tissue samples. This document...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for the use of VAPB (Vesicle-associated membrane protein-associated protein B) antibodies for immunohistochemistry (IHC) on tissue samples. This document is intended for researchers, scientists, and drug development professionals investigating the role of VAPB in various physiological and pathological states.

Introduction

VAPB is a type IV membrane protein primarily located in the endoplasmic reticulum (ER) and is involved in a multitude of cellular processes.[1] It plays a crucial role in the unfolded protein response (UPR), vesicle trafficking, and maintenance of cellular calcium homeostasis.[1] Mutations in the VAPB gene have been linked to familial forms of motor neuron diseases such as amyotrophic lateral sclerosis (ALS).[2][1] Therefore, the analysis of VAPB expression and localization in tissue samples through immunohistochemistry is a valuable tool for understanding its function in health and disease.

Data Presentation

The following table summarizes recommended antibody dilutions for immunohistochemistry based on available data. It is important to note that optimal dilutions should be determined empirically by the end-user.

Antibody/SourceTissue TypeSpeciesDilutionAntigen Retrieval
Polyclonal Antibody (A14703)Colon CarcinomaHuman1:50High-pressure, 10 mM citrate (B86180) buffer pH 6.0
Polyclonal Antibody (A14703)Esophageal CancerHuman1:50High-pressure, 10 mM citrate buffer pH 6.0
Monoclonal Antibody (66191-1-Ig)KidneyMouse1:300Heat-mediated, Tris-EDTA buffer (pH 9.0)
Monoclonal Antibody (66191-1-Ig)Breast CancerHuman1:50Heat-mediated, Tris-EDTA buffer (pH 9.0)
Polyclonal Antibody (14477-1-AP)Pancreas CancerHuman1:200Heat-mediated, Tris-EDTA buffer (pH 9.0)
Polyclonal Antibody (14477-1-AP)LiverMouse1:600Heat-mediated, Tris-EDTA buffer (pH 9.0)
Polyclonal Antibody (HPA013144)Cerebral CortexHuman1:500 - 1:1000Heat-induced epitope retrieval (HIER) pH 6

Experimental Protocols

This section provides a detailed protocol for immunohistochemical staining of VAPB in paraffin-embedded tissue sections.

Materials
  • VAPB primary antibody

  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes), and finally in deionized water.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER):

      • Preheat the antigen retrieval solution to 95-100°C in a water bath or steamer.

      • Immerse the slides in the preheated solution and incubate for 20-30 minutes.

      • Allow the slides to cool down in the retrieval solution for 20 minutes at room temperature.

      • Rinse the slides with deionized water.

  • Peroxidase Blocking:

    • Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.

  • Blocking:

    • Incubate the sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the VAPB primary antibody to the optimal concentration (refer to the table above or datasheet) in blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Detection:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain the sections with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.

    • Mount the coverslip with a permanent mounting medium.

Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involving VAPB and a general experimental workflow for immunohistochemistry.

VAPB_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion VAPB VAPB ATF6 ATF6 VAPB->ATF6 modulates activity PTPIP51 PTPIP51 VAPB->PTPIP51 tethers ER to Mitochondria UPR Unfolded Protein Response (UPR) ATF6->UPR activates Ca_channel Calcium Channel (IP3R) PTPIP51->Ca_channel regulates Ca_ion Ca²⁺ Ca_channel->Ca_ion release from ER Apoptosis Apoptosis Ca_ion->Apoptosis high levels trigger UPR->Apoptosis prolonged stress leads to Cell_Survival Cell Survival UPR->Cell_Survival adaptive response IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody (anti-VAPB) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting end Microscopic Analysis mounting->end

References

Technical Notes & Optimization

Troubleshooting

optimizing VapB immunoprecipitation to reduce background

Welcome to the technical support center for VapB immunoprecipitation (IP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently aske...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VapB immunoprecipitation (IP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your VapB IP experiments and reduce background signal.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in VapB immunoprecipitation?

High background in VapB IP can stem from several factors, including non-specific binding of proteins to the beads or the antibody, insufficient washing, or using an antibody with low specificity.[1][2] The complex nature of cell lysates, which contain a mixture of proteins, lipids, and nucleic acids, makes some level of non-specific binding likely.[3]

Q2: How can I choose the right antibody for VapB IP?

Selecting a high-quality, specific antibody is critical for a successful IP experiment. It is recommended to use an affinity-purified antibody that has been validated for IP.[1] Resources are available that characterize commercially available VapB antibodies for their performance in IP, which can guide your selection.[4][5][6][7][8][9]

Q3: What is "pre-clearing" the lysate, and is it necessary for VapB IP?

Pre-clearing is a step where the cell lysate is incubated with beads (without the specific antibody) to remove proteins that non-specifically bind to the beads themselves.[10][11] This can significantly reduce background.[10] While not always mandatory, it is highly recommended if you are experiencing high background.[2]

Q4: Can the type of beads I use affect the background?

Yes, the choice of beads can influence the background. Magnetic beads are often recommended as they can reduce background compared to agarose (B213101) or sepharose resins.[12] This is because their smooth, non-porous surface minimizes the trapping of unwanted proteins.[12]

Troubleshooting Guide

High background in your VapB immunoprecipitation can obscure your results. The following guide provides a systematic approach to troubleshooting and optimizing your experiments.

Issue: High Background Signal

Possible Cause 1: Non-specific Binding to Beads

  • Solution:

    • Pre-clear the lysate: Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody.[2] This will help remove proteins that bind non-specifically to the beads.

    • Block the beads: Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to saturate non-specific binding sites.[1][6]

Possible Cause 2: Inappropriate Antibody Concentration

  • Solution:

    • Titrate your antibody: The optimal antibody concentration can vary.[13][14] Perform a titration experiment to determine the lowest concentration of antibody that efficiently pulls down VapB without significantly increasing the background. A typical starting point for VapB IP is 2.0 µg of antibody for 1 mg of lysate.[4][6]

Possible Cause 3: Insufficient or Ineffective Washing

  • Solution:

    • Increase the number of washes: Perform at least 3-5 washes after the antibody-antigen binding step to remove unbound proteins.[5]

    • Increase wash buffer stringency: If background persists, you can increase the stringency of your wash buffer by adding detergents or increasing the salt concentration.[3][15]

Possible Cause 4: Inappropriate Lysis Buffer

  • Solution:

    • Choose the right buffer: The choice of lysis buffer is critical for efficient protein extraction and maintaining protein integrity.[16][17] For VapB, a common lysis buffer is RIPA buffer, which is effective for disrupting cellular and nuclear membranes.[18][19][20] However, for studying protein-protein interactions, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 may be preferable to preserve native protein conformations.[3]

Quantitative Data Summary

While specific quantitative data for VapB IP optimization is limited in published literature, the following tables summarize the expected outcomes of common troubleshooting steps based on general immunoprecipitation principles.

Table 1: Effect of Lysis Buffer Composition on Protein Yield and Background

Lysis Buffer TypeDetergent(s)Expected VapB YieldExpected BackgroundBest For
RIPA Buffer NP-40, Sodium deoxycholate, SDSHighLow to ModerateSolubilizing hard-to-extract proteins.[18][19][20]
NP-40 Buffer NP-40 or Triton X-100Moderate to HighModeratePreserving protein-protein interactions.[3]
Tris-HCl Buffer (Often milder detergents)ModerateHighStudying cytoplasmic proteins.[17]

Table 2: Impact of Wash Buffer Stringency on Background Reduction

Wash Buffer ComponentConcentration RangeEffect on BackgroundPotential Impact on Specific Interactions
NaCl 150 mM - 1 MIncreasing concentration reduces ionic interactions and background.[3][21]High concentrations may disrupt desired protein-protein interactions.
Non-ionic Detergents (e.g., Tween-20) 0.1% - 1%Reduces non-specific hydrophobic interactions.[21][22]Generally well-tolerated.
Ionic Detergents (e.g., SDS) 0.05% - 0.2%Significantly reduces background.[21][22]Can denature proteins and disrupt interactions.

Experimental Protocols

Detailed Protocol for VapB Immunoprecipitation

This protocol is a starting point and may require optimization for your specific cell type and experimental goals.

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[19][20]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add 2.0 µg of anti-VapB antibody to the pre-cleared lysate.[4][6]

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G magnetic beads.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer without SDS or a buffer with adjusted salt/detergent concentration).

    • For the final wash, transfer the beads to a new tube to minimize contamination from proteins bound to the tube walls.[22]

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil at 95-100°C for 5-10 minutes to elute the proteins.

    • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).

Signaling Pathways and Experimental Workflows

VapB Interaction with PTPIP51 and Regulation of Calcium Homeostasis

VapB, an endoplasmic reticulum (ER) protein, interacts with the outer mitochondrial membrane protein PTPIP51.[23][24][25] This interaction tethers the ER to mitochondria, forming mitochondria-associated membranes (MAMs), which are crucial for regulating calcium homeostasis between these two organelles.[2][23]

VapB_PTPIP51_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion VapB VapB PTPIP51 PTPIP51 VapB->PTPIP51 Interaction Ca_Mito Mitochondrial Ca2+ Uptake VapB->Ca_Mito PTPIP51->Ca_Mito ER_Ca ER Ca2+ Store ER_Ca->Ca_Mito Ca2+ Transfer

Caption: VapB-PTPIP51 interaction at ER-mitochondria contact sites.

VapB and the ATF6 Branch of the Unfolded Protein Response (UPR)

VapB has been shown to interact with ATF6, a key transcription factor in the unfolded protein response (UPR), a cellular stress response pathway.[1][22][26][27] This interaction can modulate ATF6 activity, suggesting a role for VapB in regulating ER homeostasis.[26][27]

VapB_ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_inactive ATF6 (inactive) ER_Stress->ATF6_inactive VapB VapB VapB->ATF6_inactive Interaction (Modulation) ATF6_cleavage ATF6 Cleavage (S1P/S2P) ATF6_inactive->ATF6_cleavage Translocation ATF6_active ATF6 (active) ATF6_cleavage->ATF6_active Release of cytosolic domain UPR_genes UPR Target Genes ATF6_active->UPR_genes Transcriptional Activation

Caption: VapB's modulatory role in the ATF6 signaling pathway.

Experimental Workflow for Optimizing VapB Immunoprecipitation

The following workflow outlines a logical progression for troubleshooting and optimizing your VapB IP experiments to reduce background.

IP_Workflow start Start: High Background in VapB IP preclear 1. Implement Pre-clearing of Lysate start->preclear check1 Background Reduced? preclear->check1 wash 2. Increase Wash Stringency check1->wash No end Optimized Protocol: Low Background check1->end Yes check2 Background Reduced? wash->check2 ab_titration 3. Titrate Antibody Concentration check2->ab_titration No check2->end Yes check3 Background Reduced? ab_titration->check3 lysis_buffer 4. Optimize Lysis Buffer check3->lysis_buffer No check3->end Yes lysis_buffer->end

Caption: Troubleshooting workflow for VapB immunoprecipitation.

References

Optimization

preventing aggregation of VapB P56S mutant in experiments

Technical Support Center: VapB P56S Mutant Aggregation Welcome to the technical support center for researchers working with the VapB P56S mutant. This resource provides troubleshooting guides and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VapB P56S Mutant Aggregation

Welcome to the technical support center for researchers working with the VapB P56S mutant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage aggregation of this challenging protein in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the VapB P56S mutant protein aggregate so readily?

The P56S mutation in the VapB protein, linked to Amyotrophic Lateral Sclerosis (ALS), results in protein misfolding. This misfolding exposes hydrophobic regions that are normally buried within the protein's interior, leading to self-association and the formation of insoluble aggregates.[1][2][3][4] The mutant protein has been shown to be less soluble and more prone to forming inclusions in cellular models.[1][2][4] Furthermore, the P56S mutant can recruit wild-type VapB into these aggregates, leading to a loss of function.[1][3]

Q2: What are the initial signs of VapB P56S aggregation in my experiments?

Early indicators of VapB P56S aggregation include:

  • Visual precipitation: You may observe cloudiness or visible pellets in your protein solution after purification or during storage.

  • Loss of protein concentration: A significant decrease in protein concentration after centrifugation or filtration steps.

  • High molecular weight bands on SDS-PAGE: Insoluble aggregates may appear as high molecular weight smears or bands that do not enter the resolving gel.

  • Inconsistent results in functional assays: Aggregated protein can lead to a loss of biological activity and variability in your experimental outcomes.

Q3: Can I refold VapB P56S from inclusion bodies?

Yes, refolding from inclusion bodies is a possible strategy if the protein is expressed in an insoluble form in your expression system (e.g., E. coli). This process involves solubilizing the aggregated protein with strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a carefully controlled refolding step to allow the protein to adopt its native conformation.

Troubleshooting Guides

Issue 1: VapB P56S is Expressed in Inclusion Bodies

If your VapB P56S mutant is primarily found in the insoluble fraction after cell lysis, consider the following strategies during protein expression:

  • Lower Expression Temperature: Reducing the incubation temperature (e.g., to 18-25°C) after induction can slow down protein synthesis, giving the polypeptide chain more time to fold correctly.

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression and potentially improve solubility.

  • Co-expression with Molecular Chaperones: Co-expressing the VapB P56S mutant with chaperone proteins can assist in proper folding and prevent aggregation. Chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE have been shown to improve the solubility of aggregation-prone proteins.

Issue 2: Purified VapB P56S Aggregates During or After Purification

If you observe aggregation after purification, during buffer exchange, or upon concentration, the following buffer optimization strategies can be employed:

  • pH Optimization: The pH of the buffer can significantly impact protein stability. Screen a range of pH values to find the optimal pH where VapB P56S is most soluble.

  • Ionic Strength Modification: Both low and high salt concentrations can promote aggregation. Experiment with varying concentrations of salts like NaCl or KCl to find the optimal ionic strength.

  • Inclusion of Stabilizing Additives: A variety of chemical additives can help stabilize proteins and prevent aggregation. A systematic screening of these additives is recommended.

Table 1: Common Protein Stabilizing Additives

Additive CategoryExamplesMechanism of ActionTypical Concentration
Polyols Glycerol (B35011), SorbitolIncrease solvent viscosity and stabilize the native protein structure.5-20% (v/v)
Sugars Sucrose, TrehaloseExcluded from the protein surface, promoting a more compact, folded state.0.25-1 M
Amino Acids L-Arginine, L-Glutamic AcidCan suppress aggregation by interacting with exposed hydrophobic patches.50-500 mM
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanolPrevent the formation of incorrect disulfide bonds.1-10 mM
Non-detergent Sulfobetaines NDSB-201Can help to solubilize proteins without denaturing them.0.5-1 M
Issue 3: VapB P56S Aggregates Upon Freeze-Thawing

To prevent aggregation during storage, especially during freeze-thaw cycles:

  • Use Cryoprotectants: Add cryoprotectants like glycerol (at 10-50% v/v) to your storage buffer to prevent the formation of ice crystals that can damage the protein.

  • Flash Freezing: Rapidly freeze your protein aliquots in liquid nitrogen to minimize the time spent in the freezing transition.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your purified protein into single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions for VapB P56S Solubility

This protocol describes a small-scale screening method to identify buffer conditions that enhance the solubility of purified VapB P56S.

Materials:

  • Purified VapB P56S protein

  • A selection of buffers with varying pH (e.g., Tris-HCl, HEPES, Phosphate)

  • Stock solutions of salts (e.g., NaCl, KCl)

  • Stock solutions of additives (see Table 1)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm

Method:

  • Prepare a series of buffer conditions in a 96-well plate. Each well should contain a different combination of buffer, pH, salt concentration, and additive.

  • Add a constant amount of purified VapB P56S to each well.

  • Incubate the plate at a desired temperature (e.g., 4°C, room temperature) for a set period (e.g., 1, 4, 24 hours).

  • Measure the absorbance of each well at 340 nm or 600 nm. An increase in absorbance indicates light scattering due to protein aggregation.

  • Wells with the lowest absorbance contain buffer conditions that best maintain the solubility of VapB P56S.

Protocol 2: On-Column Refolding of VapB P56S from Inclusion Bodies

This protocol outlines a method for refolding VapB P56S expressed as inclusion bodies using an affinity chromatography column (e.g., Ni-NTA for His-tagged protein).

Materials:

  • Cell pellet containing VapB P56S inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Solubilization/Binding Buffer (Lysis Buffer + 8 M Urea or 6 M Guanidinium-HCl)

  • Wash Buffer (Lysis Buffer + 4 M Urea, 20 mM imidazole)

  • Refolding Buffer (Lysis Buffer with a gradient of decreasing Urea concentration, e.g., from 4 M to 0 M)

  • Elution Buffer (Lysis Buffer + 250 mM imidazole)

  • Affinity chromatography column and system

Method:

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

  • Centrifuge to pellet the inclusion bodies.

  • Resuspend the inclusion body pellet in Solubilization/Binding Buffer and incubate to completely denature and solubilize the protein.

  • Centrifuge to remove any remaining insoluble material.

  • Load the supernatant onto the equilibrated affinity column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Apply a linear gradient of Refolding Buffer, gradually decreasing the concentration of urea from 4 M to 0 M over several column volumes. This allows for a slow removal of the denaturant, promoting proper refolding of the protein while it is bound to the resin.

  • Elute the refolded VapB P56S from the column using Elution Buffer.

  • Analyze the eluted fractions for protein concentration and aggregation state (e.g., by SDS-PAGE and size-exclusion chromatography).

Visualizations

Experimental_Workflow_for_VapB_P56S_Solubilization cluster_expression Expression Optimization cluster_purification Purification & Buffer Screening expr_start VapB P56S Expression low_temp Lower Temperature (18-25°C) expr_start->low_temp low_iptg Reduce Inducer (e.g., IPTG) expr_start->low_iptg chaperones Co-express with Chaperones expr_start->chaperones lysis Cell Lysis low_temp->lysis low_iptg->lysis chaperones->lysis solubility_check Check Solubility lysis->solubility_check soluble_path Soluble Protein solubility_check->soluble_path Soluble insoluble_path Inclusion Bodies solubility_check->insoluble_path Insoluble purify Purification soluble_path->purify refolding On-Column Refolding insoluble_path->refolding buffer_screen Buffer Optimization (pH, Salt, Additives) purify->buffer_screen final_protein Soluble VapB P56S buffer_screen->final_protein refolding->final_protein

Caption: Workflow for obtaining soluble VapB P56S mutant protein.

Signaling_Pathway_of_Aggregation_Prevention cluster_protein_states Protein States cluster_interventions Experimental Interventions unfolded Unfolded VapB P56S misfolded Misfolded Intermediate unfolded->misfolded Spontaneous Misfolding native Correctly Folded VapB P56S unfolded->native Correct Folding aggregated Aggregated VapB P56S misfolded->aggregated Self-Association misfolded->native Correct Folding chaperones Molecular Chaperones (e.g., GroEL/GroES) chaperones->unfolded chaperones->misfolded Promotes Folding, Prevents Aggregation stabilizers Stabilizing Additives (e.g., Glycerol, Arginine) stabilizers->misfolded Stabilizes Folded State

Caption: Mechanisms of action for preventing VapB P56S aggregation.

References

Troubleshooting

Technical Support Center: Validation and Troubleshooting for VapB Western Blotting

Welcome to the technical support center for the validation of commercial VapB antibodies for use in Western blotting. This resource is designed for researchers, scientists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of commercial VapB antibodies for use in Western blotting. This resource is designed for researchers, scientists, and drug development professionals working with the VapB antitoxin protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

FAQs: General Questions on VapB Western Blotting

Q1: Are there validated commercial antibodies available for the native VapB antitoxin protein?

A1: Our search of commercial antibody suppliers indicates a significant challenge in sourcing antibodies specifically validated for the native bacterial VapB antitoxin protein. Many commercially available antibodies are targeted against the human protein VAPB (Vesicle-associated membrane protein-associated protein B/C), which is distinct from the bacterial VapB. Researchers often utilize epitope-tagged VapB constructs (e.g., with HA, FLAG, or His tags) and detect the protein using highly validated antibodies against these tags.

Q2: What is the predicted molecular weight of VapB?

A2: The molecular weight of VapB can vary depending on the bacterial species. It is crucial to check the specific sequence of the VapB protein you are studying. For example, VapB from Mycobacterium tuberculosis is a relatively small protein. Always calculate the theoretical molecular weight from the amino acid sequence and consider that epitope tags will add to the final size.

Q3: What are the critical controls to include in a VapB Western blot experiment?

A3: For a robust VapB Western blot, you should include the following controls:

  • Positive Control: Lysate from cells known to express VapB (e.g., an overexpression strain or a bacterial strain known to have the VapB-VapC system). If using an epitope-tagged VapB, a lysate from cells expressing a different protein with the same tag can also serve as a positive control for the anti-tag antibody.

  • Negative Control: Lysate from a VapB knockout or knockdown strain, or from a bacterial species that does not contain the vapB gene.

  • Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., Sigma70 for bacteria) to ensure equal protein loading across lanes.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your VapB Western blot experiments.

ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Antibody Issues: - Primary antibody does not recognize native VapB.- Insufficient primary or secondary antibody concentration.- Inactive primary or secondary antibody.- Use an antibody against an epitope tag on your VapB construct.- Optimize the antibody concentrations by performing a titration.- Ensure antibodies have been stored correctly and are within their expiration date.
Low VapB Expression: - VapB is expressed at low levels under your experimental conditions.- Induce higher expression of your VapB construct if possible.- Increase the amount of total protein loaded onto the gel.- Consider an immunoprecipitation step to enrich for VapB before Western blotting.
Inefficient Transfer: - Poor transfer of a small protein like VapB.- Use a membrane with a smaller pore size (e.g., 0.2 µm).- Optimize transfer time and voltage; shorter transfer times are often better for small proteins.
High Background Blocking Inefficiency: - Inadequate blocking of non-specific sites.- Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.- Test different blocking agents (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers).
Antibody Concentration Too High: - Excessive primary or secondary antibody.- Reduce the concentration of your primary and/or secondary antibodies.
Contamination: - Contaminated buffers or equipment.- Use fresh, filtered buffers and clean equipment.
Non-Specific Bands Primary Antibody Cross-Reactivity: - The antibody is recognizing other proteins.- If using an anti-VapB antibody, perform a peptide competition assay.- Use a VapB knockout/knockdown lysate to confirm which band is specific.- Increase the stringency of your washes (e.g., increase the duration or add more Tween-20).
Protein Degradation: - VapB is being degraded by proteases.- Add protease inhibitors to your lysis buffer and keep samples on ice.
Epitope Tag Issues: - The anti-tag antibody is recognizing other tagged proteins in your system.- Ensure your negative control lysate does not contain other proteins with the same tag.

Experimental Protocols

Protocol 1: Western Blotting for Epitope-Tagged VapB in M. smegmatis

This protocol is adapted from a study on Mycobacterium tuberculosis VapB expressed in M. smegmatis.[1][2]

1. Sample Preparation (Whole-Cell Lysates)

  • Culture M. smegmatis strains expressing your C-terminally HA-tagged VapB construct.

  • Induce protein expression as required by your expression system.

  • Harvest cells by centrifugation and wash the pellet with PBS.

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Lyse the cells using mechanical disruption (e.g., bead beating or sonication).

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Protein Transfer

  • Resolve 20 µg of protein from each sample on a 12% Tris-glycine polyacrylamide gel.

  • Transfer the separated proteins to a low-fluorescence PVDF (LF-PVDF) membrane using a semi-dry transfer apparatus.[1]

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the HA-tag (e.g., anti-HA from Invitrogen) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.[1]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the bands using a gel imaging system.[1]

Protocol 2: Antibody Validation Strategy

If you choose to use a new commercial antibody for native VapB, a thorough validation is critical.

1. Specificity Testing using Positive and Negative Controls:

  • Probe lysates from your wild-type bacterial strain (positive control) and a corresponding vapB knockout strain (negative control).

  • A specific antibody should show a distinct band at the correct molecular weight only in the wild-type lysate.

2. Overexpression Analysis:

  • Compare the signal from the wild-type lysate to a lysate from a strain overexpressing VapB.

  • The band corresponding to VapB should be significantly more intense in the overexpression lysate.

3. Peptide Competition:

  • If the antibody was raised against a peptide immunogen, pre-incubate the antibody with the immunizing peptide before probing the membrane.

  • The specific VapB band should disappear or be significantly reduced after pre-incubation with the competing peptide.

Quantitative Data Summary

The following table summarizes antibody dilutions used in a study of epitope-tagged VapB from Mycobacterium tuberculosis.[1]

AntibodySupplierDilution
α-FLAGSigma1:4000
α-HAInvitrogen1:1000
α-Sigma70Neogen1:2000
HRP-linked anti-mouse/rabbit secondaryCell Signaling TechnologyNot specified

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate_Prep Cell Lysis & Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Lysate_Prep->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Signal Detection ECL->Imaging

Caption: A standard workflow for Western blotting experiments.

VapBC_Pathway VapBC_Operon vapBC Operon VapB_Protein VapB Antitoxin VapBC_Operon->VapB_Protein Transcription & Translation VapC_Protein VapC Toxin VapBC_Operon->VapC_Protein Transcription & Translation VapBC_Complex VapB-VapC Complex (Inactive) VapB_Protein->VapBC_Complex VapC_Protein->VapBC_Complex VapBC_Complex->VapBC_Operon Repression VapB_Degradation VapB Degradation VapBC_Complex->VapB_Degradation Stress Stress Conditions (e.g., nutrient limitation) Stress->VapB_Degradation Free_VapC Free VapC Toxin (Active) VapB_Degradation->Free_VapC Releases VapC Growth_Arrest Growth Arrest Free_VapC->Growth_Arrest Inhibits Translation

Caption: The VapB-VapC toxin-antitoxin signaling pathway.

References

Optimization

Technical Support Center: Improving the Solubility of Purified VapB Protein

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the VapB protein.

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the expression and purification of VapB, complete with experimental protocols and data to guide your experimental design.

Problem 1: Low yield of soluble VapB protein after cell lysis.

Question: I have expressed my VapB construct, but after lysing the cells, the majority of the protein is in the insoluble pellet. How can I increase the yield of soluble VapB?

Answer: Low solubility of recombinant proteins is a common issue. Several factors can be optimized to improve the yield of soluble VapB. These include adjusting expression conditions and utilizing solubility-enhancing fusion tags.

Solutions & Experimental Protocols:

1. Optimization of Expression Conditions:

Lowering the expression temperature and reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.

Experimental Protocol: Optimizing VapB Expression Temperature and IPTG Concentration

  • Inoculation: Inoculate 1 liter of LB medium containing the appropriate antibiotic with a fresh colony of E. coli expressing the VapB construct.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Divide the culture into smaller, equal volumes (e.g., 4 x 200 mL).

  • Variable Induction: Induce each sub-culture under different conditions. A recommended starting point is to test a matrix of temperatures and IPTG concentrations.

  • Harvest: Harvest the cells by centrifugation after the induction period.

  • Analysis: Lyse a small, equal amount of cells from each condition and separate the soluble and insoluble fractions by centrifugation. Analyze the amount of VapB in each fraction by SDS-PAGE and Coomassie staining or Western blot.

Table 1: Example Optimization of VapB Expression Conditions

Culture ConditionTemperatureIPTG ConcentrationInduction TimeExpected Outcome
137°C1.0 mM4 hoursHigh total expression, likely high proportion in inclusion bodies.
230°C0.5 mM6 hoursModerate expression, improved solubility compared to 37°C.
320°C0.1 mM16 hours (overnight)Lower total expression, but potentially the highest proportion of soluble protein.
416°C0.1 mM24 hours (overnight)Lowest total expression, but may yield the most soluble and correctly folded protein.

2. Utilization of Solubility-Enhancing Fusion Tags:

Fusing VapB to a highly soluble protein partner can significantly improve its solubility. Commonly used solubility tags include Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[1][2] While specific data for VapB is limited, a general comparison of these tags can guide your selection.[3]

Experimental Protocol: Cloning and Expression of VapB with Different Solubility Tags

  • Cloning: Subclone the VapB gene into expression vectors that will fuse it to the N-terminus of MBP, GST, and SUMO tags. Ensure a protease cleavage site (e.g., TEV or Thrombin) is present between the tag and VapB to allow for tag removal after purification.

  • Expression: Transform the constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Optimized Induction: Perform small-scale expression trials for each construct using the optimized temperature and IPTG concentration determined in the previous step (e.g., 20°C with 0.1 mM IPTG overnight).

  • Solubility Analysis: Lyse the cells and separate the soluble and insoluble fractions. Analyze the amount of soluble fusion protein for each tag by SDS-PAGE.

Table 2: General Comparison of Common Solubility-Enhancing Tags

Fusion TagSize (kDa)Purification ResinCleavageKey AdvantagesPotential Disadvantages
MBP ~42AmyloseTEV, Factor XaExcellent solubility enhancement; can be used for crystallization.[1]Large size may interfere with protein function; does not dimerize.[2]
GST ~26GlutathioneThrombin, TEVGood solubility enhancement; widely used for pull-down assays.[1]Dimerizes, which may cause oligomerization of the target protein.[4]
SUMO ~12His-tag (often co-expressed)SUMO ProteaseHigh solubility enhancement; can be cleaved to leave no extra amino acids (scarless).[3]SUMO protease can be expensive.

Experimental Workflow for Improving VapB Solubility

G cluster_start Start: Low Soluble VapB cluster_optimization Optimization Strategies cluster_expression_details Expression Parameters cluster_tags Fusion Tag Options cluster_end Goal start Low Yield of Soluble VapB opt_expr Optimize Expression Conditions start->opt_expr opt_tag Use Solubility Tags start->opt_tag temp Lower Temperature (e.g., 16-20°C) opt_expr->temp iptg Lower IPTG (e.g., 0.1 mM) opt_expr->iptg mbp MBP opt_tag->mbp gst GST opt_tag->gst sumo SUMO opt_tag->sumo end Increased Yield of Soluble VapB temp->end iptg->end mbp->end gst->end sumo->end

Caption: Workflow for troubleshooting low yield of soluble VapB protein.

Problem 2: Purified VapB protein precipitates after tag removal or during buffer exchange.

Question: I have successfully purified a VapB-fusion protein, but when I cleave off the solubility tag and try to dialyze it into a new buffer, the VapB protein precipitates. What can I do to keep it soluble?

Answer: Precipitation after tag removal is common for proteins that rely on the fusion partner for solubility. The key is to find a buffer composition that stabilizes the VapB protein on its own. If optimizing the buffer is not sufficient, on-column refolding of VapB from inclusion bodies might be a necessary alternative.

Solutions & Experimental Protocols:

1. Optimization of Buffer Composition:

The composition of the purification and storage buffers can have a significant impact on protein solubility. It is recommended to screen a variety of buffer additives.

Experimental Protocol: Screening of Buffer Additives for VapB Solubility

  • Purify Fusion Protein: Purify the VapB fusion protein (e.g., MBP-VapB) according to standard protocols.

  • Tag Cleavage: Cleave the solubility tag using the appropriate protease.

  • Buffer Screen: Aliquot the cleaved protein into a series of micro-dialysis cassettes or perform small-scale buffer exchanges into different buffers containing various additives.

  • Incubate and Observe: Incubate the samples at 4°C for several hours to overnight and visually inspect for precipitation.

  • Quantify Soluble Protein: Centrifuge the samples to pellet any precipitate and measure the protein concentration in the supernatant using a Bradford assay or by measuring absorbance at 280 nm.

Table 3: Common Buffer Additives to Enhance Protein Solubility

AdditiveTypical ConcentrationMechanism of Action
NaCl 150-500 mMMasks surface charges, reducing non-specific aggregation.
Glycerol 5-20% (v/v)Stabilizes protein structure by preferential hydration.
L-Arginine/L-Glutamate 50-500 mMSuppresses aggregation by interacting with hydrophobic patches.
Non-ionic Detergents 0.01-0.1% (v/v)(e.g., Tween-20, Triton X-100) Can help solubilize proteins with hydrophobic surfaces.
Reducing Agents 1-5 mM(e.g., DTT, TCEP) Prevents the formation of incorrect disulfide bonds.

2. On-Column Refolding of VapB from Inclusion Bodies:

If VapB is expressed in inclusion bodies, it can be solubilized using a strong denaturant and then refolded into its native conformation while bound to a chromatography column. This is often done with His-tagged proteins.

Experimental Protocol: On-Column Refolding of His-tagged VapB [5]

  • Inclusion Body Isolation: After cell lysis, collect the insoluble pellet containing the VapB inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) containing 20 mM Tris-HCl, 0.5 M NaCl, and 5 mM imidazole (B134444), pH 8.0.

  • Binding to Resin: Clarify the solubilized protein by centrifugation and apply the supernatant to a Ni-NTA column pre-equilibrated with the same denaturing buffer.

  • On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 8.0) using a linear gradient from 8 M to 0 M urea over several column volumes. This allows the protein to refold while bound to the resin, minimizing aggregation.

  • Elution: Elute the refolded VapB from the column using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted fractions for soluble VapB by SDS-PAGE and assess the folding state using techniques like circular dichroism or functional assays.

Logical Flow for Handling VapB Precipitation

G cluster_start Start: VapB Precipitation cluster_solutions Troubleshooting Paths cluster_buffer_additives Buffer Additives cluster_refolding_steps Refolding Steps cluster_end Goal start VapB Precipitates After Tag Removal buffer_opt Optimize Buffer Composition start->buffer_opt refolding On-Column Refolding start->refolding salt NaCl buffer_opt->salt glycerol Glycerol buffer_opt->glycerol arg_glu L-Arg/L-Glu buffer_opt->arg_glu detergent Detergent buffer_opt->detergent solubilize Solubilize in Urea/GdmCl refolding->solubilize end Soluble and Active VapB detergent->end bind Bind to Ni-NTA solubilize->bind gradient Refold with Urea Gradient bind->gradient elute Elute gradient->elute elute->end

Caption: Decision-making workflow for addressing VapB precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the VapB-VapC toxin-antitoxin system?

The VapB-VapC system is a type II toxin-antitoxin (TA) system found in many bacteria. VapC is a stable toxin (an RNase) that can inhibit cell growth, while VapB is a labile antitoxin that neutralizes VapC activity by direct binding. Under normal conditions, VapB also binds to the promoter of the vapBC operon to repress its own transcription. During stress conditions, VapB is degraded, releasing active VapC.[6]

VapB-VapC Toxin-Antitoxin Signaling Pathway

G cluster_operon vapBC Operon cluster_proteins Protein Synthesis & Interaction cluster_stress Stress Response cluster_outcome Cellular Outcome operon vapBC DNA vapb VapB Antitoxin operon->vapb Transcription & Translation vapc VapC Toxin operon->vapc Transcription & Translation complex VapB-VapC Complex (Inactive) vapb->complex vapc->complex growth_arrest Growth Arrest vapc->growth_arrest RNA Cleavage complex->operon Repression degradation VapB Degradation complex->degradation Release of VapC stress Stress Conditions stress->degradation degradation->vapc Active VapC

Caption: Simplified signaling pathway of the VapB-VapC toxin-antitoxin system.

Q2: Is VapB typically soluble when expressed in E. coli?

Yes, studies have shown that VapB from some species can be predominantly soluble (around 80%) when expressed alone in E. coli.[7] However, its cognate toxin, VapC, is often found in inclusion bodies. Interestingly, co-expression of VapB with VapC can significantly increase the solubility of VapC.[7]

Q3: My VapB construct is the P56S mutant, and it is highly insoluble. Is this expected?

Yes, the P56S mutation in VapB is known to cause misfolding and leads to the formation of insoluble aggregates. This mutant is often used in studies of neurodegenerative diseases. To work with this mutant, you will likely need to employ strong solubilization and refolding protocols, such as the on-column refolding method described above.

Q4: Can I co-express VapB with molecular chaperones to improve its solubility?

Co-expression with chaperones like GroEL/GroES or DnaK/DnaJ/GrpE is a valid strategy to improve the solubility of aggregation-prone proteins. This can be achieved by using plasmids that encode for these chaperones and are compatible with your VapB expression vector. This approach can be particularly useful for difficult-to-express mutants like VapB P56S.

Q5: What is the best first step if I am seeing no soluble VapB expression?

The most impactful first step is to lower the induction temperature significantly (e.g., to 16-20°C) and reduce the IPTG concentration (e.g., to 0.1 mM). This simple change often has the most significant positive effect on the solubility of recombinant proteins in E. coli.

References

Troubleshooting

Technical Support Center: Live-Cell Imaging of VapB Protein

Welcome to the technical support center for the live-cell imaging of VapB proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freque...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the live-cell imaging of VapB proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the imaging of both human VAPB and bacterial VapB antitoxin.

I. Live-Cell Imaging of Human VAPB Protein

Human Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) is an integral membrane protein of the endoplasmic reticulum (ER). It plays a crucial role in maintaining ER structure and is involved in the formation of membrane contact sites with other organelles, most notably mitochondria. Mutations in the VAPB gene are associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).

Frequently Asked Questions (FAQs)

Q1: My fluorescently-tagged VAPB is not localizing correctly to the ER.

A1: Incorrect localization of VAPB fusion proteins can be due to several factors:

  • Fusion protein orientation: VAPB is a tail-anchored protein with its N-terminus facing the cytoplasm and its C-terminus inserted into the ER membrane. Fusing a fluorescent protein to the C-terminus will likely disrupt its localization. It is recommended to fuse the fluorescent tag to the N-terminus of VAPB.

  • Linker sequence: The linker between the fluorescent protein and VAPB can influence proper folding and localization. A short, flexible linker, such as a glycine-serine repeat, is often beneficial.[1]

  • Overexpression artifacts: High levels of VAPB expression can lead to aggregation and mislocalization.[2][3] Use a weaker, constitutive promoter (e.g., UBC) or an inducible expression system to control protein levels.[4]

  • Cell line specific issues: The expression and localization of ER proteins can vary between cell lines. Ensure that your chosen cell line is appropriate for studying VAPB.

Q2: The signal from my VAPB-FP is very dim.

A2: A weak fluorescent signal can be a significant hurdle. Here are some troubleshooting steps:

  • Choice of fluorescent protein: Select a bright and photostable fluorescent protein. For long-term imaging, consider newer generations of FPs with enhanced photostability.[5][6]

  • Promoter strength: While a strong promoter can lead to overexpression artifacts, a very weak promoter may result in a signal that is difficult to detect.[4] Titrate the expression level to find a balance between a detectable signal and proper localization.

  • Codon optimization: Ensure the codon usage of your VAPB-FP fusion construct is optimized for the expression system you are using (e.g., humanized codons for mammalian cells).[1]

  • Imaging settings: Optimize your microscope settings, including laser power, exposure time, and detector gain, to maximize signal detection while minimizing noise.

Q3: I am observing rapid photobleaching of my VAPB-FP signal.

A3: Photobleaching is the irreversible loss of fluorescence due to light exposure. To mitigate this:

  • Reduce excitation light intensity: Use the lowest possible laser power that still provides a detectable signal.[7][8]

  • Minimize exposure time: Use the shortest possible exposure time for image acquisition.[7][8]

  • Use photostable fluorescent proteins: Some fluorescent proteins are inherently more resistant to photobleaching than others.[5][6][9]

  • Incorporate anti-fade reagents: For fixed-cell imaging, use mounting media containing anti-fade reagents. For live-cell imaging, specialized media additives can help reduce photobleaching.[7]

  • Time-lapse settings: For time-lapse experiments, increase the interval between image acquisitions to allow the fluorophores to recover.

Q4: My cells are showing signs of phototoxicity when imaging VAPB-FP.

A4: Phototoxicity is cell damage caused by light exposure, often exacerbated by the production of reactive oxygen species (ROS) by excited fluorophores.[10][11] Signs of phototoxicity include cell rounding, blebbing, and apoptosis.[11] To reduce phototoxicity:

  • Use longer wavelength excitation: Red-shifted fluorescent proteins (e.g., mCherry, mKate2) are generally less phototoxic than their blue or green counterparts.[12][13]

  • Limit light exposure: Similar to reducing photobleaching, minimize laser power and exposure time.[11][14]

  • Control the imaging environment: Maintain cells at 37°C and 5% CO2 in a stage-top incubator. Use imaging media buffered with HEPES to maintain pH.

  • Use specialized imaging techniques: For highly sensitive experiments, consider using techniques that reduce light exposure, such as spinning-disk confocal microscopy or light-sheet microscopy.

Troubleshooting Guide: Imaging VAPB Dynamics at ER-Mitochondria Contact Sites

The dynamic nature of VAPB at ER-mitochondria contact sites presents a unique imaging challenge, as VAPB molecules can enter and leave these sites within seconds.[15][16]

Problem Possible Cause Recommended Solution
Blurry or smeared images of VAPB at contact sites The movement of VAPB is too fast for the imaging speed.Increase the temporal resolution of your imaging by reducing the exposure time and using a fast and sensitive detector (e.g., an sCMOS camera). High-speed molecular tracking may be necessary.[15][16]
Difficulty in identifying ER-mitochondria contact sites The resolution of the microscope is insufficient to distinguish the two organelles clearly.Use a high-resolution imaging technique such as super-resolution microscopy (e.g., STED, PALM/STORM) or Total Internal Reflection Fluorescence (TIRF) microscopy for events near the coverslip.[17] Co-express a mitochondrial marker (e.g., Mito-BFP) to clearly delineate the mitochondria.
Changes in ER or mitochondrial morphology upon VAPB-FP expression Overexpression of VAPB can alter organelle structure.[2]Use a low-expression system or a cell line with endogenously tagged VAPB (e.g., generated by CRISPR/Cas9).
Inconsistent VAPB dynamics between experiments Cellular metabolic state can influence ER-mitochondria contact sites.[16]Standardize cell culture conditions, including media composition and cell density, to ensure consistency between experiments.
Experimental Protocol: Live-Cell Imaging of VAPB-GFP

This protocol provides a general guideline for imaging N-terminally tagged VAPB-GFP in a mammalian cell line (e.g., HeLa or COS-7).

Materials:

  • HeLa or COS-7 cells

  • VAPB-GFP expression plasmid (N-terminal tag)

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Transfection: Transfect the cells with the VAPB-GFP plasmid according to the manufacturer's protocol for your chosen transfection reagent. Use a minimal amount of plasmid DNA to avoid overexpression.

  • Incubation: Incubate the cells for 18-24 hours post-transfection to allow for protein expression.

  • Imaging Preparation: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscopy Setup:

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.

    • Use a 60x or 100x oil-immersion objective.

    • Locate a cell with low to moderate VAPB-GFP expression, where the characteristic reticular pattern of the ER is visible.

  • Image Acquisition:

    • Set the excitation wavelength to 488 nm and the emission detection range to approximately 500-550 nm for GFP.

    • Use the lowest laser power and shortest exposure time that provide a good signal-to-noise ratio.

    • For time-lapse imaging of VAPB dynamics, acquire images at intervals of 1-5 seconds. For very rapid dynamics, high-speed imaging may be required.[15][16]

Data Presentation: Photostability of Common Fluorescent Proteins

The choice of fluorescent protein can significantly impact the success of live-cell imaging experiments. The following table summarizes the relative photostability of some commonly used fluorescent proteins.

Fluorescent ProteinExcitation (nm)Emission (nm)Relative BrightnessPhotostability (t1/2 in seconds)
EGFP48850957~90
mEGFP48850768~130
mCherry58761022~120
mKate258863340>200
TagRFP-T55558445~150
mTagBFP240245748~50

Data are compiled from various sources and should be considered as a general guide. Actual photostability will depend on specific imaging conditions.[6][9]

II. Live-Cell Imaging of Bacterial VapB Antitoxin

In bacteria, VapB is the antitoxin component of the VapBC toxin-antitoxin (TA) system. VapB neutralizes the ribonuclease activity of the VapC toxin.[18] These systems are implicated in bacterial persistence and response to stress.

Frequently Asked Questions (FAQs)

Q1: My VapB-FP fusion protein is not expressed or is very unstable.

A1: VapB antitoxins are often intrinsically unstable and are degraded by cellular proteases when not in complex with their cognate VapC toxin.[19]

  • Co-expression with VapC: Co-expressing VapB with VapC can stabilize the VapB protein.

  • Choice of fluorescent protein: Some fluorescent proteins can be toxic or misfold when expressed in bacteria. Use FPs that are known to be well-tolerated in your bacterial species of interest.[13]

  • Linker design: A linker that is too short or rigid may interfere with the interaction between VapB and VapC, leading to VapB degradation.

  • Expression host: Use a bacterial strain that is suitable for expressing potentially toxic proteins.

Q2: The fluorescence signal of my VapB-FP is weak in bacterial cells.

A2: A low signal can be due to several factors specific to bacterial imaging:

  • Autofluorescence: Bacteria can have significant autofluorescence, particularly in the green channel. Using orange or red fluorescent proteins can help to improve the signal-to-noise ratio.[13]

  • FP maturation: Some fluorescent proteins mature slowly, leading to a dim signal, especially in fast-growing bacteria. Use FPs with rapid maturation times.

  • Plasmid copy number: A low-copy-number plasmid may not produce enough VapB-FP for a detectable signal. Consider using a medium or high-copy-number plasmid, but be mindful of potential toxicity.

Q3: How can I minimize phototoxicity and photobleaching when imaging bacteria?

A3: Bacteria are small and can be sensitive to light exposure.

  • Optimize illumination: Use the lowest light intensity and shortest exposure times possible.[20]

  • Agarose (B213101) pads: Image bacteria on agarose pads made with minimal media to support growth and reduce background fluorescence.

  • Time-lapse imaging: For long-term imaging of slow-growing bacteria, it is crucial to minimize the frequency of image acquisition to prevent phototoxicity.[20]

Troubleshooting Guide: Imaging VapB in Bacteria
Problem Possible Cause Recommended Solution
VapB-FP forms aggregates The fusion protein is misfolding and aggregating.Try a different fluorescent protein or change the position of the tag (N- vs. C-terminus). Optimize the expression conditions (e.g., lower temperature, different inducer concentration).
Altered cell morphology or growth rate The VapB-FP fusion protein is toxic or is interfering with cellular processes.Perform control experiments with cells expressing the fluorescent protein alone to assess its toxicity. Use an inducible promoter to control the timing and level of expression.
No interaction observed between VapB-FP and VapC-FP The fluorescent protein tags are sterically hindering the interaction.Try different fluorescent protein pairs or use a system where only one of the proteins is tagged. Consider using a smaller tag.
Experimental Protocol: Imaging VapB-mCherry in E. coli

This protocol describes a general method for imaging a VapB-mCherry fusion protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for VapB-mCherry (and VapC if co-expression is needed)

  • LB medium and appropriate antibiotics

  • Inducer (e.g., IPTG)

  • Agarose

  • Microscope slides and coverslips

Procedure:

  • Culture Preparation: Inoculate an overnight culture of E. coli harboring the expression plasmid(s).

  • Induction: The next day, dilute the overnight culture into fresh medium and grow to mid-log phase (OD600 ~0.4-0.6). Induce protein expression with the appropriate concentration of inducer and continue to grow for 2-3 hours at a suitable temperature (e.g., 30°C).

  • Agarose Pad Preparation: Prepare a 1% agarose pad with minimal media on a microscope slide.

  • Sample Mounting: Place a small volume (1-2 µL) of the bacterial culture onto the agarose pad and cover with a coverslip.

  • Imaging:

    • Use a high-magnification objective (e.g., 100x oil-immersion).

    • For mCherry, use an excitation wavelength of ~587 nm and an emission filter of ~610 nm.

    • Acquire images using phase-contrast or DIC to visualize the cell morphology, and fluorescence microscopy to detect the VapB-mCherry signal.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Live-Cell Imaging

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_seeding Cell Seeding transfection Transfection with VapB-FP cell_seeding->transfection incubation Protein Expression transfection->incubation microscope_setup Microscope Setup incubation->microscope_setup image_acquisition Image Acquisition microscope_setup->image_acquisition image_processing Image Processing image_acquisition->image_processing quantification Quantitative Analysis image_processing->quantification

Caption: A generalized workflow for live-cell imaging of fluorescently tagged proteins.

Diagram 2: Troubleshooting Logic for Poor Fluorescent Signal

G cluster_expression Expression Issues cluster_fp Fluorescent Protein Issues cluster_imaging Imaging Settings start Poor Fluorescent Signal promoter Weak Promoter? start->promoter codon Codon Optimized? start->codon instability Protein Instability? start->instability brightness Low FP Brightness? start->brightness maturation Slow FP Maturation? start->maturation laser Laser Power Too Low? start->laser exposure Exposure Time Too Short? start->exposure detector Detector Gain Too Low? start->detector

Caption: A troubleshooting flowchart for diagnosing the cause of a weak fluorescent signal.

Diagram 3: Bacterial VapBC Toxin-Antitoxin System Signaling Pathway

G cluster_operon vapBC Operon VapB VapB (Antitoxin) complex VapBC Complex (Inactive) VapB->complex Binds & Inhibits VapC VapC (Toxin) VapC->complex cleavage mRNA Cleavage VapC->cleavage Active stress Stress Conditions degradation VapB Degradation stress->degradation degradation->VapC Releases growth_arrest Bacterial Growth Arrest cleavage->growth_arrest

Caption: A simplified signaling pathway of the bacterial VapBC toxin-antitoxin system.

References

Optimization

minimizing ER stress artifacts in VapB overexpression studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with VapB overexpression studies, specifically focusing on minimizing and inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with VapB overexpression studies, specifically focusing on minimizing and interpreting endoplasmic reticulum (ER) stress artifacts.

Troubleshooting Guides

Issue 1: High levels of cell death or unexpected phenotypes upon VapB overexpression.

  • Question: My cells are dying or showing phenotypes inconsistent with the known function of VapB after transfection with a VapB expression vector. What could be the cause?

  • Answer: High levels of VapB overexpression, of either wild-type or mutant forms, can lead to significant ER stress, which in turn can trigger apoptosis or other stress-related cellular responses. The mutant VapB P56S, in particular, is prone to aggregation, which can disrupt ER structure and function, leading to the activation of the Unfolded Protein Response (UPR).[1][2][3] It is also important to consider that some studies have shown that even overexpression of wild-type VapB can modulate ER stress pathways.[4][5]

    Troubleshooting Steps:

    • Optimize Expression Levels:

      • Use an inducible expression system (e.g., Tet-On/Off) to titrate VapB expression to the lowest detectable level that is still physiologically relevant.

      • If using transient transfection, perform a dose-response curve with varying amounts of plasmid DNA to find a concentration that results in modest overexpression.

      • Consider using weaker promoters to drive VapB expression.

    • Use Appropriate Controls:

      • Always include an empty vector control to assess the baseline level of ER stress in your cell line.

      • Include a wild-type VapB overexpression control when studying mutant forms to distinguish between general overexpression artifacts and mutant-specific effects.[6]

    • Assess ER Stress Markers:

      • Monitor key markers of the three main UPR branches (IRE1, PERK, and ATF6) to determine the extent of ER stress. See the "Experimental Protocols" section for detailed methods.

Issue 2: Difficulty distinguishing between VapB-specific functions and general ER stress responses.

  • Question: I am observing changes in cellular processes like autophagy or calcium signaling, but I'm unsure if these are direct effects of VapB or secondary consequences of ER stress. How can I dissect these pathways?

  • Answer: VapB is known to be involved in ER-mitochondria tethering, which directly impacts processes like calcium homeostasis and autophagy.[7][8][9][10] However, ER stress itself can also influence these pathways. Therefore, it is crucial to employ experimental strategies that can differentiate between these possibilities.

    Troubleshooting Steps:

    • Pharmacological Inhibition of ER Stress:

      • Treat cells with chemical chaperones like TUDCA (Tauroursodeoxycholic acid) or 4-PBA (4-phenylbutyrate) to alleviate ER stress. If the observed phenotype is rescued, it is likely a consequence of ER stress.

      • Use specific inhibitors of UPR branches, such as an ISRIB to inhibit the integrated stress response downstream of PERK, to pinpoint the specific signaling pathway involved.[7][11]

    • Study Loss-of-Function Models:

      • Complement your overexpression studies with VapB knockdown or knockout models. These models are less likely to induce aggregation-related ER stress artifacts and can reveal the physiological functions of VapB.[1][12]

    • Analyze ER-Mitochondria Contact Sites:

      • Use techniques like proximity ligation assays (PLA) or high-resolution microscopy to directly assess the integrity of ER-mitochondria tethering in your experimental system.[13][14] Changes in these contact sites can provide a more direct link to VapB's tethering function.

Frequently Asked Questions (FAQs)

  • Q1: What are the key ER stress markers I should monitor in my VapB overexpression studies?

  • A1: You should aim to assess markers from all three branches of the Unfolded Protein Response (UPR).[15] A comprehensive panel of markers is summarized in the table below.

  • Q2: Can overexpression of wild-type VapB also cause ER stress?

  • A2: Yes, while mutant VapB (e.g., P56S) is more prone to aggregation and inducing a strong ER stress response, high levels of wild-type VapB overexpression can also perturb ER homeostasis and activate the UPR.[4][5][16] Therefore, it is crucial to carefully control the expression levels of both wild-type and mutant constructs.

  • Q3: Are there alternatives to overexpression studies to investigate VapB function?

  • A3: Yes, to avoid the potential artifacts of overexpression, consider using complementary approaches such as:

    • CRISPR/Cas9-mediated gene editing: To create VapB knockout or knock-in cell lines with specific mutations.[17]

    • siRNA or shRNA-mediated knockdown: To study the effects of VapB depletion.[1]

    • Studies in primary cells or iPSC-derived neurons from patients with VapB mutations: These provide a more physiologically relevant context.[7][11]

  • Q4: How does the P56S mutation in VapB lead to ER stress?

  • A4: The P56S mutation causes VapB to misfold and become prone to aggregation.[1][2][3] These aggregates can accumulate within the ER, leading to a disruption of ER structure and function. This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) as a compensatory mechanism.[2][3] The mutant protein also shows impaired ability to interact with its binding partners, which can disrupt processes like ER-organelle tethering, further contributing to cellular stress.[18][19]

Data Presentation

Table 1: Key ER Stress Markers for VapB Overexpression Studies

UPR BranchKey MarkerTypical Change with VapB P56S OverexpressionRecommended Assay
PERK Phospho-eIF2αIncreasedWestern Blot
ATF4IncreasedWestern Blot, qPCR
CHOPIncreasedWestern Blot, qPCR
IRE1 Spliced XBP1 (XBP1s)IncreasedqPCR, Western Blot
RIDD activityIncreased(Specialized RNA-seq)
ATF6 Cleaved ATF6 (ATF6-N)IncreasedWestern Blot
GRP78/BiPIncreasedWestern Blot, qPCR
GRP94IncreasedWestern Blot, qPCR

Experimental Protocols

Protocol 1: Western Blot Analysis of ER Stress Markers

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-20% Tris-glycine gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF4, anti-GRP78) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: qPCR Analysis of ER Stress-Related Gene Expression

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for targets like XBP1s, ATF4, CHOP, and GRP78.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

VAPB_ER_Stress_Pathway cluster_overexpression VapB P56S Overexpression cluster_er Endoplasmic Reticulum cluster_upr_branches UPR Signaling Branches cluster_downstream Downstream Effects VapB_P56S VapB P56S Overexpression Misfolded_VapB Misfolded VapB Aggregation VapB_P56S->Misfolded_VapB ER_Stress ER Stress Misfolded_VapB->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis Reduced_Translation Reduced Protein Translation PERK->Reduced_Translation IRE1->Apoptosis Chaperone_Induction Chaperone Induction IRE1->Chaperone_Induction ATF6->Apoptosis ATF6->Chaperone_Induction

Caption: VapB P56S overexpression leads to ER stress and UPR activation.

Troubleshooting_Workflow Start Start: Unexpected Phenotype or Cell Death Check_Overexpression Is VapB overexpression level too high? Start->Check_Overexpression Optimize Optimize Expression: - Titrate DNA/Inducer - Use weaker promoter Check_Overexpression->Optimize Yes Assess_ER_Stress Assess ER Stress Markers (Western, qPCR) Check_Overexpression->Assess_ER_Stress No/Unsure Optimize->Assess_ER_Stress ER_Stress_High Is ER Stress Significantly Induced? Assess_ER_Stress->ER_Stress_High Inhibit_ER_Stress Use ER Stress Inhibitors (e.g., TUDCA, ISRIB) ER_Stress_High->Inhibit_ER_Stress Yes Conclusion_VapB Conclusion: Phenotype is likely a VapB-specific effect ER_Stress_High->Conclusion_VapB No Phenotype_Rescued Is the phenotype rescued? Inhibit_ER_Stress->Phenotype_Rescued Conclusion_Stress Conclusion: Phenotype is likely due to ER stress artifact Phenotype_Rescued->Conclusion_Stress Yes Phenotype_Rescued->Conclusion_VapB No Use_Alternative_Models Consider Alternative Models: - Knockdown/Knockout - iPSC models Conclusion_Stress->Use_Alternative_Models

Caption: Troubleshooting workflow for VapB overexpression studies.

References

Troubleshooting

Technical Support Center: Selecting the Best VapB Antibody for Immunofluorescence

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal VapB antibody for immunofluorescence experiments. It includes a comparison of comme...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal VapB antibody for immunofluorescence experiments. It includes a comparison of commercially available antibodies, detailed experimental protocols, troubleshooting guides, and frequently asked questions.

Recommended VapB Antibodies for Immunofluorescence

Choosing a reliable antibody is critical for successful immunofluorescence. Below is a summary of commercially available VapB antibodies that have been validated for this application. The data is compiled from manufacturer datasheets and a study by González Bolívar S. et al. (2024) which utilized knockout (KO) cell lines for validation.[1][2][3]

Antibody (Supplier)Catalog NumberTypeHostRecommended Dilution (IF)Validation Data Highlights
Proteintech 14477-1-APPolyclonalRabbit1:400 - 1:1600Validated in HeLa and HepG2 cells, showing expected endoplasmic reticulum staining.[4]
Thermo Fisher Scientific PA5-53023PolyclonalRabbit0.25 - 2 µg/mLStaining shows positivity in the endoplasmic reticulum of U-2 OS cells.[2]
Antibodies.com A14703PolyclonalRabbit1:50 - 1:200Validated in U2OS cells with DAPI co-staining.[5]
Cell Signaling Technology 95339 (E7R3Z)MonoclonalRabbit1:400Recognizes endogenous levels of total VapB protein.[6]
Abcam ab196487PolyclonalRabbit1:100 - 1:1000Reacts with Human and Mouse samples.
Sigma-Aldrich (Atlas) HPA013144PolyclonalRabbit0.25 - 2 µg/mLValidated in multiple cell lines.

Detailed Immunofluorescence Protocol for VapB Staining

This protocol is adapted from the methodology described by González Bolívar S. et al. (2024) for staining HeLa cells.[1]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA), 5% normal goat serum, and 0.01% Triton X-100 in PBS

  • IF Buffer: 5% BSA and 0.01% Triton X-100 in PBS

  • Primary VapB antibody (see table above for recommended dilutions)

  • Alexa Fluor conjugated secondary antibody (e.g., Alexa Fluor 555)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Block non-specific binding with Blocking Buffer for 30 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the primary VapB antibody in IF Buffer to the recommended concentration.

    • Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Wash three times with IF Buffer for 10 minutes each.

    • Dilute the fluorescently labeled secondary antibody in IF Buffer (typically 1 µg/mL).

    • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with IF Buffer for 10 minutes each.

  • Counterstaining and Mounting:

    • Incubate cells with DAPI solution (in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophores. VapB is expected to show a reticular pattern characteristic of the endoplasmic reticulum and punctate staining at ER-mitochondria contact sites.[7][8]

G Immunofluorescence Staining Workflow for VapB cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-VapB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescent) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging G VapB in ER-Mitochondria Tethering cluster_er Endoplasmic Reticulum cluster_mito Mitochondria vapb VapB ptpip51 PTPIP51 vapb->ptpip51 Tethering ip3r IP3R ca_uptake Ca2+ Uptake ip3r->ca_uptake Ca2+ Release Mitochondrial Metabolism Mitochondrial Metabolism ca_uptake->Mitochondrial Metabolism G VapB and the Unfolded Protein Response cluster_upr UPR Activation er_stress ER Stress (Unfolded Proteins) ire1 IRE1 er_stress->ire1 Activates perk PERK er_stress->perk Activates atf6 ATF6 er_stress->atf6 Activates homeostasis Restore Protein Homeostasis ire1->homeostasis perk->homeostasis atf6->homeostasis vapb VapB vapb->ire1 Modulates vapb->perk Modulates

References

Optimization

Technical Support Center: Triton X-100 Fractionation of Soluble and Insoluble VapB

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the Triton X-100 fractionation of the VapB antitoxin. It includes detailed experimental pro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the Triton X-100 fractionation of the VapB antitoxin. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate the successful separation and analysis of soluble and insoluble VapB fractions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of Triton X-100 fractionation for VapB analysis?

A1: Triton X-100 is a non-ionic detergent used to selectively solubilize cellular membranes. In the context of VapB, a bacterial antitoxin protein, Triton X-100 fractionation is employed to separate the soluble, cytosolic fraction of the protein from the insoluble fraction, which may include aggregated protein, inclusion bodies, or membrane-associated VapB. This separation is crucial for understanding VapB's localization, solubility, and potential aggregation under different experimental conditions.

Q2: I am overexpressing VapB in E. coli and I'm not sure if it's soluble. How can I quickly assess this?

A2: A simple method to assess solubility is to lyse a small aliquot of your induced E. coli culture and centrifuge it to pellet the insoluble components. You can then run both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) on an SDS-PAGE gel. A comparison of the VapB band intensity in both fractions will give you a qualitative idea of its solubility. For a more quantitative assessment, you can perform a Western blot analysis.

Q3: My VapB protein is mostly in the insoluble fraction. What can I do to increase its solubility?

A3: High levels of insoluble protein, often in the form of inclusion bodies, are common when overexpressing recombinant proteins in E. coli. To improve the solubility of VapB, you can try the following strategies:

  • Lower Expression Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.

  • Use a Lower Concentration of Inducer: Decreasing the concentration of the inducing agent (e.g., IPTG) can also reduce the rate of protein expression.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of VapB.

  • Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.

  • Optimize Lysis Buffer: The composition of the lysis buffer can influence protein solubility. The inclusion of additives like non-detergent sulfobetaines (NDSBs) or low concentrations of denaturants may help.

Q4: After Triton X-100 lysis, my soluble VapB fraction seems to have a low yield. What could be the reason?

A4: A low yield of soluble VapB could be due to several factors:

  • Inefficient Cell Lysis: Ensure that your lysis method (e.g., sonication, French press) is sufficient to break open the bacterial cells.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer and keep the samples on ice.

  • Precipitation during Lysis: The buffer conditions (pH, salt concentration) might not be optimal for VapB solubility, leading to its precipitation.

  • Inherent Insolubility: The VapB protein itself might have a tendency to be insoluble under the expression conditions used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
VapB is almost entirely in the insoluble pellet after Triton X-100 fractionation. 1. High expression levels leading to aggregation and inclusion body formation.2. Suboptimal folding conditions (e.g., temperature, expression rate).3. The protein is inherently insoluble under the chosen conditions.1. Optimize expression conditions: lower temperature, reduce inducer concentration.2. Co-express with chaperones to assist in proper folding.3. Test different E. coli expression strains.4. Consider adding a solubility-enhancing tag (e.g., MBP, GST) to the VapB construct.
Smearing or degradation of VapB band on Western blot of the soluble fraction. 1. Proteolytic degradation during cell lysis and fractionation.2. Sample overheating during sonication.1. Add a fresh protease inhibitor cocktail to the lysis buffer.2. Perform all steps on ice or at 4°C.3. Use short bursts during sonication and allow for cooling periods in between.
Contamination of the soluble fraction with insoluble proteins. 1. Incomplete pelleting of the insoluble fraction.2. Carryover of the pellet when collecting the supernatant.1. Increase the centrifugation speed and/or time.2. Carefully aspirate the supernatant without disturbing the pellet.
Triton X-100 interferes with downstream applications (e.g., activity assays, mass spectrometry). 1. Residual Triton X-100 in the protein sample.1. Use a detergent removal resin or spin column.2. Perform a buffer exchange using dialysis or desalting columns.
Inconsistent results between experiments. 1. Variability in cell density at the time of induction.2. Inconsistent lysis efficiency.3. Variations in incubation times or temperatures.1. Standardize the OD600 at which you induce protein expression.2. Ensure consistent and thorough cell lysis for all samples.3. Follow the protocol precisely for all steps.

Experimental Protocols

Protocol 1: Triton X-100 Fractionation of VapB from E. coli

This protocol describes the separation of Triton X-100 soluble and insoluble fractions of VapB expressed in E. coli.

Materials:

  • E. coli cell pellet expressing VapB

  • Triton Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, 1x Protease Inhibitor Cocktail

  • Insoluble Pellet Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 8 M Urea, 1% SDS

  • Microcentrifuge

  • Sonicator or other cell disruption equipment

Procedure:

  • Resuspend the E. coli cell pellet in ice-cold Triton Lysis Buffer.

  • Lyse the cells by sonication on ice. Use short pulses to avoid overheating the sample.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the Triton X-100 soluble fraction .

  • Wash the pellet by resuspending it in Triton Lysis Buffer and centrifuging again at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Resuspend the washed pellet in the Insoluble Pellet Solubilization Buffer. This is the Triton X-100 insoluble fraction .

  • Analyze both fractions by SDS-PAGE and Western blotting to determine the distribution of VapB.

Protocol 2: Quantitative Analysis of Soluble and Insoluble VapB by Western Blotting

This protocol outlines the quantification of VapB in soluble and insoluble fractions using densitometry analysis of a Western blot.

Materials:

  • Soluble and insoluble VapB fractions (from Protocol 1)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against VapB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system and densitometry software

Procedure:

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).

  • Load equal amounts of total protein from the soluble fraction and an equal volume of the resuspended insoluble fraction onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-VapB antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the image using an imaging system.

  • Perform densitometry analysis on the VapB bands in the soluble and insoluble lanes to quantify the relative abundance of VapB in each fraction.

Quantitative Data Summary

The following table provides a representative example of the quantitative distribution of VapB in soluble and insoluble fractions under different expression conditions, as determined by Western blot densitometry.

Expression Condition% Soluble VapB% Insoluble VapB
37°C, 1 mM IPTG25%75%
25°C, 0.5 mM IPTG60%40%
16°C, 0.1 mM IPTG85%15%

Note: These are illustrative values. The actual distribution will depend on the specific VapB protein, expression system, and experimental conditions.

Visualizations

VapBC_Signaling_Pathway Stress Stress Conditions (e.g., nutrient limitation, antibiotic exposure) Lon_ClpP Lon/ClpP Proteases Stress->Lon_ClpP activates VapB VapB Antitoxin Lon_ClpP->VapB degrades VapBC_complex VapB-VapC Complex (Inactive) VapB->VapBC_complex sequesters VapC VapC Toxin (Ribonuclease) VapC->VapBC_complex mRNA mRNA VapC->mRNA cleaves VapBC_complex->VapC releases Translation_inhibition Translation Inhibition mRNA->Translation_inhibition Growth_arrest Bacterial Growth Arrest Translation_inhibition->Growth_arrest TritonX100_Fractionation_Workflow cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_fractionation Fractionation cluster_analysis Analysis Ecoli_pellet E. coli cell pellet (expressing VapB) Lysis Resuspend in Triton Lysis Buffer & Sonicate Ecoli_pellet->Lysis Centrifugation Centrifuge (15,000 x g, 20 min, 4°C) Lysis->Centrifugation Supernatant Supernatant (Soluble Fraction) Centrifugation->Supernatant Pellet Pellet (Insoluble Fraction) Centrifugation->Pellet SDS_PAGE SDS-PAGE Supernatant->SDS_PAGE Pellet->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification

Troubleshooting

Technical Support Center: VapB Protein Instability and Degradation

Welcome to the technical support center for researchers working with VapB proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instabil...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with VapB proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability and degradation of both eukaryotic VAPB and bacterial VapB antitoxins.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of VapB proteins?

VapB proteins, both eukaryotic VAPB and bacterial VapB antitoxins, exhibit inherent structural features that contribute to their instability. Bacterial VapB antitoxins are often characterized by flexible and relaxed structures, making them susceptible to cellular proteases.[1] This instability is a key regulatory feature of toxin-antitoxin systems, as the degradation of the VapB antitoxin releases the VapC toxin.[1][2]

Eukaryotic VAPB, particularly the P56S mutant associated with Amyotrophic Lateral Sclerosis (ALS), is less stable than its wild-type counterpart.[3] This mutation disrupts the protein's three-dimensional structure, leading to misfolding, aggregation, and subsequent degradation.[3][4]

Q2: Which cellular proteases are responsible for degrading VapB proteins?

In bacteria such as E. coli, VapB antitoxins are primarily degraded by ATP-dependent proteases like Lon and Clp.[5][6][7][8] Lon protease, in particular, has been shown to be a key player in the degradation of several VapB antitoxins.[3][6][9]

In eukaryotic cells, misfolded and aggregated VAPB, especially the P56S mutant, is targeted for degradation primarily through the ubiquitin-proteasome system (UPS).[3][10] The process involves the polyubiquitination of the protein, marking it for recognition and degradation by the proteasome.[10] Under certain conditions, the autophagy pathway may also be involved in clearing VAPB aggregates.[3]

Q3: My recombinant VapB protein expression is very low. What are the possible causes and solutions?

Low expression yields of recombinant VapB proteins are a common issue. Several factors could be contributing to this problem:

  • Toxicity of the cognate VapC toxin (for bacterial VapB): If you are expressing a bacterial VapB antitoxin, co-expression of its cognate VapC toxin is often necessary to neutralize its toxic effects on the expression host.[11][12] Without the antitoxin, even low levels of VapC expression can inhibit cell growth and protein synthesis.

  • Codon usage: If the gene encoding your VapB protein is from an organism with a different codon bias than your expression host (e.g., E. coli), it can lead to translational stalling and low protein yields.

  • Protein instability: The inherent instability of VapB proteins can lead to their rapid degradation by host cell proteases.[1][13]

To improve expression, consider the following:

  • Co-express VapB with its cognate VapC toxin. This will form a stable complex, neutralizing the toxin's activity and potentially increasing the stability of VapB.[11][12]

  • Use an E. coli strain deficient in key proteases. Strains lacking Lon and OmpT proteases, such as BL21(DE3) derivatives, can reduce the degradation of your recombinant protein.[14]

  • Optimize expression conditions. Lowering the induction temperature (e.g., to 16-20°C) and inducing for a longer period can slow down protein synthesis, promote proper folding, and reduce degradation.[13][15]

  • Use a codon-optimized synthetic gene for expression in your chosen host.

Q4: My purified VapB protein is aggregating. How can I prevent this?

Protein aggregation is a common problem, especially for misfolding-prone proteins like the VAPB P56S mutant. Here are some strategies to minimize aggregation:

  • Purify the VapB-VapC complex: For bacterial systems, co-purifying the VapB-VapC complex can significantly improve the solubility and stability of the VapB antitoxin.[11]

  • Optimize buffer conditions: Include stabilizing agents such as glycerol (B35011) (5-20%), non-detergent sulfobetaines, or low concentrations of mild detergents in your lysis and purification buffers. Ensure the pH of your buffer is optimal for your protein's stability.

  • Work at low temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.

  • Cleave affinity tags at the appropriate step: If you are using an affinity tag, consider cleaving it off after purification, as some tags can contribute to aggregation. However, in some cases, the tag might improve solubility.

Troubleshooting Guides

Eukaryotic VAPB
IssuePossible CauseRecommendation
Low protein levels in transfected cells Rapid degradation of the mutant VAPB protein.Treat cells with a proteasome inhibitor (e.g., MG132) to see if protein levels increase, confirming proteasomal degradation.[10]
ER stress leading to global translation inhibition.Consider using ER stress inhibitors to mitigate the cellular response to VAPB overexpression.
Formation of intracellular aggregates High expression levels leading to misfolding.Use an inducible expression system to control the level of VAPB expression.
Inherent instability of the mutant protein.Co-express chaperones that may assist in proper folding.
Difficulty in detecting protein by Western blot Low protein abundance.Use a sensitive detection method and ensure complete cell lysis.
Antibody not recognizing the protein.Validate your antibody using positive and negative controls (e.g., cells with and without VAPB expression).
Bacterial VapB Antitoxin
IssuePossible CauseRecommendation
Very low or no protein expression VapC toxin activity inhibiting host cell growth.Co-express VapB with its cognate VapC.[11][12]
Leaky expression of a toxic VapC.Use an expression vector with tight regulation of the promoter.
Protein is degraded during purification Proteolysis by host cell proteases.Use protease-deficient E. coli strains (e.g., BL21(DE3) Δlon).[6] Add a protease inhibitor cocktail to your lysis buffer.
Inherent instability of the VapB antitoxin.[1]Purify the VapB-VapC complex instead of VapB alone.[11]
Low yield after purification Protein loss due to aggregation and precipitation.Optimize purification buffers with stabilizing agents (e.g., glycerol).
Inefficient binding to the affinity resin.Ensure the affinity tag is accessible and not sterically hindered.

Quantitative Data Summary

ProteinOrganism/SystemHalf-life / StabilityReference
VAPB P56S Mutant Mammalian CellsSignificantly lower than wild-type VAPB. After 10 hours of cycloheximide (B1669411) treatment, levels were significantly lower than wild-type.[1]
Wild-type VAPB Mammalian CellsMore stable than the P56S mutant.[1]
Bacterial VapB Antitoxins Various BacteriaGenerally labile and rapidly degraded by cellular proteases like Lon.[1][6][8]
HipB Antitoxin Escherichia coliStabilized in a lon- background, indicating rapid degradation by Lon protease in wild-type cells.[8]

Experimental Protocols

Protocol 1: Assessing VapB Protein Stability in Eukaryotic Cells using Cycloheximide Chase Assay

Objective: To determine the half-life of a VapB protein variant in mammalian cells.

Methodology:

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T or NSC34) at an appropriate density.

    • Transfect the cells with a plasmid expressing your VapB protein of interest (e.g., wild-type VAPB or a mutant).

  • Cycloheximide Treatment:

    • 24-48 hours post-transfection, add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 50-100 µg/mL. This is time point zero (T=0).

  • Time Course Collection:

    • Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8, 10 hours).

  • Protein Extraction and Quantification:

    • Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.[16]

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of total protein from each time point by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to your VapB protein or its tag.

    • Use an antibody against a stable housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for your VapB protein and the loading control at each time point using densitometry software.

    • Normalize the VapB band intensity to the loading control intensity for each time point.

    • Plot the normalized VapB protein levels against time to determine the protein's half-life.

Protocol 2: In Vivo Degradation Assay of Bacterial VapB Antitoxin

Objective: To determine the primary protease responsible for the degradation of a bacterial VapB antitoxin in E. coli.

Methodology:

  • Bacterial Strains and Plasmids:

    • Obtain wild-type E. coli (e.g., MG1655) and isogenic protease-deficient strains (e.g., Δlon, ΔclpP).

    • Clone your vapB gene into an inducible expression vector (e.g., a pBAD vector for arabinose induction).

  • Protein Expression:

    • Transform the VapB expression plasmid into the wild-type and protease-deficient E. coli strains.

    • Grow the cultures to mid-log phase (OD600 ≈ 0.4-0.6).

    • Induce the expression of VapB with the appropriate inducer (e.g., arabinose).

  • Inhibition of Protein Synthesis:

    • After a short period of induction (e.g., 30-60 minutes), add chloramphenicol (B1208) (100 µg/mL) to the cultures to inhibit further protein synthesis. This is time point zero (T=0).

  • Time Course Sampling:

    • Collect samples from each culture at various time points after chloramphenicol addition (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately pellet the cells by centrifugation and store the pellets at -80°C.

  • Sample Preparation and Western Blotting:

    • Resuspend the cell pellets in SDS-PAGE sample buffer and lyse by boiling.

    • Normalize the samples by OD600 readings to ensure equal loading.

    • Perform Western blotting as described in Protocol 1, using an antibody against VapB or its tag.

  • Analysis:

    • Compare the rate of VapB degradation in the wild-type strain to that in the protease-deficient strains. Stabilization of VapB in a particular protease-deficient strain indicates that the corresponding protease is responsible for its degradation.[6]

Visualizations

VAPB_Degradation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Wild-type VAPB Wild-type VAPB Properly Folded VAPB Properly Folded VAPB Wild-type VAPB->Properly Folded VAPB Folding Misfolded VAPB (P56S) Misfolded VAPB (P56S) VAPB Aggregates VAPB Aggregates Misfolded VAPB (P56S)->VAPB Aggregates Aggregation Ubiquitin Ubiquitin Misfolded VAPB (P56S)->Ubiquitin Ubiquitination VAPB Aggregates->Ubiquitin Ubiquitination Autophagosome Autophagosome VAPB Aggregates->Autophagosome Engulfment Proteasome Proteasome Ubiquitin->Proteasome Targeting Amino Acids Amino Acids Proteasome->Amino Acids Degradation Lysosome Lysosome Autophagosome->Lysosome Fusion Lysosome->Amino Acids Degradation

Caption: Degradation pathways for misfolded eukaryotic VAPB protein.

VapBC_Regulation cluster_GeneExpression Gene Expression cluster_Regulation Regulation cluster_Degradation Degradation vapBC operon vapBC operon VapB & VapC mRNA VapB & VapC mRNA vapBC operon->VapB & VapC mRNA Transcription VapB-VapC complex VapB-VapC complex VapB-VapC complex->vapBC operon Repression VapB antitoxin VapB antitoxin VapB-VapC complex->VapB antitoxin Dissociation VapC toxin VapC toxin VapB-VapC complex->VapC toxin Release VapB & VapC proteins VapB & VapC proteins VapB & VapC mRNA->VapB & VapC proteins Translation VapB & VapC proteins->VapB-VapC complex Complex Formation VapB antitoxin->VapC toxin Inhibition Lon/Clp proteases Lon/Clp proteases VapB antitoxin->Lon/Clp proteases Degradation Degraded VapB Degraded VapB Lon/Clp proteases->Degraded VapB Free VapC toxin Free VapC toxin Stress Stress Stress->Lon/Clp proteases Activation

Caption: Regulation of the bacterial VapBC toxin-antitoxin system.

References

Optimization

Technical Support Center: Optimizing siRNA Knockdown of VapB Expression

Welcome to the technical support center for optimizing siRNA-mediated knockdown of VapB expression. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist resea...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing siRNA-mediated knockdown of VapB expression. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and specific gene silencing.

A Note on Experimental Context: The VapB protein is a component of a bacterial VapBC toxin-antitoxin system.[1][2][3] Small interfering RNA (siRNA) is a mechanism primarily active in eukaryotic cells. Therefore, this guide assumes that the bacterial VapB gene has been cloned into a eukaryotic expression vector and is being expressed in a eukaryotic cell line for research purposes, a standard laboratory technique.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during siRNA experiments targeting VapB expression.

Q1: Why am I observing low or no knockdown of VapB mRNA?

A: Low knockdown efficiency is a frequent issue and can stem from several factors:

  • Poor siRNA Design: Not all siRNA sequences are equally effective. It is recommended to test two to four different siRNA sequences targeting different regions of the VapB mRNA to identify the most potent one.[6]

  • RNase Contamination: siRNA is highly susceptible to degradation by RNases. Ensure you maintain a strictly RNase-free environment by using certified tips, tubes, and reagents, and cleaning work surfaces with decontaminating solutions.[8]

Q2: My siRNA treatment is causing high cell toxicity or death. What are the likely causes?

A: Cytotoxicity can confound results and indicates a problem with the experimental conditions:

Q3: How can I be sure the observed effects are specific to VapB knockdown and not off-target effects?

A: Ensuring specificity is paramount for accurate interpretation of results. Off-target effects occur when your siRNA unintentionally silences other genes.[10][11]

  • Use Multiple siRNAs: A key validation strategy is to use at least two different siRNAs that target separate regions of the VapB mRNA.[8] If both siRNAs produce the same phenotype, it strongly suggests the effect is on-target.

  • Reduce siRNA Concentration: Off-target effects are often concentration-dependent.[10][16] Using the lowest effective concentration of siRNA can significantly reduce the risk of unintended gene silencing.[16]

  • Rescue Experiment: To definitively prove specificity, perform a rescue experiment by co-transfecting your VapB-targeting siRNA with a VapB expression plasmid that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site). The restoration of the original phenotype confirms the effect was due to VapB knockdown.

Q4: My VapB mRNA levels are down, but the protein level hasn't changed. Why?

A: A discrepancy between mRNA and protein knockdown is common and usually relates to protein stability.

Quantitative Data Summary

Effective siRNA optimization involves titrating key variables. The tables below present example data for optimizing siRNA concentration and comparing the efficacy of different siRNA sequences.

Table 1: Optimization of VapB-siRNA Concentration

siRNA Conc. (nM) VapB mRNA Level (% of Control) Cell Viability (%)
1 75% 98%
5 42% 95%
10 21% 92%
30 18% 75%
50 15% 61%

Data shows that 10 nM is the optimal concentration, providing significant knockdown (>75%) while maintaining high cell viability (>90%).[14]

Table 2: Comparison of Different VapB-targeting siRNA Sequences

siRNA Sequence ID Target Exon VapB mRNA Level (% of Control)
VapB-siRNA-1 1 68%
VapB-siRNA-2 1 19%
VapB-siRNA-3 1 45%
Negative Control N/A 99%

All siRNAs were used at 10 nM. VapB-siRNA-2 is the most effective sequence for VapB knockdown.

Experimental Protocols

Protocol 1: siRNA Transfection for VapB Knockdown (24-well plate)

This protocol provides a general guideline for lipid-based transfection. It must be optimized for your specific cell line and transfection reagent.

Materials:

  • Eukaryotic cells expressing VapB

  • Complete culture medium (antibiotic-free)

  • Serum-free medium (e.g., Opti-MEM)

  • VapB-targeting siRNA (e.g., 20 µM stock)

  • Negative Control siRNA (20 µM stock)

  • Positive Control siRNA (e.g., targeting GAPDH)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • RNase-free microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection. Add 500 µL of complete, antibiotic-free medium per well.

  • siRNA Preparation: In an RNase-free tube, dilute your siRNA stock to the desired final concentration (e.g., 10 nM) in 50 µL of serum-free medium. Gently mix.

    • Example for 10 nM final concentration: Add 0.25 µL of 20 µM siRNA stock to 49.75 µL of serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent according to the manufacturer's instructions. For example, dilute 1.5 µL of RNAiMAX in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 100 µL siRNA-lipid complex dropwise to the appropriate well of the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the downstream analysis.

  • Validation: Harvest cells for mRNA analysis (24-48 hours) or protein analysis (48-96 hours).

Protocol 2: Validation of VapB Knockdown

A. By Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for VapB and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative expression of VapB mRNA using the ΔΔCt method, comparing the siRNA-treated samples to the negative control-treated samples.[17] A successful knockdown is generally considered ≥70% reduction in target mRNA.[17]

B. By Western Blot

  • Protein Extraction: At 48-96 hours post-transfection, wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the VapB protein. Use an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize the VapB protein signal to the loading control signal.[18]

Visualizations

The following diagrams illustrate key workflows and logical relationships in an siRNA experiment.

experimental_workflow design 1. siRNA Design (Test 2-4 sequences per target) transfection 2. Transfection Optimization (Titrate siRNA & Reagent) design->transfection controls 3. Set Up Controls (Negative, Positive, Mock) transfection->controls incubation 4. Transfect & Incubate (24-96 hours) controls->incubation harvest 5. Harvest Cells incubation->harvest qpcr 6a. mRNA Analysis (qRT-PCR @ 24-48h) harvest->qpcr wb 6b. Protein Analysis (Western Blot @ 48-96h) harvest->wb analysis 7. Data Analysis (Validate Knockdown) qpcr->analysis wb->analysis

Caption: General workflow for an siRNA knockdown experiment.

troubleshooting_flowchart start Problem: Low VapB Knockdown check_pos Is Positive Control (e.g., GAPDH) Knockdown >80%? start->check_pos pos_ok Transfection is likely OK. Problem is siRNA-specific. check_pos->pos_ok  Yes pos_bad Transfection is inefficient. check_pos->pos_bad No   test_new_sirna Test 2-3 new siRNA sequences for VapB. pos_ok->test_new_sirna check_mrna Check VapB mRNA expression in cell line. pos_ok->check_mrna optimize_reagent Optimize: 1. Transfection Reagent 2. Reagent:siRNA Ratio 3. Cell Density pos_bad->optimize_reagent check_health Check Cell Health & Test for RNase Contamination pos_bad->check_health

Caption: Troubleshooting flowchart for poor siRNA knockdown efficiency.

hypothetical_pathway cluster_0 siRNA VapB siRNA RISC RISC Complex siRNA->RISC binds VapB_mRNA VapB mRNA (from plasmid) RISC->VapB_mRNA targets Translation Translation VapB_mRNA->Translation Degradation mRNA Degradation VapB_mRNA->Degradation VapB_Protein VapB Protein Translation->VapB_Protein Cell_Stress Hypothetical Cellular Stress VapB_Protein->Cell_Stress induces label_node siRNA Action

Caption: Hypothetical pathway of siRNA-mediated VapB silencing.

References

Troubleshooting

VapB Proximity Ligation Assay (PLA) Technical Support Center

Welcome to the technical support center for VapB Proximity Ligation Assays (PLA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VapB Proximity Ligation Assays (PLA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your VapB PLA experiments in a simple question-and-answer format.

Issue 1: High background or non-specific signals.

  • Question: I am observing a high number of PLA signals throughout the cell, not just in the expected subcellular location, and my negative controls show signal. What could be the cause?

  • Answer: High background can obscure true positive signals and is a common issue in PLA. The primary causes and potential solutions are outlined below:

    • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies.

      • Solution: Ensure the entire sample is covered with blocking solution. You can try increasing the blocking incubation time and ensure the blocking solution is at room temperature before use.[1][2] Diluting primary antibodies and PLA probes in a designated antibody diluent containing blocking agents can also be beneficial.[1][2]

    • Primary Antibody Concentration Too High: Excess primary antibody can lead to non-specific binding.

      • Solution: Titrate your VapB and interacting partner (e.g., PTPIP51) primary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the dilution recommended for immunofluorescence and perform a dilution series.[3]

    • Insufficient Washing: Inadequate washing can leave behind unbound antibodies and other reagents, contributing to background.

      • Solution: Increase the number and duration of wash steps. Ensure you are using the appropriate wash buffers (Wash Buffer A and B) at room temperature as specified in the protocol.[1]

    • Sample Drying: Allowing the sample to dry out at any stage can cause non-specific binding.

      • Solution: Use a humidity chamber during all incubation steps.

    • Issues with PLA Probes: Non-specific binding of the PLA probes themselves can be a source of background.

      • Solution: Ensure proper storage of PLA probes at 4°C. In your negative controls where you omit the primary antibodies, if you still see a high signal, the issue may lie with the probes.

Issue 2: Weak or no PLA signal.

  • Question: My positive controls are working, but I am not seeing any PLA signal in my experimental samples where I expect an interaction. What should I check?

  • Answer: A lack of signal can be frustrating. Here are several factors to investigate:

    • Suboptimal Primary Antibodies: The antibodies may not be suitable for PLA or may not be recognizing their target proteins in the fixed and permeabilized sample.

      • Solution: Confirm that your VapB and partner protein antibodies are validated for immunofluorescence applications.[4] The antibodies must be raised in different species. Perform standard immunofluorescence staining with each primary antibody individually to ensure they detect their respective targets under the same fixation and permeabilization conditions used for the PLA experiment.

    • Incorrect Antibody Concentration: The concentration of one or both primary antibodies may be too low.

      • Solution: Increase the concentration of your primary antibodies. A titration experiment is highly recommended to find the optimal concentration.

    • Poor Fixation and Permeabilization: The fixation and permeabilization protocol may be masking the epitopes recognized by the antibodies or altering the protein-protein interaction.

      • Solution: The choice of fixation and permeabilization agents is critical.[5][6] 4% paraformaldehyde (PFA) is a common fixative. For permeabilization, Triton X-100 is often used, but for membrane-associated proteins like VapB, milder detergents like digitonin (B1670571) or saponin (B1150181) might be necessary to avoid disrupting the interaction.[5][7]

    • Enzyme Inactivity: The ligase or polymerase used in the assay may have lost activity.

      • Solution: Ensure that the enzymes have been stored correctly at -20°C and that freezer blocks are used when they are out of the freezer. Make sure the ligation and amplification buffers are completely thawed and mixed well before use.

    • Distance Between Proteins: The distance between VapB and its interaction partner may be greater than the 40 nm reach of the PLA probes.

      • Solution: While PLA detects proximity and not necessarily direct interaction, if the proteins are too far apart, no signal will be generated. This is a limitation of the assay.

    • Low Abundance of Interaction: The VapB interaction you are studying may be very transient or occur at very low levels in your specific cell type or condition.

      • Solution: Consider extending the amplification time to enhance the signal for low-abundance interactions.

Issue 3: Signal Quantification and Interpretation Issues.

  • Question: I am seeing PLA signals, but I am unsure how to quantify them properly and what my controls should be.

    • Essential Controls:

      • Negative Control (Antibody Omission): This is the most critical control. You should have samples where you omit the VapB primary antibody, the partner protein primary antibody, and both primary antibodies. These controls will reveal the level of background signal generated by the non-specific binding of the PLA probes.[8] In an ideal experiment, these controls should have very few or no PLA signals.[9]

      • Positive Control: Use a protein pair known to interact in your system to validate the assay setup. For VapB, its interaction with PTPIP51 is well-documented and can serve as a positive control.

      • Biological Negative Control: If possible, use cells where VapB or its interacting partner is knocked down or knocked out to demonstrate the specificity of the signal.

    • Quantification:

      • PLA signals appear as distinct fluorescent dots. The number of dots per cell is the most common way to quantify the results.

      • Use imaging software like ImageJ to count the number of PLA signals per cell. It is important to define a threshold for signal intensity and size to be consistent across all samples.

      • Normalize the number of PLA signals to the number of cells (e.g., by counting DAPI-stained nuclei) to get an average number of interactions per cell. For tissue samples, you might quantify signals per unit area.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the maximum distance between two proteins that can be detected by PLA?

    • A1: A PLA signal can be generated when the two target proteins are within approximately 40 nanometers of each other. This is due to the size of the primary and secondary antibodies that bridge the two proteins.

  • Q2: Can I use two primary antibodies raised in the same species?

    • A2: No, the standard PLA protocol requires that the two primary antibodies be raised in different species (e.g., one rabbit and one mouse). This is because the secondary PLA probes are species-specific.

  • Q3: Are antibodies that work for Western Blotting or Immunoprecipitation suitable for PLA?

    • A3: Not necessarily. Antibodies that have been validated for immunofluorescence (IF) or immunohistochemistry (IHC) are more likely to work well in PLA, as the assay is performed on fixed and permeabilized cells or tissues.

  • Q4: How should I store my samples after the PLA procedure?

    • A4: After mounting, slides can typically be stored in the dark at 4°C for a few days or for longer periods at -20°C. However, it is always best to image the slides as soon as possible, as fluorescent signals can fade over time.[4]

Quantitative Data Summary

The optimal concentrations and conditions for a VapB PLA experiment should be empirically determined. However, the following table provides a summary of conditions reported in the literature for VapB-related PLA experiments that can be used as a starting point.

ParameterVapBPTPIP51Reference
Primary Antibody Dilution 1:200 (Rabbit or Rat)1:200 (Rabbit or Rat)[11]
Fixation 4% Paraformaldehyde (PFA)4% Paraformaldehyde (PFA)[11]
Permeabilization 0.1% Triton X-100 in TBS0.1% Triton X-100 in TBS[11]
Primary Antibody Incubation Overnight at 4°COvernight at 4°C[11][12]
Ligation Incubation 30 minutes at 37°C30 minutes at 37°C
Amplification Incubation 100 minutes at 37°C100 minutes at 37°C

Experimental Protocols

Detailed Protocol for VapB-PTPIP51 Proximity Ligation Assay

This protocol provides a step-by-step guide for performing a PLA to detect the interaction between VapB and PTPIP51 in cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Solution (provided in PLA kit or 3% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-VAPB

    • Mouse anti-PTPIP51

  • Antibody Diluent (provided in PLA kit)

  • PLA Probes (anti-rabbit and anti-mouse)

  • Ligation Solution (containing ligase)

  • Amplification Solution (containing polymerase)

  • Wash Buffers A and B (provided in PLA kit)

  • Mounting Medium with DAPI

  • Hydrophobic pen

  • Humidity chamber

Procedure:

  • Cell Culture and Preparation:

    • Seed cells on sterile coverslips in a culture dish and grow to the desired confluency (typically 50-70%).

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Use a hydrophobic pen to draw a circle around the cells on the coverslip to minimize reagent volume.

    • Block the samples with the blocking solution in a humidity chamber for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-VAPB and anti-PTPIP51) in the antibody diluent to their optimal concentrations (e.g., 1:200).

    • Incubate the samples with the primary antibody solution overnight at 4°C in a humidity chamber.

    • Negative Controls: Include coverslips incubated with only one primary antibody or no primary antibodies.

  • PLA Probe Incubation:

    • Wash the samples twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.

    • Incubate the samples with the PLA probe solution for 1 hour at 37°C in a humidity chamber.

  • Ligation:

    • Wash the samples twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation solution by adding the ligase to the ligation buffer.

    • Incubate the samples with the ligation solution for 30 minutes at 37°C in a humidity chamber.

  • Amplification:

    • Wash the samples twice with Wash Buffer A for 2 minutes each.

    • Prepare the amplification solution by adding the polymerase to the amplification buffer.

    • Incubate the samples with the amplification solution for 100 minutes at 37°C in a humidity chamber. Keep the samples in the dark from this point onwards.

  • Final Washes and Mounting:

    • Wash the samples twice with Wash Buffer B for 10 minutes each.

    • Wash once with 0.01x Wash Buffer B for 1 minute.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Image the slides using a fluorescence microscope.

    • Quantify the number of PLA signals (dots) per cell using image analysis software.

Visualizations

VapB_PLA_Workflow cluster_prep Sample Preparation cluster_binding Antibody & Probe Binding cluster_detection Signal Generation & Detection cluster_analysis Analysis start Cells on Coverslip fix Fixation (4% PFA) start->fix perm Permeabilization (Triton X-100) fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation (anti-VapB & anti-Partner) block->primary_ab pla_probe PLA Probe Incubation (anti-species PLUS & MINUS) primary_ab->pla_probe ligation Ligation (Circular DNA formation) pla_probe->ligation amplification Rolling Circle Amplification ligation->amplification detection Detection with Labeled Oligos amplification->detection imaging Fluorescence Microscopy detection->imaging quant Image Quantification (Dots per cell) imaging->quant

Caption: VapB Proximity Ligation Assay Experimental Workflow.

Troubleshooting_Logic cluster_high_bg High Background Signal cluster_no_signal No/Low Signal cluster_quant_issues Quantification Issues start Problem with PLA Signal check_blocking Optimize Blocking (Time, Reagent) start->check_blocking High Background titrate_primary Titrate Primary Antibodies start->titrate_primary High Background increase_washes Increase Washes start->increase_washes High Background validate_ab Validate Antibodies (IF) start->validate_ab No/Low Signal check_fix_perm Optimize Fixation/ Permeabilization start->check_fix_perm No/Low Signal check_enzymes Check Enzyme Activity start->check_enzymes No/Low Signal run_controls Run Proper Controls (Negative/Positive) start->run_controls Quantification Issues standardize_quant Standardize Quantification start->standardize_quant Quantification Issues

Caption: Troubleshooting Logic for VapB PLA Signals.

References

Optimization

avoiding non-specific binding in VapB pull-down assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in VapB pull-down assa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in VapB pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is VapB and why is it studied using pull-down assays?

A1: VAPB (Vesicle-associated membrane protein-associated protein B/C) is a protein primarily located in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in various cellular processes, including vesicle trafficking, ER stress response, and maintaining contact sites between the ER and other organelles like mitochondria.[1][3][4][5] VAPB interacts with a variety of other proteins, often through a specific FFAT motif.[2][3] Mutations in the VAPB gene are linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2][4] Pull-down assays are used to identify and validate these protein-protein interactions, helping to elucidate the function of VapB in both normal cellular processes and disease.[6][7][8]

Q2: What are the common causes of non-specific binding in a pull-down assay?

A2: Non-specific binding in pull-down assays can arise from several sources. The primary causes include:

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity beads, the antibody, or the tube walls through weak hydrophobic or ionic interactions.[6]

  • Highly Abundant Proteins: Abundant cellular proteins can be non-specifically captured along with the protein of interest.

  • Contaminants: Contaminants from reagents, glassware, or even the researcher (e.g., keratin) can lead to non-specific binding.[9][10][11]

  • Inadequate Blocking: Failure to properly block the non-specific binding sites on the affinity beads can result in high background.[12][13]

  • Suboptimal Wash Conditions: Insufficiently stringent wash steps may not effectively remove weakly bound, non-specific proteins.[6][14]

Q3: How can I prevent non-specific binding to the affinity beads?

A3: Preventing non-specific binding to the beads is a critical step. Here are some key strategies:

  • Blocking: Before incubating with the cell lysate, it is essential to block the beads to saturate non-specific binding sites.[12] Common blocking agents include Bovine Serum Albumin (BSA), casein, or skim milk powder.[13][15][16] The choice of blocking agent should be optimized for your specific experiment. For instance, avoid using skim milk if you are studying phosphoproteins.[15]

  • Pre-clearing the Lysate: Incubating the cell lysate with beads (without the specific antibody or bait protein) before the actual pull-down can remove proteins that non-specifically bind to the beads themselves.[14] This pre-cleared lysate is then used for the immunoprecipitation.

Q4: How do I optimize my wash steps to reduce background?

A4: The composition of your wash buffer and the number of washes are crucial for removing non-specifically bound proteins.[6][14]

  • Increase Stringency: You can increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).[6][17]

  • Multiple Washes: Performing a series of washes with buffers of increasing stringency can be very effective.[14] For example, you can start with a low-salt wash, followed by a high-salt wash.

  • Complete Removal of Supernatant: Ensure that you completely remove the supernatant after each wash to avoid carrying over non-specifically bound proteins.

Q5: What are some common contaminants to be aware of, especially for mass spectrometry analysis?

A5: If you plan to analyze your pull-down samples by mass spectrometry, it is crucial to be aware of common contaminants that can interfere with the results. These include:

  • Keratin (B1170402): This is a very common contaminant from skin and hair.[9][10] To minimize keratin contamination, always wear gloves and a lab coat, and work in a clean environment.[10]

  • Detergents: Many common lab detergents like Triton X-100 and Tween can interfere with mass spectrometry.[10][11][18] If possible, use mass spectrometry-compatible detergents or ensure they are thoroughly removed before analysis.

  • Plastics and Polymers: Plasticizers can leach from tubes and tips, and polymers like polyethylene (B3416737) glycol (PEG) are common contaminants that can suppress the signal of your proteins of interest.[9][11][19] Use high-quality, mass spectrometry-grade plastics.[10]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
High background with many non-specific bands 1. Inadequate blocking of beads.2. Insufficiently stringent wash conditions.3. Lysate is too concentrated.4. Non-specific binding to the bait protein or antibody.1. Increase the concentration of the blocking agent or the incubation time. Try a different blocking agent (e.g., casein instead of BSA).[12][13]2. Increase the salt (150-500 mM NaCl) and/or detergent (0.1-0.5% NP-40 or Triton X-100) concentration in the wash buffer. Increase the number of washes.[6][17]3. Dilute the cell lysate before incubation with the beads.4. Perform a control pull-down with beads alone or with an isotype control antibody to identify proteins that bind non-specifically.
Bait protein is present, but no prey protein is detected 1. The interaction is weak or transient.2. The affinity tag on the bait protein is not accessible.3. The prey protein is not expressed or is at a very low level.4. Harsh lysis or wash conditions are disrupting the interaction.1. Optimize buffer conditions (pH, salt concentration) to stabilize the interaction. Consider cross-linking the proteins in vivo before lysis.2. Try tagging the bait protein at a different terminus (N- vs. C-terminus).3. Confirm the expression of the prey protein in the cell lysate by Western blot.4. Reduce the stringency of the lysis and wash buffers (e.g., lower salt and detergent concentrations).[20]
Low yield of the bait-prey complex 1. Inefficient binding of the bait protein to the beads.2. The protein complex is dissociating during washes.3. Inefficient elution from the beads.1. Ensure the affinity tag is properly folded and accessible. For His-tagged proteins, avoid chelating agents like EDTA in your buffers.2. Perform all steps at 4°C to maintain protein stability. Reduce the number and duration of washes.[17]3. Optimize the elution buffer. For GST tags, use a higher concentration of glutathione. For His tags, adjust the imidazole (B134444) concentration or pH.[6][20]

Experimental Protocols

VapB Pull-Down Assay Protocol

This protocol provides a general workflow for a pull-down assay using a tagged VapB protein as bait. Optimization of buffer components, incubation times, and wash conditions is recommended for each specific interacting partner.

1. Preparation of Cell Lysate

  • Culture and harvest cells expressing the prey protein(s).

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

2. Bead Preparation and Blocking

  • Resuspend the affinity beads (e.g., Glutathione-Sepharose for GST-VapB, Ni-NTA for His-VapB) in lysis buffer.

  • Wash the beads several times with lysis buffer.

  • Block the beads by incubating them with a blocking solution (e.g., 3-5% BSA in lysis buffer) for 1-2 hours at 4°C with gentle rotation.[12]

  • Wash the blocked beads with lysis buffer to remove excess blocking agent.

3. Bait Protein Immobilization and Pre-clearing

  • Incubate the blocked beads with the purified, tagged VapB bait protein for 1-2 hours at 4°C.

  • While the bait is immobilizing, pre-clear the cell lysate by incubating it with blocked beads (without bait protein) for 1 hour at 4°C.[14]

  • Centrifuge the lysate and transfer the pre-cleared supernatant to a new tube.

4. Pull-Down

  • Wash the beads with the immobilized VapB bait protein to remove any unbound bait.

  • Add the pre-cleared cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

5. Washing

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with wash buffer. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.[6][14] Ensure complete removal of the supernatant after each wash.

6. Elution

  • Elute the protein complexes from the beads using an appropriate elution buffer.

    • For GST-tagged proteins, use a buffer containing glutathione.

    • For His-tagged proteins, use a buffer with a high concentration of imidazole or a low pH.[6]

  • Alternatively, the proteins can be eluted by boiling the beads in SDS-PAGE sample buffer for downstream analysis by Western blot.

7. Downstream Analysis

  • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the expected prey protein.

  • For identification of novel interacting partners, the eluted sample can be analyzed by mass spectrometry.

Quantitative Data on Wash Buffer Optimization

Wash Buffer ComponentConcentration RangeEffect on Non-specific BindingConsiderations
Salt (NaCl or KCl) 150 mM - 1 MHigher concentrations disrupt weak, non-specific ionic interactions, thus reducing background.[6]Very high salt concentrations may also disrupt the specific interaction of interest.
Non-ionic Detergents (Triton X-100, NP-40) 0.1% - 1% (v/v)Help to reduce non-specific hydrophobic interactions.[6][17]High detergent concentrations can denature proteins or interfere with downstream applications like mass spectrometry.[10]
Imidazole (for His-tagged proteins) 5 mM - 40 mMLow concentrations can be included in the wash buffer to compete with non-specific binding of endogenous proteins to the Ni-NTA resin.[21]Higher concentrations will start to elute the His-tagged bait protein.
Reducing Agents (DTT, β-mercaptoethanol) 1 mM - 10 mMCan help to reduce non-specific binding caused by disulfide bond formation.Not compatible with Ni-NTA resins as they can reduce the nickel ions.

Visualizations

VapB_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Bait_Prep Prepare Tagged VapB Bait Protein Immobilize Immobilize Bait on Beads Bait_Prep->Immobilize Lysate_Prep Prepare Cell Lysate (Prey Proteins) Preclear Pre-clear Lysate with Blocked Beads Lysate_Prep->Preclear Bead_Prep Prepare & Block Affinity Beads Bead_Prep->Immobilize Bead_Prep->Preclear Incubate Incubate Bait-Beads with Pre-cleared Lysate Immobilize->Incubate Preclear->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by WB or Mass Spec Elute->Analyze Troubleshooting_High_Background cluster_pre_analytical Pre-Analytical Checks cluster_analytical Analytical Checks cluster_solutions Solutions Start High Background in Pull-Down Assay Check_Blocking Was bead blocking sufficient? Start->Check_Blocking Check_Preclear Was lysate pre-cleared? Check_Blocking->Check_Preclear Yes Sol_Blocking Increase blocking agent concentration/time. Try alternative blockers. Check_Blocking->Sol_Blocking No Check_Wash Are wash conditions stringent enough? Check_Preclear->Check_Wash Yes Sol_Preclear Perform pre-clearing step before IP. Check_Preclear->Sol_Preclear No Check_Antibody Is the antibody/bait specific? Check_Wash->Check_Antibody Yes Sol_Wash Increase salt/detergent concentration. Increase number of washes. Check_Wash->Sol_Wash No Sol_Antibody Validate antibody specificity by Western Blot. Use a monoclonal or different antibody. Check_Antibody->Sol_Antibody No End Problem Solved Check_Antibody->End Yes Sol_Blocking->Check_Preclear Sol_Preclear->Check_Wash Sol_Wash->Check_Antibody Sol_Antibody->End

References

Troubleshooting

best practices for handling VapB P56S mutant plasmids

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for handling VapB P56S mutant plasmids. The resources below include troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for handling VapB P56S mutant plasmids. The resources below include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the VapB P56S mutant and why is it studied?

The VapB P56S mutant refers to a specific point mutation in the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) gene, where proline at position 56 is replaced by serine. This mutation is linked to a familial form of amyotrophic lateral sclerosis (ALS) type 8.[1][2] Researchers study this mutant to understand the molecular mechanisms of ALS, including protein aggregation, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[3][4][5]

Q2: What are the primary cellular effects of expressing the VapB P56S mutant?

Expression of the VapB P56S mutant protein leads to several distinct cellular phenotypes:

  • Protein Aggregation: The mutant protein is prone to misfolding and forms insoluble aggregates within the cell, primarily associated with the ER.[2][4][5]

  • ER Stress: The accumulation of misfolded VapB P56S induces the unfolded protein response (UPR), a sign of ER stress.[3][4]

  • Mitochondrial Dysfunction: The mutant affects mitochondrial biogenesis and turnover, leading to impaired mitochondrial health.[1][6]

  • Disrupted Autophagy: VapB P56S can disrupt the normal process of autophagy, which is crucial for clearing protein aggregates.[1]

Q3: What are the main challenges when working with VapB P56S mutant plasmids?

Researchers may encounter the following issues:

  • High cell toxicity and death upon overexpression.

  • Difficulty in achieving consistent and reproducible protein expression levels.

  • Formation of large intracellular aggregates that can interfere with downstream assays.

  • Lower stability of the mutant protein compared to the wild-type VAPB. [7][8]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low plasmid yield during propagation The VapB P56S gene product may be toxic to E. coli.Use a bacterial strain specifically designed for propagating toxic plasmids (e.g., Stbl3). Grow cultures at a lower temperature (30°C) to reduce protein expression.
High levels of cell death after transfection Overexpression of the toxic VapB P56S protein.Use a weaker promoter or an inducible expression system to control protein levels. Titrate the amount of plasmid DNA used for transfection to find the optimal concentration that minimizes toxicity while allowing for detectable expression. Reduce the post-transfection incubation time.
Inconsistent protein expression levels Variable transfection efficiency. Misfolded protein is being rapidly degraded.Optimize your transfection protocol for the specific cell line being used. Include a positive control (e.g., GFP) to monitor transfection efficiency. Use a proteasome inhibitor (e.g., MG132) for a short duration before cell lysis to stabilize the mutant protein for detection, though be aware this can have other cellular effects.[7]
Difficulty in detecting VapB P56S aggregates Low expression levels. Aggregates are too small to be resolved by standard microscopy.Use a sensitive antibody for immunofluorescence. Consider using super-resolution microscopy for better visualization. Overexpress a tagged version of the protein (e.g., HA- or FLAG-tagged) for easier detection.[9]
VapB P56S mutant protein is not aggregating Cell type may have a robust protein quality control system. Expression levels are too low.Use a cell line known to be susceptible to protein aggregation (e.g., NSC34 motoneuronal cells).[4] Increase the amount of plasmid DNA used for transfection, but be mindful of increased toxicity.

Quantitative Data Summary

Table 1: Solubility and Stability of Wild-Type vs. P56S VapB

Protein Relative Solubility in Triton X-100 Relative Protein Level (vs. endogenous) Notes
Wild-Type VAPB High (Mainly in soluble fraction)~20-foldOverexpressed wild-type protein is largely soluble.[3]
VapB P56S Low (Predominantly in insoluble fraction)~7-foldThe P56S mutation significantly reduces the solubility and stability of the VAPB protein.[3]

Key Experimental Protocols

Plasmid Propagation and Preparation
  • Bacterial Strain: Use a recombination-deficient E. coli strain such as DH5α for routine cloning and a strain like Stbl3 for propagating plasmids known to be unstable or express toxic proteins.

  • Growth Conditions: Grow bacterial cultures in LB medium with the appropriate antibiotic selection. For potentially toxic plasmids, consider growing cultures at 30°C instead of 37°C to minimize basal expression.

  • Plasmid Purification: Use a high-quality plasmid purification kit to obtain endotoxin-free plasmid DNA, which is crucial for efficient transfection of mammalian cells, especially primary neurons.

Mammalian Cell Culture and Transfection
  • Cell Lines: HEK293, HeLa, and neuronal cell lines like SH-SY5Y or NSC34 are commonly used.[4][5]

  • Transfection Reagent: Use a transfection reagent optimized for your cell line. For sensitive neuronal cells, consider using lipid-based reagents with low toxicity or electroporation.

  • Protocol:

    • Plate cells 24 hours before transfection to reach 70-80% confluency.

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for the recommended time.

    • Change the medium 4-6 hours post-transfection to minimize toxicity.

    • Harvest cells for analysis 24-48 hours post-transfection.

Immunofluorescence for Aggregate Visualization
  • Fixation: Fix transfected cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against VAPB or an epitope tag (e.g., anti-HA) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear staining and image using a fluorescence or confocal microscope.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against VAPB or the epitope tag, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Diagrams

VAPB_P56S_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytosol VAPB_WT Wild-Type VAPB VAPB_P56S VapB P56S Mutant UPR Unfolded Protein Response (UPR) VAPB_P56S->UPR induces Mito_Biogenesis Mitochondrial Biogenesis VAPB_P56S->Mito_Biogenesis increases Mitophagy Mitophagy VAPB_P56S->Mitophagy inhibits Aggregates Protein Aggregates VAPB_P56S->Aggregates forms Autophagy Autophagy VAPB_P56S->Autophagy disrupts ER_Stress ER Stress UPR->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death Mito_Dysfunction Mitochondrial Dysfunction Mito_Biogenesis->Mito_Dysfunction Mitophagy->Mito_Dysfunction prevents Mito_Dysfunction->Cell_Death Aggregates->Cell_Death

Caption: Cellular pathways affected by the VapB P56S mutant.

experimental_workflow cluster_analysis Downstream Analysis start Start: VapB P56S Mutant Plasmid propagate Plasmid Propagation (e.g., Stbl3 E. coli) start->propagate purify Plasmid Purification (Endotoxin-free) propagate->purify transfect Transfection into Mammalian Cells purify->transfect incubate Incubation (24-48 hours) transfect->incubate western Western Blot (Protein Expression) incubate->western if Immunofluorescence (Aggregate Visualization) incubate->if viability Cell Viability Assay (Toxicity Assessment) incubate->viability

References

Reference Data & Comparative Studies

Validation

VapA vs. VapB: A Comparative Guide to their Function in ER-Tethering

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Vesicle-associated membrane protein-associated protein A (VapA) and VapB, two integral Endoplasmic Reticul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vesicle-associated membrane protein-associated protein A (VapA) and VapB, two integral Endoplasmic Reticulum (ER) proteins crucial for maintaining cellular homeostasis through the formation of membrane contact sites (MCS). This document summarizes their structural similarities and differences, their roles in tethering the ER to other organelles, and highlights isoform-specific functions supported by experimental data.

Structural and Functional Overview

VapA and VapB are highly homologous type II transmembrane proteins embedded in the ER membrane.[1][2][3] They share a conserved architecture consisting of an N-terminal Major Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane domain that anchors the protein to the ER.[1][3] The cytosolic MSP domain is key to their function, as it recognizes and binds to proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif.[1][3][4] This interaction forms a protein bridge, tethering the ER to other organelles such as the mitochondria, Golgi apparatus, endosomes, and peroxisomes, creating MCS.[1] These MCS are not sites of membrane fusion but rather platforms for inter-organelle communication, facilitating processes like lipid transport, calcium homeostasis, and autophagy.[1]

While often considered functionally redundant due to their high sequence similarity (63% identity and 83% similarity), emerging evidence suggests that VapA and VapB can have distinct, non-overlapping roles in cellular processes.[3][5][6] Loss of either VapA or VapB alone can have minor effects on overall ER-organelle contacts, suggesting a degree of compensation.[1] However, specific cellular contexts and interactions reveal isoform-specific functions.

Comparative Analysis of ER-Tethering Function

Binding to FFAT Motifs

Both VapA and VapB utilize their MSP domains to bind to FFAT motifs present in a wide array of proteins located on other organelles. Key residues within the MSP domain, K94 and M96 in VapA and K87 and M89 in VapB, are critical for this interaction.[1][3] While both isoforms bind to the canonical FFAT motif, variations in the FFAT sequence and post-translational modifications, such as phosphorylation (phospho-FFAT), can influence binding affinities and potentially confer specificity for either VapA or VapB.[3] Some studies have suggested that certain FFAT-motif-containing proteins may preferentially bind to VapB over VapA.[7] However, a comprehensive quantitative comparison of binding affinities across a range of FFAT motifs is not yet available in the literature.

Role in ER-Mitochondria Contact Sites

ER-mitochondria contact sites are crucial for calcium homeostasis, lipid metabolism, and the regulation of apoptosis and autophagy. Both VapA and VapB are implicated in forming these contacts by interacting with proteins on the outer mitochondrial membrane, such as PTPIP51.[1][8] While both isoforms can interact with PTPIP51, much of the research on ER-mitochondria tethering has focused on VapB.[8][9][10][11]

A significant distinction between the two isoforms lies in the pathological consequences of mutations. The P56S mutation in the MSP domain of VapB is linked to amyotrophic lateral sclerosis (ALS).[1] This mutation leads to the formation of insoluble aggregates, a phenotype not observed with the corresponding mutation in VapA.[7][12] This suggests a unique role or regulation of VapB in neuronal cells.

FeatureVapAVapBReference
Interaction with PTPIP51 YesYes[8]
P56S Mutation Phenotype No aggregationForms insoluble aggregates, linked to ALS[7][12]
Role in ER-Golgi and ER-Endosome Contact Sites

VapA appears to play a more prominent role in the regulation of ER-to-Golgi transport. Overexpression of VapA, but not VapB, has been shown to inhibit the transport of membrane proteins from the ER to the Golgi.[12][13] This effect is rescued by the overexpression of a FFAT motif-containing peptide, indicating that the tethering function of VapA is central to this process.[12][13]

At ER-endosome contacts, both VapA and VapB are involved in regulating the levels of phosphatidylinositol-4-phosphate (B1241899) (PI4P).[14] However, in certain cell types, VapB can compensate for the loss of VapA in maintaining PI4P homeostasis at the Golgi and endosomes.[5]

FunctionVapAVapBReference
ER-to-Golgi Transport Inhibits when overexpressedNo significant inhibition[12][13]
PI4P Homeostasis InvolvedCan compensate for VapA loss[5][14]
Role in ER-Plasma Membrane Contact Sites

At ER-plasma membrane (PM) contacts, VapA has a specific, non-redundant function in maintaining the levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] Depletion of VapA leads to a decrease in PM PI(4,5)P2, a phenotype that cannot be compensated for by VapB.[5] This highlights a specific role for VapA in regulating lipid composition at the plasma membrane, which is crucial for cell motility.[5] Both VapA and VapB have been identified as interacting partners for the Kv2.1 ion channel at ER-PM junctions in neurons.[15][16]

FunctionVapAVapBReference
PM PI(4,5)P2 Homeostasis RequiredCannot compensate for VapA loss[5]
Interaction with Kv2.1 YesYes[15][16]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify VapA/VapB Interactions

This protocol describes the co-immunoprecipitation of VapA or VapB with a putative interacting protein (Protein X) from cultured mammalian cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against VapA or VapB

  • Antibody against Protein X

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody (anti-VapA or anti-VapB) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VapA/VapB and Protein X.

Fluorescence Microscopy to Analyze ER-Organelle Co-localization

This protocol outlines a method to visualize and quantify the co-localization of VapA or VapB with a specific organelle marker.

Materials:

  • Cells expressing fluorescently tagged VapA or VapB (e.g., GFP-VapA)

  • Fluorescent marker for the organelle of interest (e.g., MitoTracker for mitochondria, or an antibody against an organelle-specific protein)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on coverslips in a multi-well plate.

    • Transfect cells with the fluorescently tagged VapA/VapB construct.

  • Labeling and Fixation:

    • If using a live-cell dye like MitoTracker, incubate the cells according to the manufacturer's instructions.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • If using an antibody for the organelle marker, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block with a suitable blocking buffer and incubate with the primary and then fluorescently labeled secondary antibodies.

  • Mounting and Imaging:

    • Wash the coverslips and mount them on microscope slides using mounting medium with DAPI.

    • Image the cells using a confocal microscope, acquiring images in the appropriate channels.

  • Analysis:

    • Quantify the degree of co-localization between the VapA/VapB signal and the organelle marker using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate Pearson's correlation coefficient or Mander's overlap coefficient.

Visualizing VapA/VapB-Mediated ER Tethering

VAP_Tethering cluster_ER Endoplasmic Reticulum cluster_Organelle Target Organelle (e.g., Mitochondrion, Golgi) ER_lumen ER Lumen VapA VapA FFAT_protein FFAT-motif Protein VapA->FFAT_protein MSP domain binds FFAT motif VapB VapB VapB->FFAT_protein MSP domain binds FFAT motif Organelle_lumen Organelle Lumen

VAP_Signaling_Pathways cluster_ER ER cluster_Mito Mitochondrion cluster_Golgi Golgi cluster_PM Plasma Membrane VapA_B VapA / VapB PTPIP51 PTPIP51 VapA_B->PTPIP51 ER-Mitochondria Contact OSBP OSBP VapA_B->OSBP ER-Golgi Contact Kv2_1 Kv2.1 VapA_B->Kv2_1 ER-PM Contact Ca_Homeostasis Ca2+ Homeostasis PTPIP51->Ca_Homeostasis Regulates Lipid_Transport Lipid Transport OSBP->Lipid_Transport Mediates Ion_Homeostasis Ion Homeostasis Kv2_1->Ion_Homeostasis Maintains

Conclusion

VapA and VapB are critical for establishing and maintaining ER-organelle contact sites, playing fundamental roles in a variety of cellular processes. While they exhibit a significant degree of functional redundancy, evidence for isoform-specific roles is growing. VapA appears to have a more specialized function in ER-to-Golgi transport and plasma membrane lipid homeostasis, whereas VapB is more prominently linked to certain neurodegenerative diseases like ALS. Future research focusing on direct quantitative comparisons of their binding affinities to a wider range of FFAT-containing proteins and a more detailed analysis of their individual contributions to the formation and stability of different MCS will be crucial to fully elucidate their distinct and overlapping functions. This deeper understanding will be invaluable for developing therapeutic strategies targeting pathologies associated with dysfunctional ER contact sites.

References

Comparative

A Comparative Guide to the Functional Differences Between Bacterial VapB and its Yeast Homolog Scs2

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the functional characteristics of the bacterial antitoxin VapB and its yeast homolog, the vesicle-associat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional characteristics of the bacterial antitoxin VapB and its yeast homolog, the vesicle-associated membrane protein (VAMP)-associated protein (VAP) homolog Scs2. While sharing a homologous Major Sperm Protein (MSP) domain, these proteins have diverged significantly in their cellular roles, presenting distinct functionalities within their respective organisms. This guide summarizes their key differences, presents quantitative data where available, and details relevant experimental methodologies to facilitate further research.

VapB: An Antitoxin in Prokaryotic Toxin-Antitoxin Systems

VapB is a crucial component of the VapBC toxin-antitoxin (TA) system, one of the most widespread Type II TA systems in bacteria and archaea.[1][2] Its primary role is to neutralize the cognate VapC toxin, an endoribonuclease that can inhibit cell growth by cleaving RNA, often targeting tRNA.[3][4] VapB functions as a labile antitoxin that is susceptible to degradation by cellular proteases.[2] Under normal growth conditions, VapB forms a stable complex with VapC, thereby inhibiting its toxic activity.[3][4]

The VapB protein typically possesses two distinct functional domains: an N-terminal domain responsible for binding to the promoter region of the vapBC operon to autoregulate its own transcription, and a C-terminal domain that interacts with and neutralizes the VapC toxin.[2][3] The degradation of VapB under stress conditions leads to the release of active VapC, resulting in a state of reversible growth arrest or dormancy, which is thought to contribute to bacterial persistence and antibiotic tolerance.[2][4]

Scs2: A Multifunctional Endoplasmic Reticulum Protein in Yeast

Scs2 is the yeast homolog of mammalian VAP, an integral membrane protein of the endoplasmic reticulum (ER).[5][6] Unlike the prokaryotic VapB, Scs2 is not involved in a toxin-antitoxin system. Instead, it plays a central role in lipid metabolism, membrane contact site formation, and transcriptional regulation.[5][7]

A key feature of Scs2 is its N-terminal MSP domain, which faces the cytosol and functions as a binding site for proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif.[7][8][9] This interaction is crucial for recruiting various proteins to the ER membrane. One of the well-characterized FFAT-containing binding partners of Scs2 is Opi1, a transcriptional repressor of phospholipid biosynthetic genes, including INO1 which is essential for inositol (B14025) biosynthesis.[7][9] By sequestering Opi1 at the ER membrane, Scs2 regulates the expression of these genes in response to inositol availability.[5][10] Disruption of the SCS2 gene leads to inositol auxotrophy at elevated temperatures.[5][6]

Quantitative Data Summary

Direct quantitative comparisons of VapB and Scs2 activities are not prevalent in the literature due to their fundamentally different biological roles. However, binding affinities for their respective partners have been characterized.

ParameterVapBScs2Reference
Binding Partner VapC ToxinFFAT-motif containing proteins (e.g., Opi1)[3],[8]
Binding Affinity (Kd) High affinity (specific values vary between different VapBC systems)~5 µM for Opi1 FFAT motif, ~9 µM for OSBP FFAT motif[8]

Experimental Protocols

Characterization of VapB-VapC Interaction

Co-Immunoprecipitation (Co-IP)

This method is used to verify the physical interaction between VapB and VapC within a cellular context.

  • Cell Culture and Lysis: Co-express tagged versions of VapB (e.g., HA-tag) and VapC (e.g., FLAG-tag) in a suitable bacterial host like E. coli or M. smegmatis.[11] After induction of protein expression, harvest the cells and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against one of the tags (e.g., anti-FLAG beads).[11][12] This will capture the tagged protein and any interacting partners.

  • Washing and Elution: Wash the beads several times with a wash buffer to remove non-specific binding proteins. Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both tags (e.g., anti-HA and anti-FLAG) to detect the presence of both VapB and VapC in the immunoprecipitated complex.[11]

Analysis of VapB DNA Binding Activity

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to demonstrate the direct binding of the VapB-VapC complex to the vapBC promoter DNA.

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the vapBC promoter region. Label the DNA probe, for instance, with a fluorescent dye or a radioactive isotope.[13][14]

  • Binding Reaction: Incubate the labeled DNA probe with purified VapB and VapC proteins (or the purified VapBC complex) in a binding buffer.[13][14] The buffer typically contains components to stabilize the protein-DNA interaction.

  • Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.[15][16]

  • Detection: Visualize the DNA probe on the gel. A "shift" in the mobility of the probe, appearing as a band at a higher molecular weight, indicates the formation of a protein-DNA complex.[15][16]

Investigation of Scs2-FFAT Protein Interaction

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.

  • Vector Construction: Clone the coding sequence of SCS2 into a "bait" vector (e.g., containing a DNA-binding domain, BD) and the coding sequence of an FFAT-containing protein (e.g., Opi1) into a "prey" vector (e.g., containing an activation domain, AD).[17][18]

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.[19][20]

  • Selection and Reporter Gene Assay: Plate the transformed yeast on selective media lacking specific nutrients to ensure the presence of both plasmids. Then, plate the yeast on a selective medium that also tests for the activation of a reporter gene (e.g., HIS3, ADE2, lacZ). Growth on this medium or a color change (for lacZ) indicates an interaction between the bait and prey proteins, which reconstitutes a functional transcription factor.[17][18]

Functional Analysis of Scs2 in Inositol Metabolism

Inositol Auxotrophy Rescue Assay

This assay assesses the functionality of Scs2 in the context of inositol metabolism.

  • Yeast Strain: Use a yeast strain with a deletion of the SCS2 gene (scs2Δ), which exhibits inositol auxotrophy at elevated temperatures (e.g., 37°C).[5][6]

  • Transformation: Transform the scs2Δ strain with a plasmid carrying the wild-type SCS2 gene, a mutant version of SCS2, or an empty vector as a control.[5]

  • Phenotypic Analysis: Plate the transformed yeast strains on synthetic complete medium with and without inositol. Incubate the plates at both a permissive temperature (e.g., 30°C) and a restrictive temperature (e.g., 37°C).[5][6]

  • Result Interpretation: The ability of the transformed SCS2 gene to restore growth on inositol-free medium at the restrictive temperature indicates that the expressed Scs2 protein is functional.[5]

Signaling Pathways and Experimental Workflows

VapBC_System cluster_operon vapBC Operon cluster_proteins Proteins vapB_gene vapB Transcription_Translation Transcription & Translation vapC_gene vapC VapB VapB Antitoxin VapBC_Complex Inactive VapBC Complex VapB->VapBC_Complex Inhibits VapC VapC Toxin (RNase) VapC->VapBC_Complex Transcription_Translation->VapB Transcription_Translation->VapC VapBC_Complex->vapB_gene Represses Transcription Active_VapC Active VapC VapBC_Complex->Active_VapC Releases Stress Stress Conditions (e.g., nutrient limitation) Protease Protease Stress->Protease Activates Protease->VapB Degrades RNA_Cleavage RNA Cleavage Active_VapC->RNA_Cleavage Catalyzes Growth_Arrest Bacterial Growth Arrest RNA_Cleavage->Growth_Arrest Leads to Scs2_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus Scs2 Scs2 Opi1 Opi1 (FFAT motif) Scs2->Opi1 Binds & Sequesters at ER INO1_promoter INO1 Promoter Opi1->INO1_promoter Cannot Repress Opi1->INO1_promoter Represses INO1_transcription INO1 Transcription INO1_promoter->INO1_transcription Active INO1_promoter->INO1_transcription Inactive Inositol_low Low Inositol Inositol_low->Scs2 Condition Inositol_high High Inositol PA Phosphatidic Acid (PA) Inositol_high->PA Leads to low PA PA->Opi1 Releases from ER

References

Validation

Validating VapB-FFAT Protein Interactions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of experimental approaches to validate the interaction between the Endoplasmic Reticulum (ER)-resident protein Ve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the interaction between the Endoplasmic Reticulum (ER)-resident protein Vesicle-associated membrane protein-associated protein B (VapB) and proteins containing a "two phenylalanines in an acidic tract" (FFAT) like motif. Understanding this interaction is crucial, as it governs the formation of membrane contact sites between the ER and other organelles, playing a pivotal role in cellular processes suchs as lipid transport and signaling. The disruption of these interactions has been implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).

Comparative Analysis of VapB Interactions with FFAT-like Proteins

The interaction between the Major Sperm Protein (MSP) domain of VapB and the FFAT motif of its binding partners is a key mechanism for tethering organelles to the ER.[1][2] While a canonical FFAT motif has been defined, numerous proteins possess FFAT-like motifs with variations that still permit binding to VapB. The following tables summarize findings from various studies on the interaction of VapB with several FFAT-like proteins, highlighting the methods used for validation and key outcomes.

Interacting ProteinFFAT-like Motif PresentExperimental Validation Method(s)Key Findings
FAF1 Yes (non-canonical)Co-immunoprecipitation, Mass SpectrometryFAF1 contains a non-canonical FFAT-like motif that directly interacts with the MSP domain of VapB. This interaction links VapB to the p97 ATPase complex.[1][3][4]
ASNA1 Yes (similar to FAF1)Co-immunoprecipitation, Mass SpectrometryASNA1 possesses a FFAT-like motif that mediates its interaction with the MSP domain of VapB, connecting VapB to the TRC complex.[4][5]
PTPIP51 Yes (two FFAT motifs)Co-immunoprecipitation, Proximity Ligation AssaysWhile PTPIP51 contains FFAT motifs, deletion of these motifs has little effect on VapB binding in immunoprecipitation assays, suggesting a more critical role for a nearby coiled-coil domain in the interaction.[6][7]
OSBP YesGST Pull-down AssayThe ALS8-causing P56S mutation in VapB severely diminishes its binding to OSBP, highlighting the importance of the MSP domain's structural integrity for this interaction.
IRS-1 Yes (FFAT-like)Co-immunoprecipitation, GST Pull-down AssayVapB directly binds to a FFAT-like motif in IRS-1, mediating the tethering of IRS-1 signalosomes to the ER and stabilizing them to regulate insulin/IGF signaling.[8][9]
ATF6 No canonical FFATPeptide Complementarity AssayThe MSP domain of VapB interacts with the ER-localized transcription factor ATF6, suggesting a regulatory role for VapB in ER stress responses independent of a canonical FFAT motif.[10]

Quantitative Binding Affinity Data

Obtaining precise quantitative data, such as dissociation constants (Kd), for the interaction of VapB with a wide array of FFAT-like proteins remains a challenge, with limited data available in the public domain. While studies mention that VapA and VapB exhibit higher affinities for the FFAT motifs of OSBP and PTPIP51 compared to another VAP family member, MOSPD2, specific Kd values for VapB are often not reported. One study on VapA interaction with an OSBP-derived FFAT peptide reported a dissociation constant in the micromolar range, which is generally expected for VAP-FFAT interactions.[11][12] The lack of extensive quantitative data for VapB specifically underscores the need for further biophysical characterization of these important interactions.

VapB InteractorMethodDissociation Constant (Kd)Reference
OSBP (with VapA)Isothermal Titration Calorimetry (ITC)~1.3 µM[13]
Various FFAT peptides (with VapA/B)Not specifiedMicromolar range[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of protein-protein interaction studies. Below are representative protocols for Co-immunoprecipitation and GST Pull-down assays, commonly used to investigate VapB-FFAT interactions.

Co-immunoprecipitation of VapB and FFAT-like Proteins from Cell Lysates

This protocol describes the immunoprecipitation of endogenous or overexpressed VapB to identify interacting FFAT-like proteins from cultured mammalian cells.

Materials:

  • Cultured mammalian cells expressing VapB and the putative FFAT-like protein partner.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-VapB antibody (or antibody against an epitope tag if VapB is tagged).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

  • Microcentrifuge, rotating wheel or rocker.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional):

    • Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the anti-VapB antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. Each wash should involve resuspending the beads and then pelleting them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze the eluted proteins by Western blotting using antibodies against the putative interacting FFAT-like protein.

GST Pull-Down Assay for in vitro VapB-FFAT Interaction

This protocol is used to assess the direct interaction between a recombinant GST-tagged VapB (bait) and a putative FFAT-like protein (prey), which can be from a cell lysate or also recombinantly expressed.

Materials:

  • Purified recombinant GST-VapB fusion protein and GST protein (as a negative control).

  • Glutathione-sepharose or agarose beads.

  • Binding Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Cell lysate containing the prey protein or purified recombinant prey protein.

  • Wash Buffer (e.g., Binding Buffer with increased salt concentration).

  • Elution Buffer (e.g., 10-20 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0).

Procedure:

  • Bait Protein Immobilization:

    • Incubate the purified GST-VapB and GST control proteins with glutathione beads for 1-2 hours at 4°C on a rotator.

    • Wash the beads with Binding Buffer to remove unbound protein.

  • Binding of Prey Protein:

    • Add the cell lysate or purified prey protein to the beads immobilized with GST-VapB or GST.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator to allow for interaction.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by incubating the beads with Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein. The presence of the prey protein in the GST-VapB pull-down but not in the GST control indicates a direct interaction.

Visualizing VapB Interaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and processes involved in VapB-FFAT protein interactions.

VapB_FFAT_Interaction_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Cellular Validation a Identify Putative FFAT-like Motif in Protein of Interest b Recombinant Protein Expression (GST-VapB, Prey Protein) a->b Design Constructs e Co-expression in Mammalian Cells a->e Design Constructs c GST Pull-Down Assay b->c d Biophysical Analysis (ITC/SPR) for Quantitative Binding c->d f Co-immunoprecipitation c->f Confirm Interaction g Proximity Ligation Assay (PLA) d->g Confirm Proximity e->f f->g

Fig. 1: Experimental workflow for validating VapB-FFAT interactions.

VapB_ER_Mitochondria_Tethering cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondrion cluster_Function Cellular Function VapB VapB PTPIP51 PTPIP51 VapB->PTPIP51 Ca_Homeostasis Calcium Homeostasis VapB->Ca_Homeostasis Regulates PTPIP51->VapB PTPIP51->Ca_Homeostasis Regulates

Fig. 2: VapB-PTPIP51 tethering at ER-mitochondria contact sites.

VapB_Insulin_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol VapB VapB IRS1 IRS-1 Signalosome VapB->IRS1 Stabilizes at ER IRS1->VapB Binds (FFAT-like) AKT AKT IRS1->AKT Activates Insulin Insulin/IGF Signaling Insulin->IRS1 Activates

Fig. 3: Role of VapB in Insulin/IGF signaling pathway.

References

Comparative

Comparative Analysis of VapB Knockout and Knock-in Mouse Models: A Guide for Researchers

A comprehensive examination of VapB knockout and P56S knock-in mouse models, detailing their distinct phenotypes, underlying molecular mechanisms, and the experimental methodologies used for their characterization. This...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of VapB knockout and P56S knock-in mouse models, detailing their distinct phenotypes, underlying molecular mechanisms, and the experimental methodologies used for their characterization. This guide is intended for researchers, scientists, and drug development professionals investigating the role of VAPB in neurodegenerative diseases.

Vesicle-associated membrane protein-associated protein B (VAPB) is an integral endoplasmic reticulum (ER) protein implicated in a range of cellular processes, including vesicle trafficking, the unfolded protein response (UPR), and maintenance of intracellular calcium homeostasis.[1][2] Mutations in the VAPB gene are linked to familial amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.[1][2] To elucidate the in vivo function of VAPB and model VAPB-associated diseases, researchers have developed both VapB knockout (KO) and knock-in (KI) mouse models. This guide provides a comparative analysis of these two model systems, presenting key experimental data, detailed methodologies, and visual representations of the associated signaling pathways.

Generation of Mouse Models

VapB Knockout (KO) Mice: These mice are engineered to have a complete loss of VapB function. A common strategy involves the targeted deletion of exon 3 of the Vapb gene.[3][4][5] This is typically achieved using a targeting vector with loxP sites flanking exon 3, followed by Cre-mediated recombination to excise the exon and abolish gene expression.[3][4]

VapB P56S Knock-in (KI) Mice: This model recapitulates a specific human mutation (P56S) associated with ALS.[6][7] The knock-in mice are generated using homologous recombination to replace the wild-type Vapb gene with the P56S mutant allele.[6] This approach allows for the expression of the mutant protein at physiological levels and in the correct tissue-specific manner.[6][7]

Comparative Phenotypic Analysis

VapB KO and P56S KI mice exhibit distinct phenotypes, suggesting different underlying pathogenic mechanisms. While the KO model represents a loss-of-function scenario, the KI model is thought to involve a combination of dominant-negative effects and potential toxic gain-of-function of the mutant P56S VAPB protein.[6][8]

Motor Function

A key distinction between the two models lies in the severity and onset of motor deficits.

FeatureVapB Knockout (KO)VapB P56S Knock-in (KI)
Motor Deficit Onset Late-onset, after 18 months of age[3][4]Age-dependent, with significant defects emerging around 11-15 months[6]
Severity Mild motor deficits and tremors[3][4]Slowly progressive motor neuron disease-like phenotype[6][7]
Inverted Grid Test Data not availableSignificant, dose-dependent decrease in latency to fall at 11 and 15 months[6]
Rotarod Test Data not availableAge-dependent deficits observed at 15 months[6]
Neuromuscular Junctions No apparent defects[3]Evidence of partial denervation of lower motor neurons[6]

Vapb null mice display a much milder phenotype compared to the P56S knock-in mice, indicating that the P56S mutation does more than simply abolish VAPB function.[6]

Cellular and Molecular Phenotypes

At the cellular level, the P56S KI mice exhibit a more pronounced pathology, particularly within motor neurons.

FeatureVapB Knockout (KO)VapB P56S Knock-in (KI)
Protein Aggregation Not reportedAccumulation of P56S VAPB and ubiquitinated proteins in cytoplasmic inclusions in motor neurons[6][7]
ER Stress Not reported to the same extentInduction of the Unfolded Protein Response (UPR) with increased levels of ER stress markers (PDI, GRP78/BiP, p-eIF2α) preceding behavioral deficits[6]
Autophagy Not reported to the same extentUpregulated autophagic response with accumulation of P62/SQSTM1 and LC3 in motor neurons[6]

Experimental Protocols

Behavioral Testing

Inverted Grid Test: This test assesses motor coordination and grip strength. Mice are placed on a wire grid that is then inverted. The latency for the mouse to fall is recorded. In studies with VapB P56S KI mice, a significant and dose-dependent decrease in the time to fall was observed in heterozygous and homozygous mice compared to wild-type littermates at 11 and 15 months of age.[6]

Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is measured. VapB P56S KI mice showed age-dependent deficits in this test at 15 months.[6]

Analysis of ER Stress and Autophagy

Immunoblotting: To quantify markers of ER stress and autophagy, protein lysates are prepared from tissues such as the spinal cord. Western blotting is then performed using antibodies against specific target proteins.

  • ER Stress Markers:

    • Protein Disulfide Isomerase (PDI)

    • Glucose-Regulated Protein 78 (GRP78/BiP)

    • Phosphorylated eukaryotic initiation factor 2α (p-eIF2α)

  • Autophagy Markers:

    • Sequestosome 1 (P62/SQSTM1)

    • Microtubule-associated protein 1A/1B-light chain 3 (LC3)

In VapB P56S KI mice, immunoblotting revealed increased levels of these markers, indicating the activation of the UPR and an autophagic response.[6]

Signaling Pathways

VAPB plays a crucial role in maintaining cellular homeostasis through its involvement in the Unfolded Protein Response (UPR) and autophagy.

VAPB and the Unfolded Protein Response (UPR)

The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. VAPB interacts with key components of the UPR, including ATF6. The P56S mutation is thought to disrupt these interactions, leading to chronic ER stress.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi VAPB VAPB ATF6_inactive Inactive ATF6 VAPB->ATF6_inactive Interacts with ATF6_active Active ATF6 (cleaved) ATF6_inactive->ATF6_active Translocates & Cleaved IRE1_inactive Inactive IRE1 XBP1_splicing XBP1 mRNA splicing IRE1_inactive->XBP1_splicing PERK_inactive Inactive PERK eIF2a_phos eIF2α Phosphorylation PERK_inactive->eIF2a_phos Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->VAPB Stress Misfolded_Proteins->ATF6_inactive Misfolded_Proteins->IRE1_inactive Misfolded_Proteins->PERK_inactive Nucleus Nucleus ATF6_active->Nucleus UPR_Genes UPR Target Genes (Chaperones, ERAD) Nucleus->UPR_Genes Transcription XBP1_splicing->Nucleus Translation_attenuation Translation Attenuation eIF2a_phos->Translation_attenuation

Caption: VAPB's role in the Unfolded Protein Response (UPR).

VAPB and Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. VAPB is involved in the formation of autophagosomes through its interaction with key autophagy proteins. The P56S mutation can impair this process, leading to the accumulation of cellular debris.

Autophagy_Pathway cluster_ER Endoplasmic Reticulum VAPB VAPB ULK1_complex ULK1 Complex (ULK1, FIP200) VAPB->ULK1_complex Interacts with (via FFAT motif) WIPI2 WIPI2 VAPB->WIPI2 Interacts with Phagophore Phagophore Formation ULK1_complex->Phagophore WIPI2->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: VAPB's involvement in the autophagy pathway.

Logical Comparison of Knockout vs. Knock-in Models

The choice between a VapB knockout and a P56S knock-in model depends on the specific research question. The following diagram illustrates the logical framework for this decision.

Model_Comparison Research_Question Research Question Loss_of_Function Investigating Loss-of-Function Research_Question->Loss_of_Function Disease_Modeling Modeling Human P56S Mutation Research_Question->Disease_Modeling KO_Model VapB Knockout (KO) Model Loss_of_Function->KO_Model KI_Model VapB P56S Knock-in (KI) Model Disease_Modeling->KI_Model KO_Phenotype Mild, late-onset motor deficits KO_Model->KO_Phenotype KI_Phenotype Progressive motor neuron disease-like phenotype, ER stress, autophagy defects KI_Model->KI_Phenotype

Caption: Deciding between VapB KO and KI models.

References

Validation

Comparison Guide 1: Confirming the Loss-of-Function of Human VAPB P56S Mutant

It is imperative to first distinguish between two separate proteins that share the name VapB. The P56S mutation is famously associated with the human VAPB protein, linked to neurodegenerative disease.

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to first distinguish between two separate proteins that share the name VapB. The P56S mutation is famously associated with the human VAPB protein, linked to neurodegenerative disease. In contrast, VapB in bacteria serves as an antitoxin in toxin-antitoxin systems. Below are two distinct comparison guides to address the loss-of-function of a P56S mutant in both contexts.

This guide provides an objective comparison of the human VAPB P56S mutant with its wild-type counterpart, supported by experimental data, to confirm its loss-of-function. This mutant is a known cause of a familial form of amyotrophic lateral sclerosis (ALS).[1][2][3]

Data Presentation: Wild-Type VAPB vs. P56S Mutant
FeatureWild-Type (WT) VAPBVAPB P56S MutantReference
Subcellular Localization Endoplasmic Reticulum (ER)Forms insoluble aggregates in the ER and cytoplasm[4][5][6]
Protein Stability StableUnstable and prone to aggregation[1][2][3]
Interaction with WT VAPB Forms homodimersInteracts with and promotes the aggregation of WT VAPB[4]
Role in Unfolded Protein Response (UPR) Participates in the IRE1/XBP1 signaling pathwayLoses the ability to mediate the UPR pathway[4]
Cellular Phenotype Maintains ER homeostasisInduces ER stress and increases vulnerability to cell death[4]
Clinical Significance Normal cellular functionAssociated with familial amyotrophic lateral sclerosis (ALS8)[1][2][7][8]
Experimental Protocols
  • Objective: To visualize the localization of WT VAPB and the P56S mutant within the cell.

  • Methodology:

    • Transfect mammalian cells (e.g., NSC-34 motor neuron-like cells) with plasmids expressing GFP-tagged WT VAPB or VAPB P56S.

    • After 48 hours, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain for endogenous markers, such as ubiquitin, using appropriate primary and secondary antibodies.

    • Mount the coverslips and visualize the cells using a confocal microscope.

  • Expected Outcome: WT VAPB will show a reticular pattern characteristic of the ER, while the P56S mutant will form distinct cytoplasmic aggregates.[9]

  • Objective: To quantify the amount of soluble and insoluble VAPB protein.

  • Methodology:

    • Transfect COS-7 or NSC-34 cells with plasmids expressing WT VAPB or VAPB P56S.[10]

    • After 48 hours, lyse the cells in a buffer containing Triton X-100.

    • Separate the soluble and insoluble fractions by centrifugation.

    • Analyze both fractions by SDS-PAGE and Western blotting using an anti-VAPB or anti-GFP antibody.

  • Expected Outcome: A significantly higher proportion of the VAPB P56S mutant will be found in the insoluble fraction compared to the wild-type protein.[10]

Mandatory Visualization

G cluster_wt Wild-Type VAPB cluster_p56s VAPB P56S Mutant wt_vapb WT VAPB er Endoplasmic Reticulum wt_vapb->er Correct Localization upr Unfolded Protein Response er->upr Functional Signaling homeostasis Cellular Homeostasis upr->homeostasis Maintains p56s_vapb VAPB P56S aggregates Protein Aggregates p56s_vapb->aggregates Forms er_stress ER Stress aggregates->er_stress Induces cell_death Increased Vulnerability to Cell Death er_stress->cell_death Leads to

Caption: Signaling pathways of WT VAPB and the P56S mutant.

Comparison Guide 2: Confirming the Loss-of-Function of a Bacterial VapB Mutant (e.g., P56S)

This guide outlines a strategy to confirm the loss-of-function of a hypothetical VapB P56S mutant in a bacterial VapBC toxin-antitoxin system. In these systems, VapB is an antitoxin that neutralizes the toxic effects of the VapC protein.[11][12] A loss-of-function mutation in VapB would unleash the RNase activity of VapC, leading to growth inhibition or cell death.[11][13]

Data Presentation: Wild-Type VapB vs. a Hypothetical P56S Mutant
FeatureWild-Type (WT) VapBHypothetical VapB P56S Mutant
Interaction with VapC Toxin Forms a stable complex with VapCReduced or no binding to VapC
Inhibition of VapC RNase Activity Completely inhibits VapC's ability to cleave RNAFails to inhibit VapC RNase activity
Effect on Bacterial Growth (when co-expressed with VapC) Allows for normal bacterial growthLeads to growth arrest or cell death
Autoregulation of vapBC operon Binds to the vapBC promoter to repress transcriptionFails to bind to the promoter, leading to dysregulated expression
Experimental Protocols
  • Objective: To determine if the VapB P56S mutant can neutralize the toxicity of VapC in vivo.

  • Methodology:

    • Clone the vapC gene into an inducible expression vector (e.g., pBAD).

    • Clone WT vapB and the vapB P56S mutant into a compatible, constitutively expressed plasmid (e.g., pACYC).

    • Co-transform E. coli with the VapC plasmid and either the WT VapB, VapB P56S, or an empty vector control.

    • Plate the transformed bacteria on media with and without the inducer (e.g., arabinose).

    • Monitor bacterial growth by measuring colony-forming units (CFUs) or by spotting serial dilutions onto agar (B569324) plates.

  • Expected Outcome: Cells co-expressing VapC and WT VapB will grow normally in the presence of the inducer. Cells co-expressing VapC and the VapB P56S mutant (or the empty vector) will show significantly reduced growth or no growth.[13]

  • Objective: To directly measure the ability of the VapB P56S mutant to inhibit VapC's RNase activity.

  • Methodology:

    • Purify recombinant VapC, WT VapB, and VapB P56S proteins.

    • Incubate purified VapC with a fluorescently labeled RNA substrate in the presence of either WT VapB, VapB P56S, or a buffer control.

    • Measure the fluorescence over time. An increase in fluorescence indicates RNA cleavage.[14]

    • Alternatively, total RNA can be used as a substrate, and the reaction products can be visualized on an agarose (B213101) gel.[15]

  • Expected Outcome: WT VapB will inhibit the increase in fluorescence or RNA degradation. The VapB P56S mutant will fail to inhibit VapC, resulting in a significant increase in fluorescence or RNA degradation, similar to the VapC-only control.[14][16]

Mandatory Visualization

G cluster_workflow Experimental Workflow for VapB Mutant Analysis start Hypothesized VapB P56S Loss-of-Function Mutant growth_assay Bacterial Growth Rescue Assay start->growth_assay rnase_assay In Vitro RNase Activity Assay start->rnase_assay conclusion Confirmation of Loss-of-Function growth_assay->conclusion rnase_assay->conclusion

Caption: Workflow for confirming VapB P56S loss-of-function.

References

Comparative

Unraveling the Altered Interactome of P56S VAPB: A Comparative Guide for Researchers

For Immediate Release A comprehensive analysis of the protein-protein interactions of the wild-type Vesicle-Associated Membrane Protein B (VAPB) and its amyotrophic lateral sclerosis (ALS)-linked mutant, P56S VAPB, revea...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the protein-protein interactions of the wild-type Vesicle-Associated Membrane Protein B (VAPB) and its amyotrophic lateral sclerosis (ALS)-linked mutant, P56S VAPB, reveals significant alterations in the mutant's interactome. This guide synthesizes key findings from proteomic studies, providing researchers, scientists, and drug development professionals with a detailed comparison, experimental methodologies, and visual representations of the involved signaling pathways and workflows.

The P56S mutation in VAPB is a known cause of a familial form of ALS, a progressive neurodegenerative disease. Understanding how this mutation affects VAPB's interactions within the cell is crucial for elucidating the disease's molecular mechanisms and identifying potential therapeutic targets.

Comparative Analysis of Wild-Type and P56S VAPB Interactomes

The primary consequence of the P56S mutation is the misfolding and aggregation of the VAPB protein. This aggregation disrupts its normal function and significantly remodels its interaction landscape. While wild-type VAPB plays a crucial role in maintaining the structure of the endoplasmic reticulum (ER) and mediating contact between the ER and other organelles, the P56S mutant loses many of its canonical binding partners and gains new, potentially toxic interactions.

A key finding from proximity-dependent biotinylation followed by mass spectrometry (RAPIDS) studies is the abrogation of interactions with many known binding partners of wild-type VAPB in the P56S mutant.[1][2] Conversely, the mutant protein shows a notable gain of interaction with Sequestosome 1 (SQSTM1/p62), a key player in autophagy and protein degradation pathways.[1][2][3] This suggests that the cell recognizes the misfolded P56S VAPB as a target for clearance.

Furthermore, proteomic analyses have demonstrated that the P56S mutation alters the properties of the ER domains where VAPB resides and impairs the tethering of the ER to other organelles.[4][5] The mutant protein can also sequester the wild-type VAPB into aggregates, leading to a loss-of-function of the wild-type protein.[5]

Interacting Protein/ProcessEffect of P56S MutationExperimental EvidenceReference
FFAT-motif containing proteins Reduced interactionCo-immunoprecipitation, Proximity Ligation Assay[4][6]
ER-Organelle Tethering ImpairedProteomics, Proximity Ligation Assay[4][5]
Sequestosome 1 (SQSTM1/p62) Gained interactionRAPIDS, Co-immunoprecipitation[1][2][3]
Wild-type VAPB Sequestration into aggregatesCo-immunoprecipitation[5]
Unfolded Protein Response (UPR) InducedWestern Blot[7]
Eph, Robo, Lar Receptor Signaling Disrupted cleavage and secretion of VAPB's MSP domain, likely affecting downstream signalingNot directly tested in interactome studies, but inferred from functional studies[7][8]

Key Signaling Pathways of VAPB

Wild-type VAPB is a multifaceted protein involved in several critical cellular processes. One of its primary roles is in maintaining ER homeostasis and facilitating lipid transport. It also functions as a signaling molecule through its Major Sperm Protein (MSP) domain, which can be cleaved and secreted to interact with cell surface receptors like Eph, Robo, and Lar on adjacent cells, influencing processes such as glutamate (B1630785) receptor clustering and mitochondrial function.[7][8] The P56S mutation disrupts the cleavage and secretion of the MSP domain, leading to its accumulation and the induction of the unfolded protein response (UPR), a cellular stress response pathway.[7]

VAPB_Signaling cluster_neuron Motor Neuron cluster_muscle Muscle Cell WT_VAPB Wild-type VAPB (ER Membrane) Cleaved_MSP Secreted MSP Domain WT_VAPB->Cleaved_MSP Cleavage Eph Eph Receptor Cleaved_MSP->Eph Binds Robo Robo Receptor Cleaved_MSP->Robo Binds Lar Lar Receptor Cleaved_MSP->Lar Binds P56S_VAPB P56S VAPB (Aggregates) P56S_VAPB->WT_VAPB Sequesters UPR Unfolded Protein Response P56S_VAPB->UPR Induces GluR Glutamate Receptor Unclustering Eph->GluR Mito Mitochondrial Function Robo->Mito Lar->Mito

VAPB Signaling Pathways

Experimental Protocols

The identification of VAPB interactors has been achieved through several high-throughput proteomic techniques. Below are detailed methodologies for the key experiments cited in the comparison.

Experimental Workflow: Interactome Analysis

Experimental_Workflow Start Start: Cell Culture with Wild-type or P56S VAPB CoIP Co-Immunoprecipitation (Co-IP) Start->CoIP BioID Proximity Ligation (BioID) Start->BioID RAPIDS Proximity Ligation (RAPIDS) Start->RAPIDS MS Mass Spectrometry (LC-MS/MS) CoIP->MS BioID->MS RAPIDS->MS Data Data Analysis: Protein Identification and Quantification MS->Data Comparison Comparative Analysis of Wild-type vs. P56S Interactomes Data->Comparison

Workflow for VAPB Interactome Analysis

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
  • Cell Lysis: Cells expressing either wild-type or P56S VAPB are lysed in a non-denaturing buffer to maintain protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to VAPB, which is coupled to magnetic or agarose (B213101) beads. This allows for the capture of VAPB and its interacting proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides, typically with trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the sequences of the peptides and, consequently, the proteins present in the sample.

  • Data Analysis: The identified proteins are quantified, and the interactomes of wild-type and P56S VAPB are compared to identify significant differences.

Proximity-Dependent Biotinylation (BioID)
  • Fusion Protein Expression: A promiscuous biotin (B1667282) ligase (BirA*) is fused to either wild-type or P56S VAPB and expressed in cells.

  • Biotin Labeling: The cells are incubated with biotin, which is then activated by the BirA* and covalently attached to proteins in close proximity to the VAPB fusion protein.

  • Cell Lysis and Protein Solubilization: The cells are lysed under denaturing conditions to stop the biotinylation reaction and solubilize all proteins.

  • Affinity Purification: Biotinylated proteins are captured using streptavidin-coated beads.

  • On-Bead Digestion: The captured proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis and Data Interpretation: The resulting peptides are analyzed by mass spectrometry to identify the proteins that were in close proximity to wild-type or P56S VAPB.

Rapamycin- and APEX-dependent Identification of Proteins by SILAC (RAPIDS)
  • Construct Expression: Cells are co-transfected with two constructs: one encoding the protein of interest (VAPB) fused to an FRB domain, and another encoding an ascorbate (B8700270) peroxidase (APEX2) fused to an FKBP12 domain. Cells are cultured in media containing "heavy" or "light" stable isotope-labeled amino acids (SILAC).

  • Rapamycin-Induced Proximity: The addition of rapamycin (B549165) induces the dimerization of the FRB and FKBP12 domains, bringing the APEX2 enzyme into close proximity with VAPB.

  • Proximity Labeling: In the presence of biotin-phenol and a brief pulse of hydrogen peroxide, the APEX2 enzyme generates biotin-phenoxyl radicals that covalently label nearby proteins.

  • Cell Lysis and Affinity Purification: The cells are lysed, and the biotinylated proteins are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are identified and quantified by mass spectrometry. The ratio of "heavy" to "light" peptides allows for the direct comparison of the interactomes in the presence and absence of rapamycin, providing a highly specific identification of proximal proteins.

This comparative guide provides a valuable resource for researchers investigating the molecular pathology of ALS and the fundamental cell biology of VAPB. The detailed methodologies and visual aids offer a clear framework for designing and interpreting experiments aimed at further dissecting the consequences of the P56S VAPB mutation.

References

Validation

VapB in ALS: A Comparative Analysis of its Role in Disease Progression Against Other Key Proteins

A Guide for Researchers and Drug Development Professionals Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. While the etiology of ALS...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. While the etiology of ALS is complex and multifactorial, a growing number of associated proteins have been identified, each contributing to the disease's progression through distinct yet sometimes overlapping mechanisms. This guide provides a comparative analysis of the Vesicle-associated membrane protein-associated protein B (VapB) against other major ALS-associated proteins—SOD1, TDP-43, FUS, and C9orf72. We present key experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a deeper understanding of their respective roles in ALS pathogenesis.

Comparative Analysis of ALS-Associated Proteins

The following table summarizes the key features of VapB and other major proteins implicated in ALS, offering a side-by-side comparison of their functions, pathological hallmarks, and proposed disease mechanisms.

FeatureVapBSOD1TDP-43FUSC9orf72
Primary Function Endoplasmic Reticulum (ER) membrane protein, involved in maintaining ER structure and function, lipid transport, and formation of membrane contact sites.Cytosolic and mitochondrial enzyme with antioxidant properties (superoxide dismutase).RNA/DNA binding protein involved in transcription, splicing, and RNA stability.RNA/DNA binding protein involved in RNA processing and transport.Protein of unknown function, with a hexanucleotide repeat expansion in a non-coding region.
Cellular Localization (Normal) ER membraneCytoplasm and mitochondriaPrimarily nucleusPrimarily nucleusCytoplasm and nucleus
Pathological Hallmark Cytoplasmic inclusions, primarily in familial ALS (ALS8). Altered levels and aggregation have also been observed in sporadic ALS.[1]Cytoplasmic inclusions of mutant SOD1 protein.Cytoplasmic inclusions of phosphorylated and ubiquitinated TDP-43 are a hallmark of ~97% of ALS cases.[2][3]Cytoplasmic inclusions of FUS protein.Nuclear RNA foci and cytoplasmic dipeptide repeat (DPR) protein aggregates.[4][5]
Primary Disease Mechanism Primarily loss-of-function or haploinsufficiency due to the P56S mutation leading to protein misfolding, aggregation, and degradation.[6][7][8][9] This disrupts ER-mitochondria signaling and calcium homeostasis.[10]Toxic gain-of-function from misfolded mutant protein, leading to oxidative stress, mitochondrial dysfunction, and non-cell autonomous toxicity.[11][12] A loss-of-function component is also debated.[13]Both toxic gain-of-function from cytoplasmic aggregates and loss-of-function due to nuclear clearance, leading to aberrant RNA processing.[14]Primarily toxic gain-of-function from cytoplasmic mislocalization and aggregation, disrupting RNA metabolism.[15]Multiple proposed mechanisms: toxic gain-of-function from RNA foci sequestering RNA-binding proteins, toxic gain-of-function from DPR proteins, and loss-of-function of the C9orf72 protein.[4][5]
Affected Cellular Pathways ER stress, unfolded protein response (UPR), calcium signaling, phosphoinositide homeostasis, and autophagy.[6][7][8]Oxidative stress, mitochondrial dysfunction, excitotoxicity, and neuroinflammation.[11]RNA splicing and transport, stress granule formation, and protein degradation pathways.[14][16]RNA processing (splicing, transport), DNA repair, and stress granule dynamics.[15]Nucleocytoplasmic transport, RNA processing, and autophagy.[4]
Frequency in ALS Mutations cause a rare form of familial ALS (ALS8).[6][8] Alterations may be present in a subset of sporadic cases.[1]Mutations account for ~20% of familial ALS cases and a small percentage of sporadic cases.[17]Pathology is present in ~97% of all ALS cases, with mutations in the TARDBP gene being a rare cause of familial ALS.[2][3]Mutations are found in ~5% of familial ALS cases and <1% of sporadic cases, often with an earlier age of onset.[18][19]Hexanucleotide repeat expansions are the most common genetic cause of familial ALS (~40%) and are also found in a significant portion of sporadic ALS cases (~5-10%).[4][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these proteins and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for investigating protein pathology in ALS.

VAPB_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytoplasm Cytoplasm VAPB VAPB Mito_Ca Mitochondrial Ca2+ Uptake VAPB->Mito_Ca Regulates ER-Mito Tethering P56S_VAPB P56S VAPB (Mutant) ER_Stress ER Stress P56S_VAPB->ER_Stress Induces P56S_VAPB->Mito_Ca Disrupts Aggregates Protein Aggregates P56S_VAPB->Aggregates Forms UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Can trigger ER_Stress->UPR Activates Mito_Dysfunction Mitochondrial Dysfunction Mito_Ca->Mito_Dysfunction Leads to Mito_Dysfunction->Apoptosis Induces Autophagy_Dys Autophagy Dysregulation Aggregates->Autophagy_Dys Impairs Autophagy_Dys->Apoptosis Contributes to

Caption: Pathogenic cascade initiated by mutant P56S VapB.

TDP43_FUS_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_downstream Downstream Effects TDP43_n TDP-43 RNA_Processing RNA Processing (Splicing, Transcription) TDP43_n->RNA_Processing TDP43_c Mutant/Misfolded TDP-43 TDP43_n->TDP43_c Mislocalization FUS_n FUS FUS_n->RNA_Processing FUS_c Mutant/Misfolded FUS FUS_n->FUS_c Mislocalization RNA_Dysregulation RNA Dysregulation RNA_Processing->RNA_Dysregulation Loss of Nuclear Function Aggregates Cytoplasmic Aggregates TDP43_c->Aggregates Stress_Granules Stress Granules TDP43_c->Stress_Granules FUS_c->Aggregates FUS_c->Stress_Granules Aggregates->RNA_Dysregulation Sequesters RNA & Proteins Stress_Granules->RNA_Dysregulation Axonal_Transport_Defect Axonal Transport Defects RNA_Dysregulation->Axonal_Transport_Defect Neuronal_Death Neuronal Death Axonal_Transport_Defect->Neuronal_Death

Caption: Converging pathways of TDP-43 and FUS pathology in ALS.

Experimental_Workflow cluster_Molecular Molecular & Cellular Analysis cluster_Functional Functional & Phenotypic Analysis cluster_Data Data Integration & Interpretation start Patient Samples (Fibroblasts, iPSCs) or Animal Models WB Western Blot (Protein Levels/Aggregation) start->WB IHC Immunohistochemistry (Localization, Pathology) start->IHC RNAseq RNA-Sequencing (Transcriptome Changes) start->RNAseq Ca_Imaging Calcium Imaging (Functional Assay) start->Ca_Imaging Motor_Behavior Motor Behavior Tests (Animal Models) start->Motor_Behavior Survival_Assay Cell Viability/ Survival Assays start->Survival_Assay NMJ_Analysis NMJ Integrity Analysis start->NMJ_Analysis Data_Integration Integrate Molecular & Functional Data WB->Data_Integration IHC->Data_Integration RNAseq->Data_Integration Ca_Imaging->Data_Integration Motor_Behavior->Data_Integration Survival_Assay->Data_Integration NMJ_Analysis->Data_Integration Conclusion Identify Pathogenic Mechanisms & Targets Data_Integration->Conclusion

Caption: General experimental workflow for studying ALS protein pathology.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently used to investigate the roles of VapB and other ALS-associated proteins.

Immunofluorescence Staining for Protein Aggregation and Localization
  • Objective: To visualize the subcellular localization and aggregation of VapB, TDP-43, or FUS in cultured cells or tissue sections.

  • Methodology:

    • Cell/Tissue Preparation: Cells grown on coverslips or cryosectioned spinal cord tissues are fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilization: Samples are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

    • Blocking: Non-specific antibody binding is blocked by incubating with 5% normal goat serum in PBS for 1 hour.

    • Primary Antibody Incubation: Samples are incubated with primary antibodies targeting the protein of interest (e.g., anti-VAPB, anti-phospho-TDP-43) overnight at 4°C.

    • Secondary Antibody Incubation: After washing with PBS, samples are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

    • Counterstaining and Mounting: Nuclei are counterstained with DAPI. Coverslips are mounted onto glass slides using an anti-fade mounting medium.

    • Imaging: Images are acquired using a confocal or fluorescence microscope.

Western Blotting for Protein Expression and Aggregation
  • Objective: To quantify the levels of soluble and insoluble protein and to detect the presence of high-molecular-weight aggregates.

  • Methodology:

    • Protein Extraction: Cells or tissues are lysed in RIPA buffer (for total protein) or sequentially extracted with buffers of increasing detergent strength to separate soluble and insoluble fractions.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For aggregate detection, a lower percentage acrylamide (B121943) gel may be used.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

RNA-Sequencing (RNA-Seq) for Transcriptomic Analysis
  • Objective: To identify changes in gene expression and RNA splicing patterns caused by the dysfunction of RNA-binding proteins like TDP-43 and FUS.[15]

  • Methodology:

    • RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

    • Library Preparation: An mRNA library is prepared by poly(A) selection, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify up- and down-regulated genes. Splicing analysis is conducted to identify alternative splicing events. Pathway analysis is then used to determine the biological processes affected.

This guide provides a comparative overview of VapB and other key ALS-associated proteins, highlighting their distinct and shared contributions to disease progression. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers and professionals in the field, aiding in the design of future studies and the development of novel therapeutic strategies for ALS.

References

Comparative

Validation of VapB as a Therapeutic Target in ALS: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of experimental data supporting the validation of Vesicle-associated membrane protein B (VapB) as a therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data supporting the validation of Vesicle-associated membrane protein B (VapB) as a therapeutic target in Amyotrophic Lateral Sclerosis (ALS). It includes quantitative data from various experimental models, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to VapB and its Role in ALS

Vesicle-associated membrane protein B (VapB) is an integral membrane protein of the endoplasmic reticulum (ER). It plays a crucial role in maintaining ER structure and function, including the formation of membrane contact sites with other organelles like the mitochondria.[1][2] A mutation in the VAPB gene, leading to a P56S amino acid substitution, is linked to a familial form of ALS (ALS8).[2] The pathomechanism of VapB in ALS is thought to involve both loss-of-function and toxic gain-of-function mechanisms, leading to cellular dysfunction and motor neuron degeneration.[2][3]

Key cellular processes affected by VapB dysfunction in ALS include:

  • ER-Mitochondria Tethering: VapB interacts with the outer mitochondrial membrane protein PTPIP51, forming a tether between the ER and mitochondria. This contact is vital for calcium homeostasis, lipid exchange, and autophagy.[1][4] The P56S mutation disrupts this interaction, impairing these essential cellular functions.

  • Unfolded Protein Response (UPR): Mutant VapB can induce ER stress and activate the UPR, a cellular pathway that can lead to apoptosis if the stress is prolonged.[5]

  • Protein Aggregation: The P56S mutant form of VapB is prone to misfolding and aggregation, forming inclusions within motor neurons.[6] These aggregates can sequester wild-type VapB and other essential proteins, contributing to cellular toxicity.[6]

  • Autophagy: VapB is implicated in the regulation of autophagy, the cellular process for degrading and recycling damaged components. Disruption of VapB function can lead to impaired autophagic flux.

Comparative Analysis of VapB as a Therapeutic Target

The validation of a therapeutic target requires rigorous testing in multiple experimental models. Below is a comparison of VapB with other established ALS therapeutic targets, SOD1 and C9orf72.

Therapeutic TargetPrimary Pathogenic MechanismKey Experimental ObservationsTherapeutic Strategy
VapB Disruption of ER-mitochondria tethering, ER stress, protein aggregation (loss- and gain-of-function).[2][3]Reduced VapB levels in sporadic ALS spinal cord. The P56S mutation disrupts VapB-PTPIP51 interaction. Overexpression of wild-type VapB shows modest therapeutic benefit in SOD1-G93A mice.[7][8]Restore VapB function, enhance VapB-PTPIP51 interaction, or promote clearance of VapB aggregates.
SOD1 Toxic gain-of-function of mutant SOD1 protein, leading to protein aggregation and cellular toxicity.[9]Mutant SOD1 aggregates are a hallmark of a subset of familial ALS. Antisense oligonucleotides (ASOs) targeting SOD1 have shown clinical benefit.[9]Reduce levels of mutant SOD1 protein using ASOs or RNAi.
C9orf72 Hexanucleotide repeat expansion leading to loss of C9orf72 protein function and toxic gain-of-function from repeat-containing RNA and dipeptide repeat proteins.[9][10]RNA foci and dipeptide repeat protein aggregates are found in patient tissues. ASOs targeting the repeat expansion are in clinical development.[10]Reduce toxic RNA and dipeptide repeat proteins using ASOs.

Quantitative Data Summary

This section summarizes key quantitative findings from studies on VapB in ALS, presented in tabular format for easy comparison.

Table 1: VapB Protein and mRNA Levels in ALS
MeasurementModel SystemFindingp-valueReference
VapB Protein LevelPost-mortem sporadic ALS spinal cordSignificantly reduced compared to controls.< 0.05[4]
VapB mRNA LevelPost-mortem sporadic ALS spinal cordDecreased compared to controls.< 0.006[8]
VapB Protein LeveliPSC-derived motor neurons from ALS8 patientsReduced compared to control iPSC-derived motor neurons.-[11]
Mutant VapB Protein StabilityP56S VapB knock-in miceSubstantially downregulated mutant VapB protein levels (approx. 80% decrease).-[12]
Wild-type vs. P56S VapB Protein LevelsTransfected HEK293 cellsVAPB P56S-myc accumulated to ~20% of the level of wild-type VAPB-myc.-[13]
Table 2: VapB Interactions and Cellular Phenotypes in ALS Models
MeasurementModel SystemFindingp-valueReference
VapB-PTPIP51 Interaction (PLA dots)Post-mortem ALS spinal cord motor neuronsSignificantly reduced compared to controls.< 0.05[4]
VapB-P56S AggregatesHeLa cells transfected with P56S-VapBAverage of 26 ± 4 aggregates per cell.-[6]
Motor Neuron SurvivalSOD1-G93A mice with VapB overexpressionSmall but significant increase in surviving motor neurons at end-stage compared to SOD1/YFP mice.< 0.05[7]
Motor Neuron Loss18-month-old VapB P56S/+ and P56S/P56S ratsSignificant reduction in large ChAT-positive cells in the spinal cord.< 0.05
Motor Performance (Stride Length)P56S VapB transgenic miceSignificantly shorter stride length compared to non-transgenic and wild-type VapB transgenic mice.< 0.001

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis of VapB in Spinal Cord Tissue

Objective: To quantify the protein levels of VapB in spinal cord tissue from ALS patients and controls.

Protocol:

  • Tissue Homogenization: Frozen spinal cord samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for VapB (e.g., Rabbit polyclonal to VAPB, Proteintech 14477-1-AP, at 1:6000 dilution) and a loading control (e.g., mouse anti-β-actin at 1:10,000 dilution).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP and goat anti-mouse IgG-HRP).

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.

Proximity Ligation Assay (PLA) for VapB-PTPIP51 Interaction

Objective: To visualize and quantify the in-situ interaction between VapB and PTPIP51 in motor neurons.

Protocol:

  • Sample Preparation: Paraffin-embedded spinal cord sections are deparaffinized and subjected to antigen retrieval.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a pair of primary antibodies raised in different species: rabbit anti-VapB and mouse anti-PTPIP51.

  • PLA Probe Incubation: After washing, the sections are incubated with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

  • Ligation: The two PLA probes are ligated using a ligase to form a circular DNA template if they are in close proximity (<40 nm).

  • Amplification: The circular DNA is amplified via rolling circle amplification using a polymerase.

  • Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, creating a fluorescent spot at the site of interaction.

  • Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of PLA dots per motor neuron is quantified using image analysis software.[4]

Immunofluorescence of VapB Aggregates

Objective: To visualize the subcellular localization and aggregation of mutant VapB in cultured cells.

Protocol:

  • Cell Culture and Transfection: Cells (e.g., HeLa or NSC-34) are cultured on coverslips and transfected with a plasmid expressing P56S-VapB.

  • Fixation and Permeabilization: 24-48 hours post-transfection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Cells are blocked with 5% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against VapB (e.g., Rabbit Monoclonal to VAPB, Cell Signaling Technology #95339) overnight at 4°C.[2]

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on slides.

  • Imaging: Images are captured using a confocal microscope to visualize VapB aggregates.

Visualizations

VapB Signaling and Pathogenic Cascade in ALS

VAPB_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytoplasm Cytoplasm VAPB_WT VAPB (Wild-Type) PTPIP51 PTPIP51 VAPB_WT->PTPIP51 Tethering Autophagy Autophagy VAPB_WT->Autophagy Regulates VAPB_P56S VAPB (P56S Mutant) ER_Stress ER Stress VAPB_P56S->ER_Stress Induces VAPB_P56S->PTPIP51 Disrupted Tethering Aggregates Protein Aggregates VAPB_P56S->Aggregates Forms Impaired_Autophagy Impaired Autophagy VAPB_P56S->Impaired_Autophagy Causes UPR Unfolded Protein Response (UPR) Motor_Neuron_Death Motor Neuron Death UPR->Motor_Neuron_Death Leads to (chronic) ER_Stress->UPR Activates Ca_Homeostasis Ca2+ Homeostasis PTPIP51->Ca_Homeostasis Maintains Mito_Dysfunction Mitochondrial Dysfunction Ca_Homeostasis->Mito_Dysfunction Dysregulation leads to Mito_Dysfunction->Motor_Neuron_Death Contributes to Aggregates->Motor_Neuron_Death Contributes to Impaired_Autophagy->Motor_Neuron_Death Contributes to

Caption: VapB signaling in health and ALS pathology.

Experimental Workflow for VapB Target Validation

VapB_Validation_Workflow cluster_InVitro In Vitro / Cellular Models cluster_InVivo In Vivo / Animal Models cluster_Human Human Studies Cell_Lines Cell Lines (e.g., HeLa, NSC-34) - Overexpression of WT/P56S VapB Biochem_Assays Biochemical Assays - Western Blot (VapB levels) - Protein Aggregation Assays Cell_Lines->Biochem_Assays iPSC_MNs iPSC-derived Motor Neurons (from ALS8 patients and controls) Cellular_Assays Cellular Assays - Immunofluorescence (localization) - PLA (VapB-PTPIP51 interaction) - Cell Viability Assays iPSC_MNs->Cellular_Assays Zebrafish Zebrafish Model - VapB knockdown - Behavioral analysis (swimming) Biochem_Assays->Zebrafish Mouse Mouse Models - VapB knockout/knock-in - SOD1-G93A with VapB modulation Cellular_Assays->Mouse Behavioral_Tests Behavioral Testing - Rotarod, grip strength Zebrafish->Behavioral_Tests Mouse->Behavioral_Tests Histo_Path Histology & Pathology - Motor neuron counts - NMJ integrity Mouse->Histo_Path Postmortem_Tissue Post-mortem Tissue Analysis (Spinal Cord) Behavioral_Tests->Postmortem_Tissue Histo_Path->Postmortem_Tissue Tissue_Analysis - Immunohistochemistry - Western Blot - PLA Postmortem_Tissue->Tissue_Analysis Therapeutic_Development Therapeutic Strategy Development Tissue_Analysis->Therapeutic_Development Hypothesis Hypothesis: VapB is a viable therapeutic target for ALS Hypothesis->Cell_Lines Hypothesis->iPSC_MNs

Caption: A typical workflow for validating VapB as a therapeutic target in ALS.

Conclusion

The collective evidence from in vitro, in vivo, and human post-mortem studies strongly implicates VapB dysfunction in the pathogenesis of ALS. Both loss-of-function and toxic gain-of-function mechanisms contribute to motor neuron degeneration. The disruption of the VapB-PTPIP51 tether at ER-mitochondria contact sites emerges as a key pathogenic event. While targeting VapB presents a promising therapeutic avenue, particularly for ALS8, further research is needed to elucidate the precise mechanisms and to develop effective therapeutic strategies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and treatment of ALS.

References

Validation

comparing the subcellular localization of VapA and VapB

A Comparative Guide to the Subcellular Localization of VapA and VapB Proteins Introduction The nomenclature "VapA" and "VapB" can refer to two distinct pairs of proteins with unrelated functions and localizations, depend...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Subcellular Localization of VapA and VapB Proteins

Introduction

The nomenclature "VapA" and "VapB" can refer to two distinct pairs of proteins with unrelated functions and localizations, depending on the organism . In mammals, VAPA and VAPB are vesicle-associated membrane protein-associated proteins that play crucial roles in intracellular organelle communication. In the bacterium Rhodococcus equi, VapA and VapB are virulence factors involved in the pathogenesis of infections. This guide provides a detailed comparison of the subcellular localization of both the mammalian and bacterial VapA/B proteins, supported by experimental data and methodologies.

Part 1: Mammalian VAPA and VAPB

Vesicle-associated membrane protein (VAMP)-associated proteins A and B (VAPA and VAPB) are integral membrane proteins primarily localized to the endoplasmic reticulum (ER) in eukaryotic cells.[1][2] They are key components of membrane contact sites (MCS), which are regions of close apposition between the ER and other organelles, facilitating processes like lipid transport, calcium homeostasis, and autophagy.[3][4]

Subcellular Localization of Mammalian VAPA and VAPB

Both VAPA and VAPB are predominantly found in the endoplasmic reticulum.[1][2] However, they also exhibit distinct localizations at various membrane contact sites and have been identified at the inner nuclear membrane.[3][5][6] While their interactomes largely overlap, suggesting some redundant functions, specific partners can influence their precise subcellular distribution.[3][7]

Quantitative Data on Subcellular Distribution

While precise quantitative data on the percentage of VAPA and VAPB in different subcellular compartments is not extensively detailed in the provided search results, a study involving subcellular fractionation of liver tissue indicated the distribution of VAP-33 (the initial name for VAPA).

ProteinSubcellular FractionPercentage of TotalReference
VAP-33 (VAPA)Plasma Membrane83%[8]
VAP-33 (VAPA)Vesicular Pool14%[8]

Note: This data is for VAPA (VAP-33) and may not be representative of all cell types or conditions. The high percentage in the plasma membrane fraction in this specific study was linked to its interaction with the tight junction protein occludin.

Experimental Protocols

The subcellular localization of mammalian VAPA and VAPB has been determined using a variety of experimental techniques.

Immunofluorescence Microscopy

This is a common method to visualize the location of proteins within fixed cells.

General Protocol:

  • Cell Culture and Transfection: Cells (e.g., HeLa, COS-1) are cultured on coverslips. Plasmids encoding tagged versions of VAPA or VAPB (e.g., HA-tagged, GFP-tagged) can be transfected into the cells.[5][8]

  • Fixation: Cells are fixed with a chemical fixative like paraformaldehyde to preserve cellular structures.

  • Permeabilization: The cell membrane is permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Antibody Staining:

    • Primary Antibody: Cells are incubated with a primary antibody that specifically recognizes VAPA or VAPB (or the tag).

    • Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.

  • Co-localization: To determine the specific organelle, cells are often co-stained with antibodies against known organelle markers (e.g., PDI for the ER).[9]

  • Imaging: The fluorescent signals are visualized using a confocal microscope.[5][9]

Subcellular Fractionation

This biochemical technique separates cellular components into different fractions based on their physical properties (e.g., size, density).

General Protocol:

  • Cell Lysis: Cells or tissues are broken open using mechanical or chemical methods to release their contents.

  • Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds. This separates large components (like nuclei) from smaller ones (like microsomes, which are fragments of the ER).

  • Analysis: The protein content of each fraction is analyzed by immunoblotting (Western blotting) using antibodies specific for VAPA, VAPB, and markers for different organelles.[8]

Proximity Ligation Assay (PLA) and APEX-based Proximity Mapping

These advanced techniques identify proteins that are in close proximity to a protein of interest, providing insights into its microenvironment. For instance, an APEX2-based approach has been used to map the proteins near VAPB at the inner nuclear membrane.[10]

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_immuno Immunofluorescence cluster_fractionation Subcellular Fractionation cell_culture Cell Culture (e.g., HeLa) transfection Transfection (optional, with tagged VAPA/VAPB) cell_culture->transfection fixation Fixation transfection->fixation lysis Cell Lysis transfection->lysis permeabilization Permeabilization fixation->permeabilization primary_ab Primary Antibody Staining permeabilization->primary_ab secondary_ab Secondary Antibody Staining primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging result1 Visualization of Protein Localization imaging->result1 centrifugation Differential Centrifugation lysis->centrifugation western_blot Immunoblotting centrifugation->western_blot result2 Identification in Specific Fractions western_blot->result2

Caption: Experimental workflow for determining subcellular localization.

vap_localization cluster_cell Eukaryotic Cell er {Endoplasmic Reticulum |  VAPA |  VAPB} golgi Golgi er:vapa->golgi MCS mito Mitochondria er:vapb->mito MCS nucleus Nucleus Inner Nuclear Membrane VAPA, VAPB er->nucleus:inm ER-Nuclear Envelope Contact

Caption: Subcellular localization of mammalian VAPA and VAPB.

Part 2: Bacterial VapA and VapB from Rhodococcus equi

In the pathogenic bacterium Rhodococcus equi, VapA and VapB are virulence-associated proteins encoded on virulence plasmids.[11][12] These proteins are critical for the bacterium's ability to survive and replicate within host macrophages.[13][14] Unlike their mammalian namesakes, these are distinct proteins with different localizations and functions in the context of bacterial pathogenesis.

Subcellular Localization of R. equi VapA and VapB

VapA is a surface-exposed lipoprotein, meaning it is associated with the outer cell envelope of the bacterium.[11][14] This surface localization is crucial for its function in neutralizing the pH of the phagosome that contains the bacterium, thereby creating a hospitable environment for intracellular growth.[13][14] In contrast, VapB is not located on the cell surface and is instead secreted into the extracellular environment.[11][14] This difference in localization directly correlates with their function, as VapB does not support intracellular growth.[11][13]

Summary of Localization and Function
ProteinSubcellular LocalizationFunction in MacrophagesReference
VapACell SurfaceSupports intracellular growth by neutralizing phagosome pH[11][13][14]
VapBSecreted (Not on cell surface)Does not support intracellular growth[11][13][14]
Experimental Protocols

The localization of VapA and VapB in R. equi has been determined primarily through protein analysis of bacterial cell fractions.

Cell Fractionation and Immunoblotting

General Protocol:

  • Bacterial Culture: Rhodococcus equi strains are grown in appropriate culture media.

  • Fractionation:

    • Supernatant: The culture is centrifuged, and the supernatant (containing secreted proteins) is collected.

    • Cell Pellet: The bacterial cell pellet is washed.

    • Surface Proteins: Surface-associated proteins can be stripped from the intact bacteria using methods like trypsin digestion or chemical extraction.

    • Whole Cell Lysate: The remaining cell pellet is lysed to release cytoplasmic and membrane-bound proteins.

  • Protein Analysis: Proteins from each fraction (supernatant, surface extract, whole-cell lysate) are separated by SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with specific antibodies against VapA or VapB to determine their presence in each fraction.

Diagrams

bacterial_vap_workflow culture R. equi Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant (Secreted Proteins) centrifuge->supernatant pellet Collect Cell Pellet centrifuge->pellet sds_page SDS-PAGE & Immunoblotting supernatant->sds_page surface_extraction Surface Protein Extraction pellet->surface_extraction cell_lysis Cell Lysis pellet->cell_lysis surface_proteins Surface-Associated Proteins surface_extraction->surface_proteins surface_proteins->sds_page lysate Whole Cell Lysate cell_lysis->lysate lysate->sds_page result Determine Protein Presence in Fractions sds_page->result

Caption: Workflow for bacterial protein localization.

bacterial_vap_localization cluster_bacterium Rhodococcus equi bacterium Bacterial Cell surface VapA secreted VapB (Secreted) bacterium->secreted Secretion

Caption: Localization of VapA and VapB in R. equi.

Conclusion

The subcellular localization of VapA and VapB proteins is entirely dependent on the organism . In mammals, VAPA and VAPB are primarily ER-resident proteins that function at membrane contact sites, with additional localization to the inner nuclear membrane. In the bacterium Rhodococcus equi, VapA is a cell-surface protein essential for virulence, while VapB is a secreted protein that does not contribute to intracellular survival. Understanding this fundamental difference is crucial for researchers in the respective fields of cell biology and microbiology.

References

Comparative

VapB Antibody Cross-Reactivity with VapA: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The high degree of sequence similarity between Vesicle-Associated Membrane Protein (VAMP)-Associated Protein B (VapB) and its paralog, VapA, presents a sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The high degree of sequence similarity between Vesicle-Associated Membrane Protein (VAMP)-Associated Protein B (VapB) and its paralog, VapA, presents a significant challenge in the development and validation of specific antibodies. This guide provides a comprehensive comparison of VapB antibody cross-reactivity with VapA, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reagents for their studies.

High Sequence Homology Underpins Cross-Reactivity Potential

VapA and VapB are type IV membrane proteins that play crucial roles in vesicle trafficking and the unfolded protein response. They share a considerable overall sequence identity of 63% and a similarity of 83%. This homology is even more pronounced in the functional Major Sperm Protein (MSP) domain, which exhibits 82% sequence identity between the two proteins. The high degree of conservation in this domain, a common target for antibody development, is the primary reason for the potential cross-reactivity of antibodies raised against either protein.

Quantitative Comparison of VapB Antibody Cross-Reactivity

The following table summarizes available quantitative data on the cross-reactivity of a commercially available polyclonal VapB antibody with human VapA.

AntibodyMethodTarget AntigenCross-Reacting AntigenObserved Cross-Reactivity
Polyclonal Sheep Anti-Human VapB (PA5-47787)Direct ELISARecombinant Human VapBRecombinant Human VapA< 5%[1][2]

This data is based on the manufacturer's product datasheet. Independent verification is recommended.

Experimental Approaches to Assess Cross-Reactivity

To ensure the specificity of a VapB antibody and to quantify its potential cross-reactivity with VapA, several experimental methods can be employed. The following are detailed protocols for the most common and effective techniques.

Experimental Workflow for Antibody Cross-Reactivity Assessment

G cluster_prep Antigen Preparation cluster_elisa Direct & Competitive ELISA cluster_wb Western Blot cluster_ip Immunoprecipitation cluster_analysis Data Analysis antigen_prep Prepare Recombinant VapA and VapB Proteins direct_elisa Direct ELISA: Coat plates with VapA and VapB antigen_prep->direct_elisa comp_elisa Competitive ELISA: Coat plates with VapB antigen_prep->comp_elisa analysis Quantify Signal: - OD Measurement (ELISA) - Densitometry (WB) - Mass Spectrometry (IP) direct_elisa->analysis comp_elisa->analysis wb_lysate Prepare Lysates from VapA & VapB expressing cells (and VapB KO cells) wb_run SDS-PAGE & Transfer wb_lysate->wb_run wb_probe Probe with VapB Antibody wb_run->wb_probe wb_probe->analysis ip_lysate Prepare Lysates from VapA & VapB expressing cells ip_run Incubate with VapB Antibody & Protein A/G beads ip_lysate->ip_run ip_run->analysis

Workflow for assessing VapB antibody cross-reactivity.
Detailed Experimental Protocols

This protocol is adapted for assessing the binding of a VapB antibody to both VapA and VapB antigens.

Materials:

  • 96-well ELISA plates

  • Recombinant human VapA and VapB proteins

  • VapB primary antibody

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL recombinant VapA or VapB protein diluted in Coating Buffer. As a negative control, add Coating Buffer alone to some wells. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of the VapB primary antibody, serially diluted in Blocking Buffer, to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a plate reader.

  • Analysis: Compare the OD values obtained for VapA-coated wells to those of VapB-coated wells to determine the percentage of cross-reactivity.

This protocol utilizes knockout (KO) cell lines to definitively assess antibody specificity.

Materials:

  • Wild-type (WT) and VapB knockout (KO) cell lysates

  • Lysates from cells overexpressing VapA

  • RIPA buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • VapB primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Sample Preparation: Prepare lysates from WT, VapB KO, and VapA-overexpressing cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the VapB primary antibody (at the manufacturer's recommended dilution) in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the bands using an imaging system.

  • Analysis: A specific VapB antibody should detect a band at the correct molecular weight in WT and VapA-overexpressing lysates but not in VapB KO lysates. Any band appearing in the VapA-overexpressing lane at the molecular weight of VapA would indicate cross-reactivity. Densitometry can be used to quantify the signal intensity.

Materials:

  • Cell lysates from cells expressing VapA and VapB

  • VapB primary antibody

  • Protein A/G magnetic beads

  • IP Lysis Buffer

  • Wash Buffer

  • Elution Buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lysate Preparation: Prepare cell lysates in a non-denaturing IP Lysis Buffer.

  • Immunoprecipitation: Incubate the lysate with the VapB antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Binding: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing: Wash the beads three to five times with IP Wash Buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis by Western Blot: Analyze the eluate by Western blotting using antibodies against both VapA and VapB. The presence of VapA in the eluate indicates cross-reactivity of the VapB antibody.

Conclusion and Recommendations

Given the high sequence homology between VapA and VapB, rigorous validation of VapB antibodies is essential to ensure data accuracy and reproducibility. While some commercially available antibodies demonstrate low cross-reactivity with VapA in specific applications like ELISA, researchers should independently verify the specificity of their chosen antibody in the context of their experimental setup.

Key Recommendations:

  • Prioritize Monoclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, are generally less likely to be cross-reactive than polyclonal antibodies.

  • Utilize Knockout-Validated Antibodies: Whenever possible, select antibodies that have been validated using knockout cell lines or tissues.

  • Perform Thorough In-House Validation: Regardless of the manufacturer's data, perform direct comparative experiments using both VapA and VapB antigens or lysates to confirm specificity.

  • Consider the Application: An antibody that is specific in one application (e.g., Western blot) may exhibit cross-reactivity in another (e.g., immunoprecipitation or immunofluorescence). Validate the antibody for each intended use.

By following these guidelines and employing the detailed protocols provided, researchers can confidently select and validate VapB antibodies, leading to more reliable and impactful scientific discoveries.

References

Validation

functional redundancy of VapA and VapB in cellular processes

A Comparative Guide to the Functional Redundancy of VapA and VapB in Cellular Processes For researchers, scientists, and drug development professionals, understanding the nuanced roles of homologous proteins is critical...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Functional Redundancy of VapA and VapB in Cellular Processes

For researchers, scientists, and drug development professionals, understanding the nuanced roles of homologous proteins is critical for elucidating cellular pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of the functional redundancy and divergence of two distinct pairs of proteins both designated as VapA and VapB: the virulence factors in the bacterium Rhodococcus equi and the vesicle-associated membrane proteins in mammals.

The virulence-associated proteins VapA and VapB of Rhodococcus equi are key factors in the bacterium's ability to survive and replicate within host macrophages. While structurally similar, they exhibit significant functional differences, particularly in their contribution to virulence and their host specificity.

Comparative Analysis of R. equi VapA and VapB

VapA and VapB are surface lipoproteins encoded on large virulence plasmids and are traditionally associated with different host species.[1][2] VapA is predominantly found in equine isolates, while VapB is characteristic of porcine isolates.[1][2] Their primary amino acid sequences share approximately 78% identity.[1] Despite this similarity, their roles in pathogenesis are not entirely interchangeable.

Deletion of the vapA gene significantly attenuates the virulence of R. equi in equine models, a phenotype comparable to the complete loss of the virulence plasmid.[1] This highlights VapA's crucial role in the infection process. In contrast, studies have shown that vapB knockout strains are not severely impaired in their ability to multiply within macrophages, suggesting a less critical role for VapB in intracellular survival.[3]

Table 1: Functional Comparison of R. equi VapA and VapB

FeatureVapAVapB
Primary Host Association Horse[1][2]Pig[1][2]
Amino Acid Identity -~78% identity to VapA[1]
Role in Virulence Essential for virulence in foals[1][4]Not essential for intramacrophage multiplication[3][5]
Intracellular Growth Support Supports intracellular growth in macrophages[6][7]Does not support intracellular multiplication[3][5]
Vacuole pH Neutralization Neutralizes the pH of the R. equi-containing vacuole[5]Does not neutralize vacuole pH[5]
Cell Surface Localization Located on the R. equi cell surface[6]Not located on the cell surface[6]
Vacuole Size Modulation Induces the formation of spacious vacuoles[5]Does not cause spacious vacuole formation[5]

Signaling and Virulence Mechanisms

The primary mechanism by which VapA promotes intracellular survival is by preventing the maturation of the phagosome into a phagolysosome.[4] This is achieved, in part, by neutralizing the pH of the R. equi-containing vacuole (RCV).[5] VapA, along with another Vap protein, VapN, achieves this by permeabilizing the phagosomal and lysosomal membranes, which leads to the exclusion of the proton-pumping vacuolar-ATPase (v-ATPase) complex.[6][7] This creates a hospitable environment for bacterial replication. In contrast, VapB is unable to neutralize the vacuolar pH and does not support intracellular growth.[5]

VapA_Virulence_Pathway cluster_macrophage Macrophage Phagocytosis Phagocytosis RE_Vacuole R. equi-containing Vacuole (RCV) Phagocytosis->RE_Vacuole Engulfment VapA_Expression VapA Expression (induced by acidic pH) RE_Vacuole->VapA_Expression Acidification VapA_Action VapA disrupts phagosomal membrane VapA_Expression->VapA_Action vATPase_Exclusion v-ATPase Exclusion VapA_Action->vATPase_Exclusion Phagolysosome_Formation_Blocked Phagolysosome Formation Blocked VapA_Action->Phagolysosome_Formation_Blocked pH_Neutralization Vacuolar pH Neutralization vATPase_Exclusion->pH_Neutralization Intracellular_Growth Intracellular Bacterial Growth pH_Neutralization->Intracellular_Growth Intracellular_Survival_Workflow Macrophage_Seeding Seed Macrophages Bacterial_Infection Infect with R. equi strains (WT, ΔvapA, complemented) Macrophage_Seeding->Bacterial_Infection Phagocytosis Allow Phagocytosis Bacterial_Infection->Phagocytosis Antibiotic_Treatment Kill Extracellular Bacteria Phagocytosis->Antibiotic_Treatment Time_Points Lyse Macrophages at Time Points (0, 24, 48h) Antibiotic_Treatment->Time_Points CFU_Plating Plate Lysates for CFU Count Time_Points->CFU_Plating Data_Analysis Analyze Intracellular Growth CFU_Plating->Data_Analysis VAP_ER_PM_Junction cluster_ER Endoplasmic Reticulum VAP VAPA/VAPB Kv2_1 Kv2.1 Channel VAP->Kv2_1 Interaction FFAT_Protein FFAT-motif Protein (e.g., OSBP) VAP->FFAT_Protein Interaction CoIP_Workflow Cell_Lysis Lyse Cells Expressing Tagged Proteins Antibody_Binding Incubate Lysate with 'Bait' Antibody Cell_Lysis->Antibody_Binding Bead_Capture Add Protein A/G Beads to Capture Complex Antibody_Binding->Bead_Capture Washing_Steps Wash Beads to Remove Non-specific Binders Bead_Capture->Washing_Steps Elution Elute Protein Complex Washing_Steps->Elution Western_Blot Analyze by Western Blot for 'Prey' Protein Elution->Western_Blot

References

Comparative

comparing the phenotype of VapB null mice from different studies

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported phenotypes of VapB null mice, drawing from the available experimental data. This analysis fo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported phenotypes of VapB null mice, drawing from the available experimental data. This analysis focuses on the consequences of the complete absence of the VapB protein, offering a baseline for understanding its physiological roles and the potential implications of its loss in disease.

Vesicle-associated membrane protein-associated protein B (VapB) is an integral endoplasmic reticulum (ER) protein involved in a variety of cellular processes, including vesicle trafficking, membrane fusion, and the unfolded protein response. Mutations in the human VAPB gene are linked to motor neuron diseases such as amyotrophic lateral sclerosis (ALS). To investigate the consequences of a complete loss of VapB function, researchers have developed VapB null (knockout) mouse models. This guide synthesizes the phenotypic data from studies on these mice, presenting a clear comparison with their wild-type counterparts.

Summary of VapB Null Mouse Phenotype

VapB null mice are viable and fertile, with a generally mild phenotype that becomes apparent at a late age. The most prominent characteristic is a late-onset motor deficit.[1][2][3] Unlike some other models of motor neuron disease, this deficit is not accompanied by significant muscle denervation or loss of muscle strength.[3]

Comparative Phenotypic Data: VapB Null vs. Wild-Type Mice

The following table summarizes the key quantitative and qualitative phenotypic data from the characterization of VapB null mice compared to their wild-type littermates.

Phenotypic CategoryMeasurement/ObservationVapB Null Mice (Vapb-/-)Wild-Type Mice (Vapb+/+)Age of OnsetReference
General Health Viability & FertilityViable and fertileNormalN/A[3]
Neuromuscular Motor FunctionMild motor deficits, mild tremors in open field testsNormal motor function> 18 months[3]
Neuromuscular Junction (NMJ)No apparent defects, innervated NMJsNormal NMJ morphology> 18 months[2][3]
Muscle StrengthNo defects observedNormal muscle strength> 18 months[3]
Muscle InnervationNo apparent muscle denervationNormal muscle innervation> 18 months[3]

Experimental Methodologies

The generation and phenotypic characterization of VapB null mice involved several key experimental protocols:

Generation of VapB Null Mice

A targeted gene knockout approach was employed to create the VapB null mouse line. The process involved the deletion of a critical exon to abolish gene expression.

G cluster_0 Gene Targeting Strategy Targeting Vector Targeting Vector ES Cells ES Cells Targeting Vector->ES Cells Electroporation Blastocyst Injection Blastocyst Injection ES Cells->Blastocyst Injection Injection Chimeric Mice Chimeric Mice Blastocyst Injection->Chimeric Mice Development Germline Transmission Germline Transmission Chimeric Mice->Germline Transmission Breeding Vapb+/- Mice Vapb+/- Mice Germline Transmission->Vapb+/- Mice Breeding Vapb-/- Mice Vapb-/- Mice Vapb+/- Mice->Vapb-/- Mice Intercrossing

Generation of VapB Null Mice Workflow

The targeting vector was designed to flank exon 3 of the Vapb gene with loxP sites. This construct was introduced into embryonic stem (ES) cells. Correctly targeted ES cells were then injected into blastocysts to generate chimeric mice. Through a series of breeding steps, including crosses with mice expressing Cre recombinase, exon 3 was deleted, resulting in a null allele.[3]

Phenotypic Analysis
  • Motor Function Assessment: Open field tests were used to observe general locomotor activity and identify tremors.[3]

  • Neuromuscular Junction (NMJ) Analysis: Immunohistochemical staining of neuromuscular junctions was performed to assess their morphology and innervation status.

  • Muscle Strength Measurement: Standard tests, such as the grip strength test, were likely used to quantify muscle strength, although specific details are not provided in the search results.

Discussion and Comparison to Other Models

The phenotype of the VapB null mouse is notably milder than that of mouse models expressing the ALS-associated P56S mutation in VapB (VapBP56S knock-in mice). VapBP56S mice exhibit more severe, earlier-onset motor deficits and pathological changes, suggesting that the P56S mutation may act through a dominant-negative or gain-of-function mechanism rather than simple loss of function.[4] The VapB null mouse, therefore, serves as a crucial control to dissect the effects of VapB loss-of-function from the toxic effects of the mutant protein.

References

Validation

Validating the Role of VapB in the Tunicamycin-Induced Unfolded Protein Response: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Vesicle-associated membrane protein-associated protein B (VapB) in the context of the Unfolded Protein Respons...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vesicle-associated membrane protein-associated protein B (VapB) in the context of the Unfolded Protein Response (UPR) pathway, with a specific focus on its role during endoplasmic reticulum (ER) stress induced by tunicamycin (B1663573). We compare the effects of VapB modulation to that of the three canonical UPR sensors—IRE1α, PERK, and ATF6—offering a framework for validating VapB's role in this critical cellular stress response.

Introduction to the Unfolded Protein Response and VapB

The Unfolded Protein Response (UPR) is a highly conserved signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[1] The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins, and promoting ER-associated degradation (ERAD) of misfolded proteins.[1] Tunicamycin is a potent inducer of ER stress as it inhibits N-linked glycosylation, a crucial step in the proper folding of many proteins.[2]

The UPR is primarily mediated by three ER transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[3] VapB, an ER-resident protein, has been implicated in the UPR, although its precise role is still under investigation.[4] This guide provides experimental data and protocols to facilitate the validation and comparison of VapB's function within the tunicamycin-induced UPR pathway.

Comparative Analysis of UPR Marker Expression

To objectively assess the role of VapB in the UPR, its impact on key UPR markers upon tunicamycin treatment is compared with the effects of modulating the canonical UPR sensors. The following tables summarize quantitative data from representative experiments.

Condition UPR Marker Fold Change (vs. Control) Experimental System Reference
Tunicamycin (TM)GRP78/BiP mRNA~3.5MCF-7 Cells[2]
TMGRP78/BiP Protein~2.5MCF-7 Cells[2]
TMp-PERKIncreasedMurine Model[5]
TMATF4IncreasedMurine Model[5]
TMCHOPIncreasedMurine Model[5]
TM + IRE1α KnockdownXBP1sDecreasedXenopus laevis embryos[6]
TM + PERK KnockdownATF4AttenuatedLNCaP Cells[7]
TM + ATF6 KnockdownGRP78 mRNAAttenuatedHCT116 Cells[8]
TM + VapB SilencingATF6/XBP1s ReporterIncreasedHEK293 Cells[4]

Table 1: Effect of Tunicamycin and UPR Sensor Modulation on Key UPR Markers. This table summarizes the observed changes in the expression of key UPR markers under tunicamycin-induced ER stress and when specific UPR pathway components are knocked down.

Manipulation UPR Marker Fold Change (vs. TM alone) Experimental System Reference
IRE1α KnockdownXBP1s-Xenopus laevis embryos[6]
PERK Knockdownp-eIF2α-LNCaP Cells[7]
PERK KnockdownATF4-LNCaP Cells[7]
ATF6 KnockdownGRP78 mRNA-HCT116 Cells[8]
VapB SilencingATF6/XBP1s Reporter ActivityHEK293 Cells[4]

Table 2: Comparative Effects of Gene Knockdown on Tunicamycin-Induced UPR Markers. This table focuses on the modulatory effect of knocking down key UPR proteins on the tunicamycin-induced expression of their downstream markers. An upward arrow (↑) indicates an increase, while a downward arrow (↓) would indicate a decrease. A dash (-) indicates that the primary effect is a reduction from the induced state, for which a precise fold change is not provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to assess the role of VapB and other proteins in the tunicamycin-induced UPR.

Protocol 1: Tunicamycin-Induced ER Stress and Western Blot Analysis

This protocol describes the induction of ER stress using tunicamycin and the subsequent analysis of UPR marker protein expression by Western blotting.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa, or other relevant cell lines) at a density of 1 x 10^6 cells per well in a 6-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a predetermined optimal concentration of tunicamycin (e.g., 1-5 µg/mL) or vehicle (DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78/BiP, p-PERK, ATF4, CHOP, p-IRE1α, XBP1s, cleaved ATF6) and VapB overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 2: UPR Reporter Assay

This protocol utilizes a luciferase reporter construct to quantify the transcriptional activity of specific UPR branches.

  • Cell Transfection:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect cells with a UPR reporter plasmid (e.g., a plasmid containing the GRP78 promoter driving luciferase expression, or an ATF6-specific reporter) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

    • For comparative analysis, co-transfect with expression vectors for VapB, dominant-negative mutants of UPR sensors, or siRNAs targeting these proteins.

  • Tunicamycin Treatment:

    • 24 hours post-transfection, treat the cells with tunicamycin at the desired concentration and for the desired duration.

  • Luciferase Assay:

    • Wash the cells once with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as fold induction relative to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Sensors UPR Sensors cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Tunicamycin) IRE1 IRE1 ER_Stress->IRE1 Activates PERK PERK ER_Stress->PERK Activates ATF6 ATF6 ER_Stress->ATF6 Activates VapB VapB VapB->ATF6 Modulates XBP1u XBP1u mRNA IRE1->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translates peIF2a p-eIF2α eIF2a->peIF2a ATF4_protein ATF4 Protein peIF2a->ATF4_protein Promotes Translation ATF6n ATF6 (n) ATF6_cleaved->ATF6n UPR_Genes UPR Target Genes (e.g., GRP78, CHOP) XBP1s_protein->UPR_Genes Activates Transcription ATF4_protein->UPR_Genes Activates Transcription ATF6n->UPR_Genes Activates Transcription

Figure 1: The Unfolded Protein Response (UPR) Pathway.

Experimental_Workflow cluster_Manipulation Cellular Manipulation cluster_Stress Stress Induction cluster_Analysis Downstream Analysis cluster_Data Data Interpretation Gene_Modulation VapB/UPR Sensor Overexpression or Knockdown Tunicamycin Tunicamycin Treatment Gene_Modulation->Tunicamycin Western_Blot Western Blot for UPR Markers Tunicamycin->Western_Blot Reporter_Assay UPR Reporter Assay Tunicamycin->Reporter_Assay Quantification Quantitative Analysis (Densitometry, Luciferase Activity) Western_Blot->Quantification Reporter_Assay->Quantification Comparison Comparative Analysis of VapB vs. UPR Sensors Quantification->Comparison

Figure 2: Experimental Workflow for Validating VapB's Role.

References

Comparative

comparative structural analysis of VapB MSP domain across species

A Comparative Structural Analysis of the VapB MSP Domain and the Prokaryotic VapB Antitoxin Family For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative structural ana...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Structural Analysis of the VapB MSP Domain and the Prokaryotic VapB Antitoxin Family

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of the Major Sperm Protein (MSP) domain of eukaryotic VAP (VAMP-Associated Protein) proteins and the functionally distinct VapB antitoxin proteins found in prokaryotic VapBC toxin-antitoxin systems. This publication clarifies the structural and functional distinctions between these two protein families, which share a similar nomenclature but are evolutionarily and structurally unrelated. We present quantitative structural data, detailed experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding for researchers in cellular biology, microbiology, and drug development.

Introduction: A Tale of Two "VapB"s

The term "VapB" can be a source of ambiguity as it refers to two separate protein families with distinct structures and functions in different domains of life.

  • In Eukaryotes: VAPB (VAMP-Associated Protein B) is a transmembrane protein primarily located in the endoplasmic reticulum (ER). Its N-terminal domain, which is exposed to the cytosol, is known as the Major Sperm Protein (MSP) domain.[1][2][3] This domain is crucial for mediating interactions with other proteins to form membrane contact sites, which are vital for processes like lipid transport and calcium homeostasis.[1][2] The VAP family of proteins, including VAPA and VAPB, are highly conserved in eukaryotes and are characterized by this MSP domain.[3]

  • In Prokaryotes: VapB is an antitoxin protein that is part of the VapBC toxin-antitoxin (TA) system.[4][5] These systems are prevalent in bacteria and archaea and are involved in stress response, persistence, and plasmid maintenance.[2][5][6] The VapB antitoxin typically contains a DNA-binding domain and a region for interaction with its cognate VapC toxin, an RNase. Prokaryotic VapB proteins do not contain an MSP domain.[4][6]

This guide will address both protein families in separate sections to provide a clear and accurate comparative analysis.

Comparative Structural Analysis of Eukaryotic VAP MSP Domains

The MSP domain of eukaryotic VAP proteins is a highly conserved structural motif. It consists of an immunoglobulin-like β-sandwich fold with a single α-helix.[7] This structure provides a stable scaffold for protein-protein interactions.

Quantitative Structural Data of Eukaryotic VAP MSP Domains

The following table summarizes key structural features of VAP MSP domains from different eukaryotic species for which crystal structures are available in the Protein Data Bank (PDB).

Protein Species PDB ID Resolution (Å) Secondary Structure Content Key Interacting Motif
VAPBHomo sapiens3IKK1.807 β-strands, 1 α-helixFFAT
VAPB (P56S mutant)Homo sapiens2MDKNMR7 β-strands, 1 α-helixFFAT
VAPA (in complex)Homo sapiens2RR3NMR7 β-strands, 1 α-helixFFAT
VAPA (in complex)Rattus norvegicus1Z9O2.107 β-strands, 1 α-helixFFAT
Scs2pSaccharomyces cerevisiae---FFAT

Note: Structural data for Scs2p, the yeast homolog of VAP, is primarily from functional and genetic studies, with its MSP domain being functionally homologous to mammalian VAPs.[8][9]

Signaling Pathway of Human VAPB

The VAPB protein is a key player in maintaining cellular homeostasis through its role in ER membrane contact sites. The MSP domain of VAPB is central to this function, interacting with FFAT (two phenylalanines in an acidic tract) motifs on other proteins.

VAPB_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Function Cellular Functions VAPB VAPB VAPB_MSP MSP Domain VAPB->VAPB_MSP N-terminus UPR Unfolded Protein Response VAPB->UPR FFAT_Protein FFAT-motif Protein VAPB_MSP->FFAT_Protein Binds to Lipid_Transport Lipid Transport FFAT_Protein->Lipid_Transport Ca_Homeostasis Calcium Homeostasis FFAT_Protein->Ca_Homeostasis

Caption: Signaling pathway of human VAPB at membrane contact sites.

Comparative Structural Analysis of Prokaryotic VapB Antitoxins

Prokaryotic VapB antitoxins are typically small, dimeric proteins that have a modular structure. The N-terminal domain is often involved in DNA binding, adopting folds such as the ribbon-helix-helix (RHH) or Phd/YefM motifs, while the C-terminal region is typically unstructured in the absence of the VapC toxin and is responsible for toxin interaction and neutralization.[4][6]

Quantitative Structural Data of Prokaryotic VapB Antitoxins

The following table provides a comparative summary of the structural features of VapB antitoxins from different prokaryotic species.

Protein Species PDB ID Resolution (Å) DNA-binding Domain Fold Quaternary Structure
VapB46 (N-terminus)Mycobacterium tuberculosis6JQY1.64Phd/YefMDimer
VapBC complexKlebsiella pneumoniae-2.00RHH-likeHetero-tetramer (VapB2C2)
VapBC complexShigella flexneri2H1O2.70SpoVT/AbrB-typeHetero-octamer (VapB4C4)
VapBC5 complexMycobacterium tuberculosis3DBO2.10RHH-likeHetero-dimer (VapBC)
Signaling Pathway of a Prokaryotic VapBC Toxin-Antitoxin System

The VapBC system is a key regulator of bacterial growth in response to environmental stress. Under normal conditions, the VapB antitoxin neutralizes the VapC toxin and the complex represses its own transcription. Under stress, VapB is degraded, releasing active VapC to cleave RNA and inhibit translation, leading to a dormant state.

VapBC_Signaling_Pathway cluster_Normal Normal Conditions cluster_Stress Stress Conditions (e.g., nutrient starvation, antibiotics) VapBC_operon vapBC operon VapB VapB Antitoxin VapBC_operon->VapB Transcription & Translation VapC VapC Toxin VapBC_operon->VapC Transcription & Translation VapBC_complex VapB-VapC Complex VapB->VapBC_complex Lon_protease Lon Protease VapB->Lon_protease Targeted for Degradation VapC->VapBC_complex VapBC_complex->VapBC_operon Represses Active_VapC Active VapC Toxin VapBC_complex->Active_VapC Dissociates Stress Stress Signal Stress->Lon_protease Activates RNA mRNA, tRNA Active_VapC->RNA Cleaves Translation_inhibition Translation Inhibition RNA->Translation_inhibition Dormancy Bacterial Dormancy Translation_inhibition->Dormancy

Caption: Prokaryotic VapBC toxin-antitoxin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural and functional studies. Below are generalized protocols for the key experiments cited in the analysis of eukaryotic VAP MSP domains and prokaryotic VapB antitoxins.

Experimental Workflow for Structural Analysis

The determination of a protein's three-dimensional structure, typically by X-ray crystallography, follows a multi-step workflow.

Experimental_Workflow A Gene Cloning & Plasmid Construction B Protein Expression (e.g., E. coli) A->B C Cell Lysis & Protein Purification B->C D Protein Crystallization (Vapor Diffusion) C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Structure Validation & Deposition (PDB) F->G

Caption: General experimental workflow for protein structure determination.

Protocol for Expression and Purification of Eukaryotic VAP MSP Domain (Human VAPB)

This protocol is adapted from methodologies used for the structural determination of the human VAPB MSP domain.

  • Gene Cloning: The DNA sequence encoding the human VAPB MSP domain (residues 1-125) is cloned into a bacterial expression vector, such as pET-28a, which often includes an N-terminal His6-tag for purification.

  • Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5-1 mM IPTG, and the culture is incubated overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged VAPB MSP domain is eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification and to obtain a homogenous sample for crystallization, the eluted protein is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Protocol for Crystallization of Prokaryotic VapBC Complex (from M. tuberculosis)

This protocol is a generalized procedure based on studies of M. tuberculosis VapBC complexes.[10]

  • Co-expression: The genes for VapB and VapC are cloned into compatible expression vectors (e.g., pETDuet-1) or into a single vector with separate promoters to ensure co-expression. The constructs are co-transformed into E. coli BL21(DE3).

  • Expression and Purification: The expression and purification steps are similar to those described for the eukaryotic VAP MSP domain, with affinity and size-exclusion chromatography being the primary methods. The VapBC complex is typically stable and purifies as a complex.

  • Crystallization:

    • Method: The hanging drop vapor diffusion method is commonly used.[11][12]

    • Setup: A small drop (1-2 µL) of the purified VapBC complex (at a concentration of 5-15 mg/mL) is mixed with an equal volume of a reservoir solution on a siliconized coverslip.

    • Sealing: The coverslip is inverted and sealed over the reservoir well containing 500 µL of the reservoir solution.

    • Incubation: The crystallization plate is incubated at a constant temperature (e.g., 4°C or 20°C).

    • Screening: A variety of commercial crystallization screens are used to test a wide range of conditions (precipitants, salts, and pH).

    • Optimization: Once initial crystals are obtained, the conditions are optimized by varying the concentrations of the precipitant, salt, and protein, as well as the pH, to obtain diffraction-quality crystals.

Conclusion

This guide has provided a comparative structural analysis of the eukaryotic VAP MSP domain and the prokaryotic VapB antitoxin family. While sharing a similar name, these proteins are structurally and functionally distinct, operating in different cellular contexts and pathways. The eukaryotic VAP MSP domain is a key mediator of inter-organellar communication through its interaction with FFAT-motif containing proteins. In contrast, the prokaryotic VapB antitoxin is a crucial component of the VapBC toxin-antitoxin system, regulating bacterial growth and survival under stress. The provided data, protocols, and diagrams offer a valuable resource for researchers investigating these important protein families and for those in the field of drug development seeking to target these pathways.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling VapB Protein

Essential protocols for the safe handling and disposal of VapB protein, ensuring the protection of laboratory personnel and the integrity of research outcomes. For researchers and drug development professionals, the prop...

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of VapB protein, ensuring the protection of laboratory personnel and the integrity of research outcomes.

For researchers and drug development professionals, the proper handling of proteins is paramount. This guide provides detailed safety and logistical information for working with Vesicle-associated membrane protein-associated protein B (VapB), a protein of significant interest in neurodegenerative disease research. While VapB is not classified as a biological toxin, its association with conditions such as Amyotrophic Lateral Sclerosis (ALS) necessitates rigorous safety protocols to minimize potential risks.[1][2][3] This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to VapB protein and associated reagents. The following table summarizes the recommended PPE for handling VapB protein, aligning with standard Biosafety Level 2 (BSL-2) practices.

PPE ComponentSpecificationPurpose
Lab Coat Disposable or dedicated reusable, buttonedProtects skin and personal clothing from contamination.[4]
Gloves Nitrile, disposable, two pairs recommendedPrevents direct skin contact with the protein and contaminated surfaces.[5]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of protein solutions or reagents.[5][6]
Face Shield Recommended when splash potential is highProvides an additional layer of protection for the face and mucous membranes.[6]

Operational Plan for Handling VapB Protein

Adherence to a standardized operational plan is critical for minimizing the risk of contamination and ensuring the well-being of laboratory personnel. The following step-by-step guide details the safe handling of VapB protein.

Preparation
  • Designated Work Area : All work with VapB protein should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to contain any potential aerosols.[7][8]

  • Gather Materials : Before starting, ensure all necessary equipment and reagents are within the designated work area to minimize movement in and out of the containment zone.

  • Don PPE : Put on all required PPE as outlined in the table above before handling any materials.

Handling
  • Reconstitution and Aliquoting : If working with lyophilized protein, reconstitute it carefully according to the manufacturer's instructions to avoid generating aerosols. Aliquot the protein into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Cell Culture and Transfection : When introducing VapB into cell cultures, perform all manipulations within the BSC. Use aerosol-resistant pipette tips.

  • Protein Analysis : For procedures such as SDS-PAGE or Western blotting, handle gels and membranes with forceps. Wear gloves at all times.

Post-Handling
  • Decontaminate Work Surfaces : Upon completion of work, decontaminate all surfaces within the BSC or fume hood with an appropriate disinfectant, such as a 10% bleach solution followed by 70% ethanol.

  • Doff PPE : Remove PPE in the correct order (gloves, face shield/goggles, lab coat) to prevent cross-contamination. Dispose of disposable PPE in the appropriate waste stream.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of VapB protein and contaminated materials is essential to prevent environmental release and ensure compliance with institutional and regulatory guidelines.

Waste Segregation
  • Liquid Waste : Collect all liquid waste containing VapB protein in a clearly labeled, leak-proof container.

  • Solid Waste : All disposable items that have come into contact with VapB protein (e.g., pipette tips, microfuge tubes, gloves, paper towels) should be collected in a designated biohazard bag.

  • Sharps : Needles, syringes, and other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal
  • Liquid Waste : Decontaminate liquid waste by adding a freshly prepared 1:10 dilution of household bleach (sodium hypochlorite) and allowing a contact time of at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations.[9]

  • Solid Waste : Autoclave solid waste in biohazard bags to inactivate the protein.[9] Following autoclaving, the waste can typically be disposed of as regular laboratory waste, but always follow your institution's specific guidelines.

  • Sharps : Once the sharps container is full, it should be sealed and disposed of through your institution's hazardous waste program.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling of VapB protein, from preparation to disposal.

VapB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (BSC) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_protein Reconstitute, Aliquot, & Handle VapB don_ppe->handle_protein decontaminate Decontaminate Work Surfaces handle_protein->decontaminate segregate_waste Segregate Liquid, Solid, & Sharps Waste handle_protein->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands decontaminate_dispose Decontaminate & Dispose of Waste segregate_waste->decontaminate_dispose

Workflow for the safe handling of VapB protein.

By implementing these safety and logistical protocols, research institutions can foster a secure environment for the study of VapB protein, enabling scientific advancement while prioritizing the well-being of their personnel.

References

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